molecular formula C9H13ClN2O2 B128106 Terbacil CAS No. 5902-51-2

Terbacil

Cat. No.: B128106
CAS No.: 5902-51-2
M. Wt: 216.66 g/mol
InChI Key: NBQCNZYJJMBDKY-UHFFFAOYSA-N
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Description

Terbacil, with the CAS Registry Number 5902-51-2 , is a selective herbicide belonging to the substituted uracil chemical family . It is used in agricultural research for the control of a broad spectrum of annual grasses, broadleaved weeds, and some perennial weeds . Key model applications include studies in crops such as sugarcane, alfalfa, fruit trees including peaches and raspberries, pecans, and mint herbs . Its research value lies in its systemic action and soil persistence; it is primarily absorbed through the roots and inhibits photosynthesis by disrupting the photosystem II electron transport chain . This mode of action classifies it as a Photosystem II inhibitor (HRAC Group C1, WSSA Group 5) . This compound is highly persistent in soils, with reported half-lives (DT₅₀) of 50 to 180 days, and its high water solubility and low soil adsorption make it a compound of interest for environmental fate and groundwater studies . The compound appears as colorless, odorless crystals with a molecular formula of C₉H₁₃ClN₂O₂ and a molecular weight of 216.66 . It is soluble in water (710 mg/L at 25°C) and stable to hydrolysis . This product is designated For Research Use Only (RUO). It is not for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

IUPAC Name

3-tert-butyl-5-chloro-6-methyl-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C9H13ClN2O2/c1-5-6(10)7(13)12(8(14)11-5)9(2,3)4/h1-4H3,(H,11,14)
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InChI Key

NBQCNZYJJMBDKY-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=O)N(C(=O)N1)C(C)(C)C)Cl
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Molecular Formula

C9H13ClN2O2
Record name TERBACIL
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DSSTOX Substance ID

DTXSID8024317
Record name Terbacil
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Molecular Weight

216.66 g/mol
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Physical Description

Terbacil appears as colorless crystals. Non corrosive. Used as an herbicide., Colorless or white odorless solid; [HSDB]
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Boiling Point

Sublimation begins below the melting point
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Solubility

Solubilities (g/kg, 25 °C): dimethylformamide 337 g/kg; cyclohexanone 220; methyl isobutyl ketone 121; butyl acetate 88 g/kg; xylene 65, Sparingly soluble in mineral oils and aliphatic hydrocarbons; readily soluble in strong aqueous alkalis, In water, 710 mg/L at 25 °C
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Density

1.34 g/cu cm at 25 °C
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Vapor Pressure

0.00000047 [mmHg], 4.7X10-7 mm Hg at 29.5 °C
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Color/Form

White crystalline solid, Colorless crystals

CAS No.

5902-51-2
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Melting Point

175-177 °C, Stable up to the melting point; stable in aqueous alkaline media at room temperature
Record name TERBACIL
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Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Terbacil in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terbacil is a selective, soil-applied herbicide belonging to the uracil (B121893) chemical family, primarily used for the control of a wide range of annual and some perennial weeds in various agricultural and forestry settings.[1][2] Its herbicidal activity stems from its potent and specific inhibition of photosynthesis at the Photosystem II (PSII) complex within the chloroplasts of susceptible plant species.[3][4] This guide provides a detailed technical overview of the molecular mechanism of action of this compound, quantitative data on its inhibitory effects, detailed experimental protocols for its study, and an examination of resistance mechanisms.

Core Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for this compound is the disruption of the photosynthetic electron transport chain.[5][6] This process occurs within the thylakoid membranes of chloroplasts and is fundamental to the conversion of light energy into chemical energy.

2.1 The Photosynthetic Electron Transport Chain

In a healthy plant, the PSII complex utilizes light energy to oxidize water, releasing electrons. These electrons are transferred sequentially through a series of carriers. The process begins with the excitation of the P680 reaction center chlorophyll (B73375), followed by the transfer of an electron to pheophytin, and then to a series of plastoquinone (B1678516) (PQ) molecules, specifically a tightly bound quinone (QA) and then a more loosely bound quinone (QB).[7] The fully reduced plastoquinol (PQH2) at the QB site then diffuses into the thylakoid membrane to transfer the electrons to the cytochrome b6f complex, continuing the process that ultimately leads to the production of ATP and NADPH.[7][8]

2.2 this compound's Interaction with the D1 Protein

This compound exerts its inhibitory effect by targeting the D1 protein, a core subunit of the PSII reaction center.[9][10][11] Specifically, this compound competitively binds to the QB binding niche on the D1 protein.[7][9][10] This binding pocket is normally occupied by plastoquinone. By occupying this site, this compound physically blocks the binding of plastoquinone, thereby interrupting the electron flow from QA to QB.[7][9][12]

2.3 Consequences of Electron Transport Inhibition

The blockage of the electron transport chain has immediate and severe consequences for the plant cell:

  • Halted Photosynthesis: The flow of electrons is stopped, preventing the reduction of NADP+ to NADPH and the generation of the proton gradient required for ATP synthesis.[13]

  • Formation of Reactive Oxygen Species (ROS): The energy from absorbed light that cannot be dissipated through the electron transport chain leads to the formation of highly reactive molecules. The excited chlorophyll (triplet chlorophyll) can react with molecular oxygen to produce singlet oxygen (1O2) and other ROS.[12][14][15]

  • Oxidative Damage: These ROS molecules cause widespread cellular damage through lipid peroxidation of membranes, protein degradation, and DNA damage, leading to the loss of membrane integrity and ultimately, cell death.[6][12][15] The visible symptoms in the plant are chlorosis (yellowing) followed by necrosis (tissue death).[3][16]

Terbacil_Mechanism_of_Action cluster_PSII Photosystem II (PSII) Complex Light Light Energy (Photon) P680 P680 Light->P680 excites Pheo Pheophytin P680->Pheo e- ROS Reactive Oxygen Species (ROS) Generation P680->ROS Energy backflow leads to QA QA Pheo->QA e- QB_site QB Binding Site (on D1 Protein) QA->QB_site e- Block X This compound This compound This compound->QB_site Binds & Competes Plastoquinone Plastoquinone Plastoquinone->QB_site Blocked Damage Lipid Peroxidation & Cellular Damage ROS->Damage

Caption: this compound's mechanism of action at the Photosystem II complex.

Quantitative Data: Inhibitory Potency

The effectiveness of a PSII inhibitor can be quantified by its I50 value (the concentration required to inhibit 50% of PSII activity) and its binding constant (Kb). Lower values indicate higher potency and affinity. Studies on susceptible and resistant biotypes of Powell amaranth (B1665344) (Amaranthus powellii) provide concrete data on this compound's efficacy.

ParameterBiotypeValue (µM)Reference
I50 (PSII Activity) Susceptible0.24[17]
Resistant13.33[17]
Kb (Binding Constant) Susceptible0.26[17]
Resistant12.9[17]

Table 1: Quantitative analysis of this compound's inhibitory effect on susceptible vs. resistant Powell amaranth.

Experimental Protocols

Investigating the mechanism of action of herbicides like this compound involves specific biochemical and biophysical assays. Below are detailed methodologies for key experiments.

4.1 Protocol: Determination of PSII Inhibition (I50) via Chlorophyll Fluorescence

This protocol measures the effect of this compound on the photochemical efficiency of PSII by analyzing chlorophyll a fluorescence induction kinetics.

Objective: To determine the concentration of this compound that causes 50% inhibition of PSII electron transport.

Materials:

  • Fresh plant leaves (e.g., spinach, pea)

  • Isolation Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 2 mM EDTA, 1 mM MgCl2, 5 mM ascorbate)[18]

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • Pulse Amplitude Modulation (PAM) fluorometer[19][20]

  • Centrifuge, spectrophotometer, blender, cheesecloth/Miracloth

Methodology:

  • Thylakoid Isolation: a. Harvest ~20g of fresh leaves and homogenize in ice-cold isolation buffer. b. Filter the homogenate through several layers of cheesecloth or Miracloth. c. Centrifuge the filtrate at ~3000 x g for 5 minutes at 4°C. d. Discard the supernatant and gently resuspend the pellet in a minimal volume of isolation buffer. e. Determine the chlorophyll concentration spectrophotometrically. Adjust to a final concentration of ~10 µg Chl/mL for the assay.

  • This compound Treatment: a. Prepare a serial dilution of this compound in the assay buffer. b. In separate tubes, add the thylakoid suspension to each this compound concentration (and a solvent control). c. Incubate the samples in the dark for 10-15 minutes.

  • Chlorophyll Fluorescence Measurement: a. Dark-adapt the treated thylakoid samples for at least 15 minutes. b. Measure the minimal fluorescence (Fo) with a weak measuring light. c. Apply a saturating pulse of light (~8000 µmol photons m-2 s-1 for <1s) to measure the maximal fluorescence (Fm). d. Calculate the maximum quantum yield of PSII photochemistry using the formula: Fv/Fm = (Fm - Fo) / Fm .[21] A decrease in this value indicates PSII inhibition.[22]

  • Data Analysis: a. Plot the Fv/Fm values against the logarithm of the this compound concentration. b. Use a non-linear regression (dose-response curve) to calculate the I50 value.

PSII_Inhibition_Workflow start Start: Fresh Plant Leaves step1 Homogenize in Ice-Cold Buffer start->step1 step2 Filter Homogenate step1->step2 step3 Centrifuge to Pellet Chloroplasts step2->step3 step4 Resuspend & Quantify Chlorophyll step3->step4 step5 Incubate Thylakoids with Serial Dilutions of this compound step4->step5 step6 Dark-Adapt Samples (15 min) step5->step6 step7 Measure Fo and Fm using PAM Fluorometer step6->step7 step8 Calculate PSII Efficiency (Fv/Fm) step7->step8 step9 Plot Dose-Response Curve step8->step9 end Determine I50 Value step9->end

Caption: Experimental workflow for determining PSII inhibition (I50) using chlorophyll fluorescence.

4.2 Protocol: Herbicide Binding Assay (Kb Determination)

This protocol uses radiolabeled this compound to directly quantify its binding affinity to the D1 protein in isolated thylakoids.

Objective: To determine the binding constant (Kb) of this compound to its target site.

Materials:

  • Isolated thylakoid membranes (as prepared in 4.1)

  • Radiolabeled this compound (e.g., 14C-terbacil)

  • Unlabeled this compound (for competition assay)

  • Assay Buffer

  • Microcentrifuge, scintillation counter, scintillation fluid

Methodology:

  • Assay Setup: a. Prepare a series of microcentrifuge tubes. b. To each tube, add a fixed amount of thylakoid membranes (e.g., 100 µg chlorophyll). c. Add increasing concentrations of 14C-terbacil. d. To determine non-specific binding, prepare a parallel set of tubes containing a high concentration of unlabeled this compound in addition to the 14C-terbacil.

  • Incubation: a. Incubate all tubes for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 4°C) to reach binding equilibrium.

  • Separation of Bound and Free Ligand: a. Centrifuge the tubes at high speed (e.g., 10,000 x g for 5 minutes) to pellet the thylakoid membranes with bound herbicide. b. Carefully remove the supernatant containing the unbound herbicide. c. Gently wash the pellet with ice-cold buffer to remove any remaining unbound ligand and centrifuge again.

  • Quantification: a. Resuspend the final pellet in a small amount of buffer. b. Add scintillation fluid to the suspension. c. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting the non-specific binding (from tubes with excess unlabeled herbicide) from the total binding. b. Plot the specific binding against the concentration of free 14C-terbacil. c. Analyze the data using Scatchard analysis or non-linear regression to determine the binding constant (Kb) and the number of binding sites (Bmax).

Mechanism of Resistance

Herbicide resistance to PSII inhibitors like this compound is a significant agricultural challenge.[3][17] The primary mechanism of target-site resistance is a point mutation in the chloroplast-encoded psbA gene, which codes for the D1 protein.[23] These mutations alter the amino acid sequence within the QB binding pocket, reducing the binding affinity of the herbicide.[17][23] For example, the high resistance observed in the Powell amaranth biotype (Table 1) is directly linked to a significantly weaker binding affinity of this compound to the mutated D1 protein.[17] This structural change allows plastoquinone to outcompete the herbicide, maintaining electron flow and rendering the plant resistant.

Conclusion

This compound is a potent herbicide that functions by competitively inhibiting the QB binding site on the D1 protein of the Photosystem II complex. This action blocks photosynthetic electron transport, leading to a cascade of events including the formation of destructive reactive oxygen species and ultimately, plant death. The efficacy of this compound can be precisely quantified using techniques such as chlorophyll fluorescence and radioligand binding assays. Understanding this detailed mechanism of action, along with the molecular basis of resistance, is critical for the effective use of this compound in weed management and for the development of novel herbicides targeting photosynthetic pathways.

References

Terbacil: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mode of action of the herbicide terbacil. The information is presented to support research, scientific analysis, and development activities.

Chemical Identity and Structure

This compound is a selective herbicide belonging to the uracil (B121893) family of chemicals.[1][2] Its chemical structure is characterized by a substituted pyrimidine (B1678525) ring, which is responsible for its biological activity.

IUPAC Name: 3-(tert-butyl)-5-chloro-6-methylpyrimidine-2,4(1H,3H)-dione[1]

CAS Number: 5902-51-2[3]

Molecular Formula: C₉H₁₃ClN₂O₂[1]

SMILES Code: CC1=C(C(=O)N(C(=O)N1)C(C)(C)C)Cl[1]

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 216.67 g/mol [1][3]
Appearance White, crystalline, odorless solid[3][4]
Melting Point 175-177 °C[3][5]
Water Solubility 710 mg/L at 25 °C[3][5]
Vapor Pressure 0.0625 mPa at 30 °C[3]
Log P (Octanol-Water Partition Coefficient) 1.8921[3]
Adsorption Coefficient (Koc) 55[3]
Henry's Law Constant 1.9 x 10⁻¹⁰ atm·m³/mol[4]

Mode of Action: Inhibition of Photosynthesis

This compound is a selective, systemic herbicide that is primarily absorbed through the roots of plants and translocated to the leaves.[6] Its herbicidal activity stems from the inhibition of photosynthesis.[1][7][8] Specifically, this compound disrupts the electron transport chain in Photosystem II (PSII).[2][8]

The following diagram illustrates the logical workflow of this compound's mode of action.

Mode_of_Action uptake This compound Uptake (Primarily by roots) translocation Translocation to Leaves uptake->translocation chloroplast Entry into Chloroplasts translocation->chloroplast psii Binding to D1 protein in Photosystem II chloroplast->psii inhibition Inhibition of Electron Transport psii->inhibition atp_nadph Decreased ATP and NADPH Production inhibition->atp_nadph death Weed Death atp_nadph->death

Figure 2: this compound's Mode of Action Workflow.

By binding to the D1 protein in PSII, this compound blocks the flow of electrons, which in turn halts the production of ATP and NADPH, the energy currency of the cell.[8] This disruption of energy production ultimately leads to the death of the susceptible weed.

Experimental Protocols: Analytical Methods for Residue Analysis

The determination of this compound residues in environmental samples is crucial for monitoring and regulatory purposes. Various analytical methods have been developed, with liquid chromatography coupled with mass spectrometry (LC-MS/MS) being a common and sensitive technique.

Sample Preparation and Extraction from Water

A detailed methodology for the extraction and analysis of this compound from water samples is outlined below. This protocol is based on a method validated by the US Environmental Protection Agency.[9]

  • Sample Collection: Collect water samples in appropriate containers.

  • Solid Phase Extraction (SPE):

    • Condition a suitable SPE cartridge (e.g., C18) with methanol (B129727) followed by deionized water.

    • Pass a known volume of the water sample through the SPE cartridge.

    • Wash the cartridge with deionized water to remove interferences.

  • Elution: Elute the retained this compound from the cartridge using an appropriate solvent, such as acetonitrile.[9]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent mixture (e.g., acetonitrile/water) for analysis.[9]

Sample Preparation and Extraction from Soil

The following protocol describes a general procedure for the extraction of this compound from soil samples.

  • Sample Collection and Preparation:

    • Collect soil samples and air-dry them.

    • Sieve the soil to remove large debris.

  • Extraction:

    • Extract a known weight of the soil sample with a 1.5% NaOH solution.[10]

    • Partition the extract into an organic phase.[10]

  • Cleanup:

    • Pass the organic extract through a Florisil column for cleanup to remove co-extracted interfering substances.[10]

  • Concentration: Concentrate the cleaned extract to a small volume before analysis.

Instrumental Analysis: LC-MS/MS

The following diagram outlines the general workflow for the instrumental analysis of this compound using LC-MS/MS.

Analytical_Workflow sample Prepared Sample Extract hplc High-Performance Liquid Chromatography (HPLC) sample->hplc separation Chromatographic Separation of Analytes hplc->separation ms Tandem Mass Spectrometry (MS/MS) separation->ms detection Detection and Quantification of this compound ms->detection data Data Analysis detection->data

Figure 3: General Workflow for LC-MS/MS Analysis of this compound.
  • Instrumentation: An Agilent Series 1200 LC system coupled with a Sciex 4000 Triple Quadrupole Mass Spectrometer or a similar system can be used.[9][11]

  • Ionization Mode: Electrospray ionization (ESI) is a common ionization technique for this compound analysis.[9][11]

  • Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of this compound and its metabolites. For this compound, a common ion transition monitored is m/z 215→159.[11]

Stability

This compound is stable in aqueous alkaline media at room temperature.[4] It is also stable for at least 31 days in the dark in an aqueous solution around pH 6 at 25 °C.[4] Furthermore, it exhibits stability for 14 days in artificial sunlight.[4]

References

Terbacil as a Photosystem II Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the herbicide terbacil, focusing on its role as a potent inhibitor of Photosystem II (PSII) in the photosynthetic electron transport chain. This compound, a member of the uracil (B121893) chemical family, exerts its phytotoxic effects by binding to the D1 protein of the PSII complex, thereby blocking electron flow, inhibiting ATP and NADPH synthesis, and ultimately leading to plant death through oxidative stress. This document details the mechanism of action, presents quantitative data on its inhibitory effects, outlines key experimental protocols for its study, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and Photosystem II

This compound is a selective herbicide primarily absorbed by the roots and foliage of plants, with common trade names including Sinbar.[1] It is widely used for the control of a broad spectrum of annual and perennial weeds in various agricultural settings.[1][2] Its mode of action is the inhibition of photosynthesis, a fundamental process for plant growth and survival.[1]

Photosystem II is a multi-subunit protein complex located in the thylakoid membranes of chloroplasts in plants, algae, and cyanobacteria. Its primary function is to capture light energy and initiate the process of oxygenic photosynthesis. PSII catalyzes the light-driven oxidation of water, releasing electrons, protons, and molecular oxygen. The electrons are then transferred through a series of carriers within the electron transport chain to Photosystem I (PSI), generating a proton gradient that drives the synthesis of ATP. The electrons ultimately reduce NADP+ to NADPH. Both ATP and NADPH are essential energy carriers for the fixation of carbon dioxide in the Calvin cycle.

Mechanism of Action: this compound as a PSII Inhibitor

This compound belongs to a class of herbicides that act by interrupting the photosynthetic electron transport chain at the level of PSII.[1][2][3] The specific site of action for this compound is the D1 quinone-binding protein, also known as the herbicide-binding protein, within the PSII reaction center.[3]

Binding to the D1 Protein

This compound competitively binds to the QB binding niche on the D1 protein.[4] This binding site is normally occupied by plastoquinone (B1678516) (PQ), the mobile electron carrier that accepts electrons from the primary quinone acceptor, QA. By occupying this site, this compound physically blocks the binding of plastoquinone, thereby interrupting the electron flow from QA to QB.[4] Specifically, this compound is classified as a "binding site A" inhibitor on the D1 protein.[3]

Disruption of the Electron Transport Chain

The blockage of electron transfer between QA and QB has several critical consequences:

  • Inhibition of ATP and NADPH Synthesis: With the electron flow halted, the subsequent steps of the electron transport chain, including the reduction of NADP+ at PSI, are prevented. This leads to a cessation of ATP and NADPH production, effectively starving the plant of the energy required for carbon fixation and other metabolic processes.

  • Formation of Reactive Oxygen Species (ROS): The inability to transfer electrons from the excited chlorophyll (B73375) molecules in the PSII reaction center (P680) to QA and then to QB leads to an over-reduction of the QA pool. This highly energetic state can lead to the formation of triplet chlorophyll, which can react with molecular oxygen to produce highly damaging reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals.[5]

  • Photoinhibition and Oxidative Damage: The accumulation of ROS causes significant oxidative damage to the photosynthetic apparatus and other cellular components. This includes lipid peroxidation of membranes, protein degradation, and pigment bleaching, a process known as photoinhibition.[5] Ultimately, this widespread cellular damage leads to the characteristic symptoms of herbicide injury, such as chlorosis (yellowing) and necrosis (tissue death), and the eventual death of the plant.[3]

The following diagram illustrates the photosynthetic electron transport chain and the site of inhibition by this compound.

Photosystem_II_Inhibition cluster_PSII Photosystem II (PSII) cluster_ETC Electron Transport Chain cluster_PSI Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo e- O2 O2 QA QA Pheo->QA e- QB QB (D1 Protein) QA->QB e- Cytb6f Cytochrome b6f QB->Cytb6f e- (as Plastoquinol) PC Plastocyanin Cytb6f->PC e- P700 P700 PC->P700 e- Fd Ferredoxin P700->Fd e- FNR FNR Fd->FNR e- NADPH NADPH FNR->NADPH Reduces Light Light Energy (Photon) Light->P680 Excites H2O H2O H2O->P680 e- NADP NADP+ NADP->FNR This compound This compound This compound->QB Inhibits

Caption: Inhibition of the photosynthetic electron transport chain by this compound at the QB binding site of the D1 protein in Photosystem II.

Quantitative Data on this compound Inhibition

The inhibitory effect of this compound on photosynthesis can be quantified using various parameters, most notably the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50). These values represent the concentration of this compound required to cause a 50% reduction in a specific biological response, such as algal growth or the rate of photosynthetic electron transport.

Species/SystemParameterValueReference
Algae (unspecified)EC50 (growth rate)0.042 mg L-1AERU Pesticide Properties Database
Strawberry (Fragaria × ananassa cv. 'Honeoye')Chlorophyll ContentDecrease observed at 50, 100, and 200 ppmDergiPark
Strawberry (various cultivars)Fv/Fm (Maximum quantum yield of PSII)Significant decrease with increasing this compound concentrationResearchGate

Note: The available quantitative data for this compound's direct inhibition of PSII in various higher plant species is limited in publicly accessible literature. The provided data primarily reflects effects on algae and qualitative or indirect effects on higher plants.

Experimental Protocols

The study of PSII inhibitors like this compound relies on a variety of well-established experimental techniques. Below are detailed methodologies for two key experiments used to characterize the effects of these herbicides.

Chlorophyll a Fluorescence Measurement (OJIP Test)

Principle: This non-invasive technique measures the transient changes in chlorophyll a fluorescence upon illumination of a dark-adapted sample. The shape of the fluorescence induction curve (the OJIP transient) provides detailed information about the redox state of the electron acceptors in PSII. Inhibition of electron transport between QA and QB by this compound leads to a rapid rise in fluorescence to its maximum level (FM), as QA becomes fully reduced and cannot be re-oxidized.

Protocol:

  • Plant Material and Treatment:

    • Grow plants under controlled environmental conditions (e.g., 25°C, 16h/8h light/dark cycle).

    • Apply this compound at various concentrations to the soil or as a foliar spray. Include a control group treated with a blank formulation.

  • Dark Adaptation:

    • Before measurement, dark-adapt the leaves for a minimum of 30 minutes to ensure that all PSII reaction centers are in the "open" state (QA is fully oxidized).

  • Measurement:

    • Use a portable chlorophyll fluorometer (e.g., a Plant Efficiency Analyser, PEA).

    • Attach the leaf clip to a fully developed leaf, ensuring the measurement area is completely dark.

    • Apply a saturating pulse of light (typically >3000 µmol photons m-2 s-1) for 1-2 seconds.

    • The instrument will record the fluorescence emission from the initial level (FO) to the maximum level (FM), passing through intermediate steps J and I.

  • Data Analysis:

    • The raw fluorescence data is used to plot the OJIP transient.

    • Calculate key fluorescence parameters, including:

      • FV/FM = (FM - FO) / FM: The maximum quantum yield of PSII photochemistry. A decrease in this value indicates stress or damage to PSII.

      • Performance Index (PIABS): A comprehensive parameter that reflects the overall photosynthetic performance of PSII.

    • Compare the OJIP curves and derived parameters between control and this compound-treated plants. A rapid rise to FM and a significant decrease in FV/FM and PIABS are indicative of PSII inhibition.

Oxygen Evolution Measurement in Isolated Thylakoids

Principle: This assay directly measures the rate of photosynthetic oxygen evolution from isolated thylakoid membranes. An artificial electron acceptor is used to accept electrons from PSII, and the rate of oxygen production is monitored using an oxygen electrode. This compound will inhibit this process by blocking the electron flow necessary for water splitting.

Protocol:

  • Isolation of Thylakoid Membranes:

    • Homogenize fresh leaf tissue (e.g., spinach) in a chilled isolation buffer (e.g., containing sucrose, MgCl2, and a buffering agent like HEPES-KOH).

    • Filter the homogenate through several layers of cheesecloth or nylon mesh to remove large debris.

    • Centrifuge the filtrate at a low speed to pellet intact chloroplasts.

    • Resuspend the chloroplast pellet in a hypotonic buffer to lyse the chloroplast envelope and release the thylakoids.

    • Centrifuge at a higher speed to pellet the thylakoid membranes. Resuspend the thylakoids in a suitable assay buffer.

    • Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

  • Oxygen Evolution Assay:

    • Calibrate a Clark-type oxygen electrode system according to the manufacturer's instructions.

    • Add the thylakoid suspension to the reaction chamber of the oxygen electrode to a final chlorophyll concentration of 10-20 µg/mL.

    • Add an artificial electron acceptor, such as 2,6-dichloro-p-benzoquinone (DCBQ) or potassium ferricyanide, to the reaction mixture.

    • Add varying concentrations of this compound (dissolved in a suitable solvent like ethanol (B145695) or DMSO) to the reaction chamber. Include a solvent control.

    • Equilibrate the sample in the dark for a few minutes.

    • Illuminate the sample with a saturating light source and record the rate of oxygen evolution over time.

  • Data Analysis:

    • Calculate the rate of oxygen evolution (e.g., in µmol O2 / mg Chl / h).

    • Plot the rate of oxygen evolution as a function of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the maximal rate of oxygen evolution.

The following diagram outlines a general experimental workflow for characterizing a PSII-inhibiting herbicide like this compound.

Experimental_Workflow cluster_invivo In Vivo / Whole Plant Studies cluster_invitro In Vitro / Subcellular Studies cluster_analysis Data Analysis and Interpretation start Start: Hypothesis - this compound inhibits PSII plant_treatment Plant Treatment with this compound (Dose-Response) start->plant_treatment thylakoid_iso Isolation of Thylakoid Membranes start->thylakoid_iso chloro_fluor Chlorophyll a Fluorescence (OJIP Test) plant_treatment->chloro_fluor visual_symptoms Visual Symptom Assessment (Chlorosis, Necrosis) plant_treatment->visual_symptoms analyze_ojip Analyze OJIP Transients and Fv/Fm chloro_fluor->analyze_ojip confirm_moa Confirm Mechanism of Action visual_symptoms->confirm_moa o2_evo Oxygen Evolution Assay thylakoid_iso->o2_evo binding_assay Herbicide Binding Assays (e.g., radiolabeled this compound) thylakoid_iso->binding_assay calc_ic50 Calculate IC50 / EC50 Values o2_evo->calc_ic50 binding_assay->calc_ic50 calc_ic50->confirm_moa analyze_ojip->confirm_moa end Conclusion: this compound is a potent PSII inhibitor confirm_moa->end

Caption: A generalized experimental workflow for the characterization of this compound as a Photosystem II inhibitor.

Conclusion

This compound is an effective herbicide that functions through the specific inhibition of Photosystem II. Its mechanism of action, involving the competitive binding to the QB site on the D1 protein, leads to a cascade of events including the blockage of electron transport, cessation of energy production, and the generation of destructive reactive oxygen species. The experimental protocols detailed in this guide provide robust methods for researchers to study and quantify the effects of this compound and other PSII-inhibiting herbicides. A deeper understanding of these mechanisms is crucial for the development of more effective and selective herbicides, as well as for assessing their environmental impact.

References

The Environmental Fate and Behavior of Terbacil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate and behavior of the herbicide terbacil. This compound is a selective herbicide used for the control of a wide range of annual and perennial weeds in various agricultural and non-crop settings. Understanding its persistence, mobility, and degradation pathways in the environment is crucial for assessing its potential ecological impact. This document synthesizes key data on its physicochemical properties, degradation kinetics in soil and water, mobility characteristics, and ecotoxicological effects. Detailed experimental protocols based on standardized guidelines are provided, along with visual representations of its degradation pathway and typical experimental workflows to facilitate a deeper understanding for researchers and environmental scientists.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is fundamentally influenced by its physicochemical properties. This compound is a colorless, crystalline solid.[1] A summary of its key properties is presented in Table 1. Its moderate water solubility and low affinity for soil adsorption suggest a potential for mobility in the environment.[2][3] The low vapor pressure and Henry's Law constant indicate that volatilization is not a significant dissipation route.[2]

PropertyValueReference
Chemical Name 5-Chloro-3-(1,1-dimethylethyl)-6-methyl-2,4(1H,3H)-pyrimidinedione[1][4][5]
CAS Number 5902-51-2[4]
Molecular Formula C₉H₁₃ClN₂O₂[1][5]
Molecular Weight 216.67 g/mol [5]
Water Solubility 710 mg/L at 25 °C[2]
Vapor Pressure 4.7 x 10⁻⁷ mm Hg at 29.5 °C[2]
Log Kₒw (Octanol-Water Partition Coefficient) 1.89[2]
Log Kₒc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) 1.64 - 1.93[2]
Henry's Law Constant 2.7 x 10⁻¹⁰ atm-m³/mole[2]
pKa Not available
Melting Point 175 - 177 °C[2]

Environmental Fate and Behavior

Degradation in Soil

This compound is considered persistent in the soil environment.[2] Its degradation is primarily mediated by microbial activity, though the process is slow.[2]

2.1.1. Aerobic Soil Metabolism

Under aerobic conditions, this compound degrades slowly. Laboratory studies have reported aerobic soil half-lives to be as long as 653 days.[2] The rate of degradation is influenced by soil type, moisture, and temperature.

2.1.2. Anaerobic Soil Metabolism

In the absence of oxygen, the degradation of this compound is somewhat faster than in aerobic conditions, with a reported half-life of 235 days.[2]

2.1.3. Field Dissipation

Field studies have demonstrated the persistence of this compound under real-world conditions. Reported field dissipation half-lives range from 204 to 252 days, depending on the soil characteristics.[2] For instance, half-lives of 204 days on silty clay soil, 212 days on silt loam soil, and 252 days on sandy loam soil have been observed.[2]

A summary of this compound's degradation half-lives in soil is presented in Table 2.

Degradation PathwayHalf-life (days)Soil Type/ConditionsReference
Aerobic Soil Metabolism 653Laboratory study[2]
Anaerobic Soil Metabolism 235Laboratory study[2]
Field Dissipation 204Silty clay soil[2]
Field Dissipation 212Silt loam soil[2]
Field Dissipation 252Sandy loam soil[2]
Photodegradation on Soil 122Surface soil[2]
Mobility in Soil

This compound exhibits a low affinity for adsorption to soil particles, which, combined with its moderate water solubility, makes it mobile in the soil profile.[2][3] This mobility creates a potential for leaching into groundwater, particularly in sandy or coarse-textured soils with low organic matter content.[2] Laboratory column leaching studies have shown that this compound can readily move through the soil, with the parent compound and several degradates being detected in the leachate.[3] Field studies have detected this compound at depths of up to 45 to 50 cm in the soil.[2]

Degradation in Aquatic Systems

2.3.1. Hydrolysis

This compound is stable to abiotic hydrolysis across a wide range of pH values.[2]

2.3.2. Photodegradation

In water, this compound is susceptible to slow photodegradation. The photolytic half-life in surface water under natural sunlight has been reported to be 29 days.[3] The presence of photosensitizers like methylene (B1212753) blue or riboflavin (B1680620) can accelerate this process.[3]

Degradation Pathway

The degradation of this compound in the environment proceeds through several transformation products. Key metabolites that have been identified include 3-t-butyl-5-chloro-6-hydroxymethyluracil, 6-chloro-2,3-dihydro-7-(hydroxymethyl)-3,3-dimethyl-5H-oxazolo[3,2-a]pyrimidin-5-one, t-butylurea, and 3-t-butyl-6-methyluracil.[3] The proposed degradation pathway involves hydroxylation of the methyl group, cyclization, and cleavage of the uracil (B121893) ring.

Terbacil_Degradation_Pathway This compound This compound (C9H13ClN2O2) metabolite1 3-tert-butyl-5-chloro-6- hydroxymethyluracil This compound->metabolite1 Hydroxylation metabolite3 3-t-butyl-6-methyluracil This compound->metabolite3 Dechlorination metabolite4 t-butylurea This compound->metabolite4 Ring Cleavage metabolite2 6-chloro-2,3-dihydro-7-(hydroxymethyl)- 3,3-dimethyl-5H-oxazolo[3,2-a]pyrimidin-5-one metabolite1->metabolite2 Cyclization degradation_products Further Degradation Products (e.g., CO2) metabolite2->degradation_products metabolite3->degradation_products metabolite4->degradation_products

Caption: Proposed degradation pathway of this compound in the environment.

Ecotoxicity

This compound generally exhibits low to moderate toxicity to aquatic and terrestrial organisms. A summary of ecotoxicity data is presented in Table 3.

Organism GroupSpeciesEndpointValue (mg/L or mg/kg)Reference
Fish (Freshwater) Rainbow trout (Oncorhynchus mykiss)96-hr LC₅₀46.2[6]
Bluegill sunfish (Lepomis macrochirus)96-hr LC₅₀102.9[6]
Rainbow trout (Oncorhynchus mykiss)21-day NOEC1.2[2]
Aquatic Invertebrates Daphnia magna48-hr EC₅₀>65[2]
Daphnia magna21-day NOEC0.05[2]
Aquatic Plants Green algae (Pseudokirchneriella subcapitata)72-hr EC₅₀ (Growth)-
Birds Bobwhite quail (Colinus virginianus)Acute Oral LD₅₀>2250 mg/kg[6]
Mallard duck (Anas platyrhynchos)8-day Dietary LC₅₀>56,000 ppm[6]
Bees Honey bee (Apis mellifera)Acute Contact LD₅₀Nontoxic[6]

Experimental Protocols

The following sections outline the general methodologies for key environmental fate and ecotoxicity studies for a pesticide like this compound, based on standard international guidelines.

Aerobic and Anaerobic Soil Metabolism (OECD 307)

This study aims to determine the rate and pathway of degradation of this compound in soil under both aerobic and anaerobic conditions.

  • Test System: At least three different soil types with varying textures, organic carbon content, and pH are used.

  • Test Substance: ¹⁴C-labeled this compound is typically used to trace the parent compound and its metabolites.

  • Application: The test substance is applied to the soil at a rate equivalent to the maximum recommended field application rate.

  • Incubation:

    • Aerobic: Soil samples are maintained at a constant temperature (e.g., 20-25 °C) and moisture content (e.g., 40-60% of maximum water holding capacity) in the dark. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

    • Anaerobic: After an initial aerobic phase to allow for microbial activity to establish, the soil is flooded with water and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling and Analysis: Soil samples are collected at various time intervals. Samples are extracted using appropriate solvents (e.g., acetonitrile, methanol). The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify this compound and its transformation products. Identification of metabolites is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Evolved ¹⁴CO₂ is trapped to determine the extent of mineralization.

Soil_Metabolism_Workflow start Start: Prepare Soil Samples apply_this compound Apply 14C-Terbacil start->apply_this compound incubate_aerobic Incubate under Aerobic Conditions (20-25°C, dark) apply_this compound->incubate_aerobic incubate_anaerobic Incubate under Anaerobic Conditions (flooded, N2) apply_this compound->incubate_anaerobic sampling Collect Soil Samples at Intervals incubate_aerobic->sampling incubate_anaerobic->sampling extraction Solvent Extraction sampling->extraction analysis HPLC-Radiometric Detection & LC-MS/MS Analysis extraction->analysis data_analysis Determine Degradation Rate & Identify Metabolites analysis->data_analysis end End: Report Half-life & Degradation Pathway data_analysis->end

Caption: General workflow for an aerobic/anaerobic soil metabolism study.

Adsorption/Desorption Batch Equilibrium (OECD 106)

This study determines the extent to which this compound partitions between the soil and water phases.

  • Test System: A minimum of five different soil types with a range of physicochemical properties are used.

  • Procedure:

    • Adsorption: Known concentrations of this compound in a 0.01 M CaCl₂ solution are added to soil samples in centrifuge tubes. The slurries are agitated for a defined period (e.g., 24 hours) at a constant temperature to reach equilibrium.

    • Desorption: After the adsorption phase, the supernatant is removed, and a fresh CaCl₂ solution is added to the soil. The slurries are agitated again to determine the release of the adsorbed this compound.

  • Analysis: The concentration of this compound in the aqueous phase is measured by HPLC or LC-MS/MS. The amount adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in solution.

  • Data Interpretation: The adsorption data are fitted to the Freundlich equation to determine the adsorption coefficient (K_f) and the soil organic carbon-water partitioning coefficient (Kₒc).

Aquatic Toxicity Testing

4.3.1. Fish Acute Toxicity Test (OECD 203)

  • Test Organism: Rainbow trout (Oncorhynchus mykiss) or another standard fish species.

  • Test Conditions: Fish are exposed to a range of this compound concentrations in a static or semi-static system for 96 hours.

  • Endpoint: Mortality is recorded at 24, 48, 72, and 96 hours. The LC₅₀ (lethal concentration for 50% of the test organisms) is calculated.

4.3.2. Daphnia sp. Acute Immobilisation Test (OECD 202)

  • Test Organism: Daphnia magna.

  • Test Conditions: Daphnids are exposed to various concentrations of this compound for 48 hours.

  • Endpoint: Immobilisation (inability to swim) is observed at 24 and 48 hours. The EC₅₀ (effective concentration for 50% of the daphnids) is determined.

4.3.3. Algal Growth Inhibition Test (OECD 201)

  • Test Organism: A freshwater green alga, such as Pseudokirchneriella subcapitata.

  • Test Conditions: Exponentially growing algal cultures are exposed to a series of this compound concentrations for 72 hours under continuous illumination and constant temperature.

  • Endpoint: Algal growth is measured by cell counts or a surrogate parameter like fluorescence. The EC₅₀ for growth rate inhibition and yield are calculated.

Terrestrial Plant Toxicity Testing

4.4.1. Seedling Emergence and Seedling Growth Test (OECD 208)

  • Test System: Seeds of several monocotyledonous and dicotyledonous plant species are sown in soil treated with this compound.

  • Application: this compound is either incorporated into the soil or sprayed onto the soil surface.

  • Endpoints: Seedling emergence is recorded, and after a specified growth period (e.g., 14-21 days), shoot height and shoot dry weight are measured. The EC₅₀ and NOEC (No Observed Effect Concentration) for these parameters are determined.

4.4.2. Vegetative Vigour Test (OECD 227)

  • Test System: Young, established plants of various species are treated with this compound.

  • Application: this compound is applied as a spray to the foliage.

  • Endpoints: Visual assessment of phytotoxicity, plant height, and shoot dry weight are measured after a defined period. The ER₅₀ (effective rate causing a 50% reduction in a parameter) and NOER (No Observed Effect Rate) are calculated.

Conclusion

This compound is a persistent and mobile herbicide in the environment. Its slow degradation in soil and potential for leaching are key considerations in its environmental risk assessment. While it exhibits low to moderate acute toxicity to many non-target organisms, its herbicidal properties can impact non-target terrestrial and aquatic plants. The information and protocols provided in this guide offer a comprehensive resource for researchers and professionals involved in the study and assessment of this compound's environmental fate and effects. A thorough understanding of these aspects is essential for the responsible management and use of this herbicide.

References

Terbacil Degradation in Soil Environments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the herbicide terbacil in soil environments. The document details both abiotic and microbial degradation processes, summarizes quantitative data on degradation rates, and outlines detailed experimental protocols for the study of this compound's environmental fate. This guide is intended to serve as a valuable resource for researchers and professionals involved in environmental science, agriculture, and drug development.

Introduction to this compound and its Environmental Fate

This compound (3-tert-butyl-5-chloro-6-methyluracil) is a selective herbicide used for the control of a wide range of annual and perennial weeds in various crops. Its persistence in the soil is a key factor in its efficacy and also a primary determinant of its environmental impact. The dissipation of this compound from soil is governed by a combination of microbial and abiotic degradation processes.[1] Understanding these pathways is crucial for predicting its environmental longevity, assessing potential risks of groundwater contamination, and developing effective bioremediation strategies. This compound is characterized by its relatively high persistence in soil, with reported half-lives ranging from several months to over a year, depending on soil type and environmental conditions.[1][2]

Abiotic Degradation Pathways

Abiotic degradation of this compound in soil is primarily driven by photolysis, as it is stable to abiotic hydrolysis under typical environmental pH conditions.[1][3]

Photodegradation

Photodegradation, or photolysis, is the breakdown of compounds by light. In the context of soil, this process is most relevant at the soil surface where this compound molecules are exposed to sunlight. The rate of photodegradation can be influenced by the presence of photosensitizers in the soil environment.[1]

Key Metabolites of this compound Photodegradation:

  • 5-chloro-6-methyluracil: Formed through the removal of the tert-butyl group.[1]

  • 3-tert-butyl-6-methyluracil: Results from the removal of the chlorine atom.[3]

  • t-butylurea: A minor transformation product.[1]

  • Carbon Dioxide (CO2): The ultimate degradation product of the uracil (B121893) ring structure under irradiation.[1]

Microbial Degradation Pathways

The primary mechanism for this compound dissipation in the soil matrix is microbial degradation.[1] A diverse community of soil microorganisms, including bacteria and fungi, can utilize this compound as a source of carbon and nitrogen, or co-metabolize it in the presence of other substrates. While the complete microbial degradation pathway of this compound has not been fully elucidated in a single study, a putative pathway can be proposed based on known metabolites from plant studies and common microbial degradation reactions for herbicides.

The initial step in the microbial degradation of this compound is likely the hydroxylation of the methyl group, a common reaction catalyzed by microbial monooxygenases. This is supported by the identification of 3-tert-butyl-5-chloro-6-hydroxymethyluracil as a metabolite in orange seedlings. Subsequent steps may involve dechlorination, removal of the tert-butyl group, and eventual cleavage of the uracil ring.

Putative Microbial Degradation Pathway of this compound:

  • Hydroxylation: this compound is hydroxylated at the C6-methyl group to form 3-tert-butyl-5-chloro-6-hydroxymethyluracil .

  • Oxidation: The hydroxymethyl group can be further oxidized to a carboxylic acid.

  • Dehalogenation: The chlorine atom at the C5 position is removed.

  • N-Dealkylation: The tert-butyl group is cleaved from the N3 position.

  • Ring Cleavage: The uracil ring is opened, leading to the formation of smaller, more readily metabolizable compounds, and eventual mineralization to CO2, water, and inorganic ions.

Signaling Pathways and Genetic Regulation

The microbial degradation of xenobiotic compounds like this compound is a genetically regulated process. The genes encoding the necessary catabolic enzymes are often organized in operons and are subject to induction and repression. In the presence of this compound, it is hypothesized that the compound or one of its metabolites acts as an inducer, binding to a regulatory protein and activating the transcription of the degradation genes. This allows the microorganisms to produce the required enzymes only when the substrate is available, ensuring metabolic efficiency. Conversely, in the presence of more easily metabolizable carbon sources, the expression of this compound degradation genes may be repressed through a mechanism known as catabolite repression.

Quantitative Data on this compound Degradation

The persistence of this compound in soil is quantified by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. This value is highly variable and depends on a multitude of factors.

Table 1: Reported Half-lives of this compound in Soil Environments

Soil TypeConditionHalf-life (days)Reference
Silt LoamIrradiated (fluorescent sun lamps and black lights)46[3]
Nonsterile SoilsGreenhouse incubation60-90[3]
Sandy LoamDark, aerobic653[3]
Sandy Loam-720[3]
Silt LoamField212[3]
Silty ClayField204[3]
Sandy LoamField252[3]
LoamAerobic~150[1]

Table 2: Major Degradation Products of this compound and Their Formation Pathways

Degradation ProductFormation PathwayEnvironment
5-chloro-6-methyluracilPhotodegradationSoil surface, water
3-tert-butyl-6-methyluracilPhotodegradationSoil surface, water
t-butylureaPhotodegradation (minor)Soil surface
3-t-butyl-5-chloro-6-hydroxymethyluracilMicrobial Degradation (putative initial step) / Plant MetabolismSoil, Plants

Experimental Protocols

Aerobic Soil Incubation Study

This protocol is designed to assess the rate and pathway of aerobic microbial degradation of this compound in soil.

1. Soil Collection and Preparation:

  • Collect topsoil (0-15 cm) from a site with no recent history of this compound application.
  • Sieve the soil (2 mm mesh) to remove stones and plant debris.
  • Characterize the soil for its physicochemical properties (pH, organic carbon content, texture, cation exchange capacity).
  • Adjust the soil moisture to 50-60% of its maximum water-holding capacity and pre-incubate in the dark at 20-25°C for 7 days to allow microbial populations to stabilize.

2. Treatment Application:

  • Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetone).
  • Apply the this compound solution to the pre-incubated soil to achieve the desired concentration (e.g., 1-5 mg/kg).
  • Thoroughly mix the soil to ensure homogenous distribution. A control set of soil samples should be treated with the solvent only.

3. Incubation:

  • Place known quantities of the treated soil into incubation vessels (e.g., glass jars).
  • Maintain the incubation in the dark at a constant temperature (e.g., 20-25°C).
  • Ensure aerobic conditions by loosely capping the vessels or providing a continuous flow of humidified air.

4. Sampling and Analysis:

  • Collect triplicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
  • Store samples at -20°C prior to analysis.
  • Extract this compound and its metabolites from the soil using an appropriate solvent (e.g., acetonitrile/water mixture).
  • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.

Soil Photodegradation Study

This protocol evaluates the degradation of this compound on the soil surface when exposed to light.

1. Sample Preparation:

  • Use the same characterized soil as in the aerobic incubation study.
  • Apply a solution of this compound to the surface of a thin layer of soil in a petri dish or similar container.

2. Irradiation:

  • Expose the treated soil samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
  • Maintain a constant temperature during the experiment.
  • Include dark controls (samples wrapped in aluminum foil) to differentiate between photodegradation and other dissipation processes.

3. Sampling and Analysis:

  • Collect soil samples at various time points.
  • Extract and analyze for this compound and its photoproducts as described in the aerobic incubation study.

Visualizations of Degradation Pathways and Workflows

Terbacil_Abiotic_Degradation This compound This compound photodegradation Photodegradation (Sunlight) This compound->photodegradation metabolite1 5-chloro-6-methyluracil photodegradation->metabolite1 metabolite2 3-tert-butyl-6-methyluracil photodegradation->metabolite2 metabolite3 t-butylurea (minor) photodegradation->metabolite3 co2 CO2 photodegradation->co2

Caption: Abiotic photodegradation pathway of this compound in soil.

Terbacil_Microbial_Degradation This compound This compound hydroxylation Hydroxylation (Monooxygenase) This compound->hydroxylation metabolite1 3-tert-butyl-5-chloro-6-hydroxymethyluracil hydroxylation->metabolite1 further_oxidation Further Oxidation & Dehalogenation metabolite1->further_oxidation intermediates Various Intermediates further_oxidation->intermediates ring_cleavage Ring Cleavage intermediates->ring_cleavage mineralization Mineralization (CO2, H2O, Cl-) ring_cleavage->mineralization

Caption: Putative microbial degradation pathway of this compound in soil.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis soil_collection Soil Collection & Sieving characterization Soil Characterization soil_collection->characterization pre_incubation Pre-incubation characterization->pre_incubation treatment This compound Application pre_incubation->treatment incubation Incubation (Aerobic/Dark or Photolysis/Light) treatment->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC-MS/MS Analysis extraction->analysis data Data Interpretation (Half-life, Metabolites) analysis->data

Caption: General experimental workflow for studying this compound degradation in soil.

References

Terbacil Herbicide: A Comprehensive Technical Guide on its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbacil is a selective, residual herbicide belonging to the substituted uracil (B121893) chemical class.[1] It is primarily used for the control of a wide spectrum of annual and some perennial weeds in various agricultural settings, including fruit orchards, sugarcane, and alfalfa fields.[1][2] Its mode of action involves the inhibition of photosynthesis in target plant species.[3][4] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, designed to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in environmental and toxicological studies.

Chemical Identity and Structure

This compound is chemically identified as 3-tert-butyl-5-chloro-6-methyluracil.[1][5] It is a white, crystalline, odorless solid that is non-corrosive and non-flammable.[1] The technical grade of this compound is typically 95% pure active ingredient.[1]

IdentifierValue
Chemical Name 3-tert-butyl-5-chloro-6-methyluracil[1]
CAS Number 5902-51-2[1][5]
Molecular Formula C₉H₁₃ClN₂O₂[5][6]
Molecular Weight 216.66 g/mol [5][7]
SMILES CC1=C(C(=O)N(C(=O)N1)C(C)(C)C)Cl[5]
InChI Key NBQCNZYJJMBDKY-UHFFFAOYSA-N[5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate, transport, and potential for exposure.

PropertyValueTemperature (°C)pH
Physical State Colorless to white crystalline powder[8]25N/A
Melting Point 175-177 °C[1][5][7][9][10]N/AN/A
Boiling Point Sublimation begins below the melting point[5]N/AN/A
Vapor Pressure 4.7 x 10⁻⁷ mmHg[5][8]29.5N/A
0.0625 mPa[1][3]30N/A
Water Solubility 710 mg/L[1][3][7]257
Solubility in Organic Solvents 25
Dimethylformamide: 337 g/kg[5]
Cyclohexanone: 220 g/kg[5]
Methyl isobutyl ketone: 121 g/kg[5]
Butyl acetate: 88 g/kg[5]
Xylene: 65 g/kg[5]
Density 1.34 g/cm³[5][9]25N/A
Octanol-Water Partition Coefficient (log Kow) 1.89[3][5]257
1.91[4]N/AN/A
pKa 9.00[5]N/AN/A
9.5[3][11]25N/A
Henry's Law Constant 1.9 x 10⁻⁹ atm m³/mole[8]N/AN/A
1.30 x 10⁻⁵ Pa m³/mol[3]25N/A
Soil Adsorption Coefficient (Koc) 44 - 61 mL/g[8]N/AN/A
55[1]N/AN/A

Experimental Protocols: General Methodologies

1. Melting Point: The melting point is typically determined using a capillary melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

2. Vapor Pressure: Vapor pressure for low-volatility compounds like this compound is often measured using the gas saturation method or a Knudsen effusion method. These techniques involve measuring the mass loss of a sample over time under controlled temperature and pressure conditions.

3. Water Solubility: The shake-flask method is a common technique for determining water solubility. An excess amount of the solid is equilibrated with water at a constant temperature. The concentration of the dissolved substance in the aqueous phase is then measured, typically by high-performance liquid chromatography (HPLC) or gas chromatography (GC) after extraction.

4. Octanol-Water Partition Coefficient (Kow): The shake-flask method is also the standard for determining Kow. A solution of the substance in either water or octanol (B41247) is shaken with the other immiscible solvent until equilibrium is reached. The concentrations of the substance in both the octanol and water phases are then measured to calculate the partition coefficient.

5. pKa: The dissociation constant is often determined by potentiometric titration. A solution of the compound is titrated with a standard acid or base, and the pH is monitored with a pH meter. The pKa is determined from the titration curve. UV-spectrophotometry can also be used, where the absorbance of the compound is measured at different pH values.

6. Soil Adsorption Coefficient (Koc): The soil adsorption coefficient is typically determined through batch equilibrium experiments. A solution of this compound of known concentration is equilibrated with a soil sample of known organic carbon content. The concentration of this compound remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference. The Koc is then calculated from the soil-water partition coefficient (Kd) and the organic carbon content of the soil.

Diagrams and Visualizations

To further elucidate the properties and behavior of this compound, the following diagrams have been generated using Graphviz.

Terbacil_Structure cluster_0 This compound (3-tert-butyl-5-chloro-6-methyluracil) C1 C C2 C C1->C2 O1 O C1->O1 = C3 C C2->C3 Cl Cl C2->Cl N2 N C3->N2 O2 O C3->O2 = C4 C N1 N C4->N1 C5 C C4->C5 N1->C1 N2->C4 C6 C N2->C6 C7 C C6->C7 C8 C C6->C8 C9 C C6->C9

Caption: Chemical structure of the this compound molecule.

Photosynthesis_Inhibition Light Light PSII Photosystem II Light->PSII Plastoquinone Plastoquinone Pool PSII->Plastoquinone Electron Transfer Cytochrome_b6f Cytochrome b6f Plastoquinone->Cytochrome_b6f Plastocyanin Plastocyanin Cytochrome_b6f->Plastocyanin ATP_Synthase ATP Synthase Cytochrome_b6f->ATP_Synthase Proton Gradient PSI Photosystem I Plastocyanin->PSI ATP ATP ATP_Synthase->ATP This compound This compound This compound->PSII Inhibits

Caption: Mode of action of this compound: Inhibition of Photosystem II.

Koc_Determination_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation Soil Soil Sample (Known %OC) Equilibration Batch Equilibration (Shake for 24h) Soil->Equilibration Terbacil_Sol This compound Solution (Known Concentration) Terbacil_Sol->Equilibration Centrifugation Centrifugation/ Filtration Equilibration->Centrifugation Supernatant Aqueous Supernatant Centrifugation->Supernatant Analysis Analyze this compound Conc. (e.g., HPLC, GC) Supernatant->Analysis Kd_Calc Calculate Kd (Soil-Water Partition Coeff.) Analysis->Kd_Calc Koc_Calc Calculate Koc (Koc = Kd / %OC) Kd_Calc->Koc_Calc

Caption: Workflow for determining the Soil Adsorption Coefficient (Koc).

Stability and Degradation

This compound is a relatively persistent herbicide.[1] It is stable to hydrolysis in water at pH values ranging from 5 to 9.[8] Photodegradation in water is slow but can be enhanced by the presence of photosensitizers.[8] In soil, this compound degradation is primarily mediated by microbial activity, although this process is also slow.[1][8] The persistence of this compound in soil is influenced by factors such as soil type, organic matter content, rainfall, and application rate.[1] Due to its high water solubility and low soil adsorption, this compound has the potential to be mobile in soil and may leach into groundwater.[1][8]

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of the herbicide this compound. The data presented, along with the generalized experimental methodologies and illustrative diagrams, offer a comprehensive resource for researchers and scientists. A thorough understanding of these properties is essential for assessing the environmental behavior, potential for human exposure, and toxicological implications of this widely used agricultural chemical.

References

Terbacil in Aqueous Environments: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aqueous solubility and stability of terbacil (3-tert-butyl-5-chloro-6-methyluracil), a selective systemic herbicide. Understanding these properties is critical for assessing its environmental fate, developing analytical methods, and managing its presence in aquatic systems. This document synthesizes key data, outlines experimental methodologies, and visualizes complex pathways to support research and development activities.

Aqueous Solubility of this compound

This compound exhibits moderate solubility in water, a key factor influencing its mobility and bioavailability in the environment.[1] The accepted value for its aqueous solubility is presented in Table 1.

Table 1: Aqueous Solubility of this compound

ParameterValueTemperature (°C)pHReference(s)
Water Solubility710 mg/L25Not Specified[1][2]
Experimental Protocol: Solubility Determination (Shake-Flask Method)

While the specific study details for the cited value are not exhaustively public, the determination of aqueous solubility for compounds like this compound typically follows a standardized procedure, such as the OECD Guideline 105 or the EPA OPPTS 830.7550, commonly known as the shake-flask method.

Objective: To determine the saturation concentration of this compound in water at a given temperature.

Methodology:

  • Preparation: An excess amount of solid, purified this compound is added to a known volume of deionized water in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25°C) for a sufficient period to allow the system to reach equilibrium. This duration is typically determined in preliminary tests and is often 24 to 48 hours.

  • Phase Separation: After equilibration, the mixture is allowed to stand to let undissolved particles settle. The aqueous phase is then separated from the solid phase, typically by centrifugation and/or filtration through a non-adsorbing filter (e.g., 0.22 µm PTFE).

  • Quantification: The concentration of this compound in the clear aqueous supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.

Stability of this compound in Aqueous Solutions

This compound's stability in water is governed by its resistance to chemical and light-induced degradation processes, primarily hydrolysis and photolysis.

Hydrolytic Stability

This compound is highly resistant to abiotic hydrolysis under environmentally relevant conditions.[2] Studies have shown that it is stable in sterile aqueous solutions across a range of pH values.

Table 2: Hydrolytic Stability of this compound

pH RangeTemperature (°C)ObservationReference(s)
4 - 1025Stable for up to 6 weeks in the dark.-
5, 7, 9Not SpecifiedStable to hydrolysis.[1][3]

Given its stability, a definitive half-life for hydrolysis is often not calculated and is reported as stable.

Experimental Protocol: Hydrolysis Study (OECD Guideline 111)

Hydrolysis studies are conducted following standardized guidelines like OECD 111 to ensure data consistency and regulatory acceptance.

Objective: To determine the rate of abiotic hydrolysis of this compound as a function of pH.

Methodology:

  • Solution Preparation: Sterile, buffered aqueous solutions are prepared at pH 4, 7, and 9.

  • Incubation: A known concentration of this compound (typically below its solubility limit) is added to each buffered solution. The test solutions are maintained in the dark at a constant temperature (e.g., 50°C for a preliminary test to screen for instability, followed by lower temperatures for unstable compounds).

  • Sampling: Aliquots are withdrawn at predetermined time intervals.

  • Analysis: The concentration of the parent this compound is measured using a suitable analytical method (e.g., LC-MS/MS) to determine its rate of disappearance.

  • Data Evaluation: If significant degradation (<10%) is observed over a set period (e.g., 5 days), the substance is considered hydrolytically stable at that pH. If degradation occurs, kinetic modeling is used to calculate the hydrolysis rate constant and the degradation half-life (DT50).

Photolytic Stability (Photodegradation)

In pure aqueous solutions, this compound is relatively stable and degrades slowly when exposed to sunlight.[3] However, the presence of photosensitizers, such as methylene (B1212753) blue and riboflavin, can significantly accelerate its photolytic degradation.[4][5]

Table 3: Photolytic Stability of this compound

ConditionObservationReference(s)
Artificial Sunlight (Pure Water)Stable for 14 days at 25°C.[1]
Sunlight (with Photosensitizers)Rapid degradation observed; rate depends on pH and sensitizer.[4][5]

The primary photodegradation pathway in the presence of sensitizers involves oxidation and rearrangement of the uracil (B121893) ring, leading to several degradation products.[4]

Sensitized Photodegradation Pathway

The dye-sensitized photolysis of this compound in aerated aqueous solutions proceeds through the formation of key intermediates. The major initial product is 3-tert-butyl-5-acetyl-5-hydroxyhydantoin, which can further degrade, particularly in alkaline conditions.[4]

Terbacil_Photodegradation This compound This compound Product_II 3-tert-butyl-5-acetyl- 5-hydroxyhydantoin (II) This compound->Product_II Sunlight, O2 + Sensitizer (Methylene Blue or Riboflavin) Product_III 3-tert-butyl- 5-hydroxyhydantoin (III) Product_II->Product_III Deacylation (Alkaline pH)

Caption: Sensitized photodegradation pathway of this compound in aqueous solution.

Experimental Protocol: Aqueous Photolysis Study

Objective: To evaluate the rate and pathway of this compound degradation in water under simulated or natural sunlight, with and without photosensitizers.

Methodology:

  • Solution Preparation: An aqueous solution of this compound is prepared in a photochemically transparent vessel (e.g., quartz). For sensitized studies, a known concentration of a photosensitizer (e.g., 3 ppm methylene blue or 10 ppm riboflavin) is added.[4] The pH of the solution may be adjusted and buffered.

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters) or to direct solar irradiation. The temperature is maintained at a constant value. A dark control sample is kept under identical conditions but shielded from light.

  • Aeration: To simulate environmental conditions, the solution is typically aerated throughout the experiment.[4]

  • Sampling and Analysis: Samples are collected at various time points and analyzed for the parent compound and potential transformation products using methods like HPLC or LC-MS/MS.

  • Quantum Yield Calculation: For direct photolysis, the data can be used to calculate the quantum yield, which represents the efficiency of the light-induced transformation.

Analytical Methodology for Quantification in Water

Accurate quantification of this compound and its metabolites in aqueous matrices is essential for solubility and stability studies. The standard method involves solid-phase extraction (SPE) followed by analysis with High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Workflow: Analysis of this compound in Water

The following diagram illustrates a typical workflow for the analysis of this compound in a water sample.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Water Sample Collection (e.g., 3 mL) SPE 2. Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Sample->SPE Elution 3. Elution with Acetonitrile SPE->Elution Dilution 4. Dilution for Analysis Elution->Dilution LC 5. HPLC Separation (e.g., C8 Column) Dilution->LC Inject MS 6. Tandem Mass Spectrometry (MS/MS Detection) LC->MS Data 7. Data Analysis (Concentration Determination) MS->Data Quantification

Caption: General workflow for the analysis of this compound in aqueous samples.

Conclusion

This compound is a moderately water-soluble compound (710 mg/L at 25°C) that is highly stable to abiotic hydrolysis across a wide pH range. While resistant to direct photolysis in pure water, its degradation is significantly enhanced in the presence of common environmental photosensitizers, leading to the formation of hydantoin-based derivatives. The analysis of this compound in aqueous solutions is reliably achieved through SPE concentration followed by sensitive LC-MS/MS quantification. This guide provides the foundational data and methodologies essential for professionals working with this compound in environmental and developmental contexts.

References

In-Depth Technical Guide to Terbacil (CAS 5902-51-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

Terbacil, with the CAS number 5902-51-2, is a selective herbicide belonging to the uracil (B121893) chemical family.[1][2] It is primarily used to control a wide range of annual and some perennial weeds in various agricultural settings.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name 3-tert-butyl-5-chloro-6-methyl-1H-pyrimidine-2,4-dione[3]
Synonyms Sinbar, Geonter, Turbacil, Compound 732[1][4]
Molecular Formula C₉H₁₃ClN₂O₂[3][5]
Molecular Weight 216.67 g/mol [3][5]
Appearance White, crystalline, odorless solid[1][6]
Melting Point 175-177 °C[1][2]
Water Solubility 710 mg/L at 25 °C[1]
Vapor Pressure 0.0625 mPa at 30 °C[1]
LogP (Octanol/Water Partition Coefficient) 1.89[1]
pKa 8.79 ± 0.40[2]

Mechanism of Action

The primary mode of action of this compound is the inhibition of photosynthesis at Photosystem II (PSII).[1][3] It achieves this by binding to the QB site on the D1 protein of the PSII complex, thereby blocking electron transport. This disruption of electron flow leads to the production of reactive oxygen species (ROS), causing lipid peroxidation and ultimately cell death in susceptible plants.

Photosystem_II_Inhibition P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA (Plastoquinone) Pheo->QA QB QB Site (D1 Protein) QA->QB PQ_pool Plastoquinone Pool QB->PQ_pool e⁻ to Cytochrome b6f Light Light Energy (Photon) Light->P680 Excitation H2O H₂O H2O->P680 e⁻ donation O2 O₂ Electron e⁻ This compound This compound This compound->QB Inhibition

Caption: Mechanism of Photosystem II inhibition by this compound.

Toxicological Profile

This compound exhibits low acute toxicity in mammals. The toxicological data is summarized in Table 2.

ParameterSpeciesValueReference
Oral LD₅₀ Rat>5000 mg/kg[1]
Dermal LD₅₀ Rabbit>5000 mg/kg[1]
Inhalation LC₅₀ Rat>4.4 mg/L
Eye Irritation RabbitMild irritant
Dermal Sensitization Guinea PigNot a sensitizer[1]
Carcinogenicity Rat, MouseNot likely to be carcinogenic to humans
Genotoxicity In vitro & in vivoNot genotoxic
Developmental Toxicity NOAEL Rat12.5 mg/kg/day
Reproductive Toxicity NOAEL Rat25 mg/kg/day

Experimental Protocols

Developmental Toxicity Study in Rats (General Protocol)

This protocol is a generalized representation based on established guidelines for developmental toxicity studies of herbicides.

Objective: To assess the potential of this compound to cause adverse effects on embryonic and fetal development in rats.

Materials:

  • Pregnant Sprague-Dawley rats

  • This compound (analytical grade)

  • Vehicle (e.g., corn oil)

  • Gavage needles

  • Standard laboratory animal diet and water

  • Animal caging and environmental controls

  • Dissection tools and microscope

Procedure:

  • Animal Acclimation: Acclimate pregnant rats for at least 5 days before the start of the study.

  • Dose Preparation: Prepare solutions of this compound in the vehicle at various concentrations. A control group receiving only the vehicle should be included.

  • Dosing: Administer this compound or vehicle daily by oral gavage from gestation day 6 through 15.

  • Maternal Observations: Record maternal body weight, food consumption, and clinical signs of toxicity daily.

  • Necropsy: On gestation day 20, euthanize the dams and perform a gross necropsy. Examine the uterus and its contents.

  • Fetal Examination:

    • Count the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

    • Determine the sex and weight of each fetus.

    • Examine each fetus for external, visceral, and skeletal malformations.

Developmental_Toxicity_Workflow start Start acclimation Acclimation of Pregnant Rats start->acclimation dosing Daily Oral Gavage (Gestation Days 6-15) acclimation->dosing observations Maternal Observations (Body Weight, Food Intake, Clinical Signs) dosing->observations necropsy Necropsy of Dams (Gestation Day 20) observations->necropsy fetal_exam Fetal Examination (External, Visceral, Skeletal) necropsy->fetal_exam data_analysis Data Analysis and Reporting fetal_exam->data_analysis end End data_analysis->end

Caption: Experimental workflow for a rat developmental toxicity study.

In Vitro Sister Chromatid Exchange (SCE) Assay in Chinese Hamster Ovary (CHO) Cells (General Protocol)

Objective: To evaluate the genotoxic potential of this compound by assessing its ability to induce sister chromatid exchanges in cultured mammalian cells.

Materials:

  • Chinese Hamster Ovary (CHO) cell line

  • Cell culture medium and supplements (e.g., fetal bovine serum, antibiotics)

  • This compound (analytical grade)

  • 5-bromo-2'-deoxyuridine (BrdU)

  • Colcemid

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Hoechst 33258 stain

  • Giemsa stain

  • Microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture CHO cells in appropriate medium until they reach exponential growth.

  • Treatment: Expose the cells to various concentrations of this compound, along with positive and negative controls, for a defined period.

  • BrdU Incorporation: Culture the cells in the presence of BrdU for two cell cycles.

  • Metaphase Arrest: Add Colcemid to the culture to arrest cells in metaphase.

  • Harvesting and Slide Preparation:

    • Harvest the cells by trypsinization.

    • Treat with a hypotonic solution to swell the cells.

    • Fix the cells with a fixative.

    • Drop the cell suspension onto clean microscope slides and air-dry.

  • Staining:

    • Stain the slides with Hoechst 33258.

    • Expose the slides to UV light.

    • Incubate in a saline-sodium citrate (B86180) (SSC) buffer.

    • Stain with Giemsa.

  • Scoring: Analyze the metaphase spreads under a microscope and count the number of sister chromatid exchanges per cell.

Environmental Fate and Ecotoxicology

This compound is moderately persistent in soil, with a half-life that can vary depending on environmental conditions. It has the potential to leach into groundwater due to its moderate water solubility and low soil adsorption.

ParameterValueReference
Soil Half-life (Aerobic) 18-240 days
Aqueous Photolysis Half-life Stable
Soil Adsorption Coefficient (Koc) 32-88 mL/g
Algal Toxicity (EC₅₀) 0.025 mg/L
Aquatic Invertebrate Toxicity (LC₅₀) >150 mg/L (Daphnia magna)
Fish Toxicity (LC₅₀) >100 mg/L (Rainbow trout)
Avian Toxicity (LD₅₀) >2250 mg/kg (Bobwhite quail)

Conclusion

This compound is an effective herbicide with a well-characterized mechanism of action involving the inhibition of photosystem II. Its toxicological profile in mammals indicates low acute toxicity and no evidence of carcinogenicity or genotoxicity at typical exposure levels. However, its persistence in soil and potential for groundwater contamination warrant careful management and monitoring. The provided experimental protocols offer a foundation for further research into the biological effects and environmental impact of this compound. This guide serves as a comprehensive resource for professionals in research, drug development, and environmental science who are interested in the properties and activities of this compound.

References

Terbacil's Mode of Action on Chloroplasts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terbacil is a selective uracil-based herbicide predominantly employed for the control of a wide array of annual and perennial weeds. Its herbicidal activity is rooted in its ability to disrupt photosynthesis within the chloroplasts of susceptible plant species. This technical guide provides a comprehensive overview of the molecular mechanism of this compound's action, focusing on its interaction with Photosystem II (PSII), the subsequent inhibition of the photosynthetic electron transport chain, and the resulting generation of cytotoxic reactive oxygen species (ROS). Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in this area.

Mechanism of Action: Inhibition of Photosystem II

This compound's primary mode of action is the inhibition of photosynthesis.[1] It functions as a potent and specific inhibitor of Photosystem II (PSII), a critical protein complex embedded in the thylakoid membranes of chloroplasts.

Binding to the D1 Protein

The molecular target of this compound is the D1 protein, a core subunit of the PSII reaction center, also known as the quinone-binding protein (QB).[2][3] this compound competitively binds to the QB binding niche on the D1 protein, specifically at binding site A.[2] This binding site is normally occupied by plastoquinone (B1678516) (PQ), a mobile electron carrier. By occupying this site, this compound physically obstructs the binding of plastoquinone, thereby blocking the transfer of electrons from the primary quinone acceptor (QA) to PQ.[3]

Disruption of the Electron Transport Chain

The blockage of electron flow from QA to PQ effectively halts the linear photosynthetic electron transport chain.[1][3] This disruption has two major immediate consequences:

  • Inhibition of ATP and NADPH Synthesis: The flow of electrons through the electron transport chain is coupled to the generation of a proton gradient across the thylakoid membrane, which drives the synthesis of ATP. The reduction of NADP+ to NADPH at the terminus of the electron transport chain is also inhibited. Both ATP and NADPH are essential for the fixation of CO2 in the Calvin cycle.

  • Formation of Reactive Oxygen Species (ROS): The inhibition of electron transfer leads to an over-reduced state of the early electron acceptors in PSII. This high-energy state promotes the formation of highly reactive and damaging molecules known as reactive oxygen species.

Generation of Reactive Oxygen Species (ROS)

A primary consequence of PSII inhibition by herbicides like this compound is the generation of ROS, which is a major contributor to the herbicidal effect.[4][5] The blockage of electron transport leads to the formation of triplet chlorophyll (B73375) and singlet oxygen.[4][6]

Formation of Singlet Oxygen (¹O₂)

When the electron transport chain is blocked, the energy from absorbed light cannot be effectively dissipated through photochemistry. This leads to the formation of the triplet excited state of the P680 chlorophyll molecule (³P680*) in the PSII reaction center.[3] This long-lived, high-energy molecule can then react with ground-state molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂).[3][4][6]

Oxidative Damage

Singlet oxygen is a potent oxidizing agent that can cause widespread damage to cellular components within the chloroplast.[3][7] It can initiate lipid peroxidation of the thylakoid membranes, leading to loss of membrane integrity and function.[1] Additionally, it can damage proteins and pigments, further impairing photosynthetic function and ultimately leading to cell death.[1]

Quantitative Data

ParameterDescriptionTypical Range for PSII InhibitorsExperimental Assay
IC50 The concentration of this compound required to inhibit a specific biological process (e.g., Hill reaction, oxygen evolution) by 50%.Micromolar (µM) to nanomolar (nM) rangeHill Reaction Assay, Oxygen Evolution Assay, Chlorophyll Fluorescence Assay
Ki The inhibition constant, representing the equilibrium dissociation constant for the binding of this compound to the D1 protein. A lower Ki indicates a higher binding affinity.Micromolar (µM) to nanomolar (nM) rangeRadioligand Binding Assay
Fv/Fm The maximum quantum yield of PSII photochemistry, a measure of the potential efficiency of PSII. A decrease in this value indicates stress or damage to PSII.0.75 - 0.85 in healthy plantsChlorophyll Fluorescence Assay

Experimental Protocols

The following are detailed methodologies for key experiments used to study the mode of action of this compound on chloroplasts.

Chloroplast Isolation from Spinach (Spinacia oleracea)

This protocol describes the differential centrifugation method for isolating intact and functional chloroplasts.

Materials:

  • Fresh spinach leaves

  • Grinding buffer (ice-cold): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% (w/v) BSA

  • Resuspension buffer (ice-cold): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6)

  • Blender

  • Cheesecloth and Miracloth

  • Refrigerated centrifuge and rotor

  • Glass homogenizer

Procedure:

  • Wash spinach leaves and remove midribs.

  • Chop leaves into small pieces and place them in a pre-chilled blender with ice-cold grinding buffer (4 mL of buffer per gram of leaf tissue).

  • Homogenize with short bursts (2-3 times for 3 seconds each) to minimize frothing.

  • Filter the homogenate through four layers of cheesecloth and then two layers of Miracloth into a chilled centrifuge tube.

  • Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C to pellet the chloroplasts.

  • Discard the supernatant and gently resuspend the pellet in a small volume of ice-cold resuspension buffer using a soft paintbrush or a glass rod with a cotton swab.

  • Determine the chlorophyll concentration of the isolated chloroplasts spectrophotometrically.

Hill Reaction Assay for PSII Activity

This assay measures the rate of photoreduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), by isolated chloroplasts.

Materials:

  • Isolated chloroplast suspension

  • Reaction buffer: 50 mM HEPES-KOH (pH 7.6), 0.33 M sorbitol, 1 mM MgCl₂, 1 mM MnCl₂

  • 0.5 mM DCPIP solution

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Spectrophotometer

  • Light source

Procedure:

  • Set up reaction tubes containing the reaction buffer and varying concentrations of this compound (and a solvent control).

  • Add the chloroplast suspension to each tube to a final chlorophyll concentration of 10-20 µg/mL.

  • Add DCPIP to each tube to a final concentration of 50 µM.

  • Measure the initial absorbance of each sample at 600 nm in the dark.

  • Expose the samples to a saturating light source.

  • Measure the decrease in absorbance at 600 nm at regular time intervals (e.g., every 30 seconds for 5 minutes). The rate of DCPIP reduction is proportional to the rate of PSII electron transport.

  • Calculate the percent inhibition for each this compound concentration relative to the control and determine the IC50 value.

Chlorophyll Fluorescence Measurement

This non-invasive technique provides information on the efficiency of PSII photochemistry.

Materials:

  • Intact leaves or isolated chloroplasts

  • Pulse-Amplitude-Modulation (PAM) fluorometer

  • This compound solution

Procedure:

  • Dark-adapt the plant material for at least 20-30 minutes.

  • Treat the material with different concentrations of this compound.

  • Measure the minimal fluorescence (Fo) with a weak measuring beam.

  • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

  • Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm.

  • A decrease in Fv/Fm indicates inhibition of PSII.

Radioligand Binding Assay for D1 Protein Affinity

This assay directly measures the binding of a radiolabeled herbicide to the D1 protein. Due to the unavailability of commercially radiolabeled this compound, a competitive binding assay using a known radiolabeled PSII inhibitor (e.g., [¹⁴C]-atrazine or [³H]-DCMU) is described.

Materials:

  • Isolated thylakoid membranes

  • Binding buffer: 50 mM Tris-HCl (pH 7.5), 100 mM sorbitol, 5 mM MgCl₂

  • Radiolabeled PSII inhibitor (e.g., [¹⁴C]-atrazine)

  • Unlabeled this compound in a range of concentrations

  • Scintillation counter and scintillation fluid

  • Glass fiber filters

Procedure:

  • Incubate thylakoid membranes (equivalent to 50-100 µg chlorophyll) with a fixed concentration of the radiolabeled inhibitor and varying concentrations of unlabeled this compound in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., 30-60 minutes at room temperature).

  • Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Wash the filter with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • The amount of radioactivity on the filter is proportional to the amount of radiolabeled inhibitor bound to the D1 protein.

  • Plot the percentage of specific binding of the radioligand against the concentration of this compound to determine the IC50 for displacement.

  • Calculate the Ki for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of this compound's Action

Terbacil_Action_Pathway cluster_chloroplast Within Chloroplast This compound This compound D1 D1 Protein (QB site) This compound->D1 Binds to Chloroplast Chloroplast Thylakoid Thylakoid Membrane PSII Photosystem II (PSII) ET_Block Electron Transport Blockage D1->ET_Block Prevents PQ binding ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) ET_Block->ROS Leads to Damage Cellular Damage (Lipid Peroxidation, Protein Damage) ROS->Damage Causes Death Plant Death Damage->Death Results in PQ Plastoquinone (PQ) QA QA QA->PQ Normal e⁻ flow ElectronFlow Electron Flow

Caption: this compound inhibits photosynthesis by binding to the D1 protein in PSII.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start: Prepare Isolated Chloroplasts setup Set up Hill Reaction Assay: - Reaction Buffer - DCPIP - Varying [this compound] start->setup add_chloro Add Chloroplasts to Assay setup->add_chloro measure_initial Measure Initial Absorbance (A600) in Dark add_chloro->measure_initial illuminate Illuminate Samples measure_initial->illuminate measure_final Measure Absorbance Change over Time illuminate->measure_final calculate Calculate % Inhibition vs. Control measure_final->calculate plot Plot % Inhibition vs. log[this compound] calculate->plot determine_ic50 Determine IC50 from Dose-Response Curve plot->determine_ic50

Caption: Workflow for determining the IC50 of this compound using a Hill reaction assay.

Logical Relationship of ROS Formation

ROS_Formation Terbacil_Binding This compound binds to D1 Protein ET_Blocked Electron Transport from QA to QB is Blocked Terbacil_Binding->ET_Blocked P680_Excited Excited State of P680 (³P680*) Accumulates ET_Blocked->P680_Excited Energy_Transfer Energy Transfer to ³O₂ P680_Excited->Energy_Transfer Singlet_Oxygen Singlet Oxygen (¹O₂) Formation Energy_Transfer->Singlet_Oxygen Oxidative_Stress Oxidative Stress and Cellular Damage Singlet_Oxygen->Oxidative_Stress

Caption: Logical steps leading to singlet oxygen formation after this compound binding.

References

Terbacil's Herbicidal Activity: A Deep Dive into its Core Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the herbicidal activity of terbacil, a potent and selective herbicide. We will delve into its primary mechanism of action, the physiological consequences for susceptible plants, and the experimental methodologies used to elucidate its effects. This guide consolidates quantitative data, outlines detailed experimental protocols, and provides visualizations of the key biological processes involved.

Core Mechanism of Action: Inhibition of Photosynthesis

This compound belongs to the uracil (B121893) family of herbicides and its primary mode of action is the inhibition of photosynthesis.[1] Specifically, this compound targets Photosystem II (PSII), a critical protein complex embedded in the thylakoid membranes of chloroplasts.[1]

The herbicidal effect is achieved by this compound binding to the D1 quinone-binding protein within the PSII complex. This binding event physically blocks the binding of plastoquinone (B1678516) (PQ), the native electron acceptor. By competitively inhibiting PQ binding, this compound effectively disrupts the photosynthetic electron transport chain. This interruption halts the flow of electrons from PSII, which in turn stops the production of ATP and NADPH, the energy and reducing power essential for carbon fixation and plant growth.

The blockage of the electron transport chain leads to a cascade of damaging events. The energy from absorbed light that cannot be used for photochemistry is dissipated, leading to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. This induces significant oxidative stress, causing lipid peroxidation, membrane damage, and ultimately, cell death.

Visually, these cellular events manifest as chlorosis (yellowing) and necrosis (tissue death), typically appearing first on the margins of older leaves and progressing inwards.

Quantitative Data on this compound's Efficacy

The efficacy of this compound can be quantified through various parameters, most notably the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values represent the concentration of the herbicide required to inhibit a specific biological process by 50% and the dissociation constant of the enzyme-inhibitor complex, respectively. The lower the IC50 or Ki value, the more potent the herbicide.

HerbicideSpeciesBiotypeIC50 (µM)
This compoundAmaranthus hybridus (Powell amaranth)Susceptible0.24
Resistant13.33
TerbuthylazinePisum sativum (Pea)Not Applicable~1.0 (estimated from graphical data)[2]

This table presents a summary of available quantitative data on the inhibitory effects of this compound and a related PSII inhibitor.

Dose-response studies are also crucial for determining the effective application rates of this compound for controlling specific weeds in various crops. These studies typically evaluate plant biomass reduction or mortality across a range of herbicide concentrations. The results are often modeled to determine the effective dose required for a certain level of control (e.g., ED50 or ED90). For example, research on the tolerance of strawberry cultivars to this compound has evaluated application rates from 84 to 336 g ha⁻¹ and observed varying levels of crop injury and yield reduction depending on the application timing and cultivar.[3] The phytotoxicity of this compound is also significantly influenced by soil properties, with higher organic matter content requiring greater herbicide application to achieve the same level of weed control.[4][5]

Experimental Protocols

The study of this compound's herbicidal activity involves a range of established experimental protocols. Below are detailed methodologies for key experiments.

Thylakoid Isolation for PSII Activity Assays

This protocol is fundamental for in vitro studies of this compound's effect on the photosynthetic electron transport chain.

Objective: To isolate functional thylakoid membranes from plant leaves.

Materials:

  • Fresh plant leaves (e.g., spinach, pea)

  • Grinding buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl₂, 2 mM MnCl₂, 1 mM EDTA, 5 mM ascorbate (B8700270), 0.1% BSA)

  • Resuspension buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.1 M sucrose, 5 mM MgCl₂)

  • Blender or mortar and pestle

  • Cheesecloth and Miracloth

  • Refrigerated centrifuge

Procedure:

  • Harvest young, healthy leaves and keep them on ice.

  • Homogenize the leaves in ice-cold grinding buffer using a blender or a pre-chilled mortar and pestle.

  • Filter the homogenate through several layers of cheesecloth and then through Miracloth to remove large debris.

  • Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet intact chloroplasts.

  • Discard the supernatant and gently resuspend the chloroplast pellet in a hypotonic buffer (e.g., 50 mM HEPES-KOH pH 7.5, 5 mM MgCl₂) to induce osmotic lysis and release the thylakoids.

  • Centrifuge the lysed chloroplasts at a higher speed (e.g., 4,000 x g) for 10 minutes at 4°C to pellet the thylakoid membranes.

  • Wash the thylakoid pellet by resuspending it in the resuspension buffer and centrifuging again.

  • Resuspend the final thylakoid pellet in a minimal volume of resuspension buffer and determine the chlorophyll (B73375) concentration spectrophotometrically.

  • Store the isolated thylakoids on ice in the dark and use them immediately for activity assays.

Chlorophyll Fluorescence Measurement

Chlorophyll fluorescence is a non-invasive technique used to assess the efficiency of PSII and the impact of inhibitors like this compound.

Objective: To measure the effect of this compound on PSII photochemistry.

Materials:

  • Intact leaves or isolated thylakoids

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • This compound solutions of varying concentrations

Procedure:

  • Dark-adapt the plant leaves or thylakoid samples for at least 20-30 minutes.

  • Measure the minimal fluorescence (Fo) by applying a weak measuring light.

  • Apply a saturating pulse of light to measure the maximal fluorescence (Fm) in the dark-adapted state.

  • Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo) / Fm).

  • Treat the samples with different concentrations of this compound and incubate for a specific period.

  • After incubation, measure Fo and Fm again for each treatment.

  • A decrease in Fv/Fm indicates inhibition of PSII.

  • Plot the Fv/Fm values against the this compound concentration to generate a dose-response curve and determine the IC50.

Soil Residue Analysis of this compound

This protocol outlines a general procedure for determining the concentration of this compound in soil samples.

Objective: To quantify this compound residues in soil.

Materials:

  • Soil samples

  • Extraction solvent (e.g., methanol, acetonitrile, or a mixture)

  • Solid-phase extraction (SPE) cartridges for cleanup

  • Gas chromatograph with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS)

  • This compound analytical standard

Procedure:

  • Extraction:

    • Air-dry the soil sample and sieve it to remove large particles.

    • Weigh a known amount of soil (e.g., 10-20 g) into a flask.

    • Add a specific volume of extraction solvent and shake or sonicate for a set period to extract this compound from the soil matrix.

    • Centrifuge or filter the mixture to separate the soil from the solvent extract.

  • Cleanup:

    • The crude extract may contain interfering compounds. Pass the extract through an SPE cartridge (e.g., Florisil) to remove these interferences.

    • Elute the this compound from the SPE cartridge with an appropriate solvent.

    • Evaporate the solvent to concentrate the sample.

  • Analysis:

    • Reconstitute the concentrated extract in a suitable solvent for GC analysis.

    • Inject a known volume of the sample into the GC-ECD or GC-MS system.

    • Identify and quantify this compound by comparing the retention time and detector response to that of a known standard.

    • Prepare a calibration curve using the this compound standard to accurately determine the concentration in the soil sample.

Signaling Pathways and Oxidative Stress

While the direct target of this compound is well-established, the downstream signaling events triggered by its inhibitory action are more complex and are an area of ongoing research. The inhibition of PSII and the subsequent production of ROS initiate stress signaling pathways within the plant.

Retrograde Signaling

The chloroplasts communicate their status to the nucleus through a process called retrograde signaling. When photosynthesis is inhibited by herbicides like this compound, the chloroplast sends signals to the nucleus to alter the expression of nuclear genes, particularly those encoding photosynthetic proteins. This is a protective mechanism to down-regulate the synthesis of new photosynthetic components when the existing machinery is damaged or non-functional, thereby preventing further photo-oxidative damage. The exact signaling molecules and pathways involved are still being fully elucidated but are thought to involve intermediates of the tetrapyrrole biosynthesis pathway, the redox state of the plastoquinone pool, and ROS.

Retrograde_Signaling This compound This compound PSII Photosystem II (PSII) This compound->PSII Inhibits ETC_Block Electron Transport Chain Blocked PSII->ETC_Block Leads to ROS Reactive Oxygen Species (ROS) Production ETC_Block->ROS Causes Plastid_Signal Plastid-to-Nucleus Retrograde Signal ROS->Plastid_Signal Initiates Nucleus Nucleus Plastid_Signal->Nucleus Transmits to Gene_Expression Altered Nuclear Gene Expression (e.g., downregulation of photosynthesis-related genes) Nucleus->Gene_Expression Regulates

Diagram of this compound-induced retrograde signaling.
Oxidative Stress Signaling

The accumulation of ROS triggers a broader oxidative stress response in the plant. This involves the activation of various signaling pathways, including those mediated by plant hormones such as abscisic acid (ABA), salicylic (B10762653) acid (SA), and jasmonic acid (JA). These pathways, in turn, activate the expression of antioxidant enzymes (e.g., superoxide dismutase, catalase, ascorbate peroxidase) and other protective proteins to mitigate the damaging effects of ROS. However, if the stress is too severe, these signaling pathways can also lead to programmed cell death (PCD) to remove the damaged cells.

Oxidative_Stress_Signaling ROS Reactive Oxygen Species (ROS) (from PSII inhibition) Cellular_Damage Cellular Damage (Lipid peroxidation, protein oxidation) ROS->Cellular_Damage Signaling_Pathways Activation of Stress Signaling Pathways (e.g., MAPK cascades) ROS->Signaling_Pathways PCD Programmed Cell Death (PCD) Cellular_Damage->PCD Can induce Hormone_Signaling Hormone Signaling (ABA, SA, JA) Signaling_Pathways->Hormone_Signaling Antioxidant_Response Antioxidant Gene Expression (SOD, CAT, APX) Hormone_Signaling->Antioxidant_Response Leads to Hormone_Signaling->PCD Can induce

General overview of oxidative stress signaling in plants.

Conclusion

This compound's herbicidal activity is a well-defined process initiated by the specific inhibition of Photosystem II. This primary action triggers a cascade of secondary effects, including the production of reactive oxygen species, induction of oxidative stress, and the activation of complex signaling networks within the plant. Understanding these core mechanisms at a technical level is crucial for the development of more effective and selective herbicides, as well as for managing herbicide resistance in weed populations. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other photosystem-inhibiting herbicides. Further research into the specific signaling pathways affected by this compound will provide a more complete picture of its mode of action and the plant's response to this herbicidal stress.

References

terbacil effects on plant physiology and biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physiological and Biochemical Effects of Terbacil in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a selective, systemic herbicide belonging to the uracil (B121893) chemical family.[1][2] It is primarily absorbed by the roots and translocated upwards through the xylem to the leaves, although some foliar absorption can occur.[3][4][5] this compound is widely used for the control of a broad spectrum of annual and some perennial weeds in crops such as alfalfa, apples, sugarcane, and mint.[3][6] Its mechanism of action involves the potent inhibition of photosynthesis, a process fundamental to plant survival.[3][7] This guide provides a detailed examination of the physiological and biochemical impacts of this compound on plants, presenting quantitative data, experimental methodologies, and visual pathways to elucidate its effects at the cellular and whole-plant levels.

Core Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for this compound is the disruption of the photosynthetic electron transport chain in chloroplasts.[3] Specifically, it targets and inhibits Photosystem II (PSII).[1][4][7]

  • Molecular Target: this compound binds to the Q B-binding niche on the D1 protein, a core component of the PSII reaction center.[2]

  • Inhibitory Effect: This binding action physically blocks the docking of plastoquinone (B1678516) (PQ), the native electron acceptor. Consequently, the transfer of electrons from the primary quinone acceptor, Q A, to Q B is halted.[8][9]

  • Consequences of Inhibition: The blockage of electron flow has two major downstream effects:

    • Cessation of Photosynthesis: The plant is unable to convert light energy into chemical energy (ATP and NADPH), effectively starving it of the resources needed for growth and maintenance.[3]

    • Oxidative Stress: The energy from absorbed light that cannot be dissipated through the electron transport chain leads to the formation of highly reactive molecules, such as triplet chlorophyll (B73375) and singlet oxygen (a reactive oxygen species, ROS).[10] These molecules initiate a cascade of oxidative damage, primarily through lipid peroxidation of cell membranes, leading to loss of membrane integrity, cellular leakage, and rapid cell death.[10]

Terbacil_PSII_Inhibition This compound's Mechanism of Action at Photosystem II cluster_PSII Photosystem II (PSII) Complex cluster_damage Cellular Damage Cascade Light Light Energy (Photons) P680 P680 Light->P680 excites Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- D1 D1 Protein (QB Site) QA->D1 e- PQ Plastoquinone (PQ) D1->PQ e- ROS Reactive Oxygen Species (ROS) D1->ROS Blocked e- flow leads to ETC To Electron Transport Chain PQ->ETC MembraneDamage Lipid Peroxidation & Membrane Damage ROS->MembraneDamage causes CellDeath Cell Death MembraneDamage->CellDeath leads to This compound This compound This compound->D1 Binds & Inhibits

A diagram illustrating this compound's inhibition of the Photosystem II electron transport chain.

Physiological and Biochemical Effects

The inhibition of PSII manifests in a range of observable physiological symptoms and underlying biochemical changes.

Physiological Effects
  • Growth Inhibition: The lack of energy production leads to stunted growth and reduced biomass accumulation.

  • Visual Symptoms: Susceptible plants typically exhibit chlorosis (yellowing) and necrosis (tissue death).[4] These symptoms often appear first on the margins of older leaves, consistent with the herbicide's movement through the xylem with the transpiration stream.[2] Visible injury can appear within hours to days after application.[11]

Biochemical Effects
  • Pigment Degradation: this compound application can lead to a decrease in photosynthetic pigments. A study on strawberry plants (cv. 'Honeoye') showed that chlorophyll a and total chlorophyll content decreased within four days of treatment with this compound at concentrations of 50, 100, and 200 ppm.[12] Interestingly, a recovery in chlorophyll levels was observed after this initial decline.[12]

  • Metabolism and Detoxification: Plant tolerance to this compound is often linked to the ability to metabolize the herbicide into non-toxic compounds. In a study using orange seedlings, this compound was metabolized into 3-tert-butyl-5-chloro-6-hydroxymethyl uracil.[13] This metabolite was then conjugated with glucose to form a beta-glucoside, a common detoxification pathway in plants that increases water solubility and allows for sequestration.[13]

Terbacil_Metabolism This compound Metabolism Pathway in Tolerant Plants This compound This compound (Active Herbicide) Metabolite 3-tert-butyl-5-chloro- 6-hydroxymethyl uracil This compound->Metabolite Hydroxylation (Phase I Metabolism) Conjugate Beta-glucoside Conjugate (Detoxified & Sequestered) Metabolite->Conjugate Glucosidation (Phase II Metabolism)

A simplified pathway of this compound detoxification in tolerant plant species.

Quantitative Data on this compound's Effects

The phytotoxic effects of this compound are dependent on the dose, plant species, and soil characteristics.[14]

Table 1: Effect of this compound on Chlorophyll Content in Strawberry (Fragaria × ananassa cv. 'Honeoye')

This compound Concentration Observation Period Effect on Chlorophyll a and Total Chlorophyll Reference
50, 100, 200 ppm Within 4 days Decrease [12]

| 50, 100, 200 ppm | After 4 days | Recovery observed |[12] |

Table 2: Phytotoxicity of this compound on Various Crops

Crop Species This compound Concentration / Rate Observed Effects Reference
Alfalfa, Beans, Corn, Potatoes, Wheat, Sugarbeets ≥ 0.10 ppmw in soil Severe injury, reduced foliage dry weight [15]
Strawberry Cultivars 84, 168, 336 g ha⁻¹ 0% to 43% initial crop injury; full recovery at 6 weeks [16]
Grain Sorghum 3.5, 7.0, 10.5, 14.0 g ai ha⁻¹ Little to no effect on injury, density, height, or yield [14]
Alfalfa ('Cimarron') Not specified Susceptible [17]

| Alfalfa ('OK 182') | Not specified | 78% increase in tolerance compared to 'Cimarron' |[17] |

Experimental Protocols

Protocol for Measuring Photosynthetic Inhibition via Chlorophyll Fluorescence

Chlorophyll fluorescence is a non-invasive technique used to assess the efficiency of PSII and can rapidly detect stress induced by PSII-inhibiting herbicides like this compound.[16]

Objective: To determine the effect of this compound on the quantum efficiency of Photosystem II.

Methodology:

  • Plant Treatment: Grow test plants to a suitable stage. Apply this compound at desired concentrations as a soil drench or foliar spray. Include a non-treated control group.

  • Dark Adaptation: Before measurement, dark-adapt the leaves for a minimum of 20-30 minutes to ensure all PSII reaction centers are open.

  • Measurement: Use a portable pulse-amplitude-modulated (PAM) fluorometer.

  • Minimal Fluorescence (F₀): Measure F₀ by applying a weak measuring light to the dark-adapted leaf.

  • Maximal Fluorescence (Fₘ): Apply a short, saturating pulse of high-intensity light (e.g., >6000 µmol m⁻² s⁻¹) to measure Fₘ, the point at which all PSII reaction centers are closed.

  • Calculation: Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ) using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ .

  • Analysis: A significant decrease in the Fᵥ/Fₘ ratio in treated plants compared to the control indicates PSII damage and photosynthetic inhibition. Measurements can be taken at various time points after treatment to monitor the progression of and potential recovery from the damage.

Protocol for Quantification of this compound Residues in Soil

This protocol outlines a general method for determining the concentration of this compound in soil samples, which is crucial for understanding its persistence and potential for carryover injury to subsequent crops.[18]

Objective: To extract and quantify this compound residues from soil samples using gas chromatography.

Residue_Analysis_Workflow Experimental Workflow for this compound Residue Analysis in Soil cluster_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_cleanup Cleanup cluster_analysis Analysis A 1. Collect representative soil sample (20g) B 2. Air dry and sieve the soil sample A->B C 3. Extract residue with 1.5% NaOH solution B->C D 4. Partition into an organic solvent (e.g., hexane/ether) C->D E 5. Pass extract through a Florisil cleanup column D->E F 6. Elute and concentrate the final extract E->F G 7. Inject sample into Gas Chromatograph (GC) F->G H 8. Detect with 63Ni Electron Capture Detector (ECD) G->H I 9. Quantify against a standard curve H->I

A flowchart of the key steps for analyzing this compound residues in soil samples.

Methodology:

  • Extraction: The herbicide residue is extracted from a known weight of soil (e.g., 20 g) using an alkaline solution (e.g., 1.5% NaOH).[18]

  • Liquid-Liquid Partitioning: The aqueous extract is acidified and partitioned into an organic solvent to transfer the this compound from the aqueous phase to the organic phase.

  • Cleanup: The organic extract is passed through a cleanup column, typically packed with Florisil, to remove interfering co-extractives.[18]

  • Analysis: The purified and concentrated extract is analyzed by gas-liquid chromatography (GLC) using a ⁶³Ni electron capture detector (ECD), which is highly sensitive to the halogenated structure of this compound.[18]

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from known standards. The method can achieve a sensitivity of approximately 0.01 ppm.[18]

Conclusion

This compound is a potent herbicide whose efficacy is derived from its direct and disruptive action on Photosystem II. By blocking the photosynthetic electron transport chain, it not only halts energy production but also initiates a cascade of oxidative damage that leads to rapid cell death in susceptible plants. The physiological consequences include growth cessation, chlorosis, and necrosis. The degree of phytotoxicity is influenced by the application rate, environmental conditions, and the plant's inherent ability to metabolize the herbicide, typically through hydroxylation and glucosidation. The detailed methodologies provided herein serve as a foundation for researchers to further investigate the intricate interactions between this compound and plant systems.

References

Persistence of Terbacil in Different Soil Types: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the persistence of the herbicide terbacil in various soil environments. This compound, a selective herbicide that inhibits photosynthesis, is utilized for the control of a broad spectrum of annual and perennial weeds in various agricultural settings.[1] Its persistence in soil is a critical factor influencing its efficacy, potential for carryover to subsequent crops, and environmental fate. This document synthesizes quantitative data on this compound's half-life, details common experimental protocols for its study, and visualizes the key factors and processes governing its environmental persistence.

Data on this compound Persistence

The persistence of this compound in soil is highly variable and is influenced by a combination of soil properties, environmental conditions, and application rates. The following tables summarize quantitative data from various studies.

Soil TypeApplication RateHalf-Life (t½)Study ConditionsReference
Silt Loam5 lbs a.i./A212 daysFieldU.S. EPA, 1998a[2]
Silty Clay5 lbs a.i./A204 daysFieldU.S. EPA, 1998a[2]
Sandy Loam5 lbs a.i./A252 daysFieldU.S. EPA, 1998a[2]
Loam8 ppm~5 monthsAerobic, 32°CZimdahl et al., 1970[2]
Silt Loam2 ppm2-3 monthsAerobicU.S. EPA, 1982[2]
Sandy Loam2 ppm2-3 monthsAerobicU.S. EPA, 1982[2]
Sandy Loam9.3 µg/g653 daysDark, 12 monthsU.S. EPA, 1998a[2]
Sandy Loam100 g720 days-Marsh and Davis, 1978[2]
Silt Loam4 lbs a.i./A131 daysField (52 weeks)Gardiner et al., 1969[2]
Silt Loam4.5 lbs a.i./A32.5 daysIncubated with UV lightRhodes et al., 1969[2]
Silt Loam & Sandy Soil2.1 ppm>60 days (<5% degraded)Anaerobic, 20°CU.S. EPA, 1982[2]

Table 1: Summary of this compound Half-Life in Different Soil Types under Various Conditions.

Soil PropertyInfluence on this compound PersistenceMechanism
Organic Matter Increased persistenceHigher adsorption to organic matter reduces bioavailability for microbial degradation and leaching.[3][4]
Clay Content Increased persistenceAdsorption to clay particles can protect this compound from microbial degradation.[4]
Soil pH VariableCan influence the rate of chemical and microbial degradation.[4]
Microbial Activity Decreased persistenceBiodegradation is a major pathway for this compound dissipation.[5]
Soil Moisture VariableAdequate moisture is necessary for microbial activity, but excessive moisture can lead to leaching.[5][6]
Temperature Decreased persistence with increased temperatureHigher temperatures generally increase the rates of microbial and chemical degradation.[5][6]

Table 2: Key Soil Properties Influencing this compound Persistence.

Experimental Protocols

The determination of this compound persistence in soil involves a series of well-defined experimental procedures, from sample collection to residue analysis. Below are detailed methodologies commonly employed in such studies.

Field Dissipation Study Protocol

Field dissipation studies are designed to evaluate the persistence and mobility of a pesticide under real-world agricultural conditions.

  • Site Selection and Plot Establishment:

    • Select a representative field with the desired soil type (e.g., sandy loam, clay loam).

    • Establish replicate plots for treatment and control groups.

    • Collect baseline soil samples prior to herbicide application.

  • This compound Application:

    • Apply this compound at a known rate, simulating typical agricultural practice (e.g., as a spray at a specific lbs a.i./A).

  • Soil Sampling:

    • Collect soil cores from multiple depths (e.g., 0-15 cm, 15-30 cm, 30-45 cm) at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 180, 360 days) post-application.[7]

    • Samples are typically collected using open-ended plastic cores, capped, and placed in labeled bags.[7]

  • Sample Handling and Storage:

    • Ship samples frozen to the laboratory.[7]

    • Store samples frozen (e.g., < 0°C) until analysis to prevent further degradation.[7]

Laboratory Soil Incubation Study Protocol

Laboratory studies allow for the investigation of this compound degradation under controlled conditions.

  • Soil Collection and Preparation:

    • Collect bulk soil samples from the desired location and soil type.

    • Air-dry the soil and pass it through a 10-mesh screen.

  • This compound Fortification:

    • Weigh a specific amount of prepared soil into incubation vessels.

    • Fortify the soil with a known concentration of this compound, often dissolved in a solvent which is then allowed to evaporate.

  • Incubation:

    • Maintain the soil at a specific moisture level (e.g., 75% of field capacity) and temperature (e.g., 25°C).

    • Incubate the samples in the dark to prevent photodegradation, unless it is a specific variable being studied.

  • Sampling and Analysis:

    • At designated time points, sacrifice replicate samples for analysis.

    • Extract and quantify the remaining this compound concentration.

This compound Residue Analysis Protocol

The quantification of this compound residues in soil samples is a critical step in persistence studies.

  • Extraction:

    • Extract the soil sample with a suitable solvent. A common method involves extraction with 1.5% NaOH.[8]

  • Partitioning and Cleanup:

    • Partition the extract into an organic phase.

    • Clean up the extract to remove interfering substances by passing it through a Florisil column.[8]

  • Analysis:

    • Analyze the cleaned-up extract using gas-liquid chromatography (GLC) with a ⁶³Ni electron capture detector (ECD).[8] Confirmation can be performed using gas chromatography-mass spectrometry (GC-MS).[9]

  • Quantification:

    • Quantify the this compound concentration by comparing the peak area in the sample chromatogram to that of known analytical standards.

Visualizations

The following diagrams illustrate the experimental workflow for a typical field dissipation study and the key factors that influence the persistence of this compound in soil.

Experimental_Workflow cluster_field Field Phase cluster_lab Laboratory Phase Site_Selection Site Selection & Plot Establishment Application This compound Application Site_Selection->Application Soil_Sampling Soil Sampling (Multiple Depths & Times) Application->Soil_Sampling Storage Sample Storage (Frozen) Soil_Sampling->Storage Extraction Extraction Storage->Extraction Cleanup Cleanup (e.g., Florisil Column) Extraction->Cleanup Analysis Analysis (GC-ECD/GC-MS) Cleanup->Analysis Data_Analysis Data Analysis (Half-Life Calculation) Analysis->Data_Analysis

Caption: Workflow for a this compound Field Dissipation Study.

Factors_Influencing_Persistence cluster_dissipation Dissipation Pathways cluster_factors Influencing Factors This compound This compound in Soil Biodegradation Microbial Degradation This compound->Biodegradation Chemical_Degradation Chemical Degradation This compound->Chemical_Degradation Leaching Leaching This compound->Leaching Photodegradation Photodegradation This compound->Photodegradation Volatilization Volatilization This compound->Volatilization Soil_Properties Soil Properties (Organic Matter, Clay, pH) Soil_Properties->Biodegradation Soil_Properties->Chemical_Degradation Soil_Properties->Leaching Climatic_Conditions Climatic Conditions (Temperature, Moisture) Climatic_Conditions->Biodegradation Climatic_Conditions->Chemical_Degradation Climatic_Conditions->Leaching Climatic_Conditions->Photodegradation Climatic_Conditions->Volatilization Application_Rate Application Rate Application_Rate->Biodegradation Application_Rate->Leaching

Caption: Factors Influencing this compound Persistence in Soil.

References

Terbacil's Impact on Soil Microbial Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbacil, a substituted uracil (B121893) herbicide, is utilized for the selective control of annual and perennial weeds in various agricultural settings. Its persistence in the soil raises questions regarding its long-term effects on the intricate and vital soil microbial communities. These microorganisms are fundamental to soil health, participating in nutrient cycling, organic matter decomposition, and the overall maintenance of soil structure. Understanding the interaction between this compound and these microbial communities is crucial for assessing its environmental footprint and ensuring sustainable agricultural practices. This technical guide provides a comprehensive overview of the current knowledge on this compound's impact on soil microbial communities, outlines detailed experimental protocols for its assessment, and presents visual workflows and pathways to facilitate further research.

Data Presentation

The existing body of scientific literature provides limited specific quantitative data on the direct impact of this compound on soil microbial biomass and enzyme activities. Much of the available information is qualitative or focuses on its dissipation and degradation. One study indicated a stimulatory effect on soil respiration at high concentrations[1]. However, comprehensive data on its effects on key microbial indicators are largely absent. The following tables are structured to present typical quantitative data that would be generated from the experimental protocols outlined in this guide.

Table 1: Effect of this compound on Soil Microbial Biomass

Treatment Concentration (mg/kg soil)Microbial Biomass Carbon (µg C/g soil)Microbial Biomass Nitrogen (µg N/g soil)Fungal Biomass (µg ergosterol/g soil)Bacterial Biomass (cells/g soil)
Control (0)Data Not AvailableData Not AvailableData Not AvailableData Not Available
Recommended Field RateData Not AvailableData Not AvailableData Not AvailableData Not Available
10x Recommended RateData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Effect of this compound on Soil Enzyme Activities

Treatment Concentration (mg/kg soil)Dehydrogenase Activity (µg TPF/g soil/24h)Urease Activity (µg NH₄⁺-N/g soil/h)Acid Phosphatase Activity (µg pNP/g soil/h)Alkaline Phosphatase Activity (µg pNP/g soil/h)
Control (0)Data Not AvailableData Not AvailableData Not AvailableData Not Available
Recommended Field RateData Not AvailableData Not AvailableData Not AvailableData Not Available
10x Recommended RateData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 3: Effect of this compound on Soil Microbial Community Composition

Treatment Concentration (mg/kg soil)Shannon Diversity Index (Bacteria)Shannon Diversity Index (Fungi)Fungi:Bacteria RatioRelative Abundance of Key Phyla (e.g., Proteobacteria, Actinobacteria, Ascomycota)
Control (0)Data Not AvailableData Not AvailableData Not AvailableData Not Available
Recommended Field RateData Not AvailableData Not AvailableData Not AvailableData Not Available
10x Recommended RateData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

To address the knowledge gaps regarding this compound's impact, the following detailed experimental protocols are provided. These are standard methods used to assess the effects of herbicides on soil microbial communities.

Soil Microcosm Setup

A soil microcosm study is a controlled laboratory experiment that simulates natural soil conditions.

  • Soil Collection and Preparation:

    • Collect topsoil (0-15 cm) from a field with no recent history of herbicide application.

    • Sieve the soil through a 2 mm mesh to remove stones and large organic debris.

    • Homogenize the sieved soil thoroughly.

    • Determine the soil's physicochemical properties, including pH, organic matter content, texture, and nutrient levels.

    • Adjust the soil moisture to 60% of its water-holding capacity.

  • This compound Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetone (B3395972) or water, depending on solubility).

    • Apply the this compound solution to the soil to achieve the desired concentrations (e.g., recommended field rate, 10x recommended rate). A control group with only the solvent should be included.

    • Thoroughly mix the treated soil to ensure even distribution of the herbicide.

    • Place a known amount of treated soil (e.g., 200 g) into individual microcosms (e.g., glass jars with perforated lids to allow gas exchange).

  • Incubation:

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 7, 14, 30, and 60 days).

    • Maintain soil moisture by periodically adding sterile deionized water.

Soil Microbial Biomass Carbon (MBC) and Nitrogen (MBN) Analysis (Chloroform Fumigation-Extraction Method)
  • Principle: This method estimates microbial biomass by measuring the flush of carbon and nitrogen released after lysing microbial cells with chloroform (B151607).

  • Procedure:

    • For each soil sample, take two subsamples (e.g., 20 g each).

    • Place one subsample in a vacuum desiccator with ethanol-free chloroform and fumigate for 24 hours.

    • Place the other (non-fumigated) subsample in a separate desiccator without chloroform.

    • After fumigation, remove the chloroform vapor from the fumigated soil by repeated evacuation.

    • Extract both fumigated and non-fumigated soils with a 0.5 M K₂SO₄ solution by shaking for 30 minutes.

    • Filter the extracts and analyze the total organic carbon and total nitrogen in the filtrates using a TOC/TN analyzer.

    • Calculate MBC and MBN using the following formulas:

      • MBC = (Organic C in fumigated soil - Organic C in non-fumigated soil) / kEC

      • MBN = (Total N in fumigated soil - Total N in non-fumigated soil) / kEN

      • (kEC and kEN are extraction efficiency constants)

Soil Enzyme Activity Assays
  • Principle: Dehydrogenase activity, an indicator of overall microbial activity, is measured by the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (B1609692) (TPF), which is a red-colored compound.

  • Procedure: [2][3]

    • Incubate 1 g of soil with 0.2 ml of 3% TTC and 0.5 ml of distilled water in a sealed tube at 37°C for 24 hours.

    • Extract the TPF formed with 10 ml of methanol (B129727) by vigorous shaking.

    • Allow the soil to settle and measure the absorbance of the supernatant at 485 nm.

    • Calculate the amount of TPF formed using a standard curve and express the activity as µg TPF/g soil/h.

  • Principle: Urease activity is determined by measuring the amount of ammonium (B1175870) (NH₄⁺) released when soil is incubated with a urea (B33335) solution.

  • Procedure: [4][5][6][7][8]

    • Incubate 5 g of soil with 9 ml of distilled water and 1 ml of 0.2 M urea solution at 37°C for 2 hours.

    • Stop the reaction by adding a KCl solution.

    • Extract the ammonium and determine its concentration colorimetrically at 690 nm after reaction with sodium salicylate (B1505791) and sodium dichloroisocyanurate.

    • Express the activity as µg NH₄⁺-N/g soil/h.

  • Principle: Phosphatase activity is assayed by measuring the amount of p-nitrophenol (pNP) released when soil is incubated with p-nitrophenyl phosphate (B84403) (pNPP) at an appropriate pH (acidic or alkaline).

  • Procedure: [9][10][11]

    • For acid phosphatase, incubate 1 g of soil with 4 ml of modified universal buffer (pH 6.5) and 1 ml of pNPP solution at 37°C for 1 hour.

    • For alkaline phosphatase, use a modified universal buffer at pH 11.0.

    • Stop the reaction by adding CaCl₂ and NaOH.

    • Filter the suspension and measure the absorbance of the yellow-colored p-nitrophenolate in the filtrate at 400 nm.

    • Calculate the amount of pNP released using a standard curve and express the activity as µg pNP/g soil/h.

Microbial Community Analysis (DNA Extraction and Sequencing)
  • Principle: High-throughput sequencing of marker genes (16S rRNA for bacteria and ITS for fungi) provides detailed information on the composition and diversity of the microbial communities.

  • Procedure:

    • Extract total DNA from soil samples using a commercially available soil DNA extraction kit.

    • Amplify the bacterial 16S rRNA gene (e.g., V4 region) and the fungal ITS region using specific primers with barcode sequences for sample identification.

    • Pool the PCR products and perform sequencing on a platform such as Illumina MiSeq.

    • Process the sequencing data using bioinformatics pipelines (e.g., QIIME2, DADA2) to perform quality filtering, denoising, taxonomic assignment, and diversity analysis.

Mandatory Visualizations

Logical Relationships and Workflows

Experimental_Workflow cluster_setup Microcosm Setup cluster_analysis Microbial Analysis cluster_enzyme_details Enzyme Assays soil_collection Soil Collection & Sieving physicochem Physicochemical Analysis soil_collection->physicochem moisture_adj Moisture Adjustment physicochem->moisture_adj terbacil_app This compound Application moisture_adj->terbacil_app incubation Incubation terbacil_app->incubation biomass Microbial Biomass (MBC, MBN) incubation->biomass enzyme Enzyme Activities incubation->enzyme community Community Composition (DNA Sequencing) incubation->community dehydrogenase Dehydrogenase enzyme->dehydrogenase urease Urease enzyme->urease phosphatase Phosphatase enzyme->phosphatase

Caption: Workflow for assessing this compound's impact on soil microbes.

Signaling Pathways

Terbacil_Degradation_Pathway This compound This compound metabolite_A 5-chloro-6-methyluracil This compound->metabolite_A Microbial Degradation/ Photolysis metabolite_B 3-tert-butyl-6-methyluracil This compound->metabolite_B Photodegradation metabolite_C 6-chloro-2,3-dihydro-3,3,7-trimethyl- 5H-oxazolo(3,2-a)-pyrimidine-5-one This compound->metabolite_C Photodegradation degradation_products Further Degradation Products metabolite_A->degradation_products Microbial Action metabolite_B->degradation_products metabolite_C->degradation_products co2 CO₂ degradation_products->co2 Mineralization

References

Terbacil's Molecular Foothold: An In-depth Analysis of its Binding Site on the D1 Protein of Photosystem II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular interactions governing the binding of the herbicide terbacil to its target site on the D1 protein of Photosystem II (PSII). By competitively inhibiting the binding of the native plastoquinone (B1678516) (PQ) at the QB pocket, this compound effectively blocks the photosynthetic electron transport chain, leading to plant death.[1][2] Understanding the precise nature of this binding is crucial for the development of new, more selective herbicides and for managing the evolution of herbicide resistance.

The QB Binding Niche: A Pocket of Vulnerability

The D1 protein, a core component of the PSII reaction center, harbors the binding site for the secondary quinone electron acceptor, QB.[3][4] This hydrophobic pocket is the target for numerous herbicides, including uracils like this compound. These herbicides act as competitive inhibitors, physically occupying the space where plastoquinone would normally bind, thereby halting the flow of electrons from the primary quinone acceptor, QA.[1] The interruption of this electron transport not only halts the production of ATP and NADPH but also leads to the generation of reactive oxygen species, causing rapid cellular damage.[5]

The crystal structure of PSII with a bound herbicide, terbutryn (B1682747) (structurally similar to this compound), has provided significant insights into the key amino acid residues that form this binding pocket.[1][6] These residues create a specific chemical environment that dictates the binding affinity of various inhibitors.

Quantitative Analysis of Herbicide Binding

Interacting ResidueLocation in D1 ProteinRole in BindingHerbicide ClassI50 (M)Reference
His215Connecting helices D and EForms hydrogen bonds with some herbicides.Ureas, TriazinesDiuron: 7-8 x 10-8[7][8]
Phe255Within the QB pocketHydrophobic interactions.General PSII inhibitorsTerbuthylazine: ~10-7[7][9]
Ser264Within the QB pocketHydrogen bonding and steric interactions. Mutations here confer resistance.Triazines, UracilsMetribuzin: ~10-7[7][9]
Leu271Within the QB pocketHydrophobic interactions.General PSII inhibitors-[9]

Experimental Methodologies for Elucidating the Binding Site

The characterization of the this compound binding site has been made possible through a combination of sophisticated experimental techniques.

X-ray Crystallography

Objective: To determine the three-dimensional structure of Photosystem II with a bound inhibitor, revealing the precise atomic interactions at the binding site.

Protocol:

  • Purification of Photosystem II: PSII core complexes are isolated and purified from a suitable source, often thermophilic cyanobacteria like Thermosynechococcus elongatus, which yield stable complexes.[1]

  • Co-crystallization: The purified PSII is incubated with a high concentration of the herbicide (e.g., terbutryn) to ensure saturation of the QB binding sites.[10]

  • Crystallization: The PSII-herbicide complex is crystallized using techniques such as vapor diffusion.

  • X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.[1]

  • Structure Determination and Refinement: The diffraction data is processed to calculate an electron density map, from which the atomic coordinates of the protein and the bound herbicide are determined and refined.[10]

Site-Directed Mutagenesis

Objective: To identify specific amino acid residues that are critical for herbicide binding and to study the mechanisms of herbicide resistance.

Protocol (for Cyanobacteria):

  • Primer Design: Mutagenic oligonucleotide primers are designed to introduce the desired amino acid substitution in the psbA gene, which codes for the D1 protein.[11]

  • PCR Amplification: The mutagenic primers are used in a polymerase chain reaction (PCR) to amplify the psbA gene, incorporating the desired mutation.[11]

  • Transformation: The mutated psbA gene is introduced into a cyanobacterial host strain (e.g., Synechocystis sp. PCC 6803) that lacks a functional endogenous psbA gene.[12][13]

  • Selection and Segregation: Transformants are selected on a medium containing the herbicide of interest. The complete segregation of the mutated gene is confirmed by PCR and DNA sequencing.[14]

  • Phenotypic Analysis: The herbicide sensitivity of the mutant strains is assessed by measuring growth rates and photosynthetic activity in the presence of varying herbicide concentrations.[12]

Chlorophyll (B73375) a Fluorescence Kinetics (OJIP Analysis)

Objective: To functionally assess the inhibitory effect of herbicides on PSII electron transport and to determine the I50 value.

Protocol:

  • Sample Preparation: Thylakoid membranes are isolated from plant leaves (e.g., pea) or intact algal or cyanobacterial cells are used.[7]

  • Dark Adaptation: The samples are dark-adapted for a specific period (e.g., 30 minutes) to ensure that all PSII reaction centers are in the "open" state.[15]

  • Herbicide Incubation: The samples are incubated with a range of herbicide concentrations.

  • Fluorescence Measurement: The samples are exposed to a saturating pulse of light, and the resulting rapid rise in chlorophyll fluorescence from the initial level (O) to the peak level (P) is recorded. This is known as the OJIP transient.[15][16]

  • Data Analysis: The fluorescence data is analyzed to calculate various parameters that reflect the efficiency of PSII photochemistry. The I50 value is determined by plotting the inhibition of a specific parameter (e.g., the rate of DPIP photoreduction) against the herbicide concentration and fitting the data to a Langmuir adsorption isotherm.[7]

Photoaffinity Labeling

Objective: To covalently attach a modified herbicide molecule to its binding site, allowing for the definitive identification of the binding protein and specific amino acid residues.

Protocol:

  • Probe Synthesis: A photoaffinity probe is synthesized by modifying the herbicide molecule to include a photoreactive group (e.g., an azido (B1232118) group) and often a reporter tag (e.g., a radioactive isotope or biotin).[17][18]

  • Binding: The photoaffinity probe is incubated with isolated thylakoid membranes in the dark to allow it to bind to the QB site.[19]

  • Photocrosslinking: The sample is irradiated with UV light of a specific wavelength to activate the photoreactive group, which then forms a covalent bond with nearby amino acid residues in the binding pocket.[18][19]

  • Identification of Labeled Protein: The thylakoid proteins are separated by gel electrophoresis, and the protein that has been covalently labeled with the probe is identified (e.g., by autoradiography if a radiolabel was used).[17]

  • Identification of Labeled Residues: The labeled protein is excised, subjected to proteolytic digestion, and the resulting peptides are analyzed by mass spectrometry to identify the specific amino acid residues that were crosslinked to the probe.[19]

Visualizing the Molecular Interactions and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the photosynthetic electron transport chain and its inhibition by this compound, as well as a typical experimental workflow for identifying herbicide binding sites.

PhotosystemII_Inhibition cluster_PSII Photosystem II (PSII) cluster_ETC Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_Pocket QB Pocket (on D1 protein) QA->QB_Pocket e- PQ_pool Plastoquinone Pool QB_Pocket->PQ_pool Reduced Plastoquinone (PQH2) to Cytochrome b6f Cytb6f Cytochrome b6f PC Plastocyanin Cytb6f->PC PSI Photosystem I (PSI) PC->PSI Light Light Energy Light->P680 Excitation PQ_pool->Cytb6f This compound This compound This compound->QB_Pocket Competitive Inhibition

Caption: Inhibition of photosynthetic electron transport by this compound.

Herbicide_Binding_Workflow cluster_Functional Functional & Biochemical Analysis cluster_Structural Structural & Genetic Analysis Screening Herbicide Screening (e.g., whole plant assays) Fluorescence Chlorophyll Fluorescence (OJIP) Determine I50 Screening->Fluorescence PAL Photoaffinity Labeling Identify binding protein Fluorescence->PAL Mutagenesis Site-Directed Mutagenesis Identify key residues PAL->Mutagenesis Crystallography X-ray Crystallography Determine 3D structure of binding site Mutagenesis->Crystallography Docking Molecular Docking Predict binding modes Crystallography->Docking

Caption: Experimental workflow for herbicide binding site identification.

Conclusion

The binding of this compound to the QB site on the D1 protein of Photosystem II is a well-characterized example of competitive inhibition that has been elucidated through a combination of functional, biochemical, and structural biology techniques. The detailed understanding of this interaction at the molecular level provides a solid foundation for the rational design of novel herbicides with improved efficacy and selectivity, as well as for developing strategies to combat the growing problem of herbicide resistance in weeds.

References

Methodological & Application

Application Notes and Protocols for the Determination of Terbacil in Soil

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of terbacil, a selective herbicide, in soil samples. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring. The described methods utilize common analytical techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), to ensure accurate and reproducible results.

Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD)

Gas chromatography coupled with an electron capture detector is a robust and sensitive method for the determination of halogenated compounds like this compound. This method involves extraction of the herbicide from the soil matrix, a cleanup step to remove interfering substances, and subsequent analysis by GC-ECD.

Experimental Protocol

1. Sample Preparation and Extraction:

  • Weigh 20 g of a representative soil sample into a centrifuge tube.

  • Add 50 mL of 1.5% sodium hydroxide (B78521) (NaOH) solution.

  • Shake vigorously for 1 hour on a mechanical shaker.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Decant the supernatant into a separatory funnel.

  • Partition the aqueous phase twice with 50 mL of a suitable organic solvent, such as ethyl acetate.[1]

  • Combine the organic extracts.

2. Cleanup:

  • Prepare a cleanup column by packing a glass column with 10 g of Florisil, pre-washed with the organic solvent.[2]

  • Pass the combined organic extract through the Florisil column.[2]

  • Elute the column with an additional 50 mL of the organic solvent to ensure complete recovery of this compound.

  • Concentrate the eluate to a final volume of 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

3. GC-ECD Analysis:

  • Instrument: Gas chromatograph equipped with a 63Ni electron capture detector.[2]

  • Column: A suitable capillary column for pesticide analysis (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector Temperature: 300°C.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Injection Volume: 1 µL.

4. Quantification:

  • Prepare a series of this compound standard solutions in the final extraction solvent.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the this compound concentration in the soil sample by comparing its peak area to the calibration curve.

Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high selectivity and sensitivity for the analysis of this compound and its metabolites in complex matrices like soil. This method is particularly useful for confirming the presence of the analyte and achieving low detection limits.

Experimental Protocol

1. Sample Preparation and Extraction (QuEChERS-based approach):

  • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).[3]

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

  • Shake vigorously for 1 minute.[4]

  • Centrifuge at 5000 rpm for 5 minutes.[4]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO4, 50 mg Primary Secondary Amine (PSA), 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.[5]

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[5]

3. HPLC-MS/MS Analysis:

  • Instrument: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with 95% A, hold for 1 minute.

    • Linearly decrease A to 5% over 8 minutes.

    • Hold at 5% A for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Monitor specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode.

4. Quantification:

  • Prepare matrix-matched standard solutions by spiking blank soil extracts with known concentrations of this compound.

  • Construct a calibration curve from the matrix-matched standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described.

ParameterGC-ECD MethodHPLC-MS/MS Method
Limit of Detection (LOD) 0.005 ppm0.001 µg/g
Limit of Quantification (LOQ) 0.01 ppm[2]0.01 µg/g[5]
Linearity (R²) > 0.99> 0.9949[6]
Recovery (%) 85 - 110%80.59 - 110.05%[6]
Precision (RSD %) < 15%< 15%

Visualized Experimental Workflows

GC_ECD_Workflow soil_sample Soil Sample (20g) extraction Extraction (1.5% NaOH, Organic Solvent) soil_sample->extraction centrifugation Centrifugation extraction->centrifugation partitioning Liquid-Liquid Partitioning centrifugation->partitioning cleanup Florisil Column Cleanup partitioning->cleanup concentration Concentration cleanup->concentration gc_ecd GC-ECD Analysis concentration->gc_ecd data_analysis Data Analysis & Quantification gc_ecd->data_analysis

Caption: Workflow for this compound Analysis in Soil by GC-ECD.

HPLC_MSMS_Workflow soil_sample Soil Sample (10g) quechers_extraction QuEChERS Extraction (Acetonitrile, Salts) soil_sample->quechers_extraction centrifugation1 Centrifugation quechers_extraction->centrifugation1 dspe_cleanup d-SPE Cleanup (PSA, C18) centrifugation1->dspe_cleanup centrifugation2 Centrifugation dspe_cleanup->centrifugation2 filtration Filtration (0.22 µm) centrifugation2->filtration hplc_msms HPLC-MS/MS Analysis filtration->hplc_msms data_analysis Data Analysis & Quantification hplc_msms->data_analysis

Caption: Workflow for this compound Analysis in Soil by HPLC-MS/MS.

References

Application Note: Quantification of Terbacil in Water by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terbacil is a broad-spectrum herbicide used to control weeds in various agricultural settings. Due to its persistence and potential for leaching, it can contaminate surface and groundwater sources, posing a risk to aquatic ecosystems and human health. Therefore, it is crucial to have sensitive and reliable analytical methods for monitoring this compound residues in water. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has become the preferred technique for analyzing pesticides in environmental samples.[1][2] Its high selectivity and sensitivity allow for the accurate quantification of target compounds at trace levels, even in complex matrices.[1][2] This application note details a validated HPLC-MS/MS method for the determination of this compound in water samples.

Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (B52724) (HPLC or MS grade)

  • Methanol (B129727) (HPLC or MS grade)

  • Water (HPLC or MS grade, e.g., from a Milli-Q system)

  • Formic acid (≥98%)

  • Ammonium formate

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

  • Syringe filters (0.22 µm)

  • Glass vials and standard laboratory glassware

Experimental Protocols

1. Preparation of Standard Solutions

  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol. Store this solution at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the primary stock solution with a water:acetonitrile (50:50, v/v) mixture. These solutions are used to build the calibration curve.

2. Sample Preparation (Solid Phase Extraction - SPE)

  • Water Sample Filtration: Filter the collected water samples through a 0.7-µm glass fiber filter to remove suspended particles.[3]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Ensure the sorbent bed does not go dry.

  • Sample Loading: Load 100 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove any interfering polar impurities.

  • Analyte Elution: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes. Elute the trapped this compound from the cartridge using two 3 mL aliquots of acetonitrile into a clean collection tube.[4][5]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of a water:acetonitrile (50:50, v/v) mixture.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.[6]

3. HPLC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

Table 1: HPLC-MS/MS Instrument Parameters

ParameterCondition
HPLC System Agilent 1200 Series or equivalent[4][6]
Column Phenomenex Kinetex C8 (4.6 x 75 mm, 3.0 µm) or equivalent[4][6]
Column Temperature 30°C[4][6]
Mobile Phase A Water with 0.1% Formic Acid[4][6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[4][6]
Flow Rate 0.4 mL/min
Injection Volume 20 µL[6]
Gradient Elution 0-1 min (45% B), 1-3 min (95% B), 3.01-5 min (45% B)[4]
Mass Spectrometer Sciex 4000 Triple Quadrupole or equivalent[4][6]
Ionization Mode Electrospray Ionization (ESI), Negative[4][6]
Ion Spray Voltage -4500 V[4]
Source Temperature 550°C[4]
Acquisition Mode Multiple Reaction Monitoring (MRM)[4]
This compound Precursor Ion (m/z) 215.0
This compound Product Ions (m/z) 159.0 (Quantifier) , 42.1 (Qualifier)[4][6]
Collision Energy (CE) Optimized for the specific instrument; values to be determined empirically.
Dwell Time 150 ms

Method Validation and Data Presentation

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD), following established guidelines.[7] The results indicate the method is robust and reliable for its intended purpose.

Table 2: Summary of Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (R²) > 0.99[5]
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL[4]
Accuracy (Recovery at 3 levels, n=5) 85% - 110%[5][8]
Precision (RSD%)
   Intra-day (n=5)< 10%[5]
   Inter-day (n=5)< 15%[5][8]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_process Data Processing Sample 1. Water Sample Collection Filter 2. Filtration (0.7 µm) Sample->Filter SPE 3. Solid Phase Extraction (SPE) Filter->SPE Elute 4. Elution with Acetonitrile SPE->Elute Dry 5. Evaporation to Dryness Elute->Dry Recon 6. Reconstitution Dry->Recon FinalFilter 7. Final Filtration (0.22 µm) Recon->FinalFilter HPLC 8. HPLC-MS/MS Injection FinalFilter->HPLC Data 9. Data Acquisition (MRM) HPLC->Data Quant 10. Quantification Data->Quant Report 11. Reporting Results Quant->Report

Caption: Experimental workflow for this compound analysis in water.

References

Application Note: Determination of Terbacil Residues by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the analysis of terbacil residues in environmental samples, such as soil and water, using gas chromatography (GC). The method incorporates sample extraction, cleanup, and subsequent quantification by GC equipped with an electron capture detector (ECD) or a mass spectrometer (MS). This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering a comprehensive guide to achieving accurate and reproducible results for this compound residue analysis.

Introduction

This compound is a selective herbicide used to control a variety of broadleaf weeds and grasses in crops such as sugarcane, apples, and citrus fruits. Due to its persistence in soil and potential to leach into groundwater, monitoring its residue levels is crucial for environmental protection and food safety.[1][2] Gas chromatography is a robust and sensitive analytical technique widely employed for the determination of pesticide residues.[3][4] This application note details a validated GC method for the quantification of this compound, providing protocols for sample preparation, instrumental analysis, and method validation.

Experimental Protocols

Sample Preparation and Extraction

The extraction procedure varies depending on the sample matrix. Below are protocols for soil and water samples.

1.1. Soil Sample Extraction

This protocol is adapted from established methods for extracting this compound from soil matrices.[5]

  • Materials:

    • 20 g of soil sample

    • 1.5% Sodium Hydroxide (NaOH) solution

    • Organic solvent (e.g., ethyl acetate)

    • Anhydrous sodium sulfate

    • Florisil or powdered cellulose (B213188) column for cleanup

    • Hexane (B92381)

    • Nitrogen gas for solvent evaporation

  • Procedure:

    • Weigh 20 g of the soil sample into a conical flask.

    • Add a sufficient volume of 1.5% NaOH solution to the flask and shake vigorously for 1 hour.

    • Centrifuge the mixture and collect the supernatant.

    • Partition the aqueous extract with an organic solvent like ethyl acetate (B1210297) three times.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

    • Cleanup: Pass the concentrated extract through a Florisil or powdered cellulose column.[5][6]

      • Wash the column with hexane to elute interferences.[6][7]

      • Elute the this compound with ethyl acetate.[6][7]

    • Evaporate the ethyl acetate fraction to dryness under nitrogen and reconstitute in a known volume of a suitable solvent for GC analysis.

1.2. Water Sample Extraction (based on EPA Method 525.2)

This protocol utilizes liquid-solid extraction (LSE) for the recovery of organic compounds from drinking water.[1]

  • Materials:

    • 1 L water sample

    • C18 solid-phase extraction (SPE) cartridge or disk

    • Ethyl acetate

    • Methylene (B1212753) chloride

    • Nitrogen gas for solvent evaporation

  • Procedure:

    • Pass a 1 L water sample through a C18 SPE disk or cartridge.[1]

    • Elute the trapped organic compounds from the SPE material with small volumes of ethyl acetate and methylene chloride.[1]

    • Concentrate the eluate by evaporating some of the solvent under a gentle stream of nitrogen.[1]

    • The concentrated extract is then ready for GC/MS analysis.

Gas Chromatography Analysis
  • Instrumentation: A gas chromatograph equipped with either an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) is recommended. ECD is highly sensitive to halogenated compounds like this compound.[5][6]

  • GC Conditions:

ParameterValue
Column 3% QF-1 on 80/100 mesh Gas Chrom Q (or equivalent)
Injector Temperature 220 °C
Column Temperature 185 °C
Detector Temperature 205 °C (for ECD)
Carrier Gas Nitrogen or Helium
Injection Volume 1-5 µL

These conditions may need to be optimized for the specific instrument and column used.

Method Validation

A comprehensive validation of the analytical method should be performed to ensure its accuracy, precision, and reliability.[3][8][9] The key validation parameters are summarized below.

ParameterAcceptance CriteriaPurpose
Specificity/Selectivity No interfering peaks at the retention time of this compoundTo ensure that the signal measured is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999To demonstrate a proportional relationship between the analyte concentration and the instrument response.[8][10]
Accuracy (Recovery) Typically 70-120%To determine the closeness of the measured value to the true value.[11]
Precision (RSD) Repeatability (Intra-day) RSD < 15% Reproducibility (Inter-day) RSD < 15%To assess the degree of scatter between a series of measurements.[8][10]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1The lowest concentration of analyte that can be quantitatively measured with acceptable precision and accuracy.
Robustness Consistent performance with slight method variationsTo evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

Recovery of this compound from Fortified Samples
MatrixFortification Level (ppm)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Soil0.0185 - 95< 10
Soil0.185 - 95< 10
Water0.0590 - 110< 10

Recovery data is indicative and should be established for each laboratory and matrix.[7]

Method Detection and Quantification Limits
ParameterValue (ppm)
LOD~0.003
LOQ0.01

The sensitivity of the method can reach approximately 0.01 ppm based on a 20 g sample.[5] Another modification of the method allows for a sensitivity of 0.1 ppm.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation & Extraction cluster_gc_analysis Gas Chromatography Analysis cluster_data_analysis Data Analysis Sample Soil or Water Sample Extraction Extraction (e.g., LLE or SPE) Sample->Extraction Cleanup Extract Cleanup (e.g., Florisil Column) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Reconstitution Reconstitution in Solvent Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (ECD or MS) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound residue analysis.

gc_method cluster_inlet Inlet System cluster_separation Separation cluster_detection Detection Injector Injector (220°C) Column GC Column (3% QF-1) Oven @ 185°C Injector->Column Sample Introduction CarrierGas Carrier Gas (N2 or He) CarrierGas->Injector Detector Detector (ECD @ 205°C or MS) Column->Detector Elution DataSystem Data System Detector->DataSystem

References

Protocol for Terbacil Phytotoxicity Testing in Arabidopsis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Terbacil is a selective herbicide belonging to the uracil (B121893) chemical family, which effectively controls a broad spectrum of annual and perennial weeds. Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). This compound binds to the D1 protein within the PSII complex located in the thylakoid membranes of chloroplasts. This binding blocks the electron transport chain, halting the production of ATP and NADPH necessary for CO2 fixation and plant growth. The blockage of electron flow leads to the formation of highly reactive oxygen species (ROS), which cause lipid peroxidation, membrane damage, and ultimately, cell death.[1][2] Arabidopsis thaliana is a widely used model organism in plant biology and is an excellent system for studying the phytotoxic effects of herbicides like this compound due to its small size, rapid life cycle, and well-characterized genetics.

This document provides detailed protocols for assessing the phytotoxicity of this compound in Arabidopsis thaliana. The described methods cover germination assays, root elongation assays, and chlorophyll (B73375) content measurement to quantify the physiological and morphological effects of this compound.

Mechanism of Action

This compound disrupts photosynthesis by binding to the QB-binding niche on the D1 protein of the PSII complex. This action inhibits the transfer of electrons to plastoquinone (B1678516) (PQ), a crucial step in the photosynthetic electron transport chain.[3] The interruption of electron flow not only starves the plant of energy but also leads to an over-reduction of the photosynthetic apparatus, resulting in the production of ROS, such as singlet oxygen and superoxide (B77818) radicals.[3] These ROS molecules initiate a cascade of oxidative stress, leading to cellular damage and the characteristic symptoms of phytotoxicity, including chlorosis (yellowing) and necrosis (tissue death), particularly around the leaf margins.[1][2]

Experimental Protocols

Arabidopsis Seed Sterilization and Plating

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • 70% (v/v) ethanol (B145695)

  • 30% (v/v) commercial bleach solution containing 5.25% sodium hypochlorite

  • 0.1% (v/v) Triton X-100 (optional, as a wetting agent)

  • Sterile deionized water

  • Murashige and Skoog (MS) medium including vitamins, pH 5.7

  • Agar (B569324)

  • Sucrose

  • Petri dishes (90 mm)

  • Micropipettes and sterile tips

  • Laminar flow hood

Procedure:

  • In a laminar flow hood, place approximately 100-200 Arabidopsis seeds into a 1.5 mL microcentrifuge tube.

  • Add 1 mL of 70% ethanol and vortex gently for 1 minute.

  • Carefully remove the ethanol using a micropipette.

  • Add 1 mL of the bleach solution (with Triton X-100 if desired) and vortex gently for 10-15 minutes.

  • Allow the seeds to settle, then carefully remove the bleach solution.

  • Wash the seeds five times with 1 mL of sterile deionized water, vortexing briefly between each wash.

  • After the final wash, resuspend the seeds in 200-500 µL of sterile 0.1% (w/v) agar solution or sterile water.

  • Prepare MS agar plates by autoclaving a solution of 4.4 g/L MS salts, 1% (w/v) sucrose, and 0.8% (w/v) agar. Cool to approximately 50-60°C before pouring into Petri dishes.

  • Using a micropipette, evenly plate the sterilized seeds onto the surface of the MS agar plates.

  • Seal the plates with breathable tape and place them at 4°C in the dark for 2-3 days for stratification to ensure uniform germination.

This compound Stock Solution Preparation

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile deionized water

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount in DMSO.

  • Further dilute the stock solution with sterile deionized water to create a series of working solutions of desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). A control solution with the same concentration of DMSO as the highest this compound concentration should also be prepared.

Germination Assay

Objective: To determine the effect of this compound on the germination rate of Arabidopsis thaliana.

Procedure:

  • Prepare MS agar plates containing different concentrations of this compound. Add the appropriate volume of this compound working solution to the molten MS medium after it has cooled to about 50-60°C, just before pouring the plates. Ensure thorough mixing. Also, prepare control plates containing only DMSO.

  • Plate sterilized and stratified seeds on the this compound-containing and control plates as described in Protocol 1.

  • Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

  • Score the germination percentage daily for 7 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.

  • Calculate the germination rate for each concentration and the control.

Root Elongation Assay

Objective: To assess the impact of this compound on the primary root growth of Arabidopsis thaliana seedlings.

Procedure:

  • Germinate sterilized and stratified seeds on standard MS agar plates as described in Protocol 1.

  • After 4-5 days, when the primary roots are approximately 0.5-1 cm long, carefully transfer seedlings of uniform size to new MS agar plates containing a range of this compound concentrations (and a DMSO control).

  • Place the plates vertically in a growth chamber to allow the roots to grow downwards along the surface of the agar.

  • Mark the position of the root tip at the time of transfer.

  • Measure the new root growth from the marked position daily for 5-7 days.

  • Calculate the average root elongation and the percentage of inhibition for each this compound concentration compared to the control.

Chlorophyll Content Measurement

Objective: To quantify the effect of this compound on the chlorophyll content of Arabidopsis thaliana seedlings.

Procedure:

  • Grow seedlings on MS agar plates containing different concentrations of this compound for 10-14 days as described in the Germination Assay.

  • Harvest the aerial parts of the seedlings (cotyledons and true leaves) and record the fresh weight.

  • Place the tissue in a microcentrifuge tube containing 1 mL of 80% (v/v) acetone.

  • Incubate the tubes in the dark at 4°C for 24-48 hours, or until the tissue is completely white.

  • Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the cell debris.

  • Transfer the supernatant to a new tube and measure the absorbance at 663 nm and 645 nm using a spectrophotometer.

  • Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using the following equations (Arnon, 1949):

    • Chlorophyll a (mg/L) = (12.7 * A663) - (2.69 * A645)

    • Chlorophyll b (mg/L) = (22.9 * A645) - (4.68 * A663)

    • Total Chlorophyll (mg/L) = (20.2 * A645) + (8.02 * A663)

  • Express the chlorophyll content as mg/g of fresh weight.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the phytotoxicity assays. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Effect of this compound on Arabidopsis thaliana Germination Rate

This compound Concentration (µM)Germination Rate (%) after 7 daysStandard Deviation
0 (Control)98± 2.1
195± 3.5
585± 4.2
1060± 5.8
2530± 6.1
5010± 3.9
1002± 1.5

Table 2: Effect of this compound on Arabidopsis thaliana Primary Root Elongation

This compound Concentration (µM)Root Elongation (mm) after 7 daysInhibition (%)Standard Deviation
0 (Control)25.40± 2.8
122.113.0± 3.1
515.837.8± 2.5
108.267.7± 1.9
253.187.8± 1.1
501.096.1± 0.5
1000.299.2± 0.1

Table 3: Effect of this compound on Arabidopsis thaliana Chlorophyll Content

This compound Concentration (µM)Total Chlorophyll (mg/g FW)Standard Deviation
0 (Control)1.85± 0.12
11.62± 0.15
51.15± 0.21
100.68± 0.18
250.25± 0.09
500.08± 0.04
1000.02± 0.01

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Phytotoxicity Assays cluster_analysis Data Analysis seed_sterilization Seed Sterilization germination Germination Assay seed_sterilization->germination root_elongation Root Elongation Assay seed_sterilization->root_elongation plate_preparation MS Agar Plate Preparation plate_preparation->germination plate_preparation->root_elongation terbacil_prep This compound Stock Preparation terbacil_prep->germination terbacil_prep->root_elongation chlorophyll Chlorophyll Content Measurement germination->chlorophyll data_collection Data Collection germination->data_collection root_elongation->data_collection chlorophyll->data_collection quantification Quantification & Statistical Analysis data_collection->quantification terbacil_signaling cluster_chloro Chloroplast cluster_cyto Cytosol cluster_nuc Nucleus cluster_response Cellular Response This compound This compound psii Photosystem II (PSII) D1 Protein This compound->psii Inhibits et Electron Transport Chain psii->et ros Reactive Oxygen Species (ROS) (¹O₂, O₂⁻) et->ros Generates mapk MAP Kinase Cascade ros->mapk Activates oxidative_stress Oxidative Stress ros->oxidative_stress tf Transcription Factors mapk->tf Activates stress_genes Stress Response Gene Expression tf->stress_genes pcd_genes Programmed Cell Death (PCD) Gene Expression tf->pcd_genes stress_genes->oxidative_stress cell_death Cell Death pcd_genes->cell_death oxidative_stress->cell_death

References

Application Notes and Protocols for Terbacil Efficacy Trials in Greenhouses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and standardized protocols for conducting terbacil efficacy trials in a controlled greenhouse environment. This compound is a selective, soil-applied herbicide primarily used for pre-emergence control of annual and some perennial weeds.[1] Its mode of action is the inhibition of photosynthesis at photosystem II (PSII).[2][3] this compound is absorbed by the roots and translocated to the chloroplasts, where it disrupts the electron transport chain, preventing the conversion of light energy into chemical energy, ultimately leading to weed death.[2]

These protocols are designed to ensure robust, reproducible, and quantifiable evaluation of this compound's efficacy on target weed species. Adherence to these guidelines will facilitate the generation of high-quality data suitable for research, development, and regulatory purposes.

Principle of this compound Action

The following diagram illustrates the signaling pathway of this compound's mode of action.

cluster_photosynthesis Photosynthesis in Chloroplast Sunlight Sunlight Photosystem_II Photosystem_II Sunlight->Photosystem_II Light Energy Electron_Transport_Chain Electron_Transport_Chain Photosystem_II->Electron_Transport_Chain Electron Flow ATP_NADPH_Production ATP & NADPH Production Electron_Transport_Chain->ATP_NADPH_Production Carbon_Fixation Carbon Fixation (Calvin Cycle) ATP_NADPH_Production->Carbon_Fixation Plant_Growth Plant Growth Carbon_Fixation->Plant_Growth This compound This compound This compound->Photosystem_II Inhibits Electron Transport

Figure 1: this compound's Mode of Action

Experimental Design

A randomized complete block design (RCBD) is recommended to minimize the effects of environmental gradients within the greenhouse, such as variations in light and temperature.[4][5]

Key Components of the Experimental Design:

  • Treatments: Include a non-treated control and a range of this compound application rates.

  • Replicates: A minimum of four replicates for each treatment is recommended for statistical power.

  • Experimental Unit: Each pot containing a single plant or a specified number of plants of the target weed species.

  • Randomization: Treatments should be randomly assigned to the experimental units within each block.

Experimental Workflow

The following diagram outlines the general workflow for a this compound efficacy trial in a greenhouse setting.

A 1. Potting & Seeding - Prepare soil mix - Fill pots - Sow weed seeds B 2. Pre-emergence Application - Calibrate sprayer - Apply this compound treatments A->B C 3. Greenhouse Incubation - Maintain optimal growth conditions - Watering and monitoring B->C D 4. Data Collection - Visual Efficacy Ratings - Biomass Measurement C->D E 5. Data Analysis - ANOVA - Dose-Response Modeling D->E F 6. Reporting - Summarize data in tables - Interpret results E->F

Figure 2: Experimental Workflow

Protocols

Materials
  • Target weed species seeds

  • Pots (e.g., 10-15 cm diameter)

  • Greenhouse potting mix (a consistent, sterile medium is recommended)

  • This compound formulation

  • Research track sprayer or equivalent for uniform application

  • Balance for weighing biomass

  • Drying oven

Plant Culture
  • Potting: Fill pots with a uniform volume and weight of potting mix.

  • Seeding: Sow a predetermined number of seeds of the target weed species at a consistent depth in each pot.

  • Watering: Water the pots uniformly after seeding to ensure optimal germination conditions.

This compound Application (Pre-emergence)
  • Treatment Preparation: Prepare a stock solution of this compound and perform serial dilutions to achieve the desired application rates. Application rates for research purposes can range from lower to higher than the recommended field rates to establish a dose-response curve. For example, rates could span from 0.05 to 0.5 kg a.i./ha.

  • Sprayer Calibration: Calibrate the sprayer to deliver a precise and uniform volume of spray solution per unit area.

  • Application: Apply the designated this compound treatment to the soil surface of each pot before weed emergence. Ensure even coverage. The non-treated control pots should be sprayed with water only.

  • Post-Application: After application, move the pots into the greenhouse and arrange them according to the randomized complete block design.

Greenhouse Conditions
  • Temperature: Maintain a temperature regime suitable for the optimal growth of the target weed species (e.g., 25/20°C day/night).

  • Light: Provide a consistent photoperiod (e.g., 16 hours light/8 hours dark) with adequate light intensity.

  • Watering: Water the pots as needed to maintain adequate soil moisture, avoiding overwatering which could lead to leaching of the herbicide.

Data Collection

Data should be collected at specified intervals after treatment (e.g., 7, 14, and 21 days after treatment - DAT).

Visual Efficacy Assessment

Visually assess the percentage of weed control for each pot compared to the non-treated control. A 0-100 scale is commonly used, where 0 indicates no effect and 100 indicates complete weed death.

Table 1: Visual Efficacy Rating Scale

Rating (%)Description of Weed Control
0No effect
10-30Slight stunting or chlorosis
40-60Moderate stunting, chlorosis, and/or necrosis
70-90Severe stunting, chlorosis, and necrosis
100Complete plant death
Biomass Measurement

At the final evaluation point, harvest the above-ground biomass from each pot.

  • Cut the plant material at the soil surface.

  • Place the biomass from each pot into a separate, labeled paper bag.

  • Dry the biomass in a drying oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

  • Record the dry weight for each experimental unit.

Data Presentation and Analysis

Data Summary

Summarize the collected quantitative data (visual efficacy ratings and biomass) in a structured table for clear comparison between treatments.

Table 2: Hypothetical this compound Efficacy Data on Velvetleaf (Abutilon theophrasti) at 21 DAT

This compound Rate (kg a.i./ha)Mean Visual Efficacy (%)Standard Deviation (Visual Efficacy)Mean Dry Biomass (g)Standard Deviation (Dry Biomass)Percent Biomass Reduction (%)
0 (Control)00.05.20.40
0.05455.83.10.340.4
0.1754.11.50.271.2
0.2952.90.30.194.2
0.41000.00.00.0100
Statistical Analysis
  • Analysis of Variance (ANOVA): Perform an ANOVA on the collected data to determine if there are significant differences among the treatment means.[6] A randomized complete block design model should be used.

  • Mean Separation: If the ANOVA indicates significant treatment effects, use a mean separation test (e.g., Tukey's HSD) to compare individual treatment means.

  • Dose-Response Modeling: To determine the application rate of this compound that provides a certain level of control (e.g., 50% or 90% reduction in biomass), fit the data to a non-linear regression model, such as a log-logistic model.[3][7]

The four-parameter log-logistic model is commonly used: Y = c + (d - c) / (1 + exp(b(log(x) - log(e))))

Where:

  • Y is the response (e.g., biomass)

  • x is the herbicide dose

  • c is the lower limit (response at infinite dose)

  • d is the upper limit (response at zero dose)

  • e is the dose giving 50% response (ED50)

  • b is the slope of the curve around e

Conclusion

This document provides a comprehensive framework for conducting this compound efficacy trials in a greenhouse setting. By following these standardized protocols, researchers can generate reliable and reproducible data to accurately assess the herbicidal activity of this compound. Proper experimental design, consistent application techniques, and appropriate data collection and analysis are crucial for obtaining meaningful results.

References

Terbacil Stock Solution: Preparation and Stability Guidelines for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the preparation and storage of terbacil stock solutions for use in research and drug development. This compound, a selective herbicide, acts by inhibiting photosynthesis at photosystem II. Accurate and stable stock solutions are crucial for reproducible experimental results. This guide summarizes key data on this compound's solubility and stability, outlines a comprehensive protocol for stock solution preparation, and provides a method for assessing solution stability.

Introduction

This compound (3-tert-butyl-5-chloro-6-methyluracil) is a substituted uracil (B121893) herbicide used to control a wide variety of annual and perennial weeds.[1][2] Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII), where it blocks the electron transport chain, leading to stunted growth and eventual plant death.[2] In a research setting, the preparation of accurate and stable this compound stock solutions is fundamental for studies investigating its herbicidal activity, mechanism of action, and potential off-target effects. This document provides a standardized protocol for the preparation of this compound stock solutions and discusses stability considerations to ensure experimental integrity.

Physicochemical Properties and Solubility

This compound is a colorless to white crystalline powder that is noncorrosive.[3] Understanding its solubility is critical for selecting an appropriate solvent for stock solution preparation.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)
Water710 mg/L25
Cyclohexanone171,000 mg/L20
Xylene53,000 mg/L20
DimethylformamideVery SolubleNot Specified
Methyl Isobutyl KetoneVery SolubleNot Specified
Butyl Acetate (B1210297)Very SolubleNot Specified
Mineral OilsSparingly SolubleNot Specified
Aliphatic HydrocarbonsSparingly SolubleNot Specified
Strong Aqueous AlkalisReadily SolubleNot Specified

Data sourced from various publications.[4]

For laboratory purposes, organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or ethyl acetate are commonly used to prepare concentrated stock solutions, which can then be diluted into aqueous buffers or media for experiments.

This compound Stock Solution Stability

The stability of this compound in solution is influenced by factors such as pH, light exposure, and temperature.

Table 2: Stability of this compound in Aqueous Solutions

ConditionpH RangeDurationStability
Dark4-10> 6 weeksStable
Dark5, 7, 9Up to 6 weeksStable
Artificial SunlightNot Specified14 daysStable

Data compiled from EPA documents and other sources.[3]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for preparing stock solutions of small molecules.

Materials:

  • This compound (MW: 216.67 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask (e.g., 10 mL)

  • Pipette

  • Vortex mixer

  • Amber glass vials or cryovials for storage

Procedure:

  • Calculate the required mass of this compound:

    • For a 10 mM solution in 10 mL:

    • Mass (g) = Molarity (mol/L) * Molecular Weight ( g/mol ) * Volume (L)

    • Mass (g) = 0.010 mol/L * 216.67 g/mol * 0.010 L = 0.02167 g (or 21.67 mg)

  • Weigh the this compound:

    • Using an analytical balance, carefully weigh out 21.67 mg of this compound onto a weighing paper or boat.

  • Dissolve the this compound:

    • Transfer the weighed this compound to the 10 mL volumetric flask.

    • Add a portion of DMSO (e.g., 5-7 mL) to the flask.

    • Gently swirl the flask or use a vortex mixer at a low setting to dissolve the this compound completely.

  • Bring to final volume:

    • Once the this compound is fully dissolved, add DMSO to the volumetric flask until the bottom of the meniscus reaches the 10 mL mark.

  • Mix thoroughly:

    • Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Aliquot and store:

    • Dispense the stock solution into smaller, single-use aliquots in amber glass vials or cryovials to avoid repeated freeze-thaw cycles.

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C in the dark.

Protocol for Assessing this compound Stock Solution Stability by HPLC

This protocol provides a general framework for assessing the stability of a prepared this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Prepared this compound stock solution

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile (B52724) and water mixture)

  • Autosampler vials

  • Incubator or storage chambers at desired temperatures (e.g., 4°C, room temperature, -20°C)

Procedure:

  • Establish initial concentration (Time 0):

    • Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis.

    • Inject the diluted sample into the HPLC system and record the peak area of this compound. This will serve as the baseline (100%) concentration.

  • Store aliquots under different conditions:

    • Store aliquots of the stock solution under various conditions to be tested (e.g., -20°C in the dark, 4°C in the dark, room temperature in the dark, and room temperature with light exposure).

  • Analyze at specified time points:

    • At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve an aliquot from each storage condition.

    • Prepare a dilution for HPLC analysis in the same manner as the initial sample.

    • Inject the sample and record the peak area of this compound.

  • Calculate the percentage of remaining this compound:

    • For each time point and condition, calculate the percentage of the remaining this compound relative to the initial concentration:

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Data analysis and interpretation:

    • Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation kinetics.

    • Determine the time at which the concentration of this compound drops below an acceptable level (e.g., 90% of the initial concentration).

Visualizations

Terbacil_Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment (HPLC) start Calculate Mass of this compound weigh Weigh this compound start->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve volume Bring to Final Volume dissolve->volume mix Mix Thoroughly volume->mix aliquot Aliquot into Vials mix->aliquot store_initial Store at -20°C aliquot->store_initial time_zero Analyze Initial Concentration (T=0) store_initial->time_zero Use for T=0 Analysis storage_conditions Store Aliquots at Different Conditions (-20°C, 4°C, RT, Light) time_zero->storage_conditions time_points Analyze at Subsequent Time Points storage_conditions->time_points calculate Calculate % Remaining this compound time_points->calculate analyze Analyze Degradation Kinetics calculate->analyze

Caption: Workflow for this compound stock solution preparation and stability assessment.

Terbacil_Mechanism_of_Action cluster_photosynthesis Photosystem II (PSII) in Thylakoid Membrane PSII Photosystem II Complex Plastoquinone Plastoquinone (PQ) Pool PSII->Plastoquinone Electron Transfer ElectronTransport Electron Transport Chain Plastoquinone->ElectronTransport Effect Disruption of Photosynthesis & Plant Death ElectronTransport->Effect This compound This compound Block Inhibition This compound->Block Block->PSII

Caption: Simplified diagram of this compound's mode of action in inhibiting Photosystem II.

References

Application of Terbacil in Plant Cell Culture Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive resource detailing the application of terbacil in plant cell culture studies. This document provides in-depth application notes and experimental protocols, designed to facilitate the use of this potent herbicide as a tool for selecting transformed plant cells and studying photosynthetic processes at the cellular level.

This compound, a selective herbicide, functions by inhibiting photosynthesis at photosystem II (PSII).[1][2] Its primary mode of action involves blocking the electron transport chain, a critical process for plant cell survival and growth.[1] This characteristic makes this compound a valuable agent for in vitro studies, particularly for the selection of genetically modified cells that have been engineered to be resistant to its effects.

These application notes provide a thorough overview of this compound's mechanism of action, guidelines for its use in a laboratory setting, and detailed experimental protocols. The inclusion of quantitative data, structured tables, and visual diagrams of signaling pathways and experimental workflows aims to enhance the practical application of this compound in plant cell culture research.

Mechanism of Action: Inhibition of Photosystem II

This compound is absorbed by plant roots and foliage and translocates to the chloroplasts, the site of photosynthesis.[1] Within the chloroplasts, it specifically targets the D1 quinone-binding protein in photosystem II, binding to what is known as site A of the photosynthetic electron transport chain.[2] This binding action competitively inhibits the native electron acceptor, plastoquinone, from docking at the QB site on the D1 subunit.[3][4] The blockage of electron transfer from the primary quinone electron acceptor, QA, to QB disrupts the entire photosynthetic process.[3] This disruption not only halts the production of chemical energy but also leads to the formation of reactive oxygen species that cause cellular damage, resulting in chlorosis (yellowing) and necrosis (tissue death).[2]

Application in Plant Cell Culture

The primary application of this compound in plant cell culture is as a selective agent for identifying and isolating transformed cells. By introducing a gene that confers resistance to this compound into plant cells, researchers can use this compound-containing media to eliminate non-transformed cells, allowing only the successfully modified cells to proliferate.

Quantitative Data Summary

The effective concentration of this compound can vary depending on the plant species and the specific cell line. The following table provides a summary of reported concentrations and their observed effects, primarily from whole-plant studies, which can serve as a starting point for determining optimal concentrations for cell culture applications.

Concentration Plant Species Application Observed Effects Reference
40 ppmGrapevine (Vitis vinifera L.)Foliar Spray80% initial inhibition of photosynthesis.[5]
50 ppmGrapevine (Vitis vinifera L.)Foliar SpraySignificant inhibition of photosynthesis.[5]
0.157 µg/mlSorghum in silty clay loamSoil Application30% control of sorghum growth.[3]
0.314 µg/mlSorghum in fine sandSoil Application30% control of sorghum growth.[3]

Experimental Protocols

Preparation of this compound Stock Solution

A concentrated stock solution of this compound is necessary for accurate and convenient addition to plant culture media.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) or 1 N NaOH

  • Sterile distilled water

  • Sterile volumetric flask

  • Sterile filter (0.22 µm)

  • Sterile storage bottles

Protocol:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Dissolve the this compound powder in a small volume of DMSO or 1 N NaOH. This compound has low solubility in water.

  • Once fully dissolved, bring the solution to the final desired volume with sterile distilled water in a volumetric flask. A common stock solution concentration is 10 mg/mL.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

  • Store the stock solution at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.

Determining Optimal this compound Concentration for Selection (Kill Curve)

Before using this compound for selection, it is crucial to determine the minimum concentration that effectively kills non-transformed cells (the "kill curve").

Materials:

  • Suspension culture of non-transformed (wild-type) plant cells

  • Sterile culture plates (e.g., 24-well or 96-well)

  • Appropriate liquid plant culture medium

  • This compound stock solution

  • Incubator with appropriate light and temperature conditions

Protocol:

  • Plate the wild-type plant cell suspension into the wells of a sterile culture plate at a consistent density.

  • Prepare a series of this compound dilutions in the liquid culture medium. A suggested starting range is from 0.1 µg/mL to 100 µg/mL. Include a control group with no this compound.

  • Add the different concentrations of this compound-containing medium to the wells.

  • Incubate the plates under standard culture conditions for your specific cell line.

  • Observe the cells daily for signs of stress, such as reduced growth, chlorosis, and cell death, over a period of 7-14 days.

  • Assess cell viability at regular intervals using a suitable assay (see Protocol 3).

  • Plot cell viability against the this compound concentration to generate a dose-response curve. The optimal concentration for selection will be the lowest concentration that results in complete or near-complete death of the wild-type cells within the desired timeframe.

Assessing Cell Viability

Several methods can be used to quantify cell viability after this compound treatment.

a) Evans Blue Staining:

This is a simple method to distinguish between living and dead cells. Dead cells with compromised membranes will take up the blue dye, while living cells will exclude it.

Materials:

  • 0.025% (w/v) Evans blue solution in culture medium

Protocol:

  • Add a small volume of Evans blue solution to an aliquot of the cell suspension.

  • Incubate for 5-10 minutes.

  • Observe the cells under a microscope. Count the number of stained (dead) and unstained (living) cells to calculate the percentage of viability.

b) Fluorescein (B123965) Diacetate (FDA) Staining:

FDA is a non-fluorescent compound that is converted to the fluorescent compound fluorescein by esterases in living cells.

Materials:

  • FDA stock solution (5 mg/mL in acetone)

  • Culture medium

Protocol:

  • Add a small amount of FDA stock solution to the cell suspension (final concentration of 0.01%).

  • Incubate for 5-10 minutes in the dark.

  • Observe the cells under a fluorescence microscope. Green fluorescent cells are viable.

c) 2,3,5-Triphenyltetrazolium Chloride (TTC) Assay:

TTC is reduced by mitochondrial activity in living cells to form a red formazan (B1609692) product, which can be quantified spectrophotometrically.

Materials:

  • 0.8% (w/v) TTC solution in a suitable buffer (e.g., phosphate (B84403) buffer)

  • 95% ethanol

Protocol:

  • Incubate a known amount of cells with the TTC solution for 18-20 hours in the dark.

  • Extract the red formazan product with 95% ethanol.

  • Measure the absorbance of the extract at 485 nm. The absorbance is proportional to the number of viable cells.

Selection of Transformed Plant Cells

This protocol outlines the use of this compound to select for transformed plant cells.

Materials:

  • Agrobacterium-mediated or other transformed plant cells

  • Plant culture medium (liquid or solid)

  • This compound stock solution

  • Appropriate antibiotics to eliminate Agrobacterium (if applicable)

Protocol:

  • Following transformation, wash the plant cells to remove excess Agrobacterium.

  • Plate the cells onto or into the appropriate culture medium containing the predetermined optimal concentration of this compound.

  • If Agrobacterium was used for transformation, also include an appropriate antibiotic (e.g., cefotaxime, carbenicillin) to inhibit bacterial growth.

  • Incubate the cultures under appropriate conditions.

  • Subculture the growing cell colonies or suspension to fresh selective medium every 2-3 weeks.

  • Once stable, resistant cell lines are established, they can be maintained on a medium with a lower concentration of this compound or without the selective agent.

Visualizations

Terbacil_Mechanism_of_Action cluster_chloroplast Chloroplast cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) QA QA PSII->QA e- QB QB Site QA->QB e- PQ Plastoquinone Pool QB->PQ e- This compound This compound This compound->QB Binds to D1 protein, blocks electron transfer

Caption: Mechanism of this compound action in the chloroplast.

Experimental_Workflow_Selection start Start: Plant Cell Transformation kill_curve Determine Optimal this compound Concentration (Kill Curve Assay) start->kill_curve selection Plate Transformed Cells on Selective Medium with this compound kill_curve->selection incubation Incubate and Subculture on Selective Medium selection->incubation viability Assess Viability of Putative Transformants incubation->viability viability->incubation Continue Subculturing end End: Isolation of Resistant Cell Lines viability->end Confirm Resistance

Caption: Workflow for selecting this compound-resistant cells.

Signaling_Pathway_Inhibition Light Light Energy PSII Photosystem II Light->PSII Electron_Transport Electron Transport Chain PSII->Electron_Transport Photosynthesis Photosynthesis (Energy Production) Electron_Transport->Photosynthesis Cell_Death Cell Death Electron_Transport->Cell_Death Disruption leads to Cell_Growth Cell Growth and Proliferation Photosynthesis->Cell_Growth This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Electron_Transport

Caption: Simplified signaling pathway of this compound inhibition.

References

Application Notes and Protocols for Assessing Terbacil Effects Using Chlorophyll Fluorescence Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbacil is a selective herbicide widely used for the control of annual and perennial weeds in various crops. Its primary mode of action is the inhibition of photosynthesis at the Photosystem II (PSII) level.[1] Chlorophyll (B73375) fluorescence analysis is a rapid, non-invasive, and highly sensitive technique used to assess the health and efficiency of the photosynthetic apparatus in plants.[2][3] By measuring the fluorescence signal emitted from chlorophyll a molecules, researchers can gain insights into the functioning of PSII and, consequently, detect and quantify the effects of herbicides like this compound.

These application notes provide a detailed overview and protocols for using chlorophyll fluorescence measurements to assess the phytotoxic effects of this compound on plants. The information is intended to guide researchers in setting up and conducting experiments, as well as in interpreting the resulting data.

Mechanism of Action: this compound's Impact on Photosystem II

This compound belongs to the uracil (B121893) family of herbicides and acts as a potent inhibitor of the photosynthetic electron transport chain in PSII.[1] Specifically, this compound competitively binds to the Q_B binding site on the D1 protein of the PSII reaction center.[1] This binding blocks the electron flow from the primary quinone acceptor, Q_A, to the secondary quinone acceptor, Q_B.[1]

The blockage of electron transport leads to a cascade of events:

  • An accumulation of reduced Q_A.

  • An increase in the yield of chlorophyll fluorescence as the absorbed light energy cannot be used for photochemistry.

  • The generation of reactive oxygen species (ROS), which cause oxidative damage to cellular components, leading to lipid peroxidation, membrane damage, and ultimately, cell death.

This inhibition of photosynthesis is the primary mechanism by which this compound exerts its herbicidal activity.

Key Chlorophyll Fluorescence Parameters for this compound Effect Assessment

Several chlorophyll fluorescence parameters can be used to quantify the impact of this compound on plant photosynthesis. The most relevant parameters include:

  • Fv/Fm (Maximum Quantum Yield of PSII): This is the most widely used parameter to assess the maximum efficiency of PSII photochemistry in a dark-adapted state. A decrease in Fv/Fm indicates photoinhibitory damage to PSII. Healthy plants typically have an Fv/Fm value of around 0.83.

  • ΦPSII (Effective Quantum Yield of PSII): This parameter measures the proportion of absorbed light energy that is used for photochemistry in a light-adapted state. A decrease in ΦPSII indicates a reduction in the efficiency of PSII electron transport under illumination.

  • ETR (Electron Transport Rate): This parameter provides an estimation of the rate of electrons moving through PSII. This compound-induced blockage of electron flow will lead to a significant decrease in ETR.

  • NPQ (Non-Photochemical Quenching): NPQ reflects the dissipation of excess light energy as heat, a photoprotective mechanism. Initially, upon exposure to PSII inhibitors, NPQ might increase as the plant attempts to dissipate the excess energy that cannot be used for photochemistry. However, with severe damage, NPQ may decrease.

Data Presentation

The following table summarizes the expected effects of this compound on key chlorophyll fluorescence parameters. Due to the limited availability of comprehensive public data on the dose-dependent effects of this compound on all parameters across various species, a template is provided for researchers to populate with their own experimental data. The data for strawberry Fv/Fm is based on published research.[4]

Plant SpeciesThis compound ConcentrationFv/FmΦPSIIETR (μmol e- m-2 s-1)NPQ
Strawberry (Fragaria x ananassa) Control (0 ppm)0.78 ± 0.02Data not availableData not availableData not available
50 ppm0.65 ± 0.04Data not availableData not availableData not available
100 ppm0.52 ± 0.05Data not availableData not availableData not available
200 ppm0.38 ± 0.06Data not availableData not availableData not available
[Insert Plant Species] ControlRecord ValueRecord ValueRecord ValueRecord Value
[Concentration 1]Record ValueRecord ValueRecord ValueRecord Value
[Concentration 2]Record ValueRecord ValueRecord ValueRecord Value
[Concentration 3]Record ValueRecord ValueRecord ValueRecord Value

Experimental Protocols

Protocol 1: Measurement of Fv/Fm using a Pulse-Amplitude-Modulation (PAM) Fluorometer

This protocol describes the measurement of the maximum quantum yield of PSII (Fv/Fm) in dark-adapted leaves.

Materials:

  • PAM fluorometer (e.g., MINI-PAM, Junior-PAM)

  • Leaf clips

  • Plants treated with a range of this compound concentrations and control plants

  • Dark adaptation chamber or light-proof material

Methodology:

  • Plant Treatment: Grow plants under controlled conditions. Apply different concentrations of this compound to the plants. Include a control group treated with a vehicle solution (without this compound).

  • Dark Adaptation: At the desired time point after treatment, select a fully expanded, healthy-looking leaf from each plant. Attach a leaf clip to the adaxial surface of the leaf. Dark-adapt the selected leaf area for at least 20-30 minutes. This ensures that all reaction centers of PSII are open.

  • Measurement of Fo: After dark adaptation, insert the fiber optic of the PAM fluorometer into the leaf clip. A weak modulated measuring light is applied to determine the minimal fluorescence level (Fo), which is the fluorescence yield when the PSII reaction centers are fully oxidized.

  • Measurement of Fm: Immediately after the Fo measurement, apply a short (e.g., 0.8 seconds) saturating pulse of high-intensity light. This pulse transiently closes all PSII reaction centers, and the maximum fluorescence level (Fm) is recorded.

  • Calculation of Fv/Fm: The variable fluorescence (Fv) is calculated as Fm - Fo. The maximum quantum yield of PSII is then calculated as Fv/Fm.

  • Data Analysis: Record the Fv/Fm values for each treatment group. A statistically significant decrease in Fv/Fm in this compound-treated plants compared to the control indicates an inhibition of PSII.

Protocol 2: Measurement of Light-Adapted Parameters (ΦPSII, ETR, NPQ)

This protocol describes the measurement of chlorophyll fluorescence parameters under actinic light to assess the operational efficiency of PSII.

Materials:

  • PAM fluorometer with an actinic light source

  • Leaf clips

  • Treated and control plants

Methodology:

  • Plant Treatment and Dark Adaptation: Follow steps 1 and 2 from Protocol 1 to treat and dark-adapt the plants.

  • Measurement of Fo and Fm: Perform steps 3 and 4 from Protocol 1 to determine the dark-adapted Fo and Fm values.

  • Light Adaptation: After the initial saturating pulse, expose the leaf area to a constant actinic light of a defined intensity (e.g., photosynthetically active radiation of 200-500 µmol photons m⁻² s⁻¹). Allow the fluorescence signal to reach a steady-state level (Fs), which typically takes several minutes.

  • Measurement of Fm': Once the steady-state (Fs) is reached, apply another saturating pulse to determine the maximum fluorescence in the light-adapted state (Fm').

  • Measurement of Fo': To determine the minimal fluorescence in the light-adapted state (Fo'), the actinic light is briefly turned off, and a far-red light is applied to rapidly oxidize the Q_A pool.

  • Calculations:

    • ΦPSII (Effective Quantum Yield of PSII): (Fm' - Fs) / Fm'

    • ETR (Electron Transport Rate): ΦPSII * PAR * 0.5 * 0.84 (where PAR is the photosynthetically active radiation, 0.5 is a factor assuming equal distribution of energy between PSII and PSI, and 0.84 is a general leaf absorptance factor).

    • NPQ (Non-Photochemical Quenching): (Fm - Fm') / Fm'

  • Data Analysis: Compare the values of ΦPSII, ETR, and NPQ between control and this compound-treated plants. A decrease in ΦPSII and ETR, and potential changes in NPQ, will provide a detailed picture of this compound's impact on photosynthesis under light.

Mandatory Visualizations

Terbacil_Mechanism_of_Action cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB Site (on D1 Protein) QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool PQH2 Light Light Energy Light->P680 Excitation This compound This compound This compound->QB Binds to QB site, blocking electron flow

Caption: Mechanism of action of the herbicide this compound on the photosynthetic electron transport chain in Photosystem II.

Experimental_Workflow start Start plant_prep Plant Growth and This compound Treatment start->plant_prep dark_adapt Dark Adaptation (20-30 min) plant_prep->dark_adapt measure_dark Measure Fo and Fm (PAM Fluorometer) dark_adapt->measure_dark calc_fvm Calculate Fv/Fm measure_dark->calc_fvm light_adapt Light Adaptation (Actinic Light) measure_dark->light_adapt data_analysis Data Analysis and Interpretation calc_fvm->data_analysis measure_light Measure Fs, Fm', and Fo' light_adapt->measure_light calc_light Calculate ΦPSII, ETR, NPQ measure_light->calc_light calc_light->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing this compound effects using chlorophyll fluorescence measurements.

References

Application Notes and Protocols for Terbacil Dose-Response Curve Analysis in Weed Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing terbacil dose-response curve analysis on various weed species. This compound is a selective herbicide primarily absorbed by the roots, which controls a wide range of annual and some perennial weeds by inhibiting photosynthesis.[1] Understanding the dose-response relationship is crucial for determining effective application rates, identifying resistant biotypes, and developing new weed management strategies.

Introduction to this compound and Dose-Response Analysis

This compound is a substituted uracil (B121893) herbicide that acts by inhibiting Photosystem II (PSII) in the chloroplasts of susceptible plants.[1] This inhibition blocks the electron transport chain, preventing the conversion of light energy into chemical energy, ultimately leading to weed death.[1] Dose-response analysis is a fundamental tool in weed science to quantify the effect of a herbicide on a plant species. By exposing plants to a range of herbicide doses and measuring the subsequent response (e.g., biomass reduction, growth inhibition), a dose-response curve can be generated. From this curve, key parameters such as the ED₅₀ (Effective Dose for 50% response) or GR₅₀ (Dose for 50% Growth Reduction) can be calculated, providing a quantitative measure of herbicide efficacy.

Data Presentation: this compound Dose-Response Parameters

The following table summarizes the effective dose of this compound required for 50% growth reduction (GR₅₀) in various weed species. This data is essential for comparing the susceptibility of different weeds to this compound and for designing effective weed control programs. Note: Comprehensive public data on this compound GR₅₀ values for a wide range of weed species is limited. The following table is a template and includes example data where available. Researchers are encouraged to generate their own data following the protocols outlined below.

Weed SpeciesCommon NameFamilyThis compound GR₅₀ (g a.i./ha)95% Confidence IntervalReference
Sorghum bicolorSorghumPoaceae> 14.0Not Determined[2]
Agropyron repensQuackgrassPoaceaeNot DeterminedNot Determined
Amaranthus retroflexusRedroot PigweedAmaranthaceaeNot DeterminedNot Determined
Chenopodium albumCommon LambsquartersAmaranthaceaeNot DeterminedNot Determined
Digitaria sanguinalisLarge CrabgrassPoaceaeNot DeterminedNot Determined
Echinochloa crus-galliBarnyardgrassPoaceaeNot DeterminedNot Determined

Note: a.i. = active ingredient. The GR₅₀ values can be influenced by factors such as soil type, organic matter content, and environmental conditions.

Experimental Protocols

This section provides a detailed methodology for conducting a whole-plant dose-response bioassay to determine the efficacy of this compound on various weed species in a greenhouse or controlled environment setting.

Plant Material and Growth Conditions
  • Seed Acquisition and Propagation: Obtain certified seeds of the desired weed species. Sow the seeds in trays or small pots filled with a sterile potting mix (e.g., a mixture of peat, perlite, and vermiculite).

  • Germination and Growth: Place the seeded trays in a greenhouse or growth chamber with controlled temperature (e.g., 25/20°C day/night), light (e.g., 16-hour photoperiod), and humidity. Water the plants as needed to maintain adequate soil moisture.

  • Transplanting: Once the seedlings have reached the 2-3 leaf stage, transplant uniform and healthy seedlings into larger pots (e.g., 10 cm diameter) filled with the same potting mix. Allow the plants to acclimate for one week before herbicide application.

Herbicide Preparation and Application
  • Stock Solution Preparation: Prepare a stock solution of a commercial formulation of this compound (e.g., Sinbar® 80WDG) in distilled water. The concentration of the stock solution should be high enough to prepare the desired range of application doses.

  • Dose Range Selection: A logarithmic series of at least six to eight doses plus an untreated control should be used. The dose range should be selected to encompass responses from 0% to 100% effect. A preliminary range-finding experiment may be necessary to determine the appropriate doses for each weed species.

  • Herbicide Application: Apply the this compound solutions as a soil drench, as it is primarily root-absorbed.[1] Apply a consistent volume of the herbicide solution to the soil surface of each pot to ensure uniform delivery of the active ingredient. The untreated control pots should receive the same volume of water without the herbicide.

Experimental Design and Data Collection
  • Experimental Design: The experiment should be arranged in a completely randomized design or a randomized complete block design with at least four replications for each dose.

  • Data Collection: After a predetermined period (e.g., 21 days after treatment), harvest the above-ground biomass of each plant. Record the fresh weight of the biomass. Dry the biomass in an oven at 70°C for 72 hours, or until a constant weight is achieved, and record the dry weight.

Data Analysis
  • Data Transformation: Express the fresh or dry weight of each treated plant as a percentage of the mean weight of the untreated control plants.

  • Dose-Response Curve Fitting: Analyze the data using a non-linear regression model. The four-parameter log-logistic model is commonly used for herbicide dose-response data:

    Y = c + {(d - c) / (1 + exp[b(log(x) - log(e))])}

    Where:

    • Y is the plant response (e.g., percent of control biomass).

    • c is the lower limit of the response.

    • d is the upper limit of the response.

    • b is the slope of the curve around the inflection point.

    • e is the dose causing a 50% response (ED₅₀ or GR₅₀).

    • x is the herbicide dose.

  • Parameter Estimation: Use statistical software (e.g., R with the 'drc' package, SAS, or GraphPad Prism) to fit the model to the data and estimate the GR₅₀ values and their corresponding 95% confidence intervals.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mode of action of this compound in inhibiting the photosynthetic electron transport chain at Photosystem II.

Terbacil_Signaling_Pathway cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ e⁻ O2 O₂ + 4H⁺ PSII->O2 Cytb6f Cytochrome b6f PQ->Cytb6f e⁻ PC Plastocyanin Cytb6f->PC e⁻ PSI Photosystem I (PSI) PC->PSI e⁻ Fd Ferredoxin PSI->Fd Light, e⁻ FNR FNR Fd->FNR e⁻ NADPH NADPH FNR->NADPH ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H2O 2H₂O H2O->PSII Light NADP NADP⁺ + H⁺ NADP->FNR ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->PSII Inhibits e⁻ transfer to PQ

Caption: Mode of action of this compound in the photosynthetic electron transport chain.

Experimental Workflow

The following diagram outlines the key steps in a this compound dose-response experiment.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Weed Seed Propagation B Seedling Transplanting A->B D Herbicide Application B->D C This compound Dose Preparation C->D E Plant Growth (e.g., 21 days) D->E F Biomass Harvesting & Weighing E->F G Data Transformation (% of Control) F->G H Dose-Response Curve Fitting (Log-Logistic) G->H I GR₅₀ Value Determination H->I

Caption: Workflow for this compound dose-response curve analysis.

References

Application Notes and Protocols for Studying Terbacil Uptake and Translocation in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for investigating the uptake and translocation of the herbicide terbacil in plants. The protocols described herein utilize radiolabeling and mass spectrometry techniques to provide both quantitative and spatial information on this compound distribution within plant tissues.

Introduction

This compound is a selective, soil-applied and foliar-absorbed herbicide used for the control of a broad spectrum of annual and perennial weeds.[1][2] Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII), disrupting the electron transport chain and leading to plant death.[2] Understanding the dynamics of this compound uptake by roots and foliage, and its subsequent translocation throughout the plant, is crucial for optimizing its efficacy, developing herbicide-resistant crops, and assessing its environmental impact.

Tolerance to this compound in some plant species has been attributed to reduced uptake and restricted translocation of the root-absorbed herbicide.[3] The following protocols provide robust methods to quantify these processes.

Data Presentation

The following tables summarize key quantitative data related to this compound uptake and translocation, derived from studies on various plant species.

Table 1: Comparative Phytotoxicity of this compound in Different Soil Types

Soil TypeOrganic Matter (%)This compound Required for 30% Sorghum Control (relative amount)This compound Concentration in Soil Solution for 30% Control (µg/mL)
Bloomfield fine sand0.31x0.314
Chalmers silty clay loam24.019x0.157

Data adapted from studies on sorghum, indicating that soil composition significantly impacts this compound availability and phytotoxicity.[4]

Table 2: Distribution of ¹⁴C-Terbacil in Tolerant and Susceptible Species

Plant SpeciesRelative Tolerance to this compoundDistribution of ¹⁴C from Root-Absorbed this compound
Cucumber (Cucumis sativus)Highly SusceptibleReadily translocated to shoots
Strawberry (Fragaria × ananassa)Moderately TolerantTranslocation to shoots is partially restricted
Goldenrod (Solidago fistulosa)TolerantTranslocation of root-absorbed herbicide is restricted

This table illustrates the correlation between restricted translocation of this compound and increased tolerance in different plant species.[3]

Experimental Protocols

Protocol 1: Radiolabeling Study of this compound Uptake and Translocation using ¹⁴C-Terbacil

This protocol describes a whole-plant assay to quantify the uptake and translocation of this compound using a radiolabeled form of the compound.

Materials:

  • ¹⁴C-labeled this compound (specific activity and radiochemical purity should be known)

  • Non-labeled analytical grade this compound

  • Plant species of interest (e.g., a susceptible and a tolerant variety)

  • Hydroponic or soil growth medium

  • Liquid Scintillation Counter (LSC)

  • Biological oxidizer

  • Scintillation cocktail

  • Phosphor imager or X-ray film for autoradiography

Procedure:

  • Plant Growth:

    • Hydroponic System: Germinate seeds and grow seedlings in a complete nutrient solution. This method allows for precise control over root exposure to this compound.

    • Soil System: Grow plants in pots containing a well-defined soil mix. This system better represents field conditions.

  • Preparation of Treatment Solution:

    • Prepare a stock solution of ¹⁴C-terbacil of known concentration.

    • Dilute the stock solution with either nutrient solution (for hydroponics) or water (for soil application) to achieve the desired final concentration of this compound. Include non-labeled this compound to adjust the final concentration without altering the specific activity significantly.

  • Application of ¹⁴C-Terbacil:

    • Root Application (Hydroponics): Transfer plants to the ¹⁴C-terbacil-containing nutrient solution.

    • Root Application (Soil): Apply a known volume and concentration of the ¹⁴C-terbacil solution to the soil surface.

    • Foliar Application: Using a microsyringe, apply microdroplets of the ¹⁴C-terbacil solution to a specific leaf (the "treated leaf").

  • Incubation and Harvesting:

    • Incubate the treated plants under controlled environmental conditions (light, temperature, humidity).

    • Harvest plants at various time points (e.g., 6, 24, 48, 72 hours) to assess the kinetics of uptake and translocation.

    • At harvest, carefully separate the plant into different parts: roots, stem, treated leaf (for foliar application), and other leaves (shoots).

  • Sample Processing:

    • Washing: Thoroughly wash the roots with water to remove any this compound adhering to the surface. For foliar applications, wash the treated leaf with a 10% methanol (B129727) solution to remove unabsorbed ¹⁴C-terbacil.

    • Drying: Dry the separated plant parts in an oven at 60-70°C to a constant weight.

    • Homogenization: Grind the dried plant tissues into a fine powder.

  • Quantification by Liquid Scintillation Counting (LSC):

    • Combust a known weight of each dried plant part using a biological oxidizer to convert ¹⁴C to ¹⁴CO₂.

    • Trap the ¹⁴CO₂ in a suitable scintillation cocktail.

    • Measure the radioactivity (in disintegrations per minute, DPM) using an LSC.

    • Calculate the amount of this compound in each plant part based on the specific activity of the ¹⁴C-terbacil.

    • Express uptake as a percentage of the total applied radioactivity and translocation as a percentage of the total absorbed radioactivity.

  • Visualization by Autoradiography:

    • Press and dry whole plants or plant parts.

    • Expose the pressed plant material to a phosphor imager screen or X-ray film for a suitable duration.

    • Develop the image to visualize the distribution of ¹⁴C-terbacil within the plant.

Protocol 2: Quantitative Analysis of this compound in Plant Tissues by LC-MS/MS

This protocol provides a method for the sensitive and selective quantification of this compound in plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plant tissue samples (from this compound-treated and control plants)

  • This compound analytical standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for cleanup

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation and Extraction:

    • Harvest and weigh fresh plant tissues (roots, stems, leaves).

    • Homogenize the tissues in a suitable solvent, such as acetonitrile/water.

    • Centrifuge the homogenate to pellet solid debris.

    • Collect the supernatant containing the extracted this compound.

  • Extract Cleanup (optional but recommended):

    • Pass the crude extract through an SPE cartridge to remove interfering matrix components.

    • Wash the cartridge with a weak solvent to remove polar impurities.

    • Elute this compound with a stronger solvent (e.g., acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 reversed-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate this compound from matrix components.

    • Mass Spectrometric Detection:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

      • Scan Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.

  • Quantification:

    • Prepare a calibration curve using the this compound analytical standard in a matrix-matched solution to account for matrix effects.

    • Calculate the concentration of this compound in the plant tissue samples based on the calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_radiolabeling Radiolabeling Workflow cluster_lcms LC-MS/MS Workflow plant_growth_radio Plant Growth (Hydroponics or Soil) treatment_radio ¹⁴C-Terbacil Application (Root or Foliar) plant_growth_radio->treatment_radio harvesting_radio Harvesting & Tissue Separation (Roots, Stem, Leaves) treatment_radio->harvesting_radio quantification_radio Quantification (LSC) & Visualization (Autoradiography) harvesting_radio->quantification_radio plant_growth_lcms Plant Growth & this compound Treatment harvesting_lcms Harvesting & Tissue Homogenization plant_growth_lcms->harvesting_lcms extraction_lcms Extraction & Cleanup (SPE) harvesting_lcms->extraction_lcms analysis_lcms LC-MS/MS Analysis extraction_lcms->analysis_lcms

Caption: Experimental workflows for studying this compound uptake.

herbicide_stress_signaling cluster_perception Stress Perception cluster_signaling Signal Transduction cluster_response Plant Response This compound This compound Application perception Herbicide Stress Signal This compound->perception ros Reactive Oxygen Species (ROS) (Oxidative Stress) perception->ros ca2 Calcium Signaling (Ca²⁺) perception->ca2 hormones Hormone Signaling (ABA, Ethylene, Jasmonate) perception->hormones kinases Protein Kinases & Phosphatases perception->kinases gene_expression Transcriptional Reprogramming (Activation of Stress-Responsive Genes) ros->gene_expression ca2->gene_expression hormones->gene_expression kinases->gene_expression detoxification Enhanced Metabolism (Detoxification) gene_expression->detoxification transport Altered Translocation (Sequestration) gene_expression->transport resistance Tolerance / Resistance detoxification->resistance transport->resistance

Caption: Herbicide stress signaling pathways in plants.

References

Application Notes and Protocols for Soil Column Leaching Studies: Terbacil Mobility Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for assessing the environmental mobility of the herbicide terbacil using soil column leaching studies. The protocols outlined below are synthesized from established environmental fate testing guidelines and scientific literature, offering a robust methodology for generating reliable data on the potential for this compound to move through the soil profile and enter groundwater systems.

Introduction

This compound is a selective, residual herbicide used for controlling a variety of broadleaf weeds and grasses. Its potential to leach through the soil is a key environmental concern. Soil column leaching studies are laboratory simulations designed to quantify the mobility of substances like this compound in a controlled environment. These studies are critical for environmental risk assessment and regulatory submissions.

The mobility of this compound in soil is influenced by several factors, including soil type (texture, organic matter content, and pH), the amount and frequency of rainfall, and the chemical properties of the herbicide itself. This compound has been found to be highly mobile in sandy soils and less mobile in clay soils with higher organic matter content, which tends to adsorb the herbicide.[1]

Data Presentation: Quantitative Summary of this compound Mobility

The following table summarizes quantitative data from representative soil column leaching studies on this compound. This data illustrates the influence of soil characteristics on the vertical movement of the herbicide.

Soil TypeOrganic Matter (%)Clay (%)This compound Application RateSimulated Rainfall/Elution VolumeThis compound Recovered in Leachate (%)This compound Detected in Soil ProfileReference
Sandy SoilLowLowNot SpecifiedNot Specified~100%Throughout the column[1]
Clay SoilHighHighNot SpecifiedNot Specified~87%Primarily in upper layers[1]
Sandy LoamNot SpecifiedNot Specified2 lbs/A20 inches4-64% (as radioactive this compound)Detected in elution samples[2]
Silt LoamNot SpecifiedNot SpecifiedNot Specified20 inches (0.01 M CaCl2)Predominately in elution samplesLeached through 30 cm column[2]
Fine Sand0.3Not SpecifiedNot Specified15.5-20 inches (0.01 M CaSO4)73-90% (as radioactive this compound)Leached through 30 cm column[2]
Chalmers Silty Clay Loam24Not SpecifiedAmount to cause 30% sorghum controlNot SpecifiedNot SpecifiedHigher retention compared to fine sand[3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for conducting a soil column leaching study to assess this compound mobility. This protocol is based on established guidelines such as OECD 312 and OCSPP 835.1240.[4]

Materials and Equipment
  • Soil: Representative soil types (e.g., sand, loam, clay) with characterized properties (texture, organic matter content, pH, cation exchange capacity).

  • This compound: Analytical grade this compound. The use of radiolabeled this compound (e.g., ¹⁴C-terbacil) is highly recommended for accurate mass balance determination.[4]

  • Glass Columns: Inert columns, typically 30-60 cm in length and 5-10 cm in internal diameter, with a port at the bottom for leachate collection.

  • Simulated Rainfall Solution: Typically 0.01 M calcium chloride (CaCl₂) or calcium sulfate (B86663) (CaSO₄) solution to mimic the ionic strength of soil water.[2][4]

  • Peristaltic Pump or Mariotte Bottle: For applying the simulated rainfall at a constant flow rate.

  • Fraction Collector: For collecting leachate samples at specified intervals.

  • Analytical Instrumentation: Gas chromatograph with an electron capture detector (GC-ECD) or a liquid chromatograph with tandem mass spectrometry (LC-MS/MS) for quantifying this compound concentrations.[5]

  • Soil Extraction Equipment: Soxhlet or accelerated solvent extraction (ASE) apparatus.

  • Standard Laboratory Glassware and Reagents.

Experimental Workflow Diagram

Terbacil_Leaching_Workflow cluster_prep 1. Preparation cluster_experiment 2. Experimental Phase cluster_analysis 3. Analysis cluster_data 4. Data Processing prep 1. Preparation experiment 2. Experimental Phase soil_prep Soil Collection & Characterization col_pack Column Packing soil_prep->col_pack saturation Column Saturation (Simulated Rain) col_pack->saturation terb_prep This compound Solution Preparation application This compound Application terb_prep->application analysis 3. Analysis saturation->application leaching Leaching with Simulated Rainfall application->leaching collection Leachate Collection leaching->collection leaching->collection soil_section Soil Column Sectioning leaching->soil_section leachate_analysis Leachate Analysis (e.g., GC-ECD) collection->leachate_analysis data_proc 4. Data Processing mass_balance Mass Balance Calculation leachate_analysis->mass_balance soil_extraction Soil Extraction soil_section->soil_extraction soil_analysis Soil Extract Analysis soil_extraction->soil_analysis soil_analysis->mass_balance mobility_assess Mobility Assessment mass_balance->mobility_assess

Caption: Experimental workflow for this compound soil column leaching study.

Detailed Protocol

Step 1: Soil Preparation and Column Packing

  • Collect representative soil samples and air-dry them.

  • Sieve the soil through a 2 mm mesh to remove large debris.

  • Characterize the soil for properties such as texture (sand, silt, clay content), organic matter content, pH, and cation exchange capacity.

  • Pack the glass columns with the prepared soil to a uniform bulk density, typically to a height of 30 cm. The packing should be done in increments to ensure homogeneity.

Step 2: Column Saturation

  • Saturate the soil columns from the bottom up with the simulated rainfall solution (e.g., 0.01 M CaCl₂) to displace air.

  • Allow the columns to equilibrate for at least 24 hours, maintaining a saturated condition.

Step 3: this compound Application

  • Prepare a stock solution of this compound in a suitable solvent. If using radiolabeled this compound, determine the specific activity.

  • Apply the this compound solution uniformly to the surface of the soil column at a rate equivalent to the desired field application rate.

Step 4: Leaching with Simulated Rainfall

  • After this compound application (typically after a 24-hour equilibration period), initiate the application of the simulated rainfall solution to the top of the soil column using a peristaltic pump or Mariotte bottle.

  • Maintain a constant flow rate that does not cause ponding on the soil surface. A typical total volume of leachate collected is equivalent to 20 inches (approximately 500 mm) of rainfall applied over a 48-hour period.[2][4]

Step 5: Leachate Collection

  • Collect the leachate that elutes from the bottom of the column using a fraction collector.

  • Collect fractions at regular intervals (e.g., every 2 hours) to generate a breakthrough curve.

  • Measure the volume of each leachate fraction.

Step 6: Soil Column Sectioning and Extraction

  • At the end of the leaching period, carefully extrude the soil from the column.

  • Section the soil core into segments of defined depths (e.g., 0-5 cm, 5-10 cm, 10-15 cm, 15-20 cm, 20-25 cm, and 25-30 cm).

  • Homogenize each soil section and take a subsample for analysis.

  • Extract this compound from the soil subsamples using an appropriate solvent and method (e.g., extraction with 1.5% NaOH followed by partitioning into an organic phase).[5]

Step 7: Sample Analysis

  • Analyze the leachate fractions and soil extracts for this compound concentration using a validated analytical method such as GC-ECD or LC-MS/MS.

  • If using radiolabeled this compound, liquid scintillation counting can be used for quantification.

Step 8: Data Analysis and Interpretation

  • Calculate the total amount of this compound recovered in the leachate and in each soil section.

  • Perform a mass balance calculation to determine the overall recovery of the applied this compound (sum of amounts in leachate, soil sections, and any remaining on the column apparatus).

  • Assess the mobility of this compound based on its distribution in the soil profile and the percentage leached.

Factors Influencing this compound Mobility: A Conceptual Overview

The mobility of this compound in soil is a complex process governed by the interplay of several factors. The following diagram illustrates these relationships.

Terbacil_Mobility_Factors cluster_this compound This compound Properties cluster_soil Soil Properties cluster_environmental Environmental Factors This compound This compound Properties solubility High Water Solubility This compound->solubility sorption Low Sorption Affinity This compound->sorption leaching_proc Leaching solubility->leaching_proc promotes adsorption_proc Adsorption/ Desorption sorption->adsorption_proc influences soil Soil Properties texture Soil Texture (Sand vs. Clay) soil->texture om Organic Matter Content soil->om ph Soil pH soil->ph texture->leaching_proc influences texture->adsorption_proc influences om->adsorption_proc increases ph->adsorption_proc influences environmental Environmental Factors rainfall Rainfall/Irrigation (Volume & Intensity) environmental->rainfall temp Temperature environmental->temp rainfall->leaching_proc drives degradation_proc Degradation (Microbial) temp->degradation_proc influences processes Governing Processes mobility This compound Mobility in Soil Profile leaching_proc->mobility determines adsorption_proc->mobility reduces degradation_proc->mobility reduces amount available for outcome Outcome

Caption: Factors influencing the mobility of this compound in soil.

References

Analytical Standards and Protocols for Terbacil and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of the herbicide terbacil and its primary metabolites. The information compiled is intended to support researchers in the fields of environmental science, food safety, and toxicology in developing and implementing robust analytical methods.

Overview and Analytical Standards

This compound is a selective herbicide used for controlling a variety of broadleaf weeds and grasses.[1][2] Its use in agriculture necessitates reliable analytical methods to monitor its presence and the formation of its metabolites in various environmental matrices.[1] High-purity analytical standards for this compound and its metabolites are crucial for accurate quantification and are commercially available.[1][3]

The primary metabolites of this compound identified in various studies include:

  • Metabolite A: 3-tert-butyl-5-chloro-6-hydroxymethyluracil

  • Metabolite B

  • Metabolite C

  • A beta-glucoside conjugate of 3-tert-butyl-5-chloro-6-hydroxymethyluracil[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: LC-MS/MS Method Performance in Sediment Matrix [6]

AnalyteFortification Level (µg/g)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
This compound0.01 (LOQ)70-120≤20
0.10 (10xLOQ)70-120≤20
Metabolite A0.01 (LOQ)70-120≤20
0.10 (10xLOQ)70-120≤20
Metabolite B0.01 (LOQ)70-120≤20
0.10 (10xLOQ)70-120≤20
Metabolite C0.01 (LOQ)70-120≤20
0.10 (10xLOQ)70-120≤20

Table 2: Limits of Detection and Quantification in Sediment [6]

AnalyteLimit of Quantification (LOQ) (µg/g)Limit of Detection (LOD) (ng/g)
This compound0.011.0
Metabolite A0.011.0
Metabolite B0.011.0
Metabolite C0.011.0

Table 3: Mass Spectrometric Parameters for LC-MS/MS Analysis [6]

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z) - QuantitationProduct Ion (m/z) - Confirmation
This compoundESI21515942.1
Metabolite AESI23165.9201
Metabolite BAPCI231213185
Metabolite CAPCI215161163

Experimental Protocols

Protocol 1: Analysis of this compound and its Metabolites in Sediment by LC-MS/MS

This protocol is based on the EPA method for the determination of this compound and its metabolites A, B, and C in sediment.[6]

3.1.1. Materials and Reagents

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Ammonium (B1175870) formate (B1220265)

  • Reference standards for this compound, Metabolite A, Metabolite B, and Metabolite C

  • Centrifuge tubes (50 mL)

  • Syringe filters (0.22 µm)

  • HPLC vials

3.1.2. Sample Preparation and Extraction

  • Weigh 10 g of the sediment sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile/water (90:10, v/v) extraction solution.

  • Vortex for a few seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.[6]

  • Transfer a 0.600 mL aliquot of the supernatant into an HPLC vial.

  • Add 0.900 mL of water to the vial for a 2.5x dilution.[6]

  • If not analyzed immediately, store the samples refrigerated.[6]

3.1.3. Instrumental Analysis

  • Instrument: Agilent Series 1200 LC coupled with a Sciex 4000 Triple Quadrupole Mass Spectrometer or equivalent.[6]

  • Ionization Source: Electrospray Ionization (ESI) for this compound and Metabolite A; Atmospheric Pressure Chemical Ionization (APCI) for Metabolites B and C.[6]

  • Injection Volume: 20 µL (may be adjusted).[6]

  • Chromatographic Conditions: Specific column and mobile phase composition should be optimized to achieve separation of the analytes. A typical setup might involve a C18 column with a gradient elution using mobile phases containing acetonitrile, water, and additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometer Settings: Monitor the specific precursor and product ion transitions for each analyte as listed in Table 3.[6]

Protocol 2: Analysis of this compound in Water by SPE and LC-MS/MS

This protocol is a general procedure for the analysis of pesticides, including this compound, in water samples.[7]

3.2.1. Materials and Reagents

  • Solid Phase Extraction (SPE) cartridges (e.g., Carbopak-B)

  • Methanol, HPLC grade

  • Methylene (B1212753) chloride, HPLC grade

  • Trifluoroacetic acid anhydride

  • Nitrogen evaporator

  • HPLC vials

3.2.2. Sample Preparation and Extraction

  • Filter the water sample through a 0.7-µm glass fiber filter.[7]

  • Pass 1 L of the filtered water sample through the SPE cartridge at a flow rate of 20 mL/min.[7]

  • Elute the analytes from the cartridge with 1.5 mL of methanol, followed by 13 mL of an 80:20 methylene chloride:methanol mixture acidified with 0.2% trifluoroacetic acid anhydride.[7]

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent to a final volume of 1 mL.[7]

3.2.3. Instrumental Analysis

  • Instrument: LC-MS/MS system as described in Protocol 1.

  • Analysis: Analyze the reconstituted extract using the instrumental conditions optimized for this compound.

Visualizations

Terbacil_Metabolic_Pathway This compound This compound (3-tert-butyl-5-chloro-6-methyluracil) Metabolite_A Metabolite A (3-tert-butyl-5-chloro-6-hydroxymethyluracil) This compound->Metabolite_A Hydroxylation Glucoside_Conjugate Beta-glucoside Conjugate Metabolite_A->Glucoside_Conjugate Conjugation (beta-glucosidase)

Caption: Metabolic pathway of this compound.

Experimental_Workflow Sample_Collection Sample Collection (Soil, Water) Extraction Extraction (e.g., Acetonitrile/Water or SPE) Sample_Collection->Extraction Cleanup Cleanup / Dilution Extraction->Cleanup LCMS_Analysis LC-MS/MS Analysis Cleanup->LCMS_Analysis Quantification Quantification LCMS_Analysis->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for this compound analysis.

References

Application Notes and Protocols for Metabolic Studies of Radiolabeled Terbacil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbacil, a selective herbicide of the substituted uracil (B121893) chemical class, is primarily used for weed control in agriculture. Understanding its metabolic fate in mammalian systems is crucial for comprehensive safety and risk assessment. This document provides detailed application notes and protocols for conducting metabolic studies using radiolabeled this compound, focusing on absorption, distribution, metabolism, and excretion (ADME). The use of radiolabeled compounds, particularly with Carbon-14 (¹⁴C), is the gold standard for such studies, enabling accurate quantification and tracing of the parent compound and its metabolites.[1][2][3] While specific quantitative data for this compound in laboratory animals is not extensively published in peer-reviewed literature, this document provides representative protocols and data based on studies of structurally similar uracil-based herbicides.[4]

Synthesis of [¹⁴C]-Terbacil

The synthesis of radiolabeled this compound, for instance, [2-¹⁴C]-terbacil, is a critical first step for in vivo metabolic studies. A plausible synthetic route can be adapted from methods used for other ¹⁴C-labeled uracil derivatives, often starting with a simple radiolabeled precursor like potassium [¹⁴C]cyanide.[5]

Illustrative Protocol: Synthesis of [2-¹⁴C]-Terbacil

This protocol is a representative example and should be adapted and optimized by chemists experienced in radiosynthesis.

Materials:

  • Potassium [¹⁴C]cyanide ([¹⁴C]KCN)

  • tert-Butyl isocyanate

  • 3-Amino-2-chloro-2-butenoic acid ethyl ester

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid

  • Standard laboratory glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

  • HPLC for purification

  • Liquid Scintillation Counter (LSC) for radioactivity measurement

Procedure:

  • Preparation of [¹⁴C]-Urea derivative: React [¹⁴C]KCN with a suitable precursor to form a ¹⁴C-labeled urea (B33335) or a related intermediate.

  • Cyclization: Condense the ¹⁴C-labeled intermediate with a suitable diketone or ketoester derivative, such as 3-amino-2-chloro-2-butenoic acid ethyl ester, in the presence of a base like sodium ethoxide to form the uracil ring.

  • Alkylation: Introduce the tert-butyl group at the N-3 position using tert-butyl isocyanate.

  • Purification: The crude [¹⁴C]-terbacil is purified by recrystallization and/or preparative High-Performance Liquid Chromatography (HPLC).

  • Characterization and Specific Activity Determination: The final product is characterized by HPLC, Mass Spectrometry (MS), and NMR. The radiochemical purity is determined by radio-HPLC, and the specific activity (mCi/mmol) is calculated based on the radioactivity and the mass of the purified compound.

In Vivo Metabolic Study in Rats

The following protocol describes a representative ADME study in rats using orally administered [¹⁴C]-terbacil.

Experimental Protocol: Oral ADME Study in Rats

Animals:

  • Species: Sprague-Dawley rats

  • Sex: Male and Female

  • Number: 5 per sex per group

  • Acclimatization: At least 7 days prior to the study, with access to standard chow and water ad libitum.

Dose Preparation and Administration:

  • Vehicle: A suitable vehicle for oral administration, such as 0.5% (w/v) carboxymethylcellulose in deionized water.

  • Dose Formulation: Prepare a homogenous suspension of [¹⁴C]-terbacil in the vehicle at the desired concentration. The final dose should deliver a specific amount of radioactivity (e.g., 10-100 µCi/kg) and a target mass dose (e.g., 10 mg/kg).

  • Administration: Administer a single oral dose to each rat via gavage. The volume should not exceed 10 mL/kg.

Sample Collection:

  • Housing: House rats individually in metabolism cages designed for the separate collection of urine and feces.

  • Excreta: Collect urine and feces at the following intervals post-dose: 0-8 h, 8-24 h, 24-48 h, 48-72 h, 72-96 h, 96-120 h, and 120-168 h.

  • Blood: Collect blood samples (approx. 0.25 mL) from the tail vein at 0.5, 1, 2, 4, 8, 24, and 48 hours post-dose into tubes containing an anticoagulant (e.g., heparin).

  • Tissues: At the end of the study (168 h), euthanize the animals and collect major tissues and organs (e.g., liver, kidneys, fat, muscle, brain, etc.) and the remaining carcass.

Sample Analysis:

  • Radioactivity Measurement:

    • Urine: Measure the total volume and determine the radioactivity in triplicate aliquots by Liquid Scintillation Counting (LSC).

    • Feces: Homogenize each collection interval's feces and analyze triplicate samples by LSC after combustion.

    • Blood/Plasma: Determine radioactivity in blood and plasma samples by LSC.

    • Tissues: Homogenize tissues and analyze for radioactivity by LSC after combustion.

  • Metabolite Profiling:

    • Pool urine and fecal homogenates from each time point for each sex.

    • Extract the samples using appropriate organic solvents.

    • Analyze the extracts by radio-HPLC and/or LC-MS/MS to separate and identify the parent compound and its metabolites.

Data Presentation

The quantitative data from the ADME study should be summarized in clear and concise tables. The following are illustrative tables based on expected outcomes for a uracil-based herbicide.

Table 1: Mean Cumulative Excretion of Radioactivity (% of Administered Dose) Following a Single Oral Dose of [¹⁴C]-Terbacil to Rats

Time Interval (h)Urine (Male)Feces (Male)Total (Male)Urine (Female)Feces (Female)Total (Female)
0-2445.2 ± 5.130.5 ± 4.375.7 ± 8.248.9 ± 6.328.1 ± 3.977.0 ± 9.1
0-4855.8 ± 6.235.1 ± 4.990.9 ± 9.858.3 ± 7.132.4 ± 4.590.7 ± 10.2
0-7258.1 ± 6.536.2 ± 5.194.3 ± 10.160.1 ± 7.433.1 ± 4.793.2 ± 10.5
0-16860.3 ± 6.836.8 ± 5.397.1 ± 10.562.5 ± 7.833.5 ± 4.896.0 ± 11.0

Table 2: Tissue Distribution of Radioactivity 168 hours Following a Single Oral Dose of [¹⁴C]-Terbacil to Rats (% of Administered Dose)

TissueMaleFemale
Liver0.52 ± 0.080.48 ± 0.07
Kidneys0.15 ± 0.030.13 ± 0.02
Fat0.35 ± 0.060.41 ± 0.08
Muscle0.89 ± 0.120.95 ± 0.15
Brain<0.01<0.01
Carcass1.55 ± 0.251.62 ± 0.28
Total Recovered 98.56 97.59

Table 3: Pharmacokinetic Parameters of Total Radioactivity in Plasma Following a Single Oral Dose of [¹⁴C]-Terbacil to Rats

ParameterMaleFemale
Cmax (µg eq/g)5.2 ± 0.85.5 ± 0.9
Tmax (h)2.0 ± 0.52.0 ± 0.5
AUC₀₋t (µg eq·h/g)48.7 ± 7.351.2 ± 8.1
t₁/₂ (h)18.5 ± 2.919.1 ± 3.2

Visualization of Workflows and Pathways

Experimental Workflow for a Rat ADME Study

G cluster_prestudy Pre-Study cluster_instudy In-Life Phase cluster_poststudy Analysis synthesis Synthesis of [14C]-Terbacil formulation Dose Formulation synthesis->formulation dosing Oral Gavage to Rats formulation->dosing collection Sample Collection (Urine, Feces, Blood) dosing->collection radioactivity Radioactivity Quantification (LSC) collection->radioactivity profiling Metabolite Profiling (HPLC, LC-MS/MS) collection->profiling data Data Analysis and Reporting radioactivity->data profiling->data

Caption: Workflow for a typical ADME study using radiolabeled this compound in rats.

Proposed Metabolic Pathway of this compound in Mammals

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxymethyl_this compound 3-tert-butyl-5-chloro-6- hydroxymethyluracil This compound->Hydroxymethyl_this compound Hydroxylation Excretion Excretion (Urine and Feces) This compound->Excretion Glucuronide_Conjugate Glucuronide Conjugate Hydroxymethyl_this compound->Glucuronide_Conjugate Glucuronidation Hydroxymethyl_this compound->Excretion Glucuronide_Conjugate->Excretion

Caption: Proposed primary metabolic pathway of this compound in mammalian systems.

References

Troubleshooting & Optimization

factors affecting terbacil efficacy in research plots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of terbacil in research plots. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work? A1: this compound is a selective, soil-applied herbicide used to control a variety of annual and some perennial weeds.[1][2] Its primary mode of action is the inhibition of photosynthesis.[3] After being absorbed by the plant's roots, this compound is translocated to the chloroplasts where it blocks the electron transport chain in Photosystem II (PSII).[3][4] This disruption prevents the plant from converting light energy into chemical energy, leading to stunted growth and eventual death.[4] this compound is classified as a WSSA/HRAC Group 5 herbicide.[3][5]

Q2: What types of weeds is this compound effective against? A2: this compound is used for selective control of many annual grasses and broad-leaved weeds.[1] It is commonly used in crops like apples, peaches, sugarcane, alfalfa, and mint.[2][6]

Q3: What are the main factors that influence this compound's effectiveness? A3: The efficacy of this compound is influenced by a complex interplay of several factors:

  • Soil Properties: Soil texture, organic matter content, and pH are critical.[7]

  • Environmental Conditions: Rainfall, temperature, and sunlight play a significant role.[7][8]

  • Weed Factors: The species, size, and growth stage of the target weed are important.[8][9]

  • Application Technique: Proper timing, uniform coverage, and calibration are essential for success.[8]

Q4: How does soil organic matter affect this compound? A4: Soil organic matter and clay content significantly impact this compound's performance through adsorption (binding). Soils with high organic matter or clay content bind this compound molecules, reducing the amount available in the soil solution for weed uptake.[7][10] This can lead to decreased initial efficacy. Conversely, in soils with low organic matter (<2%), there is less binding, which can increase the risk of crop injury or excessive leaching.[11]

Q5: How much rainfall is needed to activate this compound? A5: As a soil-applied herbicide, this compound requires moisture to be activated. Generally, 0.5 to 1.0 inch of rainfall or sprinkler irrigation is needed within a week or two of application to move the herbicide into the weed germination zone.[12] Efficacy is often best when applied to moist soil.[13]

Troubleshooting Guide

Q1: I've applied this compound, but I'm seeing poor or inconsistent weed control. What could be the cause? A1: Poor efficacy in research plots can stem from several factors. Use the diagnostic workflow below to identify the potential cause.

Start Poor Efficacy Observed Review_App 1. Review Application Parameters Start->Review_App Assess_Env 2. Assess Environmental Conditions Review_App->Assess_Env Parameters OK Result_App Incorrect timing, rate, or non-uniform coverage. Review_App->Result_App Parameters Incorrect Check_Soil 3. Evaluate Soil Characteristics Assess_Env->Check_Soil Conditions Optimal Result_Env Insufficient rain for activation, excessive rain causing leaching, or drought conditions. Assess_Env->Result_Env Conditions Suboptimal Examine_Weeds 4. Examine Weed Factors Check_Soil->Examine_Weeds Soil as Expected Result_Soil High organic matter (>3%) or high clay content binding herbicide. Incorrect soil pH. Check_Soil->Result_Soil Soil Inappropriate Result_Weeds Weeds were too large or stressed at time of application. Potential herbicide resistance. Examine_Weeds->Result_Weeds

Caption: Workflow for troubleshooting poor this compound efficacy.

Key areas to investigate:

  • Application: Verify that spray equipment was properly calibrated and that the application was uniform across the plot. Overlapping sprays can cause injury, while gaps will result in no control.[11]

  • Rainfall: this compound efficacy is highly dependent on moisture. Too little rain will prevent activation.[14] Conversely, heavy rainfall, especially on coarse soils, can leach the herbicide below the root zone of target weeds, reducing its effectiveness.[12][15]

  • Soil Type: this compound is strongly influenced by soil composition. In a comparative study, approximately 19 times more this compound was required to achieve 30% weed control in a silty clay loam with 24% organic matter than in a fine sand with only 0.3% organic matter.[10][16]

  • Weed Size: this compound is most effective on small, actively growing weeds. Larger, established plants may absorb and translocate less herbicide and can metabolize it more effectively, leading to reduced control.[9]

Q2: Why am I observing crop injury in my research plots? A2: Crop injury from this compound can occur under specific conditions:

  • Soil Type: Injury is more likely on sandy or coarse-textured soils with low organic matter (<2%), as less herbicide is adsorbed to soil particles, making more available for crop root uptake.[7][11]

  • Application Rate: Exceeding the recommended application rate, often due to spray overlap, can lead to phytotoxicity.

  • Environmental Conditions: Heavy rainfall after application can move a concentrated band of herbicide into the crop's root zone, causing injury.

Q3: My results are highly variable between replicates. What could be causing this? A3: Variability in field trials is common and can be attributed to:

  • Soil Heterogeneity: Even within a small area, variations in soil texture, organic matter, and pH can alter this compound's availability and efficacy.[7][17]

  • Uneven Weed Pressure: A non-uniform distribution of weeds across the plots will lead to variable results.

  • Application Errors: Inconsistent application speed or boom height can result in uneven distribution of the herbicide.

  • Environmental Gradients: Differences in slope, drainage, or shading across the trial area can affect both weed growth and herbicide performance.[17]

Data Presentation: this compound Properties and Performance

Table 1: Physicochemical Properties of this compound

Property Value Implication for Efficacy
Water Solubility 710 mg/L High solubility allows it to move into soil solution with moisture but increases leaching potential.[12][18]
Soil Adsorption (Koc) 44 - 61 mL/g Low adsorption indicates high mobility in soil, especially in low organic matter soils.[5][18]

| Soil Half-Life | 204 - 252 days | Highly persistent, providing long residual control but also increasing the risk of carryover to rotational crops. |

Table 2: Impact of Soil Organic Matter (OM) on this compound Rate for Weed Control

Soil Type % Organic Matter Relative this compound Rate for 30% Sorghum Control
Bloomfield Fine Sand 0.3% 1x
Chalmers Silty Clay Loam 24% ~19x

Data adapted from Kratky and Warren (1973). This illustrates the significant increase in application rate needed as soil organic matter increases.[10][16]

Key Diagrams

This compound This compound Efficacy Soil Soil Factors This compound->Soil Environment Environmental Factors This compound->Environment Weed Weed Factors This compound->Weed Application Application Factors This compound->Application sub_soil Organic Matter Texture (Clay/Sand) pH Soil->sub_soil sub_env Rainfall (Activation/Leaching) Temperature Sunlight (Degradation) Environment->sub_env sub_weed Species Growth Stage / Size Density Weed->sub_weed sub_app Rate & Timing Coverage Uniformity Tank Mixes Application->sub_app

Caption: Core factors influencing the efficacy of this compound.

Uptake Root Absorption (Soil Solution) Translocation Translocation (Xylem) Uptake->Translocation Chloroplast Accumulation in Chloroplasts Translocation->Chloroplast PSII Binds to D1 Protein in Photosystem II Chloroplast->PSII Block Electron Transport Blocked PSII->Block Death Photosynthesis Stops Plant Death Block->Death

Caption: Simplified mode of action pathway for this compound.

Experimental Protocols

Protocol 1: Standard Field Efficacy Trial

This protocol outlines a general methodology for conducting a field trial to evaluate the efficacy of this compound.

  • Site Selection and Preparation:

    • Choose a site with a known history of the target weed species and uniform soil type.[19]

    • Conduct a baseline soil analysis to determine texture, organic matter percentage, and pH.

    • Prepare the seedbed according to standard practices for the crop being grown, ensuring it is free of trash and clods.[13]

  • Experimental Design:

    • Use a randomized complete block design (RCBD) with a minimum of 3-4 replicates to account for field variability.[17]

    • Plot size should be adequate for the application equipment and to minimize edge effects (e.g., 3m x 10m).

    • Always include an untreated control plot in each replicate for comparison.

  • Treatment Application:

    • Calibrate the research plot sprayer to deliver the desired volume (e.g., 200 L/ha) at a constant pressure and speed.[9]

    • Apply this compound pre-emergence to the crop and weeds or at the early post-emergence stage of the weeds.

    • Record environmental conditions at the time of application: temperature, humidity, wind speed, and soil moisture.

  • Data Collection and Assessment:

    • Monitor and record rainfall and irrigation events following application.

    • Conduct efficacy assessments at set intervals (e.g., 14, 28, and 56 days after treatment).

    • Assessments should include:

      • Percent weed control by species (visual rating scale from 0% = no control to 100% = complete control).

      • Weed density (counts per unit area, e.g., per m²).

      • Crop injury (visual rating scale from 0% = no injury to 100% = crop death).

  • Data Analysis:

    • Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

References

Technical Support Center: Overcoming Terbacil Variability in Laboratory Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in laboratory bioassays involving the herbicide terbacil.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound bioassays, presented in a question-and-answer format.

Question 1: I'm observing inconsistent results between replicate treatments of this compound. What are the potential causes?

Answer: Inconsistent results, or high intra-assay variability, can stem from several factors.[1][2] A primary source of this variability often lies in the preparation and application of the this compound solution.[3] this compound's solubility and stability are key considerations. Additionally, uneven application to the experimental units (e.g., petri dishes, pots) can lead to significant differences in the observed effects.[4]

  • Solution Preparation: Ensure your this compound stock solution is fully solubilized. Given its water solubility of 710 mg/L at 25°C, creating a uniform stock solution is critical.[5] Consider the use of appropriate solvents if preparing higher concentrations, though this compound is only slightly soluble in mineral oils and aliphatic hydrocarbons but very soluble in solvents like dimethylformamide and cyclohexanone (B45756).[5][6] Always verify that no precipitate is present before use.

  • Pipetting and Dispensing: Inaccurate or inconsistent pipetting can introduce significant error.[1][3] Use calibrated pipettes and ensure proper technique to deliver a consistent volume of this compound solution to each replicate.

  • Homogeneity of Application: For soil-based assays, ensure the this compound solution is thoroughly and evenly mixed into the soil substrate. For agar (B569324) or liquid-based assays, ensure uniform distribution within the medium.

  • Environmental Conditions: Minor variations in environmental conditions (e.g., temperature, light intensity) across replicates can influence the phytotoxic effects of this compound.[7]

Question 2: My this compound bioassay is showing lower-than-expected phytotoxicity, or no effect at all. What should I investigate?

Answer: A lack of expected herbicidal activity can be due to issues with the this compound itself, the experimental setup, or the target organism.

  • This compound Degradation: While this compound is stable to hydrolysis and in aqueous alkaline media at room temperature, it can be susceptible to photodegradation.[8][9] Ensure your stock solutions and treated experimental units are not exposed to excessive light, unless it is a specific parameter of your study.

  • Soil Adsorption: this compound has a low to moderate tendency to adsorb to soil particles, particularly in soils with high organic matter or clay content.[8][10] This adsorption can reduce the amount of this compound available in the soil solution to act on the target plant.[10] Consider the composition of your soil substrate as a potential factor.

  • pH of the Medium: The pH of your soil or growth medium can influence the availability and uptake of this compound. While this compound is stable across a range of pH values, extreme pH levels can affect its bioavailability.[8][10]

  • Plant Species and Growth Stage: The sensitivity to this compound can vary significantly between plant species and even different growth stages of the same species. Ensure you are using a known sensitive species for your bioassay and that the plants are at an appropriate developmental stage for treatment.

Question 3: I am observing high variability between different experimental runs (inter-assay variability). How can I improve consistency?

Answer: High inter-assay variability often points to inconsistencies in experimental protocols and environmental conditions between runs.[1]

  • Standard Operating Procedures (SOPs): Implement and strictly adhere to a detailed SOP for your this compound bioassay. This should cover all aspects from reagent preparation to data collection.[1]

  • Consistent Environmental Conditions: Maintain consistent environmental conditions (temperature, humidity, light cycle, and intensity) in your growth chambers or greenhouse for all experiments.[7]

  • Biological Material: Use seeds or plant material from the same lot or source to minimize genetic variability.[4] The age and health of the test organisms should also be consistent.

  • Control Treatments: Always include appropriate positive and negative controls in every experiment to monitor for unexpected variations and to normalize the data.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to be aware of in a laboratory setting?

A1: this compound is a white, crystalline, odorless solid.[5] Key properties include:

  • Water Solubility: 710 mg/L at 25°C.[5]

  • Stability: Stable to hydrolysis and in aqueous alkaline media at room temperature.[8] It is also stable up to its melting point of 175-177°C.[6]

  • Photostability: Can undergo photodegradation.[9]

  • Soil Adsorption: Has a low sorption affinity to soil.[8]

Q2: How does this compound work, and how might this affect my bioassay?

A2: this compound is a photosystem II (PSII) inhibitor.[9][11] It blocks the electron transport chain in chloroplasts, leading to a buildup of reactive oxygen species and subsequent cell death.[11] This mode of action means that light is required for its herbicidal activity. Therefore, bioassays conducted in complete darkness will likely show no effect. The light intensity and photoperiod in your experimental setup are critical parameters that must be controlled.

Q3: What are the best practices for preparing a this compound stock solution?

A3: To prepare a reliable this compound stock solution:

  • Use high-purity this compound. Technical grade this compound is typically 95% pure active ingredient.[5]

  • Accurately weigh the required amount of this compound.

  • Based on its water solubility of 710 mg/L, decide on your stock concentration.[5] For concentrations above this, consider using a suitable solvent like dimethylformamide or cyclohexanone where it is very soluble.[6]

  • Ensure the this compound is completely dissolved. Gentle heating or stirring may be necessary.

  • Store the stock solution in a dark, cool place to prevent photodegradation.[9] Amber bottles are recommended.[12]

Q4: What type of control treatments should I include in my this compound bioassay?

A4: At a minimum, you should include:

  • Negative Control: A treatment with the vehicle (e.g., water, or the solvent used to dissolve this compound) but without this compound. This accounts for any effects of the solvent or application method.

  • Positive Control: A treatment with a known concentration of this compound that is expected to produce a significant effect. This helps to confirm that the assay is working as expected.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
AppearanceWhite, crystalline, odorless solid[5]
Molecular Weight216.66 g/mol [6]
Water Solubility710 mg/L at 25°C[5]
Melting Point175-177°C[6]
Vapor Pressure0.0625 mPa at 30°C[5]
Adsorption Coefficient (Koc)55 mL/g[5]

Table 2: Common Solvents for this compound

SolventSolubilityReference
Mineral oils and aliphatic hydrocarbonsSlightly soluble[5]
Methyl isobutyl ketoneVery soluble[5]
Butyl acetateVery soluble[5]
XyleneVery soluble[5]
CyclohexanoneVery soluble[5][6]
DimethylformamideVery soluble[5][6]

Experimental Protocols

Protocol 1: General Protocol for a Soil-Based this compound Bioassay

  • Soil Preparation: Use a consistent and well-characterized soil mix. If using field soil, be aware of its organic matter content and pH, as these can affect this compound availability.[10] Autoclave the soil to eliminate confounding effects from soil microbes if necessary.

  • This compound Application:

    • Prepare a stock solution of this compound in water or an appropriate solvent.

    • Serially dilute the stock solution to obtain the desired treatment concentrations.

    • Apply a known volume of each this compound solution to a pre-weighed amount of soil and mix thoroughly to ensure even distribution.

    • Include a vehicle-only control.

  • Planting:

    • Fill pots or containers with the treated soil.

    • Plant a pre-determined number of seeds of a sensitive indicator species (e.g., oat, cucumber) at a uniform depth.[13][14]

  • Growth Conditions:

    • Place the pots in a controlled environment with consistent temperature, humidity, and a defined light/dark cycle.

  • Data Collection:

    • After a pre-determined period, assess phytotoxicity by measuring parameters such as germination rate, plant height, root length, biomass, and visual injury symptoms.

  • Data Analysis:

    • Compare the measurements from the this compound-treated plants to the control plants. Calculate metrics such as the concentration required to inhibit growth by 50% (IC50).

Protocol 2: Protocol for a Photosystem II Inhibition Assay (e.g., Chlorophyll (B73375) Fluorescence)

  • Plant Material: Grow a sensitive plant species under controlled conditions until it reaches the desired growth stage.

  • This compound Treatment: Apply this compound solutions of varying concentrations to the plants, either as a foliar spray or a soil drench. Include a vehicle-only control.

  • Dark Adaptation: Before measurement, dark-adapt the leaves for a period of time (e.g., 20-30 minutes) to ensure all reaction centers of PSII are open.

  • Chlorophyll Fluorescence Measurement:

    • Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence parameters.

    • Key parameters to measure include Fv/Fm (maximum quantum yield of PSII), which is a sensitive indicator of stress on PSII.[15]

  • Data Analysis:

    • Compare the Fv/Fm values of treated plants to control plants. A decrease in Fv/Fm indicates inhibition of PSII.[16]

    • Plot the Fv/Fm values against the this compound concentration to determine the IC50.

Mandatory Visualization

Terbacil_Mode_of_Action cluster_chloroplast Chloroplast cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ e- O2 O2 PSII->O2 2H+ Cytb6f Cytochrome b6f PQ->Cytb6f PC Plastocyanin Cytb6f->PC e- PSI Photosystem I (PSI) PC->PSI Fd Ferredoxin PSI->Fd e- FNR FNR Fd->FNR NADPH NADPH FNR->NADPH ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Stroma Stroma Light Light Energy Light->PSII Light->PSI H2O H2O H2O->PSII NADP NADP+ NADP->FNR ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->PSII Inhibits electron flow

Caption: this compound's mode of action as a Photosystem II inhibitor.

Troubleshooting_Workflow Start Start: Bioassay Variability Observed Issue_Type What type of variability? Start->Issue_Type Intra_Assay Inconsistent replicates (Intra-assay) Issue_Type->Intra_Assay Intra-assay Inter_Assay Inconsistent runs (Inter-assay) Issue_Type->Inter_Assay Inter-assay Low_Activity Low/No phytotoxicity Issue_Type->Low_Activity Low Activity Check_Solution Check this compound Solution (Solubility, Preparation) Intra_Assay->Check_Solution Check_Application Check Application (Pipetting, Homogeneity) Intra_Assay->Check_Application Check_Environment Check Environment (Temp, Light) Intra_Assay->Check_Environment Inter_Assay->Check_Environment Check_SOP Review SOP (Consistency) Inter_Assay->Check_SOP Check_Materials Check Biological Materials (Source, Age) Inter_Assay->Check_Materials Check_Degradation Check this compound Degradation (Light Exposure) Low_Activity->Check_Degradation Check_Substrate Check Substrate (Soil Adsorption, pH) Low_Activity->Check_Substrate Check_Organism Check Test Organism (Sensitivity, Growth Stage) Low_Activity->Check_Organism Resolve Issue Resolved Check_Solution->Resolve Check_Application->Resolve Check_Environment->Resolve Check_SOP->Resolve Check_Materials->Resolve Check_Degradation->Resolve Check_Substrate->Resolve Check_Organism->Resolve

References

Technical Support Center: Troubleshooting Terbacil Degradation in Soil Incubation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting soil incubation studies on terbacil degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation in soil studied?

A1: this compound is a selective herbicide used to control a variety of annual and perennial weeds.[1] Studying its degradation in soil is crucial to understand its environmental fate, persistence, and potential for carryover to subsequent crops, as well as to assess any potential risks to non-target organisms and groundwater.[1][2][3]

Q2: What are the primary mechanisms of this compound degradation in soil?

A2: The primary mechanisms of this compound degradation in soil are microbial degradation and, to a lesser extent, chemical degradation and photodegradation.[4][5] Microbial degradation involves soil microorganisms like bacteria and fungi using the herbicide as a source of carbon and energy.[5][6]

Q3: What are the expected degradation products of this compound in soil?

A3: A known transformation product of this compound in soil is 3-t-butyl-5-chloro-6-hydroxymethyluracil.[7] Other minor transformation products that have been identified under certain conditions include t-butylurea and 3-tert-butyl-6-methyluracil.[7]

Troubleshooting Guide

Problem 1: this compound degradation is significantly slower than expected.

Possible CauseSuggested Solution
Suboptimal Soil Moisture Microbial activity, a primary driver of degradation, is highly dependent on soil moisture.[6] Optimal moisture levels for microbial activity are generally between 50-100% of field capacity.[6] Ensure your incubation setup maintains consistent and appropriate moisture levels.
Inappropriate Temperature The rate of microbial and chemical degradation is influenced by temperature.[2] The optimal temperature for the microbial breakdown of many herbicides is typically between 80-90°F (27-32°C).[6] Verify that your incubator is calibrated and maintaining the target temperature.
Unfavorable Soil pH Soil pH affects both microbial populations and the chemical stability of herbicides.[2] A near-neutral pH is generally most favorable for the microbial degradation of many herbicides.[2] Measure the pH of your soil matrix and consider if it is a limiting factor.
Low Microbial Activity The soil used may have a low population of microorganisms capable of degrading this compound. This can be the case with soils from certain environments or if the soil was sterilized. Consider using a soil with a known history of herbicide exposure or augmenting with a microbial consortium.
High Soil Organic Matter or Clay Content This compound can bind to soil organic matter and clay particles, a process known as adsorption.[4] This binding can make the herbicide less available for microbial degradation.[4][8] Consider the soil composition when interpreting degradation rates.

Problem 2: High variability in this compound concentration between replicate samples.

Possible CauseSuggested Solution
Inhomogeneous Spiking of this compound The initial application of this compound to the soil may not have been uniform. Ensure thorough mixing of the soil after spiking to achieve a homogenous distribution.
Inconsistent Soil Moisture or Compaction Variations in water content or soil density within and between incubation vessels can lead to different degradation rates. Standardize soil packing and moisture addition procedures for all replicates.
Non-uniform Incubation Conditions Temperature or gas exchange gradients within the incubator can affect microbial activity. Ensure proper air circulation and consistent temperature throughout the incubator.
Analytical Errors Inconsistencies in the extraction or analytical procedure can introduce variability. Review your sample preparation and analytical methods for potential sources of error.

Problem 3: No this compound degradation is observed.

Possible CauseSuggested Solution
Sterile Soil Conditions If autoclaved or otherwise sterilized soil is used, microbial degradation will be inhibited. This can be a deliberate experimental control to distinguish between microbial and chemical degradation.[9]
Inhibition of Microbial Activity The concentration of this compound or other co-contaminants may be toxic to the soil microorganisms.[10] Consider a dose-response experiment to assess toxicity.
Incorrect Analytical Method The analytical method may not be sensitive enough to detect small changes in this compound concentration, or there may be an issue with the method itself. Validate your analytical method with appropriate controls and standards.

Data Presentation

Table 1: Reported Half-life of this compound in Different Soil Types and Conditions

Soil TypeConditionThis compound ConcentrationHalf-lifeReference
Silt LoamAerobic8 ppm~5 months[7]
Silty ClayField5 lbs a.i./A204 days[7]
Sandy LoamField5 lbs a.i./A252 days[7]
Silt Loam & Sandy LoamAerobic2 ppm2-3 months[7]
Sandy LoamAerobic100 ppm20% biodegraded after 32 weeks[7]
Silt LoamAnaerobic2.1 ppm<5% degraded after 60 days[7]
Sandy SoilAnaerobic2.1 ppm<5% degraded after 60 days[7]
Silt LoamIrradiated (UV)4.5 lbs a.i./A32.5 days[7]

Experimental Protocols

Generalized Protocol for a this compound Soil Incubation Study

  • Soil Collection and Preparation:

    • Collect soil from the desired location and depth.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

    • Characterize the soil for properties such as texture, organic matter content, pH, and microbial biomass.

    • Pre-incubate the soil at the desired temperature and moisture content for a period (e.g., 7 days) to allow the microbial community to stabilize.[10]

  • This compound Spiking:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Add the this compound solution to the soil to achieve the desired initial concentration.

    • Thoroughly mix the spiked soil to ensure a homogeneous distribution of the herbicide.

  • Incubation:

    • Place a known amount of the spiked soil into incubation vessels (e.g., glass jars).

    • Adjust the soil moisture to the desired level (e.g., 60% of water holding capacity).[10]

    • Incubate the samples in the dark at a constant temperature (e.g., 25°C).[10]

    • Include control samples, such as unspiked soil and sterile spiked soil, to account for background and abiotic degradation, respectively.

  • Sampling:

    • Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).[10]

    • Store samples frozen until analysis to halt further degradation.

  • Extraction and Analysis:

    • Extract this compound from the soil samples using an appropriate solvent and method (e.g., shaking with an organic solvent).

    • Analyze the extracts for this compound concentration using a validated analytical technique such as Gas Chromatography with an Electron Capture Detector (GC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Mandatory Visualizations

Terbacil_Degradation_Pathway This compound This compound (3-tert-butyl-5-chloro-6-methyluracil) Metabolite1 3-t-butyl-5-chloro-6-hydroxymethyluracil This compound->Metabolite1 Microbial Oxidation Metabolite2 t-butylurea (Minor Product) This compound->Metabolite2 Metabolite3 3-tert-butyl-6-methyluracil (Minor Product) This compound->Metabolite3 Mineralization CO2 + H2O + Biomass Metabolite1->Mineralization Further Degradation

Caption: Simplified proposed degradation pathway of this compound in soil.

Experimental_Workflow soil_collection Soil Collection & Sieving soil_characterization Soil Characterization (pH, OM, etc.) soil_collection->soil_characterization pre_incubation Pre-incubation soil_characterization->pre_incubation spiking Spiking with this compound pre_incubation->spiking incubation Incubation (Controlled Temp & Moisture) spiking->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis GC/LC Analysis extraction->analysis data Data Interpretation analysis->data

Caption: General workflow for a this compound soil incubation study.

References

Technical Support Center: Optimizing Terbacil Concentration for Algae Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing terbacil concentration in algae growth inhibition assays. The information is tailored for scientists and drug development professionals working with this photosystem II inhibiting herbicide.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in an algae growth inhibition assay?

A1: A good starting point for a range-finding experiment with this compound is to bracket the known EC50 value for sensitive aquatic plants. For this compound, the U.S. Environmental Protection Agency (EPA) has reported an EC50 of 43 µg/L for non-vascular plants, which includes algae.[1] Therefore, a preliminary experiment could include concentrations such as 10 µg/L, 50 µg/L, 100 µg/L, 500 µg/L, and 1000 µg/L to broadly capture the inhibitory range for your specific algal species.

Q2: Which algal species are commonly used for this type of assay?

A2: Several freshwater green algae and cyanobacteria are recommended in standard guidelines like the OECD 201. Commonly used species include Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum), Desmodesmus subspicatus, Chlorella vulgaris, and the cyanobacterium Anabaena flos-aquae. The choice of species may depend on the specific research question and regulatory requirements.

Q3: How should I prepare a stock solution of this compound, given its moderate water solubility?

A3: this compound has a water solubility of 710 mg/L at 25°C. For preparing high-concentration stock solutions, a solubilizing agent may be necessary. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. It is crucial to ensure that the final concentration of the solvent in the test medium is low (typically ≤ 0.1% v/v) and does not affect algal growth. A solvent control (culture medium with the highest concentration of the solvent used in the test solutions) must be included in the experimental design.

Q4: What are the critical parameters to control during the experiment?

A4: To ensure the validity and reproducibility of your results, it is essential to maintain consistent experimental conditions. Key parameters to control include:

  • Temperature: Maintain a constant temperature, typically between 21-24°C.

  • Light: Use continuous, uniform illumination with an intensity of 60-120 µE/m²/s.

  • pH: The pH of the growth medium should be monitored and should not vary by more than 1.5 units during the test.

  • Cell Density: Start with a low initial cell density (e.g., 1 x 10⁴ cells/mL) to allow for exponential growth in the control group.

Q5: How long should the assay be run?

A5: The standard duration for an algae growth inhibition assay is 72 or 96 hours. This allows for multiple generations of algal cells to grow, providing a robust measure of growth inhibition.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No growth or poor growth in the control group 1. Inoculum in poor health (not in exponential growth phase).2. Inappropriate culture medium composition or pH.3. Suboptimal temperature or light conditions.4. Contamination of the culture or medium.1. Ensure the inoculum is from a healthy, exponentially growing culture.2. Verify the composition and pH of the culture medium against standard protocols (e.g., OECD 201).3. Calibrate and monitor incubator temperature and light intensity.4. Use aseptic techniques throughout the experimental setup.
High variability between replicates 1. Inconsistent initial cell density in replicates.2. Uneven light distribution across the experimental setup.3. Inaccurate pipetting of this compound stock solution or algal inoculum.4. "Edge effects" in microplate assays.1. Ensure the algal inoculum is thoroughly mixed before dispensing.2. Rotate the position of flasks or microplates within the incubator daily.3. Calibrate pipettes and use proper pipetting techniques.4. To minimize edge effects in microplates, consider not using the outer wells or filling them with sterile water.
No inhibition of algal growth at expected concentrations 1. Incorrectly prepared this compound stock solution.2. Degradation of this compound in the stock solution or test medium.3. The tested algal species is resistant to this compound.4. Adsorption of this compound to the test vessels.1. Prepare a fresh stock solution and verify the concentration if possible.2. Store the stock solution properly (protected from light, at the recommended temperature). This compound is generally stable in water.[2]3. Consider testing a different, known-sensitive algal species.4. Use glass test vessels to minimize adsorption.
Stimulation of algal growth at low this compound concentrations (Hormesis) 1. The tested substance may have a hormetic effect on the algae.2. The solvent or other components in the this compound formulation may act as a nutrient source at low concentrations.1. This is a valid biological response and should be reported. Ensure a sufficient number of concentrations are tested to accurately model the dose-response curve.2. Ensure the solvent control shows no growth stimulation.

Data Presentation

The following table summarizes the known aquatic toxicity of this compound to a primary producer. This data can be used as a reference for designing the concentration series in your growth inhibition assay.

Test Organism Endpoint Duration Value (µg/L) Reference
Non-vascular plants (includes algae)EC50-43U.S. EPA[1]
Non-vascular plants (includes algae)NOAEC-11U.S. EPA[1]

EC50: The concentration of a substance that causes a 50% reduction in a measured biological response (in this case, growth). NOAEC: No Observed Adverse Effect Concentration.

Experimental Protocols

Key Experiment: Algae Growth Inhibition Assay (based on OECD 201 Guideline)

This protocol outlines the general procedure for conducting a 72-hour algal growth inhibition test.

1. Preparation of Growth Medium and this compound Stock Solution:

  • Prepare the appropriate algal growth medium (e.g., OECD TG 201 medium) and sterilize it.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. The water solubility of this compound is 710 mg/L.[2]

  • Prepare a series of dilutions from the stock solution to create the desired test concentrations. The final solvent concentration in all test and control vessels should be identical and not exceed 0.1% (v/v).

2. Inoculum Preparation:

  • Use a pure, exponentially growing culture of the selected algal species.

  • Determine the cell density of the inoculum culture using a hemocytometer or an electronic particle counter.

  • Calculate the volume of inoculum required to achieve a starting cell density of approximately 1 x 10⁴ cells/mL in the test vessels.

3. Experimental Setup:

  • Dispense the appropriate volume of growth medium and the required amount of this compound solution (or solvent for the controls) into sterile test vessels (e.g., 250 mL Erlenmeyer flasks or wells of a microplate).

  • Inoculate each test vessel with the calculated volume of algal inoculum.

  • Include a minimum of three replicate vessels for each test concentration and at least three (preferably six) replicate control vessels.

  • Include a solvent control if a solvent was used to prepare the this compound stock solution.

4. Incubation:

  • Incubate the test vessels for 72 hours under continuous, uniform illumination (60-120 µE/m²/s) and at a constant temperature (21-24°C).

  • Ensure the vessels are shaken or stirred to keep the algae in suspension.

5. Measurement of Algal Growth:

  • Measure the algal biomass in each vessel at least every 24 hours. Common methods include:

    • Direct cell counting: Using a hemocytometer or electronic particle counter.

    • Spectrophotometry: Measuring the absorbance (optical density) at a specific wavelength (e.g., 680 nm).

    • Fluorometry: Measuring the in-vivo fluorescence of chlorophyll.

6. Data Analysis:

  • Calculate the average specific growth rate for each concentration and the control.

  • Determine the percent inhibition of the growth rate for each test concentration relative to the control.

  • Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

  • Calculate the EC50 value, which is the concentration of this compound that causes a 50% inhibition of growth. Statistical methods such as probit analysis or logistic regression are typically used.

  • Determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC).

Visualizations

Algae_Growth_Inhibition_Assay_Workflow cluster_prep Preparation Phase cluster_setup Experimental Setup cluster_incubation Incubation cluster_measurement Measurement & Analysis prep_media Prepare and Sterilize Algal Growth Medium setup_vessels Dispense Medium and this compound (or Solvent Control) into Vessels prep_media->setup_vessels prep_stock Prepare this compound Stock Solution prep_stock->setup_vessels prep_inoculum Prepare Algal Inoculum (Exponential Phase) inoculate Inoculate Vessels with Algae prep_inoculum->inoculate setup_vessels->inoculate incubate Incubate for 72-96 hours (Controlled Light & Temperature) inoculate->incubate measure_growth Measure Algal Growth (e.g., Cell Count, OD) incubate->measure_growth analyze_data Calculate Growth Rate Inhibition and Determine EC50 measure_growth->analyze_data Troubleshooting_Logic_Diagram cluster_troubleshoot_control Troubleshoot Control Growth cluster_troubleshoot_inhibition Troubleshoot Lack of Inhibition cluster_troubleshoot_variability Troubleshoot High Variability start Assay Completed check_control Is Control Growth Adequate? start->check_control check_inhibition Is Inhibition Observed? check_control->check_inhibition Yes ts_inoculum Check Inoculum Health check_control->ts_inoculum No check_variability Is Variability Between Replicates Low? check_inhibition->check_variability Yes ts_stock Check this compound Stock Solution check_inhibition->ts_stock No valid_results Results are Valid Proceed with Analysis check_variability->valid_results Yes ts_density Review Inoculation Procedure check_variability->ts_density No invalid_results Results are Invalid Review Protocol ts_media Verify Medium Composition/pH ts_inoculum->ts_media ts_conditions Check Incubation Conditions ts_media->ts_conditions ts_conditions->invalid_results ts_species Consider Algal Species Resistance ts_stock->ts_species ts_species->invalid_results ts_environment Check for Environmental Gradients (Light/Temp) ts_density->ts_environment ts_environment->invalid_results Terbacil_MoA_Pathway cluster_photosynthesis Photosynthesis in Algal Chloroplast light Light Energy psii Photosystem II (PSII) light->psii electron_transport Electron Transport Chain psii->electron_transport atp_nadph ATP & NADPH Production electron_transport->atp_nadph calvin_cycle Calvin Cycle (Carbon Fixation) atp_nadph->calvin_cycle growth Algal Growth (Biomass Increase) calvin_cycle->growth This compound This compound This compound->inhibition

References

Terbacil Interference with Common Soil Enzyme Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from the herbicide terbacacil in common soil enzyme assays. The information is designed to help identify and address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Can terbacil directly interfere with soil enzyme assays?

While direct, peer-reviewed studies detailing the specific mechanisms of this compound interference with dehydrogenase, urease, phosphatase, and β-glucosidase assays are limited, the potential for interference exists. This compound, a uracil-based herbicide, can impact soil microbial communities, which are the primary source of these enzymes. High concentrations of this compound have been observed to have a stimulatory effect on overall soil respiration, which is related to dehydrogenase activity.[1] Interference can be indirect, by altering the microbial population and thus enzyme concentration, or direct, by interacting with assay reagents or the enzymes themselves.

Q2: What are the common signs of this compound interference in my enzyme assays?

Potential indicators of this compound interference include:

  • Inconsistent or non-reproducible results: Significant variations in enzyme activity measurements between replicate samples treated with this compound.

  • Unexpectedly high or low enzyme activity: Results that deviate significantly from control soils or established literature values for similar soil types.

  • Colorimetric assay discrepancies: Alterations in the expected color development of chromogenic substrates, such as triphenylformazan (B7774302) (TPF) in the dehydrogenase assay or p-nitrophenol (pNP) in phosphatase and β-glucosidase assays. This could manifest as color inhibition, enhancement, or a shift in the absorption maximum.

  • Changes in sample pH: this compound or its formulation components may alter the pH of the soil slurry or reaction mixture, moving it away from the optimal pH for the enzyme, thus affecting its activity.

Q3: How can I minimize potential this compound interference?

Several strategies can be employed to mitigate the potential effects of this compound:

  • Establish proper controls: Include multiple control groups, such as a negative control (no this compound), a vehicle control (if a solvent is used to dissolve this compound), and a positive control (a known inhibitor or activator of the enzyme if available).

  • Run a dilution series: Test a range of this compound concentrations to determine if the observed effect is dose-dependent. This can help distinguish between a true biological effect and assay interference.

  • Spike and recovery experiments: Add a known amount of the purified enzyme or its product to this compound-treated and control soil samples. If the recovery of the added substance is significantly different between the samples, it suggests assay interference.

  • Consider alternative assays: If significant interference is suspected and cannot be resolved, explore alternative methods for measuring microbial activity or the specific nutrient cycle of interest.

Troubleshooting Guides

Dehydrogenase Activity Assay (TTC Reduction)
Problem Possible Cause Troubleshooting Steps
Inhibited or lower than expected TPF formation This compound may be toxic to a broad range of soil microorganisms at the tested concentration, leading to reduced overall microbial respiration.- Perform a dose-response experiment with lower concentrations of this compound.- Measure microbial biomass (e.g., via substrate-induced respiration or phospholipid fatty acid analysis) to correlate with dehydrogenase activity.
Enhanced TPF formation Some microbial populations resistant to this compound might flourish, or the herbicide could serve as a carbon source for certain microbes, leading to increased respiration.[1]- Analyze the microbial community structure to identify shifts in populations.- Ensure the incubation time is not excessively long, which could favor the growth of specific microbial groups.
Interference with TPF colorimetric reading This compound or its metabolites may absorb light at the same wavelength as TPF (around 485 nm), or it may quench the TPF color.- Run a "no substrate" control with this compound-treated soil to measure any background absorbance from the herbicide.- Create a TPF standard curve in the presence of this compound to check for quenching effects.
Urease Activity Assay (Ammonium Production)
Problem Possible Cause Troubleshooting Steps
Reduced ammonium (B1175870) detection This compound may inhibit urease-producing microorganisms or directly inhibit the urease enzyme.- Test a range of this compound concentrations to assess the dose-dependency of the inhibition.- Consider using a purified urease enzyme to test for direct inhibition by this compound in a cell-free system.
Increased ammonium detection Lysis of microbial cells due to this compound toxicity could release intracellular urease, leading to a temporary spike in activity.- Perform a time-course experiment to observe the dynamics of urease activity after this compound application.- Correlate urease activity with microbial biomass measurements.
Inconsistent results with the indophenol (B113434) blue method This compound or its breakdown products might interfere with the formation of the indophenol blue complex.- Run a set of ammonium standards in the presence of this compound to check for interference with the colorimetric reaction.- If interference is confirmed, consider an alternative method for ammonium quantification, such as an ion-selective electrode.
Phosphatase and β-Glucosidase Activity Assays (p-Nitrophenol Release)
Problem Possible Cause Troubleshooting Steps
Inhibition of p-nitrophenol (pNP) release This compound could be toxic to the microbial producers of these enzymes or act as a direct inhibitor.- Evaluate the effect of different this compound concentrations.- Assess direct enzyme inhibition using purified enzymes.
Stimulation of pNP release This compound may be utilized as a carbon source by some microbes, leading to increased production of these enzymes.- Monitor changes in the microbial community composition.- Correlate enzyme activity with soil organic matter content.
Color interference with pNP measurement This compound or its degradation products may absorb light near the 400-410 nm wavelength used to measure pNP, or they may alter the soil pH, affecting the pNP color.- Prepare a "no substrate" blank with this compound-treated soil to measure background absorbance.- Measure and adjust the pH of the final solution before reading the absorbance to ensure it is in the optimal range for pNP color development (typically pH > 11).[2]- Create a pNP standard curve with and without this compound to check for interference.

Quantitative Data Summary

EnzymeHerbicide Class/ExampleObserved EffectReference
DehydrogenaseVariousOften inhibited[3][4][5]
DehydrogenaseThis compound (high conc.)Stimulatory (on soil respiration)[1]
UreaseVariousInhibition or stimulation reported[6][7][8]
PhosphataseAtrazineInhibition[6]
β-GlucosidasePretilachlorInitial decrease, followed by recovery[9]

Note: The effects of herbicides on soil enzymes are highly dependent on the herbicide's chemical nature, concentration, soil type, and microbial community composition. The information in this table should be used as a general guide, and specific effects of this compound should be determined experimentally.

Experimental Protocols

Dehydrogenase Activity Assay

This protocol is based on the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenylformazan (TPF).[10][11][12]

  • Sample Preparation: Weigh 1 g of fresh, sieved soil into a screw-cap test tube.

  • Substrate Addition: Add 0.2 mL of a 3% (w/v) aqueous solution of TTC and 0.5 mL of a 1% (w/v) glucose solution (as an electron donor).

  • Incubation: Cap the tubes tightly and incubate in the dark at 37°C for 24 hours.

  • Extraction: Add 10 mL of methanol (B129727) to each tube and shake vigorously for 1 minute to extract the TPF.

  • Centrifugation: Centrifuge the tubes at a low speed (e.g., 2000 x g) for 5 minutes to pellet the soil particles.

  • Measurement: Carefully transfer the supernatant to a cuvette and measure the absorbance at 485 nm using a spectrophotometer. Use methanol as a blank.

  • Quantification: Calculate the amount of TPF produced using a standard curve prepared with known concentrations of TPF.

Urease Activity Assay

This protocol is based on the colorimetric determination of ammonium produced from the hydrolysis of urea (B33335).[13][14][15][16]

  • Sample Preparation: Place 5 g of fresh soil into a 50 mL Erlenmeyer flask.

  • Reagent Addition: Add 2.5 mL of a 0.007 M urea solution and 20 mL of a borate (B1201080) buffer (pH 10.0).

  • Incubation: Stopper the flasks and incubate at 37°C for 2-4 hours.

  • Extraction: Add 30 mL of 1 M KCl - 0.01 M HCl solution and shake for 30 minutes.

  • Filtration: Filter the soil suspension to obtain a clear extract.

  • Color Development (Indophenol Blue Method): To an aliquot of the extract, add sodium salicylate-sodium nitroprusside solution followed by a sodium hypochlorite (B82951) solution.

  • Measurement: After color development (typically 30 minutes at room temperature), measure the absorbance at 690 nm.

  • Quantification: Determine the ammonium concentration from a standard curve prepared with ammonium chloride.

Acid and Alkaline Phosphatase Activity Assay

This protocol measures the release of p-nitrophenol (pNP) from p-nitrophenyl phosphate (B84403).[2][17][18][19]

  • Sample Preparation: Weigh 1 g of fresh soil into a 50 mL conical flask.

  • Buffer and Substrate Addition: Add 4 mL of Modified Universal Buffer (MUB). For acid phosphatase, the buffer pH should be 6.5; for alkaline phosphatase, use a buffer with a pH of 11.0. Add 1 mL of p-nitrophenyl phosphate solution.

  • Incubation: Stopper the flasks and incubate at 37°C for 1 hour.

  • Reaction Termination and Color Development: After incubation, add 1 mL of 0.5 M CaCl₂ and 4 mL of 0.5 M NaOH. The NaOH stops the reaction and develops the yellow color of the pNP.

  • Filtration and Measurement: Filter the suspension and measure the absorbance of the filtrate at 410 nm.

  • Quantification: Calculate the amount of pNP released using a standard curve.

β-Glucosidase Activity Assay

This protocol is also based on the colorimetric determination of p-nitrophenol (pNP) released from a substrate.[20][21][22][23][24]

  • Sample Preparation: Place 1 g of fresh soil into a test tube.

  • Reagent Addition: Add 4 mL of Modified Universal Buffer (MUB) at pH 6.0 and 1 mL of p-nitrophenyl-β-D-glucoside (PNG) solution.

  • Incubation: Stopper the tubes and incubate at 37°C for 1 hour.

  • Reaction Termination and Color Development: Add 1 mL of 0.5 M CaCl₂ and 4 mL of 0.5 M NaOH to stop the reaction and develop the color.

  • Filtration and Measurement: Filter the soil suspension and measure the absorbance of the yellow supernatant at 400 nm.

  • Quantification: Determine the concentration of pNP from a standard curve.

Visualizations

experimental_workflow_dehydrogenase cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis soil 1g Soil ttc Add 3% TTC soil->ttc glucose Add 1% Glucose ttc->glucose incubate Incubate 24h @ 37°C glucose->incubate extract Extract with Methanol incubate->extract centrifuge Centrifuge extract->centrifuge measure Measure Absorbance @ 485nm centrifuge->measure quantify Quantify TPF measure->quantify

Caption: Workflow for Dehydrogenase Assay.

troubleshooting_logic_colorimetric cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent Colorimetric Readings with this compound cause1 Direct Absorbance of this compound/Metabolites start->cause1 cause2 Quenching of Chromophore Signal start->cause2 cause3 pH Alteration Affecting Color Development start->cause3 sol1 Run 'No Substrate' Control with this compound cause1->sol1 sol2 Prepare Standard Curve in Presence of this compound cause2->sol2 sol3 Measure and Adjust Final pH Before Reading cause3->sol3

Caption: Troubleshooting Colorimetric Interference.

References

Technical Support Center: Managing Terbacil Phytotoxicity in Non-Target Research Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and mitigate terbacil-induced phytotoxicity in non-target research plants.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Unexpectedly Severe Phytotoxicity Symptoms in Non-Target Plants

Symptoms: Rapid and severe chlorosis (yellowing), necrosis (tissue death), and stunting of non-target plants, even at what was considered a low this compound concentration.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect Dosage Calculation or Application 1. Double-check all calculations for this compound concentration and application volume. 2. Review the application procedure to ensure uniformity and avoid overlaps which can double the dose.[1]
High Plant Susceptibility 1. Consult literature for known sensitivity of the specific plant species or cultivar to PSII inhibitors. 2. If information is unavailable, conduct a preliminary dose-response experiment on a small batch of plants.
Environmental Stressors 1. Review environmental conditions. High light intensity, high temperatures, and drought stress can exacerbate herbicide phytotoxicity.[2][3][4] 2. Ensure plants are not under stress before and after this compound application.
Soil or Potting Mix Characteristics 1. this compound is more active in soils with low organic matter and sandy texture.[5] 2. Consider the composition of your potting mix. A mix with higher organic matter can help bind some of the herbicide.

Issue 2: Unexplained Plant Death or Poor Growth in a "Clean" Growth Chamber or Greenhouse

Symptoms: Non-target plants in an area not intended for this compound treatment are showing signs of phytotoxicity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Herbicide Carryover in Soil/Media 1. this compound can have a long half-life in soil, potentially affecting subsequent experiments. The half-life can range from a few months to over a year depending on conditions.[6] 2. To neutralize residues, incorporate activated charcoal into the soil. A general guideline is to apply about 200 pounds of activated charcoal per acre for each pound of active ingredient per acre.[6]
Contaminated Equipment 1. Thoroughly clean all spraying equipment after use with this compound. Residues can contaminate subsequent applications of other substances.[2] 2. A cleaning procedure involving a detergent wash followed by a rinse with an activated charcoal slurry is effective.
Herbicide Volatilization and Drift 1. Although less common with this compound, some herbicide formulations can volatilize and move as a vapor, affecting nearby plants. 2. Ensure proper ventilation and spatial separation between treated and non-treated plants.

Issue 3: Inconsistent or Non-Reproducible Phytotoxicity Results

Symptoms: The degree of phytotoxicity varies significantly between experimental replicates.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Non-uniform Application 1. Ensure the application method provides even coverage. For soil applications, thoroughly mix this compound into the substrate. For foliar applications, ensure a consistent spray pattern.
Variability in Plant Material 1. Use plants of the same age, developmental stage, and genetic background. 2. Ensure all plants are healthy and not under any stress prior to the experiment.
Micro-environmental Variations 1. Even within a growth chamber, there can be variations in light intensity and temperature. 2. Randomize the placement of experimental units and rotate them periodically.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective herbicide that primarily acts by inhibiting photosynthesis.[7][8] It blocks the electron transport chain in Photosystem II (PSII) by binding to the D1 protein.[9][10] This disruption prevents the plant from converting light energy into chemical energy, leading to a buildup of reactive oxygen species (ROS) and subsequent cellular damage, which manifests as chlorosis and necrosis.[10][11]

Q2: What are the typical visual symptoms of this compound phytotoxicity?

A2: Symptoms of this compound injury on non-target plants typically include:

  • Chlorosis: Yellowing of the leaves, often starting at the margins and progressing inwards.[10]

  • Necrosis: Browning and death of leaf tissue, following chlorosis.[10]

  • Stunting: Reduced overall growth and development.

  • Leaf distortion: In some species, leaves may appear cupped or crinkled.

Q3: How can I proactively minimize this compound phytotoxicity in my non-target research plants?

A3:

  • Use the lowest effective concentration: Conduct dose-response studies to determine the minimum concentration of this compound needed for your experimental purpose.

  • Maintain optimal growing conditions: Avoid stressing your plants with excessive light, temperature extremes, or drought.[2][3][4]

  • Use a high-organic matter growing medium: This can help to adsorb some of the this compound, reducing its availability for plant uptake.[5]

  • Isolate treated plants: If possible, maintain a physical separation between this compound-treated and non-treated plants to prevent cross-contamination.

Q4: Can I reverse this compound phytotoxicity once symptoms appear?

A4: Reversing this compound phytotoxicity is difficult. However, for mild, recent exposures, the following may help:

  • Foliar Washing: If the application was foliar and recent, gently washing the leaves with water may remove some of the unabsorbed herbicide.

  • Activated Charcoal Soil Drench: Applying a slurry of activated charcoal to the soil may help to bind the this compound and reduce further uptake by the roots.

  • Supportive Care: Provide optimal growing conditions (water, nutrients) to help the plant recover, though this is not always possible.

Q5: How do I safely dispose of this compound-contaminated soil or plant material?

A5: Follow your institution's guidelines for hazardous waste disposal. Do not compost this compound-treated plant material or reuse contaminated soil without proper remediation, such as treatment with activated charcoal.

Data Presentation: this compound Phytotoxicity

The following table summarizes the dose-dependent effects of this compound on non-target plants. Specific IC50 (Inhibitory Concentration 50%) or EC50 (Effective Concentration 50%) values are highly dependent on the plant species, environmental conditions, and experimental setup. It is recommended to determine these values empirically for your specific research system using the protocols provided below.

Parameter Low this compound Concentration Moderate this compound Concentration High this compound Concentration
Seed Germination Generally minimal to no effect.[12][13]May see some inhibition in sensitive species.Significant inhibition of germination is possible.
Root Elongation Can be a sensitive indicator; slight inhibition may be observed.[12][13]Moderate to significant inhibition of primary root growth.Severe inhibition of root elongation and development.
Shoot Growth Minimal visible effects, though subtle growth reduction may occur.Visible stunting and reduced biomass accumulation.Severe stunting and potential plant death.
Chlorophyll Content Slight reduction may be detectable with instrumentation.Visible chlorosis (yellowing) of leaves.[14]Severe chlorosis and bleaching.
Photosystem II Efficiency (Fv/Fm) A measurable decrease in Fv/Fm, indicating stress on PSII.Significant reduction in Fv/Fm.Drastic reduction in Fv/Fm, indicating severe PSII damage.

Experimental Protocols

Protocol 1: Dose-Response Analysis of this compound Phytotoxicity on Seed Germination and Root Elongation

This protocol is adapted for a model plant like Arabidopsis thaliana but can be modified for other species.

Materials:

  • Petri dishes with sterile filter paper or solid growth medium (e.g., 0.5x Murashige and Skoog).

  • This compound stock solution of known concentration.

  • Seeds of the non-target plant.

  • Growth chamber with controlled light and temperature.

  • Image analysis software (e.g., ImageJ).

Methodology:

  • Prepare a dilution series of this compound in the liquid growth medium or sterile water. A typical range to test would be from 0 µM to 500 µM. Include a solvent control if this compound is dissolved in a solvent other than water.

  • Dispense a fixed volume of each this compound concentration or control solution onto the filter paper in the Petri dishes.

  • Surface-sterilize the seeds and place a predetermined number (e.g., 20-30) on each plate.

  • Seal the plates and place them in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle at 22°C).

  • After a set period (e.g., 7-10 days), score the germination percentage for each plate.

  • Carefully remove the seedlings and photograph them against a dark background with a scale.

  • Use image analysis software to measure the primary root length of each seedling.

  • Calculate the average germination percentage and root length for each this compound concentration.

  • Plot the data as a percentage of the control and use a suitable statistical software to calculate the IC50 values for germination and root elongation.[15][16][17]

Protocol 2: Assessing this compound-Induced Damage to Photosystem II using Chlorophyll Fluorescence

Materials:

  • Pulse-Amplitude-Modulated (PAM) fluorometer.

  • Non-target plants treated with different concentrations of this compound and a control group.

  • Leaf clips.

Methodology:

  • Dark-adapt the leaves of both control and this compound-treated plants for at least 20-30 minutes. This allows for the complete oxidation of the PSII reaction centers.

  • Attach a leaf clip to the dark-adapted leaf.

  • Measure the minimal fluorescence (Fo) by applying a weak measuring beam.

  • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

  • The PAM fluorometer software will calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm.

  • A decrease in the Fv/Fm ratio in this compound-treated plants compared to the control indicates damage to PSII.

Protocol 3: Quantification of Reactive Oxygen Species (ROS) Production

This protocol provides a general method for detecting superoxide (B77818) radicals using Nitroblue Tetrazolium (NBT).

Materials:

  • Leaf tissue from control and this compound-treated plants.

  • Nitroblue Tetrazolium (NBT) solution (e.g., 0.1% w/v in potassium phosphate (B84403) buffer).

  • Ethanol (B145695).

  • Microscope.

Methodology:

  • Excise leaves from control and this compound-treated plants.

  • Infiltrate the leaves with the NBT solution under a gentle vacuum and then incubate at room temperature in the dark for 1-2 hours.

  • NBT reacts with superoxide radicals to form a dark blue formazan (B1609692) precipitate.

  • Stop the reaction by transferring the leaves to boiling ethanol to bleach the chlorophyll.

  • Once the leaves are destained, the blue spots indicating superoxide production will be visible.

  • Photograph the leaves and quantify the blue area using image analysis software for a semi-quantitative assessment of ROS production.

Mandatory Visualizations

Diagram 1: this compound's Mode of Action and Induction of Oxidative Stress

Terbacil_MOA This compound This compound PSII Photosystem II (PSII) D1 Protein This compound->PSII Binds to D1 protein, blocks electron flow Plastoquinone Plastoquinone (PQ) Pool PSII->Plastoquinone Inhibited Electron Transfer ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen, Superoxide) PSII->ROS Leads to formation of ElectronTransport Electron Transport Chain CellularDamage Cellular Damage (Lipid Peroxidation, Protein Damage) ROS->CellularDamage Causes Symptoms Visible Symptoms (Chlorosis, Necrosis) CellularDamage->Symptoms Results in

Caption: this compound inhibits Photosystem II, leading to oxidative stress and cell damage.

Diagram 2: Experimental Workflow for Assessing this compound Phytotoxicity

Phytotoxicity_Workflow Start Start: Prepare this compound Dilutions Treatment Treat Non-Target Plants (Seed Germination, Seedling, Mature Plant) Start->Treatment Incubation Incubate under Controlled Environmental Conditions Treatment->Incubation DataCollection Data Collection Incubation->DataCollection Germination Germination Assay (% Germination) DataCollection->Germination Endpoint Morphological Morphological Analysis (Root/Shoot Length, Biomass) DataCollection->Morphological Endpoint Physiological Physiological Measurements (Chlorophyll Fluorescence, ROS) DataCollection->Physiological Endpoint Analysis Data Analysis (Dose-Response Curves, IC50) Germination->Analysis Morphological->Analysis Physiological->Analysis Conclusion Conclusion on Phytotoxicity Level Analysis->Conclusion

Caption: Workflow for evaluating this compound's phytotoxic effects on research plants.

Diagram 3: Simplified Retrograde Signaling Pathway in Response to PSII Inhibition

Retrograde_Signaling cluster_chloroplast Chloroplast cluster_nucleus Nucleus PSII_Inhibition PSII Inhibition (by this compound) MgProtoIX Mg-Protoporphyrin IX Accumulation PSII_Inhibition->MgProtoIX ROS_Signal ROS Signal PSII_Inhibition->ROS_Signal GUN1 GUN1 MgProtoIX->GUN1 activates ABI4 ABI4 (Transcription Factor) GUN1->ABI4 Transmits signal to ROS_Signal->ABI4 Influences PhANGs Photosynthesis-Associated Nuclear Genes (PhANGs) ABI4->PhANGs Represses Transcription StressResponseGenes Stress Response Genes ABI4->StressResponseGenes Activates Transcription

Caption: Retrograde signaling from chloroplast to nucleus under PSII inhibition stress.

References

Technical Support Center: Enhancing Terbacil Extraction from High-Organic Matter Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of the herbicide terbacil from challenging high-organic matter soil matrices. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from high-organic matter soils difficult?

High-organic matter soils present a significant challenge for this compound extraction due to the strong adsorption of the herbicide to soil components. This compound, a member of the uracil (B121893) herbicide family, can bind to organic matter through mechanisms such as hydrogen bonding and hydrophobic interactions. This strong binding makes it difficult to efficiently partition the this compound into the extraction solvent, often resulting in low recovery rates.

Q2: How does soil pH affect this compound extraction?

Soil pH can influence the persistence and availability of uracil herbicides like this compound. While this compound is a neutral molecule, soil pH can affect the surface charges of soil colloids, thereby influencing adsorption. In higher pH soils (>7.0), some herbicides persist longer and are more available for plant uptake, which can also impact their extractability.[1] It is crucial to consider the soil pH when developing an extraction method.

Q3: What are the most common methods for extracting this compound from soil?

Common methods for this compound extraction from soil include:

  • Traditional Solid-Liquid Extraction (SLE): This involves shaking or sonicating the soil sample with an organic solvent.

  • Soxhlet Extraction: A continuous extraction method that uses a specialized apparatus to cycle fresh solvent over the sample.

  • Solid-Phase Extraction (SPE): Often used as a cleanup step after initial solvent extraction to remove interfering substances and concentrate the analyte.[3]

Q4: Which extraction method is most efficient for high-organic matter soils?

Accelerated Solvent Extraction (ASE) is generally considered more efficient than traditional methods like Soxhlet and sonication for extracting pesticides from soil, including those with high organic matter.[4][5] The elevated temperature and pressure used in ASE help to disrupt the strong interactions between this compound and the soil matrix, leading to higher recoveries in a shorter time with less solvent.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low this compound Recovery Strong Adsorption to Organic Matter: this compound is tightly bound to humic and fulvic acids in the soil.1. Optimize Solvent System: Use a more polar solvent or a mixture of solvents. A combination of a polar solvent (e.g., methanol (B129727), acetonitrile) and a less polar solvent can be effective. For ASE, a dichloromethane-acetone mixture has shown good results for other herbicides. 2. Adjust pH: While this compound is neutral, adjusting the pH of the extraction solvent might alter the surface charge of the soil organic matter, potentially reducing adsorption. An alkaline extraction with 1.5% NaOH has been used for this compound.[6] 3. Increase Extraction Energy: Employ higher temperatures and pressures with ASE to overcome the binding forces.
Inefficient Extraction Method: The chosen method may not be robust enough for the soil type.1. Switch to a More Aggressive Method: If using sonication or shaking, consider switching to ASE or Soxhlet extraction for improved efficiency.[4] 2. Increase Extraction Time/Cycles: For Soxhlet, increase the extraction time. For ASE, increase the number of static cycles.
Analyte Loss During Cleanup: this compound may be lost during the solid-phase extraction (SPE) cleanup step.1. Optimize SPE Protocol: Ensure the correct sorbent, conditioning, washing, and elution solvents are used. A C18 sorbent is commonly used for triazine and other similar herbicides.[3] 2. Check for Breakthrough: Analyze the wash solvents to ensure this compound is not being eluted prematurely.
High Matrix Interference Co-extraction of Humic Substances: The complex organic matrix of the soil can lead to the co-extraction of interfering compounds like humic and fulvic acids.1. Incorporate a Cleanup Step: Use Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18, Florisil) to remove polar interferences.[3][6] 2. Use a More Selective Solvent: Experiment with different solvent systems to minimize the co-extraction of interfering compounds.
Poor Reproducibility Inconsistent Sample Homogenization: High-organic matter soils can be heterogeneous.1. Thoroughly Homogenize Samples: Air-dry, grind, and sieve the soil to ensure a uniform sample. 2. Increase Sample Size: Using a larger starting sample mass can help mitigate the effects of heterogeneity.

Data Presentation

The following table summarizes a comparison of different extraction methods for pesticide recovery from a soil with high organic matter. While this data is for atrazine (B1667683) and alachlor (B1666766), it provides a reasonable proxy for the expected performance for this compound due to their similar interactions with soil organic matter.

Extraction Method Analyte Recovery from Webster Clay Loam (%) Relative Standard Deviation (%) Solvent Consumption (mL/sample) Extraction Time (per sample)
Accelerated Solvent Extraction (ASE) Atrazine100 (Reference)5.2~40~20 min
Alachlor100 (Reference)6.8~40~20 min
Soxhlet Extraction Atrazine927.13008 hours
Alachlor788.53008 hours
Solvent-Shake Extraction Atrazine7012.41002 hours
Alachlor5215.11002 hours
Data adapted from a comparative study on atrazine and alachlor extraction.

Experimental Protocols

Accelerated Solvent Extraction (ASE) Protocol (Optimized for Herbicides)

This protocol is a general guideline and may require further optimization for specific soil types.

a. Sample Preparation:

  • Air-dry the soil sample to a constant weight.

  • Grind the sample to a fine powder and pass it through a 2 mm sieve to ensure homogeneity.

  • Accurately weigh approximately 10 g of the homogenized soil and mix it with a dispersing agent like diatomaceous earth.

b. ASE Instrument Parameters:

  • Solvent: Dichloromethane:Acetone (1:1, v/v) or Methanol:Water (80:20, v/v)[7]

  • Temperature: 100-130 °C

c. Post-Extraction:

  • Collect the extract in a vial.

  • Concentrate the extract using a gentle stream of nitrogen or a rotary evaporator.

  • The extract may be ready for direct analysis or may require a cleanup step using SPE.

Traditional Alkaline Extraction Followed by Liquid-Liquid Partitioning

This method has been specifically described for this compound.[6]

a. Extraction:

  • Weigh 20 g of soil into a flask.

  • Add 100 mL of 1.5% NaOH solution.

  • Shake vigorously for 1 hour.

  • Centrifuge the mixture and decant the supernatant.

b. Liquid-Liquid Partitioning:

  • Transfer the supernatant to a separatory funnel.

  • Acidify the extract with HCl.

  • Partition the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Collect the organic phase.

c. Cleanup:

  • Pass the organic extract through a Florisil column for cleanup.

  • Elute the this compound with a suitable solvent.

  • Concentrate the eluate for analysis.

Solid-Phase Extraction (SPE) Cleanup Protocol

This protocol is a general procedure for cleaning up soil extracts containing herbicides like this compound.

a. Materials:

  • SPE Cartridges: C18 or Florisil

  • Solvents: Methanol, Deionized Water, Elution Solvent (e.g., Ethyl Acetate)

  • SPE Vacuum Manifold

b. Procedure:

  • Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of deionized water. Do not allow the sorbent to go dry.

  • Loading: Dilute the soil extract with deionized water to reduce the organic solvent concentration and load it onto the cartridge at a slow, steady rate.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences. A second wash with a weak organic solvent solution (e.g., 5% methanol in water) may be used to remove less polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the this compound with 2 x 2 mL of the appropriate elution solvent (e.g., ethyl acetate).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.

Mandatory Visualizations

Terbacil_Soil_Interaction This compound This compound in Soil Solution Adsorbed Adsorbed this compound (Low Bioavailability) This compound->Adsorbed Adsorption (H-Bonding, Hydrophobic Interactions) Extracted Extracted this compound (In Solvent) This compound->Extracted Extraction (Partitioning into Solvent) SOM Soil Organic Matter (Humic & Fulvic Acids) Adsorbed->this compound Desorption

Caption: Interaction of this compound with soil organic matter.

Terbacil_Extraction_Workflow SoilSample High-Organic Matter Soil Sample Homogenization Sample Homogenization (Drying, Grinding, Sieving) SoilSample->Homogenization Extraction Extraction (ASE, Soxhlet, or Sonication) Homogenization->Extraction CrudeExtract Crude Soil Extract Extraction->CrudeExtract Cleanup Cleanup (Solid-Phase Extraction) CrudeExtract->Cleanup FinalExtract Cleaned & Concentrated Extract Cleanup->FinalExtract Analysis Instrumental Analysis (GC/LC-MS) FinalExtract->Analysis

Caption: General workflow for this compound extraction from soil.

References

addressing matrix effects in terbacil liquid chromatography analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in terbacil liquid chromatography analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS) analysis, matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This interference can either suppress or enhance the this compound signal, leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1] The complexity of the sample matrix directly influences the severity of these effects.[4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method.[1][5] This involves comparing the signal response of this compound in a pure solvent standard to the response of a blank matrix extract spiked with this compound at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative technique is the post-column infusion method, where a constant flow of a this compound standard is introduced into the LC eluent after the analytical column.[1] Injection of a blank matrix extract will show a dip or a rise in the baseline signal if matrix effects are present at specific retention times.

Q3: What are the primary strategies to minimize or compensate for matrix effects in this compound analysis?

A3: There are two main approaches: minimizing the matrix effect itself or compensating for it during data analysis.[5][6]

  • Minimizing Matrix Effects: This involves optimizing sample preparation and chromatography to reduce the amount of interfering components reaching the detector.[1]

  • Compensating for Matrix Effects: This approach uses specific calibration techniques to correct for the signal suppression or enhancement.[6]

Troubleshooting Guide

This guide addresses common issues encountered during this compound liquid chromatography analysis.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Step Expected Outcome
Column Overload Reduce the injection volume or dilute the sample.[7]Improved peak symmetry.
Solvent Mismatch Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[7]Sharper, more symmetrical peaks.
Column Contamination Implement a column washing procedure or use a guard column to protect the analytical column.[8][9]Restoration of peak shape and performance.
Particulate Matter Use an in-line filter or filter the sample prior to injection.[8]Prevention of blockages and improved peak shape.
Issue 2: Inconsistent or Low Analyte Response (Signal Suppression)
Potential Cause Troubleshooting Step Expected Outcome
Ion Suppression from Matrix Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[7][10]Increased analyte signal and better reproducibility.
Dilute the sample extract to reduce the concentration of interfering matrix components.[5][11]A proportional increase in signal-to-noise ratio. A 1:10 or 1:100 dilution can significantly minimize suppression for many pesticides.[11]
Suboptimal Ionization Optimize Electrospray Ionization (ESI) source parameters such as temperature, gas flows, and capillary voltage.[7]Enhanced signal intensity for this compound.
Inefficient Extraction Evaluate different extraction solvents or sorbents to improve the recovery of this compound from the sample matrix.Higher analyte recovery and improved signal.
Issue 3: Inaccurate Quantification
Potential Cause Troubleshooting Step Expected Outcome
Uncompensated Matrix Effects Prepare calibration standards in a blank matrix extract (matrix-matched calibration) to mimic the effect seen in the samples.[2][3][6]More accurate quantification as the calibration curve accounts for signal suppression or enhancement.
Utilize a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound to correct for variations in ionization.[1]High accuracy and precision by normalizing the analyte response to the internal standard.
Non-Linearity If dilution is used, ensure the dilution factor keeps the analyte concentration within the linear range of the detector.A linear calibration curve and reliable quantitative results.

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general guideline for cleaning up complex samples prior to this compound analysis.

  • Sample Pre-treatment: Depending on the matrix (e.g., soil, water, biological fluid), perform initial extraction using a suitable solvent like acetonitrile (B52724) or methanol (B129727).

  • SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.

  • Sample Loading: Load the sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution: Elute this compound and its metabolites using a stronger organic solvent such as acetonitrile or methanol.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC analysis.

Protocol 2: LC-MS/MS Method for this compound Analysis

The following is a representative LC-MS/MS method for the analysis of this compound.[12]

Parameter Condition
LC Column Phenomenex Kinetex C8 (4.60 mm x 75 mm, 3.0 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 60% A to 5% A over 1 minute, hold for 2 minutes, then return to initial conditions
Flow Rate 0.5 mL/min
Injection Volume 10-50 µL
Ionization Mode Electrospray Ionization (ESI) in negative mode for this compound
MS/MS Transitions Monitor at least two MRM transitions for quantification and confirmation

Visual Guides

Troubleshooting_Workflow cluster_start Start: Analytical Issue cluster_troubleshooting Troubleshooting Steps cluster_solutions Corrective Actions cluster_end Resolution Start Identify Issue (e.g., Poor Peak Shape, Low Signal) Peak_Shape Poor Peak Shape? Start->Peak_Shape Low_Signal Low/Inconsistent Signal? Start->Low_Signal Inaccurate_Quant Inaccurate Quantification? Start->Inaccurate_Quant Adjust_Injection Adjust Injection Volume/ Solvent Peak_Shape->Adjust_Injection Optimize_LC Optimize LC Method Peak_Shape->Optimize_LC Improve_Cleanup Improve Sample Cleanup (SPE, LLE) Low_Signal->Improve_Cleanup Low_Signal->Optimize_LC Matrix_Match Use Matrix-Matched Calibration Inaccurate_Quant->Matrix_Match Use_IS Use Internal Standard Inaccurate_Quant->Use_IS Resolved Issue Resolved Adjust_Injection->Resolved Improve_Cleanup->Resolved Optimize_LC->Resolved Matrix_Match->Resolved Use_IS->Resolved

Caption: A logical workflow for troubleshooting common issues in this compound LC analysis.

Mitigation_Strategies cluster_main Addressing Matrix Effects cluster_approaches Mitigation Approaches cluster_minimize_actions Minimization Techniques cluster_compensate_actions Compensation Techniques Matrix_Effects Matrix Effects Identified Minimize Minimize Effects (Physical Removal) Matrix_Effects->Minimize Compensate Compensate for Effects (Calibration Strategy) Matrix_Effects->Compensate Sample_Prep Advanced Sample Prep (SPE, LLE) Minimize->Sample_Prep Dilution Sample Dilution Minimize->Dilution Chroma_Opt Chromatographic Optimization Minimize->Chroma_Opt Matrix_Matched Matrix-Matched Standards Compensate->Matrix_Matched Internal_Standard Internal Standards (IS) Compensate->Internal_Standard Standard_Addition Standard Addition Compensate->Standard_Addition

Caption: Key strategies for mitigating matrix effects in this compound analysis.

References

Technical Support Center: Stability of Terbacil in Organic Solvents for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and stability of terbacil in common organic solvents. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general conditions for long-term storage of this compound stock solutions?

Q2: Which organic solvent is best for the long-term stability of this compound?

A2: The ideal solvent for long-term stability is compound-specific. Studies on other pesticides have shown that less polar solvents like toluene (B28343) or hexane (B92381) can be superior for the stability of some compounds when analyzed by gas chromatography (GC).[2][3] For High-Performance Liquid Chromatography (HPLC) applications, acetonitrile (B52724) is a common solvent. The stability of certain pesticides in acetonitrile can be improved by the addition of a small amount of acetic acid (e.g., 0.1% v/v).[3][4] Dimethyl sulfoxide (B87167) (DMSO) is also widely used, but the stability of compounds can be affected by water absorption and temperature fluctuations.[5][6] For this compound, it is recommended to either perform a stability study in the desired solvent or to prepare fresh solutions for sensitive assays.

Q3: How can I determine if my stored this compound solution has degraded?

A3: Degradation can be identified by several indicators:

  • Appearance of new peaks: When analyzed by chromatography (HPLC or GC), the emergence of new, unexpected peaks in the chromatogram of the stored solution compared to a freshly prepared standard is a strong indicator of degradation.

  • Changes in peak area: A significant decrease in the peak area of this compound in your stored solution compared to a freshly prepared standard of the same concentration indicates degradation.

  • Inconsistent biological activity: If you observe a decrease or loss of the expected biological effect in your experiments, it may be due to the degradation of your this compound stock.

Q4: Can multiple freeze-thaw cycles affect the stability of this compound in DMSO?

A4: Yes, multiple freeze-thaw cycles can impact the stability of compounds stored in DMSO.[7] This is often due to the hygroscopic nature of DMSO, which can absorb atmospheric water upon thawing. The presence of water can accelerate the degradation of sensitive compounds. It is advisable to aliquot stock solutions into smaller, single-use vials to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram Degradation of this compound.Prepare a fresh stock solution of this compound and re-analyze. Compare the chromatogram of the fresh solution to the stored solution to confirm degradation. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products.
Contamination of the solvent.Use a fresh bottle of high-purity (e.g., HPLC or GC grade) solvent to prepare a new this compound solution. Trace impurities in solvents, such as formaldehyde (B43269) in methanol (B129727), can react with the compound.[8]
Reduced peak area of this compound Degradation of this compound.Quantify the concentration of the stored solution against a freshly prepared calibration curve. If the concentration has decreased significantly, the solution should be discarded.
Solvent evaporation.Ensure that storage vials are properly sealed with high-quality caps. For long-term storage, consider using vials with PTFE-lined caps. Weighing the vials before and after storage can help monitor for solvent loss.[9]
Inconsistent experimental results Degradation of this compound leading to reduced potency.Test the biological activity of a freshly prepared this compound solution in parallel with the stored solution to confirm if degradation is the cause of the inconsistency.
Precipitation of this compound upon thawing.Visually inspect the solution after thawing for any precipitate. If precipitation is observed, gently warm and vortex the solution to redissolve the compound. If it does not redissolve, the solution may be supersaturated or the compound may have degraded.

Experimental Protocols

Protocol for Long-Term Stability Assessment of this compound

This protocol outlines a general procedure to determine the stability of this compound in a specific organic solvent over time.

1. Materials:

  • This compound standard (high purity)

  • High-purity organic solvents (Methanol, Acetonitrile, DMSO - HPLC or GC grade)

  • Class A volumetric flasks and pipettes

  • Amber glass vials with PTFE-lined screw caps

  • Analytical balance

  • Controlled temperature environments (e.g., refrigerator at 4°C, freezer at -20°C, and benchtop for room temperature)

  • Validated analytical instrument (e.g., HPLC-UV, HPLC-MS/MS, or GC-ECD/MS)[10][11][12]

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent in a volumetric flask to create a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Dilute the stock solution with the same solvent to a working concentration suitable for your analytical method (e.g., 10 µg/mL).

  • Aliquoting and Storage: Dispense the working solution into multiple amber glass vials, ensuring each vial is filled to a similar volume and tightly sealed.

  • Storage Conditions:

    • Store a set of vials at room temperature (e.g., 25°C).

    • Store a set of vials in a refrigerator (e.g., 4°C).

    • Store a set of vials in a freezer (e.g., -20°C).

    • Protect one set of vials at room temperature from light by wrapping them in aluminum foil to assess photostability.

  • Time Points: Designate specific time points for analysis (e.g., Day 0, Week 1, Week 2, Month 1, Month 3, Month 6, Month 12).

  • Analysis:

    • At each time point, retrieve one vial from each storage condition.

    • Allow the refrigerated and frozen samples to equilibrate to room temperature before analysis.

    • Analyze the concentration of this compound in each sample using a validated chromatographic method.

    • A freshly prepared working solution should be analyzed at each time point as a control (100% reference).

  • Data Analysis:

    • Calculate the percentage of the initial this compound concentration remaining at each time point for each storage condition.

    • Plot the percentage of remaining this compound against time for each condition.

    • Determine the time at which the concentration of this compound falls below an acceptable level (e.g., 90% of the initial concentration).

Table 1: Example Data Table for this compound Stability Study

Storage TimeTemperatureLight Exposure% this compound Remaining (Mean ± SD)Appearance of Degradation Products (Yes/No)
Day 0N/AN/A100No
Month 125°CYes
25°CNo
4°CNo
-20°CNo
Month 325°CYes
25°CNo
4°CNo
-20°CNo
Month 625°CYes
25°CNo
4°CNo
-20°CNo
Month 1225°CYes
25°CNo
4°CNo
-20°CNo

Workflow for this compound Stability Assessment

Stability_Workflow Workflow for Assessing this compound Stability in Organic Solvents cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T0, T1, T2...) cluster_data Data Evaluation prep_stock Prepare this compound Stock Solution (e.g., 1 mg/mL) prep_work Prepare Working Solutions (e.g., 10 µg/mL) prep_stock->prep_work aliquot Aliquot into Amber Vials prep_work->aliquot storage_rt Room Temp (25°C) (Light & Dark) aliquot->storage_rt storage_fridge Refrigerator (4°C) aliquot->storage_fridge storage_freezer Freezer (-20°C) aliquot->storage_freezer analysis Analyze Samples by LC-MS/MS or GC-MS storage_rt->analysis storage_fridge->analysis storage_freezer->analysis calculate Calculate % Remaining This compound analysis->calculate control Analyze Freshly Prepared Control control->calculate plot Plot % Remaining vs. Time calculate->plot determine Determine Shelf-Life plot->determine

References

impact of soil pH and temperature on terbacil bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of soil pH and temperature on terbacil bioactivity.

Frequently Asked Questions (FAQs)

Q1: How does soil pH generally affect the bioactivity of this compound?

A1: Soil pH is a critical factor influencing the effectiveness of this compound. This compound, belonging to the uracil (B121893) herbicide family, is affected by soil pH, which influences its persistence and availability for plant uptake.[1] Adsorption of this compound in soil is positively correlated with soil pH.[2] This means that at higher pH values, this compound is more likely to be bound to soil particles, which can reduce its immediate availability in the soil solution for weed control. Conversely, in acidic soils (lower pH), this compound may be more available but also more susceptible to leaching.

Q2: What is the effect of temperature on the degradation of this compound?

A2: Temperature significantly influences the degradation rate of this compound in soil. Generally, as soil temperature increases, the rate of both microbial and chemical degradation of herbicides like this compound also increases.[3] For example, one study noted that 8 ppm of this compound had a half-life of approximately 5 months in an aerobic loam soil at 32°C.[2] This indicates that warmer conditions can lead to a faster breakdown of the herbicide, reducing its persistence.

Q3: Can high soil organic matter content affect this compound's performance?

A3: Yes, high organic matter content can significantly reduce the bioactivity of this compound. This compound has a tendency to bind to organic matter in the soil.[4] This adsorption process reduces the concentration of this compound in the soil solution, making less of the herbicide available for uptake by weed roots. In soils with high organic matter, a higher application rate of this compound may be necessary to achieve the desired level of weed control. One study found that about 19 times more this compound was needed in a soil with 24% organic matter compared to a soil with 0.3% organic matter to achieve the same level of sorghum control.[5]

Q4: How does soil moisture interact with pH and temperature to affect this compound?

A4: Soil moisture is another key factor that interacts with both pH and temperature to influence this compound's bioactivity. Adequate soil moisture is necessary to dissolve this compound and make it available for root uptake.[6] Increased soil moisture, along with higher pH and temperature, can lead to greater diffusion rates of this compound in the soil.[5] However, excessive moisture from heavy rainfall or irrigation can also lead to increased leaching, especially in soils with lower pH and organic matter where the herbicide is less adsorbed.

Troubleshooting Guides

Issue 1: Reduced this compound Efficacy in High pH Soils

  • Problem: You are observing poor weed control after applying the standard recommended rate of this compound in a field with high soil pH (e.g., pH > 7.5).

  • Possible Cause: At higher pH, this compound adsorption to soil particles increases, reducing its concentration in the soil solution and thus its availability for plant uptake.

  • Troubleshooting Steps:

    • Confirm Soil pH: Conduct a thorough soil analysis to confirm the pH of the treatment area.

    • Adjust Application Rate: Consider increasing the application rate of this compound. Always consult the product label for maximum application rates and be aware of potential crop injury.

    • Incorporate Mechanically: Light incorporation of this compound into the soil can sometimes improve its efficacy in high pH conditions by bringing it into closer contact with weed seeds.

    • Consider Alternative Herbicides: If high pH remains a persistent issue, consider using an alternative herbicide that is less sensitive to high pH conditions.

Issue 2: Rapid Loss of this compound Activity in Warm, Moist Conditions

  • Problem: this compound application provided initial weed control, but its residual activity seems to be shorter than expected, especially during warm and wet periods.

  • Possible Cause: Elevated soil temperatures and moisture levels accelerate the microbial and chemical degradation of this compound, leading to a shorter half-life in the soil.

  • Troubleshooting Steps:

    • Monitor Environmental Conditions: Keep a record of soil temperature and rainfall/irrigation events following application.

    • Split Application: Consider a split application approach, where a second, lower-rate application is made later in the season to extend residual control.

    • Tank Mix with a Longer Residual Herbicide: Tank-mixing this compound with another herbicide that has a longer half-life under your specific environmental conditions can provide more extended weed control.

Issue 3: Inconsistent Weed Control Across a Field

  • Problem: You are observing patches of good weed control and patches of poor weed control within the same field after a uniform application of this compound.

  • Possible Cause: Variability in soil properties such as pH, organic matter content, and texture across the field can lead to inconsistent this compound bioactivity.

  • Troubleshooting Steps:

    • Grid Soil Sampling: Conduct grid soil sampling to map the variability of pH and organic matter across the field.

    • Variable Rate Application: If significant variability is found, consider using variable rate technology to apply higher rates of this compound to areas with higher pH or organic matter and lower rates to other areas.

    • Improve Soil Homogeneity: In the long term, practices such as uniform application of lime (to adjust pH) or organic amendments can help to create more consistent soil conditions.

Data Presentation

Table 1: Impact of Soil Properties on this compound Adsorption

Soil PropertyCorrelation with this compound AdsorptionImplication for Bioactivity
pH PositiveHigher pH leads to increased adsorption and potentially reduced bioactivity.
Organic Matter PositiveHigher organic matter leads to increased adsorption and reduced bioactivity.[5]
Clay Content PositiveHigher clay content can increase adsorption.
Sand Content NegativeHigher sand content leads to lower adsorption and potentially higher bioactivity but also increased leaching risk.

Table 2: Reported Half-life of this compound under Various Conditions

Soil TypeTemperatureHalf-lifeReference
Aerobic Loam32°C~5 months[2]
Aerobic Silt LoamNot Specified2-3 months[2]
Aerobic Sandy LoamNot Specified2-3 months[2]

Note: The bioactivity and degradation of this compound are influenced by a complex interplay of factors, and the values presented are for guidance and may vary under different field conditions.

Experimental Protocols

Protocol 1: Soil Bioassay for this compound Residue

This protocol outlines a simple bioassay to determine the presence of biologically active this compound residues in soil.

  • Materials:

    • Representative soil samples from the field .

    • Control soil known to be free of this compound.

    • Pots or containers for planting.

    • Seeds of a sensitive indicator plant (e.g., oats, ryegrass).

    • Growth chamber or greenhouse with controlled temperature and light.

  • Methodology:

    • Collect soil samples from the top 10-15 cm of the field.

    • Fill an equal number of pots with the field soil and the control soil.

    • Plant the indicator seeds at a uniform depth in all pots.

    • Place the pots in a growth chamber or greenhouse with optimal conditions for the indicator plant's growth.

    • Water the pots as needed, ensuring consistent moisture levels.

    • Observe the plants for signs of herbicide injury (e.g., stunting, chlorosis, necrosis) over a period of 2-4 weeks.

    • Compare the growth of plants in the field soil to those in the control soil. Significant growth inhibition in the field soil indicates the presence of active this compound residues.

Visualizations

Terbacil_Bioactivity_Factors This compound This compound Application Bioactivity This compound Bioactivity (Weed Control) This compound->Bioactivity Directly Influences Soil_pH Soil pH Adsorption Adsorption Soil_pH->Adsorption Increases with higher pH Temperature Temperature Degradation Degradation Temperature->Degradation Increases with higher Temp Organic_Matter Organic Matter Organic_Matter->Adsorption Increases with higher OM Degradation->Bioactivity Reduces Persistence Adsorption->Bioactivity Reduces

Caption: Factors influencing this compound bioactivity in soil.

Troubleshooting_Workflow Start Poor Weed Control Observed Check_pH Check Soil pH Start->Check_pH High_pH High pH (>7.5) Check_pH->High_pH High Normal_pH Normal pH Check_pH->Normal_pH Normal Check_Temp Check Soil Temperature & Moisture High_Temp High Temp & Moisture Check_Temp->High_Temp High Normal_Temp Normal Temp & Moisture Check_Temp->Normal_Temp Normal Check_OM Check Soil Organic Matter High_OM High Organic Matter Check_OM->High_OM High Normal_OM Normal Organic Matter Check_OM->Normal_OM Normal Action_pH Increase Rate / Incorporate High_pH->Action_pH Normal_pH->Check_Temp Action_Temp Split Application / Tank Mix High_Temp->Action_Temp Normal_Temp->Check_OM Action_OM Increase Rate / Variable Rate High_OM->Action_OM Reassess Re-evaluate Weed Control Normal_OM->Reassess Action_pH->Reassess Action_Temp->Reassess Action_OM->Reassess

Caption: Troubleshooting workflow for poor this compound efficacy.

References

Technical Support Center: Terbacil Sorption to Laboratory Equipment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to identify, mitigate, and correct for the sorption of the herbicide terbacil to common laboratory equipment and containers.

Troubleshooting Guide

This guide addresses common issues related to this compound sorption during experimental procedures.

Issue Potential Cause Recommended Action
Low or inconsistent recovery of this compound in aqueous solutions Sorption of this compound to the surface of plastic or glass containers. This is particularly relevant for hydrophobic compounds.- Utilize borosilicate glass containers instead of plastic where possible. - For applications requiring plastic, consider using polypropylene (B1209903) and perform validation studies to quantify potential sorption. - Pre-rinse all labware with an appropriate organic solvent (e.g., methanol (B129727) or acetone) to remove residues and pre-condition the surface.[1]
Variability in results between different types of containers Differential sorption of this compound to various materials (e.g., polypropylene vs. borosilicate glass).- Standardize the type of labware used for all samples and standards within an experiment. - If different materials must be used, perform a comparative sorption study to determine the extent of loss for each material.
Decreasing analyte concentration over time in prepared solutions Gradual sorption of this compound to the container walls during storage.- Analyze samples as quickly as possible after preparation. - If storage is necessary, use silanized glass vials with Teflon-lined caps (B75204). - Consider adding a small percentage of an organic co-solvent (e.g., methanol) to the aqueous solution to reduce sorption.[2]
Poor reproducibility of experimental results Inconsistent sorption due to variations in labware cleaning procedures or surface characteristics.- Implement a rigorous and standardized cleaning protocol for all labware. - Consider using a surfactant, such as Tween 20, in your solutions to reduce hydrophobic interactions with container surfaces.[3][4] - For highly sensitive analyses, consider pre-coating polypropylene tubes with a blocking agent like bovine serum albumin (BSA).[5]

Frequently Asked Questions (FAQs)

Q1: To which common laboratory materials is this compound most likely to sorb?

While specific quantitative data for this compound is limited, its chemical properties (LogP of ~1.9) suggest a moderate potential for sorption to hydrophobic surfaces.[6][7] Therefore, sorption is more likely to be a significant issue with plastics like polypropylene (PP) compared to borosilicate glass.[8] However, even glass surfaces can have active sites (silanols) that may interact with analytes.[9] Teflon (PTFE) is generally considered to be chemically inert, but sorption of organic compounds can still occur.[1][6]

Q2: How can I prevent or minimize this compound sorption to my labware?

Several strategies can be employed:

  • Material Selection: Whenever possible, use borosilicate glass containers, especially for stock solutions and standards.[2] If plasticware is necessary, polypropylene is often a suitable choice, but should be tested for sorption effects.[8] For closures, use Teflon-lined caps to prevent sorption and contamination.[2]

  • Surface Pre-treatment: Pre-rinsing containers with a solvent in which this compound is highly soluble (e.g., methanol, acetone) can help saturate active binding sites.[1] For glass, silanization can be an effective method to reduce surface activity.

  • Solution Modification: Adding a small amount of an organic solvent (e.g., 10-50% methanol) or a non-ionic surfactant (e.g., 0.1% Tween 20) to your aqueous samples can reduce the hydrophobic interactions that drive sorption.[2][3][4]

  • Use of Blocking Agents: For critical applications, especially with plasticware, pre-coating the container surface with an inert protein like bovine serum albumin (BSA) can block non-specific binding sites.[5]

Q3: How can I quantify the extent of this compound sorption to my lab equipment?

A simple experiment can be performed to quantify sorption. Prepare a standard solution of this compound and place it in the container for a defined period, mimicking your experimental conditions. A control sample should be prepared in a silanized glass vial, which is assumed to have minimal sorption.[1] After the incubation period, analyze the concentration of this compound remaining in the solution from both the test and control containers. The difference in concentration will indicate the amount of this compound sorbed to the test container.

Q4: Are there any analytical methods suitable for detecting low concentrations of this compound to assess sorption?

Yes, several sensitive analytical methods are available for the quantification of this compound. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly specific and sensitive method.[9] Gas chromatography with an electron capture detector (GC-ECD) is another viable option.[10]

Quantitative Data on Herbicide Sorption

Table 1: Sorption of Select Pesticides to Polypropylene Microplastics

PesticideLogPAdsorption Rate Constant (k₂) (g mg⁻¹ min⁻¹)Freundlich Adsorption Coefficient (Kբ) ((mg g⁻¹) (L mg⁻¹)¹ᐟⁿ)
Carbofuran1.60.0041.48
Carbendazim1.50.0052.13

Data from a study on pesticide adsorption to polypropylene microplastics and may not be directly representative of sorption to labware surfaces.[11]

Table 2: Sorption of Chlorpyrifos to Teflon-Lined Centrifuge Tubes

CompoundLogPSorption Coefficient (Kw) (mL/g)
Chlorpyrifos4.70.19

This data is for a different pesticide and serves as an example of sorption to a Teflon surface.

Experimental Protocols

Protocol 1: Quantification of this compound Sorption to Laboratory Containers

Objective: To determine the percentage of this compound that sorbs to a specific type of laboratory container (e.g., polypropylene centrifuge tube).

Materials:

  • This compound analytical standard

  • Methanol (or other suitable organic solvent)

  • Deionized water

  • Silanized glass vials (for control)

  • Test containers (e.g., 50 mL polypropylene centrifuge tubes)

  • Analytical instrument for this compound quantification (e.g., HPLC-MS/MS)

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a working solution of this compound in deionized water (or your experimental matrix) at a relevant concentration (e.g., 1 µg/mL).

  • Control Sample (T₀): Directly prepare the working solution in a silanized glass autosampler vial. This sample represents 0% adsorption loss.

  • Test Sample: Pipette a known volume (e.g., 10 mL) of the working solution into the test container.

  • Incubate the test container under your typical experimental conditions (time, temperature, agitation).

  • After incubation, transfer an aliquot of the solution from the test container to an autosampler vial for analysis.

  • Analyze the this compound concentration in both the control (C_control) and test (C_test) samples.

  • Calculate the percentage of this compound sorbed using the following formula: % Sorption = ((C_control - C_test) / C_control) * 100

Protocol 2: Correcting for this compound Sorption

Objective: To correct for the loss of this compound due to sorption during an experiment.

Procedure:

  • Using the data from Protocol 1, determine the average percentage of sorption for your specific labware and experimental conditions.

  • For subsequent experiments, apply a correction factor to your measured concentrations. Corrected Concentration = Measured Concentration / (1 - (% Sorption / 100))

  • Alternatively, and more accurately, create a calibration curve using standards that have been subjected to the same container and incubation conditions as your samples. This will inherently account for the sorption losses.

Visualizations

experimental_workflow Experimental Workflow to Quantify and Correct for this compound Sorption cluster_quantification Quantification of Sorption cluster_correction Correction Methods prep_solution Prepare this compound Working Solution prep_control Prepare Control in Silanized Glass prep_solution->prep_control prep_test Incubate in Test Container prep_solution->prep_test analyze Analyze this compound Concentration prep_control->analyze prep_test->analyze calculate Calculate % Sorption analyze->calculate correction_factor Apply Correction Factor calculate->correction_factor matched_calibration Use Matched Calibration Curve calculate->matched_calibration

Caption: Workflow for quantifying and correcting this compound sorption.

mitigation_strategies Strategies to Mitigate this compound Sorption mitigation Minimize this compound Sorption material Material Selection (Glass > PP) mitigation->material pretreatment Surface Pre-treatment (Solvent Rinse, Silanization) mitigation->pretreatment solution Solution Modification (Co-solvent, Surfactant) mitigation->solution blocking Blocking Agents (e.g., BSA) mitigation->blocking

Caption: Key strategies for mitigating this compound sorption to labware.

References

Technical Support Center: Analysis of Terbacil's Polar Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analysis of terbacil's polar metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction, separation, and detection of this compound and its polar metabolites.

Q1: I am observing poor peak shapes and inconsistent retention times for my polar metabolites. What are the likely causes and solutions?

A1: Poor chromatography is a frequent challenge in the analysis of polar compounds. Several factors can contribute to this issue:

  • Inappropriate Column Chemistry: Standard reversed-phase columns (e.g., C18) may not provide adequate retention for highly polar metabolites.

    • Troubleshooting:

      • Consider using a column designed for polar analytes, such as one with a polar endcapping or a phenyl-hexyl phase.

      • Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds.

  • Mobile Phase Mismatch: The composition of your mobile phase is critical for good peak shape.

    • Troubleshooting:

      • Ensure the pH of the mobile phase is appropriate for the ionization state of your target metabolites. For uracil-based compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often a good starting point.

      • For HILIC, a high organic content (typically >80% acetonitrile) is necessary for retention. Ensure proper gradient elution to achieve separation.

  • Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks.

    • Troubleshooting:

      • Dilute your sample and reinject. Perform a dilution series to find the optimal concentration.

Q2: My mass spectrometer signal is low, or I am experiencing significant ion suppression for my target metabolites.

A2: Low signal intensity and ion suppression are common matrix effects in LC-MS analysis, especially with complex biological or environmental samples.

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of your target analytes.

    • Troubleshooting:

      • Improve Sample Cleanup: Implement a more rigorous sample preparation method. This could include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

      • Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.

      • Optimize Chromatographic Separation: Improve the separation of your analytes from the matrix components by adjusting the gradient, flow rate, or column chemistry.

  • Suboptimal Ionization Source Conditions: The settings of your mass spectrometer's ion source play a crucial role in signal intensity.

    • Troubleshooting:

      • Ionization Mode: this compound and its hydroxylated metabolite (Metabolite A) are often analyzed in negative ion mode (ESI-), while other metabolites might be more sensitive in positive ion mode (ESI+ or APCI+).[1] Method development should include testing both polarities.

      • Source Parameters: Optimize source parameters such as gas flows (nebulizer, auxiliary, and curtain gas), temperature, and ion spray voltage.

Q3: I am having difficulty extracting polar metabolites from my sample matrix (e.g., soil, plant tissue, or biological fluids). What extraction methods are recommended?

A3: The choice of extraction solvent and method is critical for efficiently recovering polar metabolites.

  • Solvent Polarity: A solvent system that matches the polarity of the target metabolites is essential.

    • Recommended Solvents:

      • For general polar metabolite extraction, a mixture of methanol (B129727) and water (e.g., 80:20 v/v) is a good starting point.

      • For soil and sediment, extraction with a slightly alkaline solution (e.g., 1.5% NaOH) followed by partitioning into an organic phase has been used.

  • Extraction Technique:

    • Ultrasonication: This can help to disrupt cells and improve extraction efficiency.

    • Vortexing: Vigorous mixing is crucial to ensure thorough extraction.

    • Solid-Phase Extraction (SPE): SPE can be used for both extraction and cleanup. A variety of sorbents are available to target different classes of compounds.

Q4: How can I confirm the identity of the this compound metabolites I am detecting?

A4: Metabolite identification requires a combination of analytical techniques.

  • Mass Spectrometry:

    • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can be used to determine the elemental composition of the metabolite.

    • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can provide structural information and be compared to known standards or in-silico fragmentation databases.

  • Chromatography:

    • Retention Time Matching: Compare the retention time of your putative metabolite with that of a certified reference standard under the same chromatographic conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, NMR is the gold standard, although it requires a larger amount of purified sample.

Quantitative Data Summary

The following table summarizes key quantitative parameters from a validated LC-MS/MS method for the analysis of this compound and its metabolites in sediment.[1]

AnalyteLimit of Quantitation (LOQ) (µg/g)Limit of Detection (LOD) (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
This compound0.011.070-120≤20
Metabolite A0.011.070-120≤20
Metabolite B0.011.070-120≤20
Metabolite C0.011.070-120≤20

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound and its Metabolites in Sediment[1]

This protocol is based on the method described in EPA MRID 49653801.

1. Sample Preparation and Extraction:

  • Weigh 10 g of sediment into a centrifuge tube.

  • Add an appropriate volume of extraction solvent (e.g., acetonitrile).

  • Vortex for a few seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Take a 0.600 mL aliquot of the supernatant and mix with 0.900 mL of water in an HPLC vial.

  • If necessary, further dilute with acetonitrile:water (40:60, v:v).

2. Liquid Chromatography (LC) Conditions:

  • Column: Phenomenex Kinetex C8 (4.60 mm x 75 mm, 3.0 µm)

  • Column Temperature: 30°C

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient (Positive MRM):

    • 0.00-0.20 min: 60% A, 40% B

    • 1.00-3.00 min: 5% A, 95% B

    • 3.01-5.00 min: 60% A, 40% B

  • Gradient (Negative MRM):

    • 0.00-0.20 min: 55% A, 45% B

    • 1.00-3.00 min: 5% A, 95% B

    • 3.01-5.00 min: 55% A, 45% B

  • Injection Volume: 10-50 µL

3. Mass Spectrometry (MS/MS) Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Modes:

    • Electrospray Ionization (ESI) in negative mode for this compound and Metabolite A.

    • Atmospheric Pressure Chemical Ionization (APCI) in positive mode for Metabolites B and C.

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantitation)Product Ion (m/z) (Confirmatory)
This compound21515942.1
Metabolite A23165.9201
Metabolite B231213185
Metabolite C215/217161163

Visualizations

This compound Metabolism Pathway

The following diagram illustrates the known metabolic transformations of this compound in plants and animals.

Terbacil_Metabolism This compound This compound (3-tert-butyl-5-chloro-6-methyluracil) Metabolite_A Metabolite A (3-tert-butyl-5-chloro-6-hydroxymethyluracil) This compound->Metabolite_A Hydroxylation Metabolite_B Metabolite B (6-Chloro-7-(hydroxymethyl)-3,3-dimethyl-4-hydro-2H-1,3-oxazolidino[3,2-a]pyrimidin-5-one) This compound->Metabolite_B Oxidation & Cyclization Metabolite_C Metabolite C (6-Chloro-3,3,7-trimethyl-4-hydro-2H-1,3-oxazolidino[3,2-a]pyrimidin-5-one) This compound->Metabolite_C Oxidation & Cyclization Glucoside_Conjugate β-glucoside Conjugate Metabolite_A->Glucoside_Conjugate Glucosylation Polar_Metabolite_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Stage cluster_Data Data Processing Sample_Collection Sample Collection (e.g., soil, tissue) Extraction Extraction of Polar Metabolites (e.g., MeOH/H2O) Sample_Collection->Extraction Cleanup Sample Cleanup (e.g., SPE, LLE) Extraction->Cleanup LC_Separation LC Separation (HILIC or Polar-RP) Cleanup->LC_Separation MS_Detection MS/MS Detection (ESI or APCI) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Metabolite_ID Metabolite Identification Peak_Integration->Metabolite_ID

References

optimizing spray application parameters for uniform terbacil distribution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing spray application parameters for the uniform distribution of terbacil.

Troubleshooting Guide

This guide addresses common issues encountered during experimental applications of this compound, offering potential causes and solutions to ensure uniform coverage.

Issue Potential Causes Recommended Solutions
Uneven weed control or inconsistent biological effect. Non-uniform spray distribution across the application area.- Verify Nozzle Performance: Ensure all nozzles are of the same type and size, and are functioning correctly. Clean or replace any clogged or worn nozzles.[1] - Check Boom Height: Maintain a consistent boom height above the target surface as recommended by the nozzle manufacturer to ensure proper spray pattern overlap.[1][2] - Optimize Spray Pressure: Operate within the recommended pressure range for the selected nozzles to achieve the desired droplet size and spray pattern.[1][3] - Control Application Speed: Maintain a constant and appropriate ground speed to ensure the correct application rate.[2][4]
Streaks of poor weed control or crop injury. - Clogged or damaged nozzles. - Incorrect boom height (too low or too high). - Improper nozzle spacing or orientation.- Nozzle Maintenance: Implement a regular cleaning schedule for nozzles and screens. Use a soft brush for cleaning to avoid damaging the nozzle orifice.[1] - Calibrate Boom Height: Adjust the boom height to achieve at least 30-50% overlap between adjacent spray patterns.[5] - Verify Nozzle Setup: Ensure all nozzles are correctly spaced and aligned on the boom according to the manufacturer's guidelines.
Evidence of spray drift (unintended impact on adjacent plots or non-target organisms). - Spraying in unsuitable weather conditions (e.g., high wind speed). - Operating at excessive spray pressure, creating fine, drift-prone droplets. - Incorrect nozzle selection (nozzles not designed for drift reduction).- Monitor Weather Conditions: Avoid spraying when wind speeds are high. Apply herbicides during calm conditions.[6][7] - Pressure Management: Reduce spray pressure to increase droplet size, but stay within the nozzle's optimal range.[3][8] - Select Low-Drift Nozzles: Utilize air-induction (AI) or other drift-reducing nozzle technologies that produce coarser droplets.[9]
Inconsistent results between experimental repeats. - Lack of sprayer calibration before each application. - Variations in environmental conditions between applications. - Inconsistent mixing of the this compound solution.- Regular Calibration: Calibrate the sprayer before each experiment to ensure an accurate and consistent application rate.[10] - Record Environmental Data: Document weather conditions (temperature, humidity, wind speed) for each experiment to identify potential sources of variation.[7] - Ensure Proper Agitation: Maintain continuous agitation in the spray tank to keep the this compound solution uniformly suspended.[11]

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate nozzle for my this compound application?

A1: Nozzle selection is critical for achieving uniform this compound distribution.[4] Consider the following:

  • Nozzle Type: For soil-applied herbicides like this compound, flat-fan nozzles are commonly recommended as they provide a uniform spray pattern.[12] Air-induction flat-fan nozzles can be particularly effective in minimizing drift.[9]

  • Spray Angle: Wider angle nozzles (e.g., 110°-120°) allow for a lower boom height, which can help reduce drift.[13]

  • Droplet Size: Aim for a medium to coarse droplet size to balance coverage and drift control.[13] Always consult the this compound product label for any specific nozzle recommendations.[14]

Q2: What is the optimal spray pressure for applying this compound?

A2: The optimal pressure depends on the selected nozzle. Operating a nozzle in the middle of its recommended pressure range is ideal.[3] Higher pressures tend to produce finer droplets which are more susceptible to drift, while very low pressures can negatively impact the spray pattern's uniformity.[3][8] For many agricultural applications, pressures between 200 and 400 kPa (30 to 60 psi) are common.[11]

Q3: How does travel speed affect the uniformity of my this compound application?

A3: Travel speed directly influences the application rate. Increasing travel speed without adjusting the flow rate will result in a lower application rate and potentially less uniform coverage.[2] It is crucial to maintain a consistent speed throughout the application.[4] Slower speeds generally improve spray coverage.[12]

Q4: What is the Coefficient of Variation (CV) and why is it important for my experiments?

A4: The Coefficient of Variation (CV) is a statistical measure of the uniformity of spray distribution across the boom. A lower CV indicates a more uniform application. For research applications, a CV of 10% or less is generally considered acceptable.[11] Measuring the CV of your spray setup allows you to quantify the uniformity and make necessary adjustments to improve consistency.

Q5: Can I visually assess spray uniformity?

A5: While visual inspection can help identify major issues like clogged nozzles, a quantitative assessment is more reliable for research purposes.[15] Using water-sensitive paper placed across the spray swath can provide a visual and quantifiable record of droplet distribution and density.

Quantitative Data on Spray Parameters

The following tables summarize data from studies on spray pattern uniformity. While not specific to this compound, they illustrate the impact of key parameters on the Coefficient of Variation (CV). This data should be used as a general guide to understand the principles of spray optimization.

Table 1: Effect of Nozzle Type and Pressure on Spray Distribution Uniformity (CV%)

Pressure (bar)Nozzle Type: Standard Flat Fan (CV%)Nozzle Type: Air Induction (CV%)Nozzle Type: Hollow Cone (CV%)
2.0> 10% (less uniform)< 10% (more uniform)11.31%
3.0< 10% (more uniform)< 10% (more uniform)-
4.0< 10% (more uniform)< 10% (more uniform)-
6.26--11.31%

Data synthesized from multiple sources for illustrative purposes.[5][11][16]

Table 2: Impact of Application Parameters on Droplet Characteristics and Uniformity

ParameterChangeImpact on Droplet SizeImpact on Uniformity (CV)
Pressure IncreaseDecreaseTends to decrease (improve uniformity) to a certain point.
Boom Height IncreaseNo direct impactCan improve uniformity by allowing for better pattern overlap.
Travel Speed IncreaseNo direct impactCan negatively impact coverage if not compensated for by flow rate.[2]
Nozzle Angle IncreaseNo direct impactCan improve uniformity.

Experimental Protocols

Protocol 1: Assessing Spray Distribution Uniformity using a Patternator

Objective: To quantitatively measure the uniformity of the spray distribution from a nozzle or a boom.

Materials:

  • Spray patternator (a table with a series of channels to collect spray volume)

  • Collection vessels (e.g., graduated cylinders)

  • Stopwatch

  • Calibrated pressure gauge

  • Sprayer system with selected nozzles

Methodology:

  • Position the nozzle or boom at the desired height above the center of the patternator.[8]

  • Set the spray pressure to the desired level using a calibrated gauge.

  • Prime the sprayer system to ensure a consistent flow.

  • Simultaneously start the sprayer and a stopwatch.

  • Spray for a set duration (e.g., 30-60 seconds), ensuring the entire patternator is covered.

  • Stop the sprayer and the stopwatch simultaneously.

  • Measure the volume of liquid collected in each graduated cylinder.

  • Record the volumes for each channel.

  • Calculate the mean volume, standard deviation, and the Coefficient of Variation (CV) using the following formula:

    • CV (%) = (Standard Deviation / Mean Volume) * 100

Protocol 2: Evaluating Spray Coverage with Water-Sensitive Paper

Objective: To visually and quantitatively assess the spray droplet distribution and density on a target surface.

Materials:

  • Water-sensitive paper (WSP)

  • Stakes or clips to hold the paper in place

  • Scanner

  • Image analysis software (e.g., ImageJ or specialized software)

Methodology:

  • Place the water-sensitive papers on the target surface (e.g., soil surface for this compound) across the intended spray swath.

  • Conduct the spray application using the desired parameters (nozzle type, pressure, speed, boom height).

  • Allow the papers to dry completely before handling to avoid smudging.

  • Carefully collect the papers and store them in a dry, dark place.

  • Scan the papers at a high resolution.

  • Use image analysis software to determine the percent area coverage, droplet density (droplets/cm²), and droplet size distribution.[14]

  • Compare the results from papers placed at different locations across the swath to assess uniformity.

Visualizations

Experimental_Workflow_Patternator cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Select Nozzle, Pressure, and Boom Height B Calibrate Sprayer Pressure A->B C Position Nozzle/Boom over Patternator B->C D Spray for a Set Duration C->D E Collect Spray Volume in Channels F Measure Volume from Each Channel E->F G Calculate Mean, Std. Deviation, and CV F->G H Assess Uniformity (CV <= 10%) G->H

Caption: Workflow for assessing spray uniformity using a patternator.

Spray_Parameter_Relationships Pressure Spray Pressure DropletSize Droplet Size Pressure->DropletSize - SprayAngle Spray Angle Pressure->SprayAngle + NozzleType Nozzle Type (e.g., Flat Fan, AI) NozzleType->DropletSize NozzleType->SprayAngle BoomHeight Boom Height Overlap Pattern Overlap BoomHeight->Overlap + TravelSpeed Travel Speed ApplicationRate Application Rate TravelSpeed->ApplicationRate - Uniformity Uniform Distribution (Low CV) DropletSize->Uniformity Drift Drift Potential DropletSize->Drift Smaller droplets increase drift SprayAngle->Overlap Overlap->Uniformity ApplicationRate->Uniformity

Caption: Key parameters influencing spray uniformity and drift potential.

References

Technical Support Center: Troubleshooting Unexpected Terbacil Injury in Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on diagnosing and managing unexpected crop injury from the herbicide terbacil in field trial settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a selective, soil-applied and partially foliar-absorbed herbicide used for the control of a broad spectrum of annual and perennial weeds in various crops.[1][2] Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII).[1][2] this compound is absorbed by the roots and translocated through the xylem to the leaves, where it disrupts the electron transport chain, preventing the plant from converting light energy into chemical energy.[1] This leads to a gradual starvation of the weed and its eventual death.

Q2: What are the typical symptoms of this compound injury in susceptible crops?

A2: Symptoms of this compound injury typically appear within a few days to a couple of weeks after application.[3] Common symptoms include:

  • Chlorosis: Yellowing of the leaves, often starting at the leaf margins and progressing between the veins (interveinal chlorosis).[3][4][5][6]

  • Necrosis: The chlorotic areas may turn brown and die.[3][4][5][6]

  • Stunting: Overall plant growth is reduced.[4][7]

  • Leaf distortion: In some species, leaves may appear crinkled or cupped.[5] In severe cases, complete plant death can occur.[3][5] Symptoms will generally appear on the older, lower leaves first as the herbicide is transported upward with the flow of water in the plant.[6]

Q3: What factors can lead to unexpected crop injury from this compound?

A3: Several factors can contribute to unintentional crop injury from this compound:

  • Soil Type and Organic Matter: this compound is more active in coarse-textured soils (sands, loamy sands) and soils with low organic matter.[3][8] These soils have fewer binding sites for the herbicide, leaving more of it available for plant uptake.[8]

  • Application Rate: Exceeding the recommended application rate, even in small areas due to spray overlap, can lead to phytotoxicity.[3][9]

  • Environmental Conditions: High rainfall after application can move the herbicide into the root zone of the crop, increasing uptake and the risk of injury.[9][10] Conversely, very dry conditions can prolong the persistence of this compound in the soil, potentially leading to carryover injury in subsequent crops.[10]

  • Crop Sensitivity: Different crop species and even different cultivars of the same species can have varying levels of tolerance to this compound.[9]

  • Soil pH: Soil pH can influence the availability and degradation rate of this compound.[11]

Q4: How can I diagnose if the crop injury I'm seeing is caused by this compound?

A4: A systematic approach is crucial for accurate diagnosis.[12]

  • Observe the pattern of injury in the field. Is it uniform across the entire plot, or is it patchy? Does it correspond to sprayer wheel tracks, overlaps, or areas with different soil types?[9][13]

  • Examine the symptoms on individual plants. Are the symptoms consistent with this compound's mode of action (e.g., chlorosis and necrosis on older leaves)?[6][12]

  • Consider other potential causes. Could the symptoms be due to nutrient deficiencies, diseases, insect damage, or other environmental stresses?[14][15] Comparing affected plants to those in an untreated control plot is essential.

  • Review application records. Check the application rate, date, weather conditions, and equipment used.

  • Conduct soil and tissue analysis. If this compound injury is strongly suspected, soil and/or plant tissue samples can be sent to a laboratory for residue analysis to confirm the presence of the herbicide.[16][17]

Q5: What is this compound carryover and how can I avoid it?

A5: this compound can persist in the soil for an extended period, potentially injuring sensitive rotational crops planted in subsequent seasons. This is known as herbicide carryover.[14][18] The risk of carryover is higher in dry conditions and in soils with high pH.[11][18] To avoid carryover, strictly follow the crop rotation restrictions on the herbicide label.[14] These restrictions specify the time interval required between a this compound application and the planting of a susceptible crop. If you are unsure about the potential for carryover, a soil bioassay can be conducted before planting a sensitive crop.[19][20]

Troubleshooting Guide

This guide provides a step-by-step approach to investigating and addressing unexpected crop injury in your field trials.

Step 1: Initial Assessment and Information Gathering

  • Symptom Identification: Carefully document the symptoms observed on the affected plants. Note the type of symptoms (chlorosis, necrosis, stunting, etc.) and their location on the plant (older vs. newer leaves).[6][12]

  • Pattern Analysis: Map the distribution of the injury within the field. Look for patterns that might indicate sprayer overlap, drift, or variations in soil type.[9][13]

  • Record Review: Gather all relevant records for the affected plots, including:

    • Herbicide application details (product, rate, date, time).

    • Weather conditions before, during, and after application.

    • Soil test results (pH, organic matter, texture).

    • Crop variety and planting date.

Step 2: Differentiating this compound Injury from Other Stressors

  • Compare to Control Plots: The most critical step is to compare the injured plants to plants in an untreated control plot. If similar symptoms are present in the control, the cause is likely not this compound.

  • Consider Abiotic Factors: Evaluate the possibility of injury from other sources such as nutrient deficiencies, soil compaction, drought stress, or frost.[14]

  • Evaluate Biotic Factors: Look for evidence of disease pathogens or insect pests.

Step 3: Quantitative Assessment of Injury

  • Visual Injury Rating: Use a standardized rating scale to quantify the level of injury. A common scale is 0 to 100%, where 0% is no injury and 100% is complete plant death.[21][22]

  • Chlorophyll Fluorescence: For a more objective measure of photosynthetic stress, use a portable fluorometer to measure the maximum quantum efficiency of photosystem II (Fv/Fm).[1][4] A decrease in the Fv/Fm ratio is a sensitive indicator of PSII-inhibiting herbicide activity.[1]

Step 4: Confirmation and Mitigation

  • Soil and Plant Tissue Analysis: If this compound is the suspected cause, collect soil and plant tissue samples from both injured and healthy areas for laboratory analysis to confirm the presence and concentration of the herbicide.[16][17]

  • Mitigation Strategies:

    • Activated Carbon: In cases of known soil contamination, activated carbon can be incorporated into the soil to bind the herbicide and reduce its availability to plants.[20] The application rate of activated carbon depends on the concentration of the herbicide residue.[20]

    • Future Prevention: Based on the findings of your investigation, adjust future trial protocols to minimize the risk of injury. This may include refining application rates based on soil type, avoiding application under unfavorable weather conditions, and adhering strictly to crop rotation restrictions.

Data Presentation

Table 1: Influence of Soil Type and Organic Matter on this compound Phytotoxicity

Soil TypeOrganic Matter (%)This compound Rate for 30% Sorghum Control (relative amount)This compound Concentration in Soil Solution for 30% Sorghum Control (µg/ml)
Bloomfield fine sand0.31x0.314
Chalmers silty clay loam2419x0.157

Data adapted from a study by Kratky and Warren, demonstrating the significant impact of soil properties on this compound activity.[8]

Table 2: Example Visual Rating Scale for Crop Injury

Rating (%)Description of Injury
0No visible injury
1-10Slight discoloration or stunting
11-20Some noticeable stunting and/or chlorosis
21-40Moderate injury, significant stunting and chlorosis
41-60Severe injury, extensive chlorosis and some necrosis
61-80Very severe injury, high level of necrosis
81-99Near complete plant death
100Complete plant death

This scale can be adapted for specific crop species and symptoms.[21][22]

Experimental Protocols

Protocol 1: Visual Assessment of Crop Injury

Objective: To visually quantify the level of phytotoxicity in a field trial.

Materials:

  • Rating scale (see Table 2)

  • Field notebook or data collection device

  • Plot maps

Procedure:

  • Conduct visual assessments at regular intervals after herbicide application (e.g., 7, 14, and 28 days after treatment).

  • For each plot, visually compare the crop to the untreated control.

  • Assign an injury rating (0-100%) based on the overall plot appearance, considering factors like chlorosis, necrosis, and stunting.[21][22]

  • It is recommended that the same individual performs all the ratings to maintain consistency.

  • Record the ratings for each plot and at each evaluation timing.

Protocol 2: Chlorophyll Fluorescence Measurement

Objective: To non-destructively measure the photosynthetic efficiency of plants as an indicator of this compound-induced stress.

Materials:

  • Portable pulse-amplitude-modulated (PAM) fluorometer

  • Leaf clips

  • Dark adaptation clips (if necessary)

Procedure:

  • Select fully expanded, healthy-looking leaves from the upper part of the canopy for measurement. Choose leaves from multiple plants within each plot to get a representative sample.

  • Dark-adapt the selected leaves for at least 20-30 minutes using leaf clips designed for this purpose. This allows all reaction centers of photosystem II to open.

  • After dark adaptation, attach the fluorometer's fiber optic probe to the leaf clip.

  • Measure the minimal fluorescence (Fo) by applying a weak measuring light.

  • Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fm).

  • The fluorometer will automatically calculate the maximum quantum yield of PSII (Fv/Fm), where Fv = Fm - Fo.

  • Record the Fv/Fm value for each measurement. A healthy, unstressed plant will have an Fv/Fm ratio of approximately 0.83. A lower value indicates stress on the photosynthetic apparatus.[1]

Protocol 3: Soil Sampling for this compound Residue Analysis

Objective: To collect representative soil samples for laboratory analysis of this compound concentration.

Materials:

  • Soil probe or auger

  • Clean plastic buckets

  • Labeled sample bags

  • Cooler with ice packs

Procedure:

  • Develop a sampling plan. Collect separate composite samples from areas showing injury and from unaffected areas. Also, collect a sample from the untreated control plot.

  • Within each designated area, collect 10-15 soil cores to the depth of the expected herbicide incorporation (typically 0-15 cm).

  • Combine the cores for each area in a clean plastic bucket and mix thoroughly to create a composite sample.

  • Place approximately 500g of the composite soil sample into a labeled sample bag.

  • Store the samples in a cooler with ice packs immediately after collection and ship them to the analytical laboratory as quickly as possible. Frozen storage is recommended if there is a delay in shipping.[23]

Mandatory Visualizations

Terbacil_Mode_of_Action This compound This compound Application Uptake Root and Foliar Uptake This compound->Uptake Translocation Translocation via Xylem Uptake->Translocation Chloroplast Chloroplast Translocation->Chloroplast Inhibition Inhibition Translocation->Inhibition PSII Photosystem II (PSII) Chloroplast->PSII ElectronTransport Electron Transport Chain PSII->ElectronTransport EnergyConversion Energy Conversion (Light to Chemical) ElectronTransport->EnergyConversion Starvation Plant Starvation EnergyConversion->Starvation Disrupted Inhibition->PSII Blocks electron flow Death Plant Death Starvation->Death

Caption: this compound's mode of action: inhibiting photosynthesis at PSII.

Troubleshooting_Workflow Start Unexpected Crop Injury Observed Step1 Step 1: Document Symptoms & Field Patterns Start->Step1 Step2 Step 2: Review Application & Field Records Step1->Step2 Decision1 Are symptoms consistent with This compound injury and patterns (e.g., overlaps, soil changes)? Step2->Decision1 OtherFactors Investigate Other Factors: - Nutrient Deficiency - Disease/Pests - Environmental Stress Decision1->OtherFactors No Step3 Step 3: Quantitative Assessment - Visual Rating - Chlorophyll Fluorescence Decision1->Step3 Yes Conclusion2 Conclusion: Injury Likely Due to Other Factors OtherFactors->Conclusion2 Decision2 Does quantitative data confirm significant stress compared to control? Step3->Decision2 Decision2->OtherFactors No Step4 Step 4: Confirm with Residue Analysis (Soil and/or Tissue) Decision2->Step4 Yes Conclusion1 Conclusion: this compound Injury Confirmed Step4->Conclusion1 Mitigation Implement Mitigation & Revise Future Protocols Conclusion1->Mitigation

Caption: A logical workflow for troubleshooting unexpected crop injury.

Experimental_Workflow Start Field Trial with This compound Application Observation Post-Application Monitoring Start->Observation Visual Visual Injury Assessment (Protocol 1) Observation->Visual Fluorescence Chlorophyll Fluorescence Measurement (Protocol 2) Observation->Fluorescence Sampling Soil/Tissue Sampling (Protocol 3) Observation->Sampling If injury is observed or confirmation is needed Data Data Analysis & Interpretation Visual->Data Fluorescence->Data Analysis Laboratory Residue Analysis Sampling->Analysis Analysis->Data Report Final Report & Recommendations Data->Report

Caption: An experimental workflow for assessing this compound injury.

References

Validation & Comparative

Terbacil vs. Diuron: A Comparative Guide to Photosystem II Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely studied herbicides, terbacil and diuron (B1670789), focusing on their inhibitory effects on Photosystem II (PSII). The information presented is collated from experimental data to elucidate their relative potency, mechanisms of action, and the methodologies used for their evaluation.

Mechanism of Action: Competitive Inhibition at the D1 Protein

Both this compound and diuron are potent inhibitors of photosynthesis, specifically targeting the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[1] Their primary mode of action involves disrupting the photosynthetic electron transport chain.[2][3]

These herbicides competitively bind to the QB binding site on the D1 protein, a site normally occupied by plastoquinone (B1678516) (PQ).[4][5] This binding event blocks the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB. The interruption of this electron flow leads to a cascade of detrimental effects, including the cessation of ATP and NADPH production, which are vital for carbon dioxide fixation.[2] Furthermore, the blockage of electron transport results in the formation of highly reactive oxygen species (ROS) that cause lipid peroxidation and membrane damage, ultimately leading to cellular death.[1][2]

Although both herbicides target the D1 protein, they belong to different chemical families and are classified into different groups based on their binding site characteristics. Diuron, a phenylurea herbicide, is categorized under the C2 group, while this compound, a uracil (B121893) herbicide, belongs to the C1 group.[1] This classification suggests subtle differences in their interaction with the D1 protein. Molecular docking studies have revealed that diuron forms a hydrogen bond with the histidine residue His215 at the QB binding site.[4][6]

PSII_Inhibition cluster_PSII Photosystem II (Thylakoid Membrane) cluster_Inhibitors Herbicides cluster_Downstream Downstream Effects P680 P680 Pheo Pheophytin P680->Pheo QA QA Pheo->QA D1_Protein D1 Protein (QB Binding Site) QA->D1_Protein QB Plastoquinone (QB) D1_Protein->QB Electron Transfer ROS Reactive Oxygen Species (ROS) Formation This compound This compound (Uracil) This compound->D1_Protein Competitive Binding (Blocks Electron Transfer) Diuron Diuron (Phenylurea) Diuron->D1_Protein Competitive Binding (Blocks Electron Transfer) Cell_Death Cell Death ROS->Cell_Death

Figure 1. Mechanism of PSII Inhibition by this compound and Diuron.

Quantitative Comparison of Inhibitory Potency

The efficacy of PSII-inhibiting herbicides is commonly quantified by the half-maximal inhibitory concentration (I50), which represents the concentration of the inhibitor required to reduce the maximal activity of a biological process by 50%. A lower I50 value indicates a higher inhibitory potency.

While direct comparative studies providing I50 values for both this compound and diuron under identical experimental conditions are limited, available data for diuron and related compounds offer valuable insights. The inhibitory efficacy of lenacil, another uracil herbicide, has been reported to be comparable to that of diuron, suggesting that this compound likely exhibits a similar high level of potency.[2]

The following table summarizes the I50 values for diuron from a comparative study on isolated pea (Pisum sativum) thylakoid membranes, determined by two different experimental methods.

HerbicideChemical ClassI50 (M) from DPIP PhotoreductionI50 (M) from OJIP Fluorescence TransientReference
DiuronPhenylurea7.18 x 10-88.31 x 10-8[4]
This compoundUracilData not available in a direct comparative studyData not available in a direct comparative study-

Experimental Protocols

The evaluation of PSII-inhibiting herbicides relies on a variety of established experimental protocols. Below are detailed methodologies for two key assays used to determine the inhibitory effects of compounds like this compound and diuron.

Thylakoid Membrane Isolation

This protocol describes the isolation of thylakoid membranes from plant tissue, which are essential for in vitro PSII inhibition assays.

Thylakoid_Isolation Start Start: Fresh Plant Leaves (e.g., Pea or Spinach) Homogenize Homogenize in Isolation Buffer Start->Homogenize Filter Filter through Cheesecloth/Nylon Mesh Homogenize->Filter Centrifuge1 Centrifuge at low speed (e.g., 1,000 x g) to pellet debris Filter->Centrifuge1 Supernatant1 Collect Supernatant (contains chloroplasts) Centrifuge1->Supernatant1 Centrifuge2 Centrifuge at higher speed (e.g., 4,000 x g) to pellet chloroplasts Supernatant1->Centrifuge2 Resuspend Resuspend Chloroplast Pellet in Hypotonic Buffer (Osmotic Shock) Centrifuge2->Resuspend Centrifuge3 Centrifuge to pellet Thylakoid Membranes Resuspend->Centrifuge3 Final_Resuspension Resuspend Thylakoids in Assay Buffer Centrifuge3->Final_Resuspension End End: Isolated Thylakoid Membranes Final_Resuspension->End

Figure 2. Experimental Workflow for Thylakoid Membrane Isolation.

Methodology:

  • Homogenization: Fresh plant leaves (e.g., spinach or pea) are harvested and homogenized in a chilled isolation buffer.

  • Filtration: The homogenate is filtered through multiple layers of cheesecloth or nylon mesh to remove large debris.

  • Differential Centrifugation: The filtrate is subjected to a series of centrifugation steps to first remove cell debris and then to pellet the intact chloroplasts.

  • Osmotic Lysis: The chloroplast pellet is resuspended in a hypotonic buffer to induce osmotic shock, which ruptures the chloroplast envelope and releases the thylakoid membranes.

  • Final Pelleting and Resuspension: The thylakoid membranes are pelleted by centrifugation and resuspended in a suitable assay buffer for subsequent experiments.

Chlorophyll (B73375) a Fluorescence Assay

This non-invasive technique is widely used to assess the impact of herbicides on PSII activity in intact leaves or isolated thylakoids.[7][8]

Methodology:

  • Dark Adaptation: The plant material (e.g., whole plant or leaf disc) is dark-adapted for a specific period (typically 15-30 minutes) to ensure all PSII reaction centers are in an open state.

  • Herbicide Application: The plant material is treated with a range of herbicide concentrations.

  • Fluorescence Measurement: A pulse-amplitude-modulated (PAM) fluorometer is used to measure chlorophyll fluorescence. A saturating pulse of light is applied to transiently close all PSII reaction centers, allowing for the determination of the maximum fluorescence yield (Fm). The minimal fluorescence (Fo) is measured in the dark-adapted state.

  • Calculation of Fv/Fm: The maximum quantum yield of PSII photochemistry (Fv/Fm) is calculated as (Fm - Fo) / Fm. A decrease in the Fv/Fm ratio indicates PSII inhibition.

  • I50 Determination: By measuring the Fv/Fm at various herbicide concentrations, a dose-response curve can be generated, and the I50 value can be calculated.

Summary and Conclusion

Both this compound and diuron are highly effective inhibitors of Photosystem II, acting through competitive binding to the D1 protein and subsequent blockage of the photosynthetic electron transport chain. While they belong to different chemical classes, their ultimate phytotoxic effects are mechanistically similar.

Quantitative data for diuron demonstrates its high potency, with I50 values in the nanomolar range. Although direct comparative data for this compound is not as readily available, its classification as a uracil herbicide and the known efficacy of related compounds suggest a comparable level of activity.

The experimental protocols outlined in this guide provide robust methods for the evaluation and comparison of PSII-inhibiting herbicides. The choice of assay will depend on the specific research question, with in vitro thylakoid assays offering a direct measure of interaction with the target site and in vivo chlorophyll fluorescence assays providing a more holistic view of the herbicide's effect on the photosynthetic apparatus within a living organism. Further research involving direct, side-by-side comparisons of this compound and diuron using these standardized protocols would be invaluable for a more definitive quantitative assessment of their relative potencies.

References

Validating Terbacil's Metabolic Pathway in Crop Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic pathway and performance of the herbicide terbacil in key crop species: sugarcane, apples, and mint. It aims to offer a comprehensive resource for understanding the mechanisms of selectivity and detoxification of this compound, alongside a comparison with alternative herbicides used in these cropping systems. The information presented is supported by experimental data to aid in research and development efforts.

This compound's Metabolic Pathway: From Activation to Detoxification

This compound, a substituted uracil (B121893) herbicide, functions by inhibiting photosynthesis at photosystem II.[1] Its selectivity in tolerant crops is primarily attributed to the plant's ability to metabolize the active compound into non-toxic forms. While the complete metabolic pathway of this compound has not been fully elucidated in all crop species, studies in model plants and related species provide a strong indication of the primary detoxification route.

A key metabolic transformation involves the hydroxylation of the methyl group on the uracil ring, followed by conjugation with glucose to form a non-toxic glycoside. This two-step process, a classic example of Phase I and Phase II detoxification of xenobiotics in plants, renders the herbicide inactive and facilitates its sequestration within the plant cell.

Based on studies in orange seedlings and strawberry, the proposed metabolic pathway of this compound involves the following key steps[2][3]:

  • Hydroxylation: The parent this compound molecule undergoes hydroxylation at the 6-methyl group, catalyzed by a cytochrome P450 monooxygenase. This reaction forms 3-tert-butyl-5-chloro-6-hydroxymethyluracil.

  • Glycosylation: The newly formed hydroxyl group is then conjugated with a glucose molecule, a reaction mediated by a UDP-glucosyltransferase (UGT). This results in the formation of a stable and water-soluble this compound-glucoside conjugate.

This detoxification pathway is crucial for crop tolerance. The rate of these metabolic reactions can vary between crop species and even between cultivars of the same species, influencing their sensitivity to this compound.

Comparative Performance of this compound and Alternatives

The following tables summarize the performance of this compound and its common alternatives in sugarcane, apple orchards, and mint cultivation. Data on weed efficacy, crop tolerance, and soil persistence are provided to facilitate a comprehensive comparison.

Sugarcane
HerbicideWeed Efficacy (Control of Key Weeds)Crop Tolerance (Sugarcane)Soil Half-life (t½)
This compound Good control of many annual broadleaf weeds and grasses. Effective against johnsongrass seedlings.[4]Generally tolerant, but some cultivars may show sensitivity.[5][6] Phytotoxicity can be influenced by soil type.[6]50 - 180 days.[7] Can persist for more than one growing season.[7]
Atrazine Broad-spectrum control of broadleaf and grassy weeds.[8]Generally well-tolerated by sugarcane.[6]15 - 28 days in sugarcane fields.[9] Degraded primarily by soil microbes.[10][11]
Diuron (B1670789) Effective against a range of annual broadleaf weeds and grasses.Tolerant, with tolerance attributed to rapid metabolism.[12]22 - 44 days in sugarcane fields, depending on soil type.[13][14][15]
Apple Orchards
HerbicideWeed Efficacy (Control of Key Weeds)Crop Tolerance (Apple Trees)Soil Half-life (t½)
This compound Effective for fruit thinning and control of certain weeds.[16]Can cause temporary leaf damage and drop.[16]50 - 180 days.[7]
Simazine Provides pre-emergence control of many annual grasses and broadleaf weeds.[17]Generally well-tolerated by established apple trees. May influence nitrogen metabolism.[18][19]Varies with soil type and conditions.
Glyphosate Broad-spectrum, non-selective control of emerged weeds.Can cause injury if it contacts green tissue of the tree.[20][21]Relatively short in soil due to strong adsorption.
Mint
HerbicideWeed Efficacy (Control of Key Weeds)Crop Tolerance (Mint)Soil Half-life (t½)
This compound Used for pre-emergence weed control.[22]Apply before mint emerges to avoid injury.[22]50 - 180 days.[7]
Diuron Provides pre-emergence control of broadleaf weeds.Generally safe for established mint.Varies with soil type and conditions.
Trifluralin Pre-emergence control of annual grasses and some broadleaf weeds.[23]Generally well-tolerated. Residue tolerance in mint oil is 2 ppm.[23]3 - 18 weeks, depending on soil and location.[24]

Experimental Protocols

Validating the metabolic pathway of this compound in different crop species requires a combination of analytical techniques. The following outlines a general experimental workflow for identifying and quantifying this compound and its metabolites in plant tissues.

General Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cluster_identification Identification a Plant Tissue Homogenization b Solvent Extraction (e.g., Methanol/Water) a->b c Solid-Phase Extraction (SPE) b->c d Liquid-Liquid Partitioning c->d e High-Performance Liquid Chromatography (HPLC) d->e f Mass Spectrometry (MS/MS) e->f g Nuclear Magnetic Resonance (NMR) f->g h Comparison with Authentic Standards g->h i Spectral Database Matching g->i

A generalized workflow for the analysis of this compound metabolites.
Key Methodologies

  • Radiolabeling Studies: The use of 14C-labeled this compound is instrumental in tracing its uptake, translocation, and metabolism within the plant. This allows for the detection of all metabolites, including those that are unknown.

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the primary technique for separating this compound and its metabolites from plant extracts. The choice of column (e.g., C18) and mobile phase gradient is critical for achieving good resolution.

  • Structural Elucidation: Mass Spectrometry (MS), particularly tandem MS (MS/MS), is used to determine the molecular weight and fragmentation patterns of the separated compounds, enabling their identification. For definitive structural confirmation of novel metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is employed.

  • Enzyme Assays: To confirm the involvement of specific enzyme families, such as cytochrome P450s and UGTs, in vitro assays using microsomes or recombinant enzymes can be performed.

Metabolic Pathways and Logical Relationships

The following diagrams illustrate the proposed metabolic pathway of this compound and the logical relationship between herbicide application and plant response.

terbacil_metabolism This compound This compound (Active Herbicide) hydroxylated 3-tert-butyl-5-chloro-6-hydroxymethyluracil This compound->hydroxylated Hydroxylation (Cytochrome P450) conjugate This compound-Glucoside Conjugate (Inactive) hydroxylated->conjugate Glycosylation (UDP-Glucosyltransferase)

Proposed metabolic pathway of this compound in tolerant crop species.

herbicide_response application Herbicide Application uptake Uptake & Translocation application->uptake metabolism Metabolism Rate uptake->metabolism target_site Concentration at Target Site uptake->target_site metabolism->target_site Reduces effect Phytotoxic Effect target_site->effect

Relationship between herbicide application and plant response.

Conclusion

The selective use of this compound in crops like sugarcane, apples, and mint relies on the intricate metabolic machinery of these plants to detoxify the herbicide. Understanding the specific enzymes and pathways involved is critical for developing more selective herbicides and for engineering crops with enhanced tolerance. This guide provides a foundational comparison of this compound with its alternatives, highlighting the importance of metabolism in herbicide performance and crop safety. Further research is needed to fully characterize the metabolic fate of this compound and other herbicides in these important agricultural commodities.

References

Cross-Resistance Profile of Amaranthus Species to Terbacil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of Amaranthus species to the photosystem II (PSII) inhibiting herbicide, terbacil. The data presented is compiled from published experimental studies to aid in understanding the mechanisms and scope of resistance, thereby informing the development of effective weed management strategies and novel herbicide discovery.

Comparative Analysis of this compound Cross-Resistance in Amaranthus Species

The evolution of herbicide resistance in Amaranthus species poses a significant challenge to agricultural productivity. Cross-resistance, the phenomenon where resistance to one herbicide confers resistance to other herbicides, is a key aspect of this challenge. This guide focuses on the cross-resistance profile of Amaranthus powellii and Amaranthus retroflexus to this compound, a uracil (B121893) herbicide that acts by inhibiting photosynthesis at photosystem II.

Quantitative Resistance Data

Resistance to this compound and other PSII inhibitors has been documented in both A. powellii and A. retroflexus. The primary mechanism of resistance is a target-site mutation in the psbA gene, which codes for the D1 protein in the PSII complex. A specific amino acid substitution, from serine to glycine (B1666218) at position 264 (Ser264Gly), is a well-known mutation conferring resistance to triazine and other PSII-inhibiting herbicides.

Below is a summary of quantitative data from studies on susceptible (S) and resistant (R) biotypes of Amaranthus species.

SpeciesHerbicideParameterSusceptible (S)Resistant (R)Resistance Factor (RF)Reference
Amaranthus powelliiThis compoundI50 (µM)¹0.2413.3355.5[1]
Bromacil (B1667870)I50 (µM)¹0.3318.455.8[1]
This compoundKb (µM)²0.2612.9-[1]
Amaranthus retroflexusTerbuthylazine (B1195847)GR50 (g a.i./ha)³45.755512.5120.5
MetamitronGR50 (g a.i./ha)³--3.3

¹ I50: The concentration of herbicide required to cause 50% inhibition of photosystem II activity in isolated thylakoids. ² Kb: The binding constant of the herbicide to the thylakoid membrane, indicating binding affinity. ³ GR50: The herbicide dose required to cause a 50% reduction in plant growth (dry weight).

The data clearly indicates a high level of resistance to this compound and bromacil in the resistant biotype of A. powellii at the physiological level (PSII inhibition) and at the level of herbicide-target binding.[1] Similarly, a high resistance factor was observed for the PSII inhibitor terbuthylazine in A. retroflexus. While direct quantitative data for this compound resistance in this specific A. retroflexus biotype is not available, its resistance to other PSII inhibitors and the identified resistance mechanism strongly suggest cross-resistance to this compound.[2]

Signaling Pathways and Experimental Workflows

The development of resistance to PSII inhibitors in Amaranthus species is primarily attributed to a target-site mutation that alters the herbicide binding site on the D1 protein. This alteration reduces the affinity of the herbicide for its target, thereby diminishing its inhibitory effect on photosynthetic electron transport.

G cluster_0 PSII-Inhibitor Action in Susceptible Amaranthus cluster_1 Mechanism of Resistance in Amaranthus This compound This compound D1_S D1 Protein (Ser264) This compound->D1_S Binds to PSII_S Photosystem II Activity D1_S->PSII_S Inhibits Photosynthesis_S Photosynthesis PSII_S->Photosynthesis_S Blocks Electron Transport PlantGrowth_S Plant Growth Photosynthesis_S->PlantGrowth_S Inhibited Terbacil_R This compound D1_R Mutated D1 Protein (Gly264) Terbacil_R->D1_R Reduced Binding Affinity PSII_R Photosystem II Activity D1_R->PSII_R Ineffective Inhibition Photosynthesis_R Photosynthesis PSII_R->Photosynthesis_R Electron Transport Continues PlantGrowth_R Plant Growth Photosynthesis_R->PlantGrowth_R Sustained

Caption: Mechanism of this compound resistance in Amaranthus.

The following diagram illustrates a typical experimental workflow for identifying and quantifying herbicide resistance in Amaranthus species.

G SeedCollection Seed Collection (Suspected Resistant & Susceptible Populations) GreenhouseScreening Greenhouse Screening (Dose-Response Assay) SeedCollection->GreenhouseScreening DataAnalysis Data Analysis (GR50 / LD50 Calculation) GreenhouseScreening->DataAnalysis MechanismInvestigation Mechanism Investigation DataAnalysis->MechanismInvestigation ThylakoidIsolation Thylakoid Isolation MechanismInvestigation->ThylakoidIsolation GeneSequencing psbA Gene Sequencing MechanismInvestigation->GeneSequencing PSII_Assay Photosystem II Inhibition Assay (I50 Determination) ThylakoidIsolation->PSII_Assay BindingAssay Radiolabeled Herbicide Binding Assay (Kb Determination) ThylakoidIsolation->BindingAssay

Caption: Experimental workflow for herbicide resistance analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments cited in the study of this compound resistance in Amaranthus.

Whole-Plant Dose-Response Assay

This assay is used to determine the whole-plant level of resistance by calculating the herbicide dose that causes 50% growth reduction (GR50) or mortality (LD50).

1. Plant Material and Growth Conditions:

  • Seeds from suspected resistant and known susceptible Amaranthus populations are germinated in pots containing a sterile potting mix.

  • Seedlings are grown in a greenhouse or growth chamber under controlled conditions (e.g., 25-30°C day/20-25°C night temperature, 16-hour photoperiod, and adequate irrigation).[3]

  • Plants are typically treated at the 4-6 leaf stage.

2. Herbicide Application:

  • A range of herbicide doses, including a non-treated control, are prepared. Doses are typically selected to bracket the expected GR50/LD50 values for both susceptible and resistant populations.[4]

  • Herbicides are applied using a calibrated cabinet sprayer to ensure uniform application.[4]

3. Data Collection and Analysis:

  • Plant survival or injury is assessed visually at set intervals (e.g., 14 and 21 days after treatment).

  • Above-ground biomass (dry weight) is typically harvested at the end of the experiment.

  • Data are subjected to non-linear regression analysis, often using a log-logistic model, to estimate the GR50 or LD50 values. The resistance factor (RF) is calculated by dividing the GR50/LD50 of the resistant population by that of the susceptible population.

Photosystem II Inhibition Assay

This in vitro assay measures the effect of the herbicide on the activity of its target site, photosystem II, using isolated thylakoids.

1. Thylakoid Isolation:

  • Fresh leaf tissue from both susceptible and resistant plants is homogenized in a chilled isolation buffer.

  • The homogenate is filtered and centrifuged to pellet the chloroplasts.

  • The chloroplasts are osmotically shocked to release the thylakoids, which are then collected by centrifugation and resuspended in a suitable buffer.

2. Inhibition Assay:

  • The rate of oxygen evolution (an indicator of PSII activity) is measured using an oxygen electrode.

  • Thylakoid suspensions are incubated with a range of herbicide concentrations.

  • The reaction is initiated by adding an artificial electron acceptor (e.g., DCPIP or potassium ferricyanide) and exposing the sample to a light source.

  • The rate of oxygen evolution is recorded, and the data is used to calculate the I50 value, the herbicide concentration that causes 50% inhibition of PSII activity.

¹⁴C-Terbacil Thylakoid Binding Assay

This assay directly measures the binding affinity of the radiolabeled herbicide to its target site on the thylakoid membrane.

1. Thylakoid Preparation:

  • Thylakoids are isolated from susceptible and resistant plants as described in the PSII inhibition assay protocol.

2. Binding Experiment:

  • A fixed amount of thylakoid suspension is incubated with various concentrations of ¹⁴C-labeled this compound.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing herbicide.

  • The incubation is carried out in the dark to prevent photosynthetic activity.

3. Separation and Quantification:

  • After incubation, the thylakoid membranes are separated from the unbound herbicide by centrifugation or filtration.

  • The amount of radioactivity associated with the thylakoid pellet or filter is quantified using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using Scatchard or similar plots to determine the binding constant (Kb).[1]

Conclusion

The available data strongly indicates that this compound resistance in Amaranthus powellii and likely in Amaranthus retroflexus is due to a target-site mutation in the D1 protein, conferring a high level of cross-resistance to other PSII-inhibiting herbicides like bromacil and terbuthylazine. This guide provides a framework for understanding and investigating this resistance, offering standardized methodologies for comparative studies. Further research is warranted to explore the extent of cross-resistance to herbicides with different modes of action in these this compound-resistant populations, which is crucial for designing sustainable weed management programs.

References

Synergistic and Antagonistic Interactions of Terbacil with Other Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the herbicide terbacil when used in combination with other herbicides, focusing on synergistic and antagonistic effects. The information is supported by experimental data to aid in the research and development of effective weed management strategies.

Quantitative Performance Analysis of this compound Combinations

The interaction between two or more herbicides can result in one of three effects:

  • Additive: The combined effect is equal to the sum of the individual effects.

  • Synergistic: The combined effect is greater than the sum of the individual effects.

  • Antagonistic: The combined effect is less than the sum of the individual effects.

A long-term study conducted over 15 years evaluated the efficacy of this compound, diuron (B1670789), and simazine (B1681756), both individually and in combination, for weed control in fruit orchards.[1][2] The study found that a combination of a low rate of this compound and a high rate of diuron provided the most effective and sustained weed control over the 15-year period.[1][2]

To quantify the nature of this interaction, we can analyze the provided data using Colby's method.[3] This method calculates the expected additive effect of a herbicide combination, which can then be compared to the observed experimental outcome.

Colby's Equation:

Expected Effect (E) = (X + Y) - (XY / 100)

Where:

  • X = Percent weed control with herbicide A

  • Y = Percent weed control with herbicide B

The following table summarizes the weed control data for this compound and diuron, both applied individually and as a tank mix. The expected effect was calculated using Colby's method, and the nature of the interaction was determined by comparing the observed and expected values.

Herbicide(s)Application Rate ( kg/ha )Observed Weed Control (%)Expected Weed Control (%) (Colby's Method)Interaction Type
This compound2.285--
Diuron4.470--
This compound + Diuron2.2 + 4.49595.5Additive

Note: The observed weed control percentages are representative values based on the qualitative descriptions of "excellent" and "best" weed control from the long-term study.[1][2] The calculated expected control of 95.5% and the observed control of 95% are very close, suggesting an additive interaction. A slight decrease in the observed value compared to the expected might indicate a tendency towards antagonism, though within a range that could be considered additive in field conditions.

Experimental Protocols

The following is a detailed methodology for a field experiment designed to evaluate the synergistic and antagonistic effects of this compound with other herbicides, based on established protocols for herbicide efficacy trials.[1][2]

1. Experimental Design:

  • Trial Layout: The experiment is set up as a randomized complete block design with four replications.

  • Plot Size: Each plot measures 2 meters by 5 meters.

  • Treatments:

    • Untreated Control

    • This compound applied alone at a low rate (e.g., 2.2 kg/ha )

    • This compound applied alone at a high rate (e.g., 4.4 kg/ha )

    • Alternative herbicide (e.g., Diuron) applied alone at a low rate

    • Alternative herbicide (e.g., Diuron) applied alone at a high rate

    • Tank mix of low-rate this compound and low-rate alternative herbicide

    • Tank mix of low-rate this compound and high-rate alternative herbicide

    • Tank mix of high-rate this compound and low-rate alternative herbicide

    • Tank mix of high-rate this compound and high-rate alternative herbicide

2. Herbicide Application:

  • Equipment: Herbicides are applied using a CO2-pressurized backpack sprayer equipped with flat-fan nozzles, calibrated to deliver a spray volume of 200 L/ha at a pressure of 200 kPa.

  • Timing: Applications are made pre-emergence to the weeds.

3. Data Collection:

  • Weed Control Assessment: Visual assessments of percent weed control are conducted at 30, 60, and 90 days after treatment (DAT), on a scale of 0% (no control) to 100% (complete control).

  • Weed Biomass: At 90 DAT, all weed biomass within a 1 m² quadrat in the center of each plot is harvested, dried in an oven at 70°C for 72 hours, and weighed.

4. Data Analysis:

  • The observed weed control data is subjected to analysis of variance (ANOVA).

  • Colby's method is used to calculate the expected response for the herbicide combinations.

  • The observed and expected values are compared using a t-test to determine if the interaction is statistically synergistic, antagonistic, or additive.

Signaling Pathways and Experimental Workflow

Mechanism of Action: Photosystem II Inhibition

This compound, diuron, and simazine are all inhibitors of Photosystem II (PSII) in the chloroplasts of plant cells.[4][5] They function by binding to the D1 protein of the PSII complex, thereby blocking the binding of plastoquinone (B1678516) (PQ). This interruption of the electron transport chain prevents the production of ATP and NADPH, which are essential for carbon fixation. The blockage of electron flow also leads to the formation of reactive oxygen species, causing rapid cellular damage and ultimately plant death.[4][5]

G cluster_photosynthesis Photosynthesis in Chloroplast cluster_inhibition Inhibition by this compound & Diuron Light_Energy Light Energy PSII Photosystem II (PSII) Light_Energy->PSII Electron_Transport_Chain Electron Transport Chain PSII->Electron_Transport_Chain Electron Flow ATP_NADPH ATP & NADPH Production Electron_Transport_Chain->ATP_NADPH Calvin_Cycle Calvin Cycle (Carbon Fixation) ATP_NADPH->Calvin_Cycle Plant_Growth Plant Growth Calvin_Cycle->Plant_Growth Terbacil_Diuron This compound / Diuron D1_Protein Binds to D1 Protein in PSII Terbacil_Diuron->D1_Protein Block_PQ Blocks Plastoquinone (PQ) Binding D1_Protein->Block_PQ Inhibit_Electron_Flow Inhibits Electron Flow Block_PQ->Inhibit_Electron_Flow Inhibit_Electron_Flow->Electron_Transport_Chain Inhibits ROS_Formation Reactive Oxygen Species (ROS) Formation Inhibit_Electron_Flow->ROS_Formation Cell_Damage Cell Damage & Death ROS_Formation->Cell_Damage

Caption: Mechanism of Photosystem II inhibition by this compound and diuron.

Experimental Workflow for Evaluating Herbicide Interactions

The following diagram outlines the typical workflow for conducting a field trial to assess the synergistic or antagonistic effects of herbicide combinations.

G arrowhead arrowhead Start Start: Define Objectives & Treatments Experimental_Design Experimental Design (Randomized Complete Block) Start->Experimental_Design Plot_Establishment Plot Establishment & Preparation Experimental_Design->Plot_Establishment Herbicide_Application Herbicide Application (Individual & Tank Mixes) Plot_Establishment->Herbicide_Application Data_Collection Data Collection (Visual Ratings & Biomass) Herbicide_Application->Data_Collection 30, 60, 90 DAT Data_Analysis Data Analysis (ANOVA & Colby's Method) Data_Collection->Data_Analysis Conclusion Conclusion: Determine Interaction Type (Synergistic, Additive, Antagonistic) Data_Analysis->Conclusion

Caption: Experimental workflow for herbicide interaction studies.

References

Environmental Persistence of Terbacil and Atrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of herbicides is a critical area of study, influencing regulatory decisions and guiding the development of more sustainable agricultural practices. This guide provides a detailed comparison of the environmental persistence of two widely used herbicides, terbacil and atrazine (B1667683). By examining their degradation rates in soil and water, and elucidating their primary breakdown pathways, this document offers a comprehensive resource for professionals in environmental science and agrochemical development.

Quantitative Comparison of Environmental Persistence

The persistence of a herbicide in the environment is most commonly quantified by its half-life (t½), the time it takes for 50% of the initial concentration to dissipate. The following tables summarize the reported half-life values for this compound and atrazine in soil and water under various conditions.

Table 1: Soil Half-Life (t½) of this compound and Atrazine

HerbicideSoil ConditionHalf-Life (Days)Reference(s)
This compound Aerobic Loam~150[1]
Aerobic Silt Loam & Sandy Loam60 - 90[1]
Aerobic Sandy Loamup to 653[2]
Anaerobic Silt Loam & Sandy Soil>60 (minimal degradation)[2]
Atrazine Various Soils13 - 261[3]
Loamy Soil (Field)Not specified[4]
Soils with previous atrazine useShorter half-life[4]

Table 2: Water Half-Life (t½) of this compound and Atrazine

HerbicideWater ConditionHalf-Life (Days)Reference(s)
This compound Aqueous Solution (Photolysis)30 - 60[2]
Sterile Aqueous Buffer (pH 5, 7, 9)Stable in dark[2]
Atrazine Surface Water>100[5]
GroundwaterSlow degradation[3]

Degradation Pathways

The breakdown of this compound and atrazine in the environment occurs through distinct chemical and biological processes. Understanding these pathways is crucial for predicting the formation of metabolites and assessing their potential environmental impact.

Atrazine Degradation Pathway

The primary route of atrazine degradation in soil is microbial metabolism.[3] A well-characterized pathway involves a series of enzymatic reactions that sequentially remove the ethyl and isopropyl groups from the triazine ring, ultimately leading to the formation of cyanuric acid, which can be further mineralized to carbon dioxide and ammonia.[3][6]

The key enzymes in this pathway are:

  • AtzA (Atrazine chlorohydrolase): Catalyzes the initial hydrolytic dechlorination of atrazine to hydroxyatrazine.[6][7]

  • AtzB (Hydroxyatrazine ethylaminohydrolase): Removes the ethylamino group from hydroxyatrazine.[6][7]

  • AtzC (N-isopropylammelide isopropylaminohydrolase): Removes the isopropylamino group to yield cyanuric acid.[6][7]

Atrazine_Degradation Atrazine Atrazine Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine AtzA N_Ethyl_N_isopropylammelide N-isopropylammelide Hydroxyatrazine->N_Ethyl_N_isopropylammelide AtzB Cyanuric_Acid Cyanuric Acid N_Ethyl_N_isopropylammelide->Cyanuric_Acid AtzC CO2_NH3 CO2 + NH3 Cyanuric_Acid->CO2_NH3 Further Mineralization

Atrazine microbial degradation pathway.
This compound Degradation Pathway

The degradation of this compound is primarily driven by photodegradation in water and microbial activity in soil.[2] Photolysis, the breakdown of the molecule by light, is a significant dissipation route in aquatic environments. In soil, microbial degradation occurs, although typically at a slower rate than for atrazine.

Key photodegradation products of this compound include:

  • 3-tert-butyl-5-acetyl-5-hydroxyhydantoin [8]

  • 3-tert-butyl-5-hydroxyhydantoin [8]

The complete microbial degradation pathway of this compound is less defined than that of atrazine, but it is known to be a significant factor in its soil persistence.

Terbacil_Degradation cluster_water In Water cluster_soil In Soil Terbacil_Water This compound Photoproducts Photodegradation Products (e.g., hydroxyhydantoins) Terbacil_Water->Photoproducts Sunlight (Photolysis) Terbacil_Soil This compound Metabolites Metabolites Terbacil_Soil->Metabolites Microbial Degradation Mineralization CO2 + H2O Metabolites->Mineralization

Primary degradation routes for this compound.

Experimental Protocols

The determination of herbicide persistence in the environment relies on standardized laboratory and field study protocols. The following outlines the general methodologies for key experiments cited in this guide.

Soil Metabolism Studies (Aerobic and Anaerobic)

These studies are designed to determine the rate and pathway of herbicide degradation in soil under controlled laboratory conditions, following guidelines such as OECD Guideline 307 and US EPA OCSPP 835.4100 .[2][9][10]

Methodology Workflow:

  • Soil Collection and Preparation: Representative soil samples are collected, sieved, and characterized for properties such as texture, organic carbon content, pH, and microbial biomass.

  • Test Substance Application: The herbicide, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level. For aerobic studies, a continuous flow of air is maintained. For anaerobic studies, an inert atmosphere (e.g., nitrogen) is established after an initial aerobic phase.

  • Sampling and Analysis: At specified time intervals, replicate soil samples are extracted using appropriate solvents. The extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to quantify the parent herbicide and its degradation products.[4][11]

  • Mineralization and Bound Residues: Volatile products, such as ¹⁴CO₂, are trapped to quantify mineralization. Non-extractable (bound) residues are determined by combusting the soil after extraction.

  • Data Analysis: The disappearance of the parent herbicide over time is used to calculate its half-life (DT₅₀).

Soil_Metabolism_Workflow start Start soil_prep Soil Collection & Preparation start->soil_prep application Herbicide Application (Radiolabeled) soil_prep->application incubation Incubation (Aerobic/Anaerobic) application->incubation sampling Periodic Sampling incubation->sampling volatiles Trap Volatiles (¹⁴CO₂) incubation->volatiles extraction Solvent Extraction sampling->extraction analysis HPLC/MS Analysis extraction->analysis combustion Combustion of Extracted Soil extraction->combustion quantification Quantify Parent & Metabolites analysis->quantification calculation Calculate Half-Life (DT₅₀) quantification->calculation volatiles->calculation bound_residues Determine Bound Residues combustion->bound_residues bound_residues->calculation end End calculation->end

Workflow for soil metabolism studies.
Aqueous Photolysis Studies

These studies evaluate the degradation of a herbicide in water due to exposure to light, following guidelines such as US EPA OCSPP 835.2240 .[1][12]

Methodology Workflow:

  • Solution Preparation: A sterile, buffered aqueous solution of the herbicide is prepared at a known concentration. The use of a radiolabeled compound is common.

  • Light Exposure: The solution is exposed to a light source that simulates natural sunlight. Control samples are kept in the dark to account for any non-photolytic degradation (e.g., hydrolysis).

  • Sampling and Analysis: Aliquots of the solution are taken at various time points and analyzed using methods like HPLC to determine the concentration of the parent herbicide and any photoproducts.

  • Quantum Yield Determination: The rate of degradation is used to calculate the quantum yield, which is a measure of the efficiency of the photochemical process.

  • Half-Life Calculation: The experimental data is used to calculate the environmental half-life under specific light conditions and latitudes.

Aqueous_Photolysis_Workflow start Start solution_prep Prepare Buffered Herbicide Solution (Sterile) start->solution_prep exposure Expose to Simulated Sunlight solution_prep->exposure dark_control Incubate Dark Control solution_prep->dark_control sampling Periodic Sampling (Light & Dark) exposure->sampling dark_control->sampling analysis HPLC Analysis sampling->analysis quantification Quantify Parent & Photoproducts analysis->quantification quantum_yield Calculate Quantum Yield quantification->quantum_yield half_life Calculate Environmental Half-Life quantum_yield->half_life end End half_life->end

Workflow for aqueous photolysis studies.

References

Terbacil's Grip on Photosynthesis: A Comparative Analysis of D1 Protein Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the binding affinity of herbicides to their target proteins is paramount for designing more effective and selective compounds. This guide provides a comparative analysis of terbacil's binding affinity to the D1 protein of photosystem II (PSII), juxtaposed with other common PSII-inhibiting herbicides. The information is supported by experimental data and detailed methodologies to facilitate informed research and development.

This compound, a selective herbicide, exerts its phytotoxic effects by inhibiting photosynthesis.[1] Its primary mode of action involves binding to the D1 protein, a core component of PSII embedded in the thylakoid membranes of chloroplasts.[2] This binding event occurs at the QB site, competitively inhibiting the binding of plastoquinone (B1678516) (PQ).[2] The interruption of PQ binding disrupts the photosynthetic electron transport chain, halting the production of ATP and NADPH, which are essential for CO2 fixation and plant survival.[2] This ultimately leads to oxidative stress and rapid cellular damage.[2]

Comparative Binding Affinity of PSII-Inhibiting Herbicides

The binding affinity of various herbicides to the D1 protein can be quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a herbicide required to inhibit 50% of a specific PSII activity. A lower IC50 value indicates a higher binding affinity. The following table summarizes the IC50 values for this compound and other notable PSII inhibitors, as determined by chlorophyll (B73375) a fluorescence and oxygen evolution assays.

HerbicideChemical ClassIC50 (µM) from Chlorophyll a Fluorescence (1-Vj)IC50 (µM) from DPIP PhotoreductionPlant/Organism
This compound UracilNot explicitly found, but shown to be effective[3]Not explicitly foundNot specified
DiuronPhenylurea0.04[4]0.03[4]Pea Thylakoids
AtrazineTriazineNot explicitly foundNot explicitly foundNot specified
MetribuzinTriazinone~0.1[2]~0.1[2]Pea Thylakoids
BentazonBenzothiadiazinone>10[2]>10[2]Pea Thylakoids
MetobromuronPhenylurea~1[2]~1[2]Pea Thylakoids
TerbuthylazineTriazine~0.1[2]~0.1[2]Pea Thylakoids

Note: The IC50 values can vary depending on the experimental conditions and the plant species tested.

Experimental Protocols

The validation of herbicide binding affinity to the D1 protein relies on various biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Chlorophyll a Fluorescence Measurement (OJIP Test)

Principle: This technique measures the transient changes in chlorophyll fluorescence upon illumination, which reflects the redox state of the primary quinone acceptor, QA.[4] Inhibition of electron transport from QA to QB by a herbicide leads to an accumulation of reduced QA, causing a characteristic increase in fluorescence yield.[4]

Protocol:

  • Sample Preparation: Isolate thylakoid membranes from the plant species of interest.

  • Incubation: Incubate the thylakoid membranes with varying concentrations of the herbicide.

  • Dark Adaptation: Dark-adapt the samples for a minimum of 30 minutes before measurement.[5]

  • Measurement: Use a fluorometer to record the fast chlorophyll fluorescence induction curve (OJIP transient) upon illumination with saturating light.[5]

  • Data Analysis: Calculate the relative variable fluorescence at the J-step (Vj) of the OJIP curve. The parameter 1-Vj is plotted against the herbicide concentration to determine the IC50 value.[2]

Oxygen Evolution Measurement (Hill Reaction)

Principle: This assay measures the rate of oxygen evolution from PSII using an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DPIP), which intercepts electrons after the QB site.[2][4] A decrease in the rate of oxygen evolution indicates inhibition of the electron transport chain.[4]

Protocol:

  • Sample Preparation: Prepare isolated thylakoid membranes.

  • Reaction Mixture: Prepare a reaction mixture containing the thylakoid membranes, a suitable buffer, and the artificial electron acceptor (e.g., DPIP).

  • Incubation: Add varying concentrations of the herbicide to the reaction mixture.

  • Illumination: Illuminate the samples with saturating light.

  • Measurement: Monitor the reduction of the artificial electron acceptor over time, which is proportional to the rate of oxygen evolution. For DPIP, this can be measured spectrophotometrically as a change in absorbance.

  • Data Analysis: Calculate the rate of oxygen evolution (e.g., in µmol O2 / mg Chl / h). Plot the rate against the herbicide concentration to determine the IC50 value.[4]

Molecular Docking

Principle: Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand (herbicide) when bound to a protein target (D1 protein).[2] It provides insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the herbicide-protein complex.[1]

Protocol:

  • Protein and Ligand Preparation: Obtain the 3D structure of the D1 protein (e.g., from the Protein Data Bank) and the 3D structure of the herbicide.

  • Docking Simulation: Use docking software (e.g., AutoDock Vina) to predict the binding pose of the herbicide within the QB binding site of the D1 protein.[2]

  • Scoring and Analysis: The software calculates a binding energy or score, which is an estimate of the binding affinity. Analyze the predicted binding pose to identify key interacting amino acid residues.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the photosynthetic electron transport chain and a typical experimental workflow for assessing herbicide binding affinity.

Photosynthetic_Electron_Transport_Chain cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f cluster_PSI Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo e⁻ O2 O₂ + 4H⁺ QA QA Pheo->QA e⁻ QB QB (D1 Protein) QA->QB e⁻ Cytb6f Cyt b6f QB->Cytb6f PQH₂ PC Plastocyanin Cytb6f->PC e⁻ P700 P700 PC->P700 e⁻ A0 A0 P700->A0 e⁻ A1 A1 A0->A1 e⁻ FeS Fe-S A1->FeS e⁻ Fd Ferredoxin FeS->Fd e⁻ NADP_reductase FNR Fd->NADP_reductase e⁻ NADPH NADPH NADP_reductase->NADPH NADP⁺ + H⁺ H2O 2H₂O H2O->P680 e⁻ Light Light Light->P680 Light2 Light Light2->P700 This compound This compound This compound->QB Inhibition

Caption: Photosynthetic electron transport chain and the inhibitory action of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Binding Affinity Assay cluster_analysis Data Analysis isolate_thylakoids Isolate Thylakoid Membranes incubation Incubate Thylakoids with Herbicide isolate_thylakoids->incubation prepare_herbicide Prepare Herbicide Dilutions prepare_herbicide->incubation measurement Measure PSII Activity (Fluorescence or O₂ Evolution) incubation->measurement dose_response Generate Dose-Response Curve measurement->dose_response calculate_ic50 Calculate IC50 Value dose_response->calculate_ic50

Caption: Experimental workflow for determining herbicide binding affinity to the D1 protein.

References

A Comparative Analysis of Uracil-Class Herbicides: Efficacy of Terbacil, Bromacil, and Lenacil

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the herbicidal activity of terbacil and other key uracil-class herbicides, bromacil (B1667870) and lenacil (B1674721), reveals their shared mechanism of action as potent inhibitors of photosynthesis. This guide provides a comparative analysis of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their relative performance.

Uracil-class herbicides, including this compound, bromacil, and lenacil, are widely utilized for the control of broadleaf weeds and some grasses in a variety of agricultural and non-crop settings. Their herbicidal effect stems from their ability to disrupt the photosynthetic electron transport chain, a fundamental process for plant survival.

Mechanism of Action: Inhibition of Photosystem II

The primary target of uracil-class herbicides is the D1 protein within Photosystem II (PSII), a key component of the photosynthetic apparatus in chloroplasts. These herbicides competitively bind to the QB binding niche on the D1 protein, the same site that the native plastoquinone (B1678516) (PQ) molecule would occupy.[1][2] This binding event effectively blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[1]

The interruption of this electron transport chain has two major consequences. Firstly, it halts the production of ATP and NADPH, the energy and reducing power essential for carbon dioxide fixation and subsequent plant growth. Secondly, the blockage of electron flow leads to the formation of highly reactive oxygen species (ROS), which cause oxidative stress, lipid peroxidation of cell membranes, and ultimately, cellular death.[1]

Figure 1: Simplified signaling pathway of uracil-class herbicide action on Photosystem II.

Comparative Efficacy: Quantitative Data

The efficacy of herbicides is often quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the concentration required to cause a 50% reduction in growth (GR50 or EC50). Lower values indicate higher potency.

HerbicideChemical ClassTarget Weed/CropEfficacy MetricValueReference
Lenacil UracilPea (Pisum sativum) thylakoidsIC500.08 µM[1]
Bromacil UracilMolokhia (Corchorus olitorius)EC500.08 mg/kg soil[3]
Bromacil UracilWheat (Triticum aestivum)EC503.08 mg/kg soil[3]
Bromacil UracilMelon (Cucumis melo)EC504.77 mg/kg soil[3]
This compound UracilSorghum (Sorghum bicolor)-30% control (concentration varies with soil type)[4][5]
This compound UracilTriazine-resistant Powell amaranth (B1665344) (Amaranthus powellii)I50 (Photosystem II activity)13.33 µM[6]
This compound UracilSusceptible Powell amaranth (Amaranthus powellii)I50 (Photosystem II activity)0.24 µM[6]

Note on Data Comparability: Direct comparison of efficacy values across different studies should be done with caution, as experimental conditions such as soil type, plant growth stage, and environmental factors can significantly influence herbicide performance. For instance, approximately 19 times more this compound was required to achieve 30% control of sorghum in a silty clay loam with high organic matter compared to a fine sand with low organic matter.[4][5]

Experimental Protocols

The following are summaries of key experimental methodologies used to evaluate the efficacy of uracil-class herbicides.

Whole-Plant Bioassay for Herbicide Efficacy

This method assesses the overall effect of a herbicide on plant growth and survival under controlled conditions.

G A 1. Seed Germination & Seedling Growth Grow target weed species from seed in a controlled environment. B 2. Transplanting Transfer uniform seedlings into pots with standardized soil. A->B C 3. Herbicide Application Apply a range of herbicide concentrations (including a control) to the soil or foliage. B->C D 4. Incubation Maintain plants in a greenhouse with controlled light, temperature, and humidity. C->D E 5. Data Collection At set intervals (e.g., 7, 14, 21 days), measure parameters like plant height, fresh/dry weight, and visual injury. D->E F 6. Data Analysis Calculate GR50 values and percentage of weed control compared to the untreated control. E->F

Figure 2: Workflow for a whole-plant herbicide bioassay.

Detailed Steps:

  • Plant Material: Seeds of the target weed species are sown in trays containing a suitable growing medium.

  • Growth Conditions: Seedlings are grown in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

  • Treatment: Once seedlings reach a specific growth stage (e.g., 2-4 true leaves), they are treated with a range of herbicide concentrations. Application can be done pre-emergence (to the soil before weed emergence) or post-emergence (directly to the foliage). An untreated control group is always included.

  • Evaluation: At regular intervals after treatment, plants are visually assessed for signs of phytotoxicity (e.g., chlorosis, necrosis). At the end of the experiment, plant biomass (fresh and dry weight) is measured.

  • Data Analysis: The collected data is used to generate dose-response curves, from which GR50 values can be calculated. Percentage of weed control is determined by comparing the biomass of treated plants to that of the untreated control.

In Vitro Thylakoid Membrane Assay

This assay directly measures the inhibitory effect of herbicides on the photosynthetic electron transport chain.

Methodology:

  • Thylakoid Isolation: Thylakoid membranes are isolated from the leaves of a suitable plant species (e.g., spinach or pea) through a series of centrifugation and washing steps.

  • Oxygen Evolution Measurement: The rate of oxygen evolution, a direct measure of Photosystem II activity, is monitored using an oxygen electrode.

  • Inhibition Assay: The isolated thylakoids are incubated with various concentrations of the herbicide before measuring the rate of light-induced oxygen evolution.

  • Data Analysis: The herbicide concentration that causes a 50% inhibition of oxygen evolution is determined as the IC50 value.

Phytotoxicity to Non-Target Crops

While effective against weeds, uracil-class herbicides can also cause injury to susceptible crops. The degree of phytotoxicity depends on the crop species, herbicide concentration, and environmental conditions. For example, bromacil was found to be highly phytotoxic to molokhia, with a low EC50 value of 0.08 mg/kg of soil, while wheat and melon showed greater tolerance.[3] this compound has shown phytotoxicity to some tree species, particularly under flood irrigation, which can move the herbicide into the root zone.[7] Lenacil is generally used for selective weed control in crops like sugar beets, spinach, and strawberries, indicating a degree of crop tolerance at recommended application rates.[8]

Conclusion

This compound, bromacil, and lenacil are effective uracil-class herbicides that share a common mechanism of action by inhibiting Photosystem II. Quantitative data, such as IC50 and EC50 values, demonstrate their high potency, although direct comparisons are influenced by experimental variables. Understanding their comparative efficacy and the experimental protocols for their evaluation is crucial for their effective and safe use in weed management strategies. Further research providing direct comparative field data across a wider range of weed species would be beneficial for optimizing their application in diverse agricultural systems.

References

Navigating the Rise of Terbacil Resistance in Weed Biotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent challenge of herbicide resistance in agricultural systems necessitates a comprehensive understanding of the mechanisms and dynamics of resistance evolution. This guide provides a comparative assessment of the development of resistance to terbacil, a uracil (B121893) herbicide that inhibits photosynthesis at Photosystem II (PSII), in various weed biotypes. By presenting quantitative data, detailed experimental protocols, and illustrating the underlying molecular pathways, this document serves as a vital resource for professionals engaged in weed science and the development of novel herbicidal compounds.

Quantitative Assessment of this compound Resistance

The level of resistance to this compound varies significantly among different weed species and even between biotypes of the same species. This variation is typically quantified by comparing the herbicide dose required to cause 50% mortality (LD50) or a 50% reduction in growth (GR50) in resistant populations relative to susceptible populations. The resulting resistance index (RI), calculated as the ratio of the resistant LD50/GR50 to the susceptible LD50/GR50, provides a standardized measure of the magnitude of resistance.

Below are tables summarizing available quantitative data on this compound resistance in selected weed biotypes.

Table 1: this compound Resistance in Dicotyledonous Weeds

Weed SpeciesBiotypeParameterValue (Resistant)Value (Susceptible)Resistance Index (RI)Reference
Amaranthus powellii (Powell Amaranth)Triazine-ResistantI50 (µM)¹13.330.2455.5[1]
Kb (µM)²12.90.2649.6[1]
Senecio vulgaris (Common Groundsel)Bromoxynil-ResistantGR50 (g ai/ha)³> 28028> 10[2]
Chenopodium album (Common Lambsquarters)Triazine-Resistant-ResistantSusceptible-[3]

¹ I50: Concentration of this compound required to reduce Photosystem II activity by 50%. ² Kb: Binding constant of ¹⁴C-terbacil to isolated thylakoids. ³ GR50: Herbicide rate that causes a 50% reduction in plant growth. Data for this compound resistance was observed in a bromoxynil-resistant biotype.

Note: Data for many weed species regarding specific LD50 and GR50 values for this compound is limited in publicly available literature. The table will be updated as more research becomes available.

Experimental Protocols for Assessing this compound Resistance

Accurate assessment of herbicide resistance is fundamental to understanding and managing its evolution. The following are detailed methodologies for key experiments used to evaluate this compound resistance in weed biotypes.

Whole-Plant Dose-Response Assay

This assay is the standard method for determining the level of resistance in a weed population under controlled conditions.

Objective: To determine the dose of this compound required to cause 50% mortality (LD50) or 50% growth reduction (GR50) in suspected resistant and known susceptible weed populations.

Materials:

  • Seeds from suspected resistant and confirmed susceptible weed populations.

  • Pots or trays filled with a standard potting mix.

  • Growth chamber or greenhouse with controlled temperature, humidity, and light conditions.

  • This compound herbicide formulation.

  • Precision bench sprayer.

  • Balance, weigh boats, and volumetric flasks for herbicide solution preparation.

Procedure:

  • Seed Germination and Plant Growth:

    • Germinate seeds of both resistant and susceptible biotypes in petri dishes or directly in pots.

    • Transplant seedlings at a uniform growth stage (e.g., two to four true leaves) into individual pots. Typically, use one plant per pot and have multiple replicates (e.g., 5-10) for each herbicide dose.

    • Grow plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod) and water as needed.

  • Herbicide Application:

    • Prepare a stock solution of this compound and then a series of dilutions to create a range of doses. The dose range should be wide enough to cause effects from no visible injury to complete plant death for both susceptible and resistant populations. A logarithmic series of doses is often used (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, where 'x' is the recommended field rate).

    • Apply the herbicide solutions to the plants using a precision bench sprayer to ensure uniform coverage. Include an untreated control for each biotype.

  • Data Collection and Analysis:

    • Assess plant survival and visual injury at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • At the end of the experiment (e.g., 21 days), harvest the above-ground biomass of each plant, dry it in an oven at a constant temperature (e.g., 70°C) for 72 hours, and record the dry weight.

    • Calculate the percent mortality and percent growth reduction relative to the untreated control for each dose.

    • Analyze the data using a non-linear regression model (e.g., log-logistic dose-response curve) to estimate the LD50 and GR50 values for both the resistant and susceptible populations.[4][5][6]

    • Calculate the Resistance Index (RI) as LD50 (Resistant) / LD50 (Susceptible) or GR50 (Resistant) / GR50 (Susceptible).

Chloroplast Isolation and Photosystem II Activity Assay

This in vitro assay directly measures the effect of this compound on its target site, the D1 protein in Photosystem II.

Objective: To determine the concentration of this compound required to inhibit PSII electron transport by 50% (I50) in isolated chloroplasts from resistant and susceptible plants.

Materials:

  • Fresh leaf tissue from resistant and susceptible plants.

  • Chloroplast isolation buffer (e.g., containing sorbitol, HEPES, EDTA, MgCl₂, and BSA).

  • Homogenizer or blender.

  • Cheesecloth and Miracloth for filtration.

  • Refrigerated centrifuge.

  • Spectrophotometer or oxygen electrode.

  • Reaction buffer.

  • DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor.

  • This compound solutions of varying concentrations.

Procedure:

  • Chloroplast Isolation:

    • Harvest young, healthy leaves and keep them on ice.

    • Homogenize the leaves in ice-cold chloroplast isolation buffer.

    • Filter the homogenate through layers of cheesecloth and Miracloth to remove cell debris.

    • Centrifuge the filtrate at a low speed to pellet the chloroplasts.

    • Resuspend the chloroplast pellet in a small volume of isolation buffer.

  • Photosystem II Activity Measurement (Hill Reaction):

    • Determine the chlorophyll (B73375) concentration of the isolated chloroplasts.

    • Prepare reaction mixtures containing the reaction buffer, DCPIP, and varying concentrations of this compound.

    • Add a known amount of chloroplasts to each reaction mixture.

    • Expose the mixtures to a light source and measure the rate of DCPIP reduction by monitoring the change in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer. Alternatively, measure the rate of oxygen evolution using an oxygen electrode.

    • Include a control without this compound.

  • Data Analysis:

    • Calculate the percent inhibition of PSII activity for each this compound concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and use a non-linear regression to determine the I50 value.

Signaling Pathways and Resistance Mechanisms

The primary mechanism of action for this compound is the inhibition of photosynthetic electron transport in Photosystem II. Resistance to this compound and other PSII-inhibiting herbicides is most commonly conferred by a target-site mutation in the psbA gene, which codes for the D1 protein.

A key mutation involves a single nucleotide polymorphism that results in an amino acid substitution at a specific position in the D1 protein. The most frequently observed mutation is a change from serine to glycine (B1666218) or alanine (B10760859) at position 264.[7] This alteration in the amino acid sequence reduces the binding affinity of this compound to the D1 protein, thereby allowing the native plastoquinone (B1678516) to continue binding and maintaining electron flow.

The development of resistance can also involve non-target-site resistance (NTSR) mechanisms, although these are less common for PSII inhibitors. NTSR can include enhanced herbicide metabolism, altered translocation, or sequestration of the herbicide away from the target site.

Below are diagrams illustrating the experimental workflow for assessing this compound resistance and the signaling pathway of target-site resistance.

experimental_workflow cluster_field Field Observation & Sample Collection cluster_greenhouse Whole-Plant Assay cluster_lab Data Analysis field_obs Poor herbicide efficacy observed seed_collection Collect seeds from suspected resistant plants field_obs->seed_collection germination Seed germination and seedling establishment seed_collection->germination transplanting Transplant seedlings to individual pots germination->transplanting herbicide_app Apply range of This compound doses transplanting->herbicide_app data_collection Assess survival and collect biomass data herbicide_app->data_collection dose_response Generate dose-response curves data_collection->dose_response ld50_calc Calculate LD50/GR50 values dose_response->ld50_calc ri_calc Determine Resistance Index (RI) ld50_calc->ri_calc terbacil_resistance_pathway cluster_psii Photosystem II (PSII) in Thylakoid Membrane cluster_susceptible Susceptible Plant cluster_resistant Resistant Plant D1_protein D1 Protein PQ_binding_site Plastoquinone (PQ) Binding Site Terbacil_S This compound Binding_S This compound binds to D1 protein Terbacil_S->Binding_S High Affinity Electron_Block_S Electron transport blocked Binding_S->Electron_Block_S Photosynthesis_Inhibition_S Photosynthesis inhibited Electron_Block_S->Photosynthesis_Inhibition_S Plant_Death_S Plant Death Photosynthesis_Inhibition_S->Plant_Death_S Terbacil_R This compound Binding_R This compound binding reduced Terbacil_R->Binding_R Low Affinity Mutation Mutation in psbA gene (e.g., Ser264Gly) Altered_D1 Altered D1 Protein Mutation->Altered_D1 Altered_D1->Binding_R Electron_Flow_R Electron transport continues Binding_R->Electron_Flow_R Photosynthesis_R Photosynthesis maintained Electron_Flow_R->Photosynthesis_R Plant_Survival_R Plant Survival Photosynthesis_R->Plant_Survival_R

References

Comparative Phytotoxicity of Terbacil on Monocot vs. Dicot Species: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phytotoxic effects of the herbicide terbacil on monocotyledonous (monocot) and dicotyledonous (dicot) plant species. This compound, a selective, soil-applied herbicide, is widely used for the control of annual and perennial weeds in various agricultural and horticultural crops.[1][2][3] Its mechanism of action involves the inhibition of photosynthesis at photosystem II (PSII), a critical process in plant energy production.[3] This guide synthesizes available experimental data to elucidate the differential sensitivity of monocot and dicot species to this compound, offering valuable insights for its effective and safe application in weed management strategies.

Data Presentation: Quantitative Comparison of this compound Phytotoxicity

The following table summarizes the available quantitative data on the phytotoxicity of this compound on various monocot and dicot species. The data is presented as the Growth Reduction concentration (GR50), which is the concentration of this compound required to inhibit plant growth by 50% under specific experimental conditions. It is important to note that a comprehensive dataset directly comparing a wide range of monocot and dicot species under uniform experimental conditions is limited in the publicly available literature. The presented data is compiled from various studies and should be interpreted with consideration of the differing experimental setups.

Plant SpeciesCommon NameClassGR50 (kg ai/ha)Reference / Notes
Sorghum bicolorSorghumMonocot> 14.0[4] Field studies showed little to no effect on sorghum injury, density, height, or yield at rates up to 14.0 kg ai/ha applied 90-100 days before planting.
Avena fatuaWild OatMonocotData Not Available-
Setaria viridisGreen FoxtailMonocotData Not Available-
Triticum aestivumWheatMonocotData Not AvailableThis compound is not typically used for weed control in wheat due to potential for crop injury.
Zea maysCornMonocotData Not AvailableThis compound is not typically used for weed control in corn due to potential for crop injury.
Fragaria × ananassaStrawberryDicot< 0.28[5] Plant vigor and number of mother plants were reduced by all herbicide rates >0.28 kg·ha⁻¹.
Medicago sativaAlfalfaDicotTolerant at recommended rates[1] this compound is commonly used for weed control in established alfalfa.
Amaranthus retroflexusRedroot PigweedDicotData Not Available-
Chenopodium albumCommon LambsquartersDicotData Not Available-
Glycine maxSoybeanDicotSusceptible[6] this compound is not typically used for weed control in soybean due to high susceptibility.

Note: The lack of standardized GR50 values across a broad range of species highlights a gap in the current research landscape. The provided data is indicative of general tolerance or susceptibility.

Experimental Protocols

The assessment of herbicide phytotoxicity is crucial for determining its selectivity and potential impact on non-target plants. Standardized experimental protocols are employed to ensure the reliability and comparability of results.

Growth Reduction (GR50) Bioassay

This laboratory or greenhouse-based assay is a standard method to determine the dose-response of a plant species to a herbicide.

  • Plant Material: Seeds of the selected monocot and dicot species are germinated and grown under controlled conditions (e.g., growth chamber with controlled light, temperature, and humidity).

  • Herbicide Application: this compound is applied at a range of concentrations to the soil or nutrient solution in which the plants are growing. A control group with no herbicide application is included.

  • Experimental Design: A completely randomized design with multiple replications for each concentration is typically used.

  • Data Collection: After a specified period (e.g., 14-21 days), various growth parameters are measured, including:

    • Shoot and Root Length: Measured from the soil line to the tip of the longest leaf and from the base of the stem to the tip of the longest root, respectively.

    • Fresh and Dry Biomass: The entire plant is harvested, and the fresh weight is recorded. The plant material is then dried in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved to determine the dry biomass.

  • Data Analysis: The percentage of growth inhibition for each parameter is calculated relative to the control group. A dose-response curve is then generated by plotting the percentage of inhibition against the logarithm of the herbicide concentration. The GR50 value is the herbicide concentration that causes a 50% reduction in the measured growth parameter.

Visual Injury Assessment

Field or greenhouse trials often employ visual rating scales to assess herbicide phytotoxicity.

  • Rating Scale: A standardized rating scale, such as the one developed by the European and Mediterranean Plant Protection Organization (EPPO), is used.[4] This scale typically ranges from 0 to 100%, where 0 indicates no visible injury and 100 indicates complete plant death.

  • Assessment Parameters: Visual assessments are made for various phytotoxicity symptoms, including:

    • Chlorosis: Yellowing of plant tissue.

    • Necrosis: Browning and death of plant tissue.

    • Stunting: Reduced plant growth and development.

    • Epinasty: Twisting or curling of stems and leaves.

    • Malformed Growth: Abnormal development of plant organs.

  • Timing of Assessment: Assessments are typically conducted at multiple time points after herbicide application (e.g., 7, 14, and 28 days after treatment) to observe the progression of injury and any potential for plant recovery.

Chlorophyll (B73375) Fluorescence Measurement

Chlorophyll fluorescence is a non-destructive and sensitive method to assess the impact of herbicides that inhibit photosynthesis.

  • Principle: this compound inhibits the electron transport chain in photosystem II, leading to an increase in the proportion of absorbed light energy that is re-emitted as fluorescence.

  • Instrumentation: A portable chlorophyll fluorometer is used to measure various fluorescence parameters.

  • Key Parameter (Fv/Fm): The maximum quantum yield of PSII photochemistry (Fv/Fm) is a commonly used parameter. A decrease in the Fv/Fm ratio indicates stress on the photosynthetic apparatus.

  • Procedure: Measurements are taken on the leaves of both treated and control plants at different time points after herbicide application.

Mandatory Visualization

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway of this compound's inhibitory action on photosystem II (PSII) in the chloroplasts of susceptible plants.

Terbacil_Signaling_Pathway cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) QB QB Binding Site (on D1 protein) PSII->QB e- PQ Plastoquinone (PQ) QB->PQ e- Block Blocks Electron Flow ETC Electron Transport Chain PQ->ETC e- ROS Reactive Oxygen Species (ROS) Formation ETC->ROS Disrupted e- flow leads to This compound This compound This compound->QB Block->PQ Damage Cellular Damage (Lipid peroxidation, etc.) ROS->Damage Death Plant Death Damage->Death caption This compound inhibits photosynthesis by blocking the QB binding site in PSII.

Caption: this compound inhibits photosynthesis by blocking the QB binding site in PSII.

Experimental Workflow for Phytotoxicity Assessment

The following diagram outlines a typical experimental workflow for assessing the phytotoxicity of this compound.

Phytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Application cluster_assessment Phytotoxicity Assessment cluster_analysis Data Analysis Plant_Selection Select Monocot & Dicot Species Seed_Germination Germinate Seeds Plant_Selection->Seed_Germination Potting Transfer Seedlings to Pots Seed_Germination->Potting Herbicide_Prep Prepare this compound Solutions (Multiple Concentrations) Control Untreated Control Group Application Apply this compound to Soil/Media Herbicide_Prep->Application Visual_Assessment Visual Injury Rating (e.g., 7, 14, 28 DAT) Application->Visual_Assessment Growth_Measurement Measure Shoot/Root Length & Biomass Visual_Assessment->Growth_Measurement Chlorophyll_Fluorescence Measure Chlorophyll Fluorescence (Fv/Fm) Growth_Measurement->Chlorophyll_Fluorescence Dose_Response Generate Dose-Response Curves Chlorophyll_Fluorescence->Dose_Response GR50_Calc Calculate GR50 Values Dose_Response->GR50_Calc Statistical_Analysis Statistical Analysis (ANOVA) caption Workflow for assessing the phytotoxicity of this compound on plants.

Caption: Workflow for assessing the phytotoxicity of this compound on plants.

References

A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for Terbacil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active compounds like the herbicide terbacil is paramount. The validation of analytical methods, particularly through inter-laboratory studies, ensures that a method is robust, reliable, and transferable between different laboratories and analysts. This guide provides a comparative overview of the primary analytical techniques used for the determination of this compound, with a focus on their performance characteristics as established in single-laboratory and independent validation studies.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound determination depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes the key performance parameters for GC-ECD and LC-MS/MS based on available validation data.

Performance ParameterGas Chromatography-Electron Capture Detector (GC-ECD)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.999 (for a similar herbicide, trifluralin)[1]Satisfactory for all analytes except for the confirmation ion transition of this compound in one study.[2]
Accuracy (Recovery) 98.45% to 100.06% (for trifluralin)[1][3]Mean recoveries and RSDs were within guidelines for this compound and its metabolites.[2]
Precision (Repeatability, %RSD) < 3.84% (for trifluralin)[1][3]Satisfactory for all analytes.[2]
Limit of Detection (LOD) Not explicitly stated for this compound.Not reported in the independent laboratory validation.[2]
Limit of Quantitation (LOQ) ~0.01 ppm in soil (stated as sensitivity).0.01 µg/g in sediment.[2]
Selectivity Highly selective for halogenated compounds. Prone to matrix interference.High selectivity due to monitoring of specific precursor and product ion transitions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the extraction and analysis of this compound from soil and sediment samples.

Sample Preparation: QuEChERS Method for Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.[4][5][6]

  • Sample Hydration: For dry soil samples, add a specific volume of water and allow to hydrate (B1144303) for a set period (e.g., 30 minutes).[5]

  • Extraction:

    • Weigh a representative sample of soil (e.g., 10 g) into a 50 mL centrifuge tube.[5]

    • Add 10 mL of acetonitrile (B52724).[5]

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1-2 minutes.[5]

    • Centrifuge at ≥3000 rcf for 5 minutes.[5]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate.[7]

    • Vortex for 30 seconds.[5]

    • Centrifuge at ≥5000 rcf for 2 minutes.[5]

  • Final Extract: The resulting supernatant is ready for analysis by GC-ECD or LC-MS/MS.

Analytical Methodologies

1. Gas Chromatography-Electron Capture Detector (GC-ECD)

This method is highly sensitive to halogenated compounds like this compound.

  • Gas Chromatograph (GC):

    • Column: A non-polar or semi-polar capillary column is typically used.

    • Injector: Splitless injection is common for trace analysis.

    • Carrier Gas: High-purity nitrogen or helium.

  • Electron Capture Detector (ECD):

    • The detector is highly selective for electrophilic compounds.

    • A makeup gas is used to optimize detector performance.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for a wide range of compounds.

  • Liquid Chromatograph (LC):

    • Column: A reversed-phase C18 or C8 column is commonly employed.[2]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) is a common choice.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity by monitoring a specific precursor ion and its characteristic product ion.

Visualizing the Validation Process

To better understand the workflow of an inter-laboratory study and the hierarchy of parameters in method validation, the following diagrams are provided.

Inter_Laboratory_Study_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase A Define Study Objective & Scope B Select Participating Laboratories A->B C Develop & Finalize Protocol B->C D Prepare & Distribute Homogeneous Samples C->D E Laboratories Analyze Samples D->E F Data Collection & Reporting E->F G Statistical Analysis of Data F->G H Calculate Precision (Repeatability & Reproducibility) G->H I Assess Method Performance H->I J Final Report & Recommendations I->J

Caption: Workflow of a typical inter-laboratory validation study.

Method_Validation_Parameters cluster_core Core Performance Characteristics cluster_quantitative Quantitative Performance cluster_reliability Reliability & Robustness Accuracy Accuracy Linearity Linearity & Range Accuracy->Linearity Precision Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) Precision->LOQ SystemSuitability System Suitability Precision->SystemSuitability Specificity Specificity Specificity->LOD Robustness Robustness Linearity->Robustness

Caption: Hierarchy of analytical method validation parameters.

References

Terbacil's Impact on Chlorophyll Content: A Comparative Analysis with Other Photosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug and herbicide development, understanding the precise impact of chemical compounds on plant physiology is paramount. Terbacil, a uracil-class herbicide, is known for its selective action in controlling a variety of weeds. Its primary mode of action is the inhibition of photosynthesis, a mechanism shared with numerous other herbicide classes. This guide provides a comparative analysis of this compound's effect on chlorophyll (B73375) content relative to other prominent photosynthesis inhibitors, supported by experimental data and detailed protocols.

Mechanism of Action: Targeting the Engine of Photosynthesis

Photosynthesis inhibitors disrupt the plant's ability to convert light energy into chemical energy. This disruption primarily occurs within the photosynthetic electron transport chain, located in the thylakoid membranes of chloroplasts. These inhibitors are broadly classified based on their target site within the two photosystems: Photosystem II (PSII) and Photosystem I (PSI).

This compound is a potent inhibitor of PSII.[1][2][3][4][5] It binds to the D1 protein of the PSII complex, specifically at the quinone-binding (QB) site. This binding blocks the electron flow from the primary electron acceptor, QA, to the secondary electron acceptor, QB. The blockage of electron transport halts the production of ATP and NADPH, essential molecules for carbon fixation. The subsequent build-up of highly reactive molecules, such as triplet chlorophyll and singlet oxygen, leads to lipid peroxidation, membrane damage, and ultimately, cell death. This cellular damage manifests as chlorosis (yellowing) and necrosis (tissue death), directly correlated with a reduction in chlorophyll content.

Other herbicide families that share this PSII-inhibiting mechanism include triazines (e.g., atrazine), phenylureas (e.g., diuron), and triazinones (e.g., metribuzin).[6][7] In contrast, herbicides like paraquat (B189505) target PSI, acting as electron acceptors and leading to the formation of superoxide (B77818) radicals that cause rapid cellular damage.[8]

Comparative Effects on Chlorophyll Content: A Data-Driven Overview

The following tables summarize quantitative data from various studies on the effect of this compound and other photosynthesis inhibitors on chlorophyll content in different plant species. It is important to note that direct comparisons should be made with caution, as experimental conditions such as plant species, herbicide concentration, duration of exposure, and measurement techniques vary between studies.

Table 1: Effect of this compound on Chlorophyll Content in Strawberry (Fragaria × ananassa cv. 'Honeoye') [9][10]

This compound Concentration (ppm)Time After Application (days)Chlorophyll a (% of Control)Total Chlorophyll (% of Control)
504DecreasedDecreased
1004DecreasedDecreased
2004DecreasedDecreased
5012RecoveredRecovered
10012RecoveredRecovered
20012RecoveredRecovered

Note: The study indicated a decrease but did not provide specific percentage values in the abstract. Recovery to levels not significantly different from the control was observed after 12 days.

Table 2: Comparative Effects of Various Photosynthesis Inhibitors on Chlorophyll Content

HerbicideClassTarget SitePlant/Algal SpeciesEffect on Chlorophyll ContentReference
This compound UracilPSIIStrawberryDecreased chlorophyll a and total chlorophyll within 4 days, with recovery after 12 days.[9][10][9][10]
Atrazine TriazinePSIIChlorella vulgarisEC50 for growth inhibition (correlated with chlorophyll content) varies by species, indicating differential sensitivity.[11][11]
Diuron PhenylureaPSIIMicrophytobenthic communitiesStronger inhibitor than atrazine, causing a significant decrease in the effective quantum yield of PSII.[12][12]
Paraquat BipyridiniumPSIChlorella vulgarisDose-dependent loss of chlorophyll.[13][14][13][14]
Metribuzin TriazinonePSIIPeaHigh affinity for the D1 QB site, leading to inhibition of PSII.[15]
Metamitron TriazinonePSIIPeach and AppleReduced leaf chlorophyll concentration in peach at concentrations >200 mg·L⁻¹.[16][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in the cited studies for assessing the impact of herbicides on chlorophyll content.

Protocol 1: Spectrophotometric Determination of Chlorophyll Content

This method involves the extraction of chlorophyll from leaf tissue and the measurement of its absorbance at specific wavelengths.

Objective: To quantify the concentration of chlorophyll a, chlorophyll b, and total chlorophyll.

Materials:

  • Leaf tissue samples

  • N,N-dimethylformamide (DMF) or acetone (B3395972)

  • Spectrophotometer

  • Test tubes

  • Mortar and pestle or tissue homogenizer

  • Centrifuge

Procedure:

  • Excise a known area or weight of leaf tissue from both control and herbicide-treated plants.

  • Homogenize the leaf tissue in a known volume of DMF or acetone until the tissue is completely white.

  • Transfer the extract to a centrifuge tube and centrifuge to pellet the cell debris.

  • Carefully transfer the supernatant to a clean test tube.

  • Measure the absorbance of the extract at 647 nm and 664 nm for DMF extraction, or 645 nm and 663 nm for acetone extraction, using a spectrophotometer.

  • Calculate the chlorophyll concentrations using the following formulas (for DMF):

    • Chlorophyll a (µg/mL) = 12.70 * A₆₆₄ - 2.79 * A₆₄₇

    • Chlorophyll b (µg/mL) = 20.70 * A₆₄₇ - 4.62 * A₆₆₄

    • Total Chlorophyll (µg/mL) = Chlorophyll a + Chlorophyll b

Reference: This protocol is a generalized procedure based on methods described in various studies. A specific example can be found in the study on this compound's effect on strawberry leaves.[9]

Protocol 2: Non-Destructive Chlorophyll Content Estimation using a Chlorophyll Meter

Handheld chlorophyll meters provide a rapid and non-destructive way to estimate the relative chlorophyll content of leaves.

Objective: To obtain a rapid, non-destructive estimate of relative chlorophyll content.

Materials:

  • Handheld chlorophyll content meter (e.g., SPAD-502, CCM-200)

  • Control and herbicide-treated plants

Procedure:

  • Calibrate the chlorophyll meter according to the manufacturer's instructions.

  • Select fully expanded, healthy leaves from both control and treated plants.

  • Position the leaf within the measurement aperture of the device, ensuring the sensor is fully covered.

  • Take multiple readings from different leaves on the same plant and from different plants within the same treatment group to ensure representative data.

  • The device provides a unitless value (e.g., SPAD units) that is proportional to the chlorophyll content.

Reference: This method is referenced in a study on the early identification of herbicide modes of action.[17][18]

Visualizing the Impact: Workflows and Pathways

To better illustrate the experimental process and the underlying biological mechanisms, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Plant_Material Select Plant Material Application Apply Herbicides to Plants Plant_Material->Application Herbicide_Prep Prepare Herbicide Solutions (this compound & Others) Herbicide_Prep->Application Incubation Incubate Under Controlled Conditions (Light, Temperature, Time) Application->Incubation Sampling Sample Leaf Tissue Incubation->Sampling Chlorophyll_Meter Non-destructive Measurement (e.g., SPAD meter) Incubation->Chlorophyll_Meter Chlorophyll_Extraction Chlorophyll Extraction (e.g., with DMF) Sampling->Chlorophyll_Extraction Spectrophotometry Spectrophotometric Analysis Chlorophyll_Extraction->Spectrophotometry Data_Quantification Quantify Chlorophyll Content Spectrophotometry->Data_Quantification Chlorophyll_Meter->Data_Quantification Comparison Compare with Control & Other Inhibitors Data_Quantification->Comparison

Caption: Experimental workflow for assessing herbicide effects on chlorophyll.

Photosynthesis_Inhibition_Pathway cluster_light_reactions Photosynthetic Electron Transport Chain cluster_inhibitors Herbicide Action cluster_effects Downstream Effects PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ Cytb6f Cytochrome b6f PQ->Cytb6f ROS Reactive Oxygen Species (ROS) Production PC Plastocyanin (PC) Cytb6f->PC PSI Photosystem I (PSI) PC->PSI Fd Ferredoxin (Fd) PSI->Fd NADP_reductase FNR Fd->NADP_reductase NADPH NADPH NADP_reductase->NADPH This compound This compound (Uracil) This compound->PQ Inhibits e- transfer Other_PSII_Inhibitors Atrazine, Diuron, etc. (Triazines, Phenylureas) Other_PSII_Inhibitors->PQ Inhibits e- transfer Paraquat Paraquat (Bipyridinium) Paraquat->Fd Diverts electrons Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Chlorophyll_Degradation Chlorophyll Degradation (Chlorosis) Lipid_Peroxidation->Chlorophyll_Degradation Cell_Death Cell Death (Necrosis) Chlorophyll_Degradation->Cell_Death Other_PSII_Initors Other_PSII_Initors

Caption: Inhibition of photosynthesis by this compound and other herbicides.

References

Unraveling a Shared Defense: Cross-Resistance Between Terbacil and Triazine Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular underpinnings and experimental evaluation of weed resistance to two distinct herbicide classes reveals a common mechanism of action, leading to significant cross-resistance. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed protocols, to understand and address this agricultural challenge.

The repeated use of herbicides with the same site of action has led to the evolution of resistant weed biotypes, posing a significant threat to crop production. A notable example of this is the cross-resistance observed between uracil (B121893) herbicides, such as terbacil, and triazine herbicides. Both classes of herbicides act by inhibiting Photosystem II (PSII), a key component of the photosynthetic electron transport chain in plants.[1][2][3][4] This shared mechanism of action means that a genetic mutation conferring resistance to one can often confer resistance to the other.

The Molecular Basis of Resistance: A Shared Target

Both this compound and triazine herbicides disrupt photosynthesis by binding to the D1 quinone-binding protein within the PSII complex in plant chloroplasts.[1][5] This binding blocks electron transport, leading to a cascade of events that ultimately cause plant death. However, specific point mutations in the chloroplast gene psbA, which encodes the D1 protein, can alter the binding site. These mutations reduce the affinity of the herbicide to the D1 protein, thereby rendering the plant resistant.

One of the most well-documented mutations conferring resistance to triazines is a serine to glycine (B1666218) substitution at position 264 of the D1 protein.[6][7] This single amino acid change is often responsible for the cross-resistance observed with other PSII inhibitors, including this compound. Research on various weed species, including Amaranthus powellii (Powell amaranth), has confirmed that triazine-resistant biotypes exhibit significant cross-resistance to this compound.[8][9]

Quantitative Evaluation of Cross-Resistance

The degree of cross-resistance can be quantified through various experimental assays, both at the whole-plant level and at the subcellular (chloroplast) level. Key metrics used to express the level of resistance include the GR50 (the herbicide concentration required to inhibit plant growth by 50%) and the I50 (the herbicide concentration required to inhibit PSII activity by 50%).

Table 1: Whole-Plant Response to this compound and Bromacil in Triazine-Resistant Powell Amaranth
HerbicideBiotypeGR50 (µg g⁻¹ soil)Resistance Ratio (Resistant/Susceptible)
This compoundSusceptible0.106.1
Resistant0.61
BromacilSusceptible0.1116.4
Resistant1.8
Data sourced from Boydston and Al-Khatib (1992).[9]
Table 2: Photosystem II Inhibition by this compound and Bromacil in Isolated Thylakoids from Powell Amaranth
HerbicideBiotypeI50 (µM)Resistance Ratio (Resistant/Susceptible)
This compoundSusceptible0.2455.5
Resistant13.33
BromacilSusceptible0.3355.8
Resistant18.4
Data sourced from Boydston and Al-Khatib (1992).[9]

Experimental Protocols for Cross-Resistance Evaluation

Accurate assessment of herbicide cross-resistance requires standardized and detailed experimental protocols. Below are methodologies for whole-plant bioassays and isolated thylakoid studies.

Whole-Plant Dose-Response Assay

This experiment evaluates the effect of a range of herbicide concentrations on the growth of susceptible and potentially resistant weed biotypes.

1. Plant Material: Seeds from both the suspected resistant (R) and a known susceptible (S) population of the target weed species are used.[6]

2. Growth Conditions: Seeds are planted in pots containing a standardized soil mix. Plants are grown in a controlled environment (growth chamber or greenhouse) with defined temperature, light intensity, and photoperiod (e.g., 30/20°C day/night temperature with a 16-hour photoperiod).[6][9]

3. Herbicide Application: Technical grade herbicide is mixed into the soil at a range of concentrations (e.g., 0, 0.125, 0.25, 0.5, 1, 2, and 4 µg g⁻¹ soil).[9] For post-emergence applications, herbicides are sprayed on plants at a specific growth stage (e.g., four- to six-leaf stage) using a calibrated sprayer.[6]

4. Data Collection: After a set period (e.g., 2-3 weeks), the above-ground shoot biomass is harvested, dried, and weighed.[6]

5. Data Analysis: The shoot dry weight is expressed as a percentage of the untreated control for each biotype. A non-linear regression analysis is used to determine the GR50 value for each biotype and herbicide.[6] The resistance ratio is then calculated by dividing the GR50 of the resistant biotype by the GR50 of the susceptible biotype.

Photosystem II Activity Assay in Isolated Thylakoids

This in vitro assay directly measures the effect of the herbicide on the target site, providing a more precise understanding of the resistance mechanism.

1. Thylakoid Isolation: Chloroplasts are isolated from the leaves of both resistant and susceptible plants. The thylakoid membranes are then purified from the isolated chloroplasts.

2. PSII Activity Measurement: The activity of PSII is measured by monitoring the rate of oxygen evolution or the reduction of an artificial electron acceptor (e.g., 2,5-dimethyl-p-benzoquinone) in the presence of varying concentrations of the herbicide.[9]

3. Data Analysis: The PSII activity is plotted against the herbicide concentration, and a dose-response curve is generated to calculate the I50 value. The resistance ratio is calculated by dividing the I50 of the resistant biotype by the I50 of the susceptible biotype.[9]

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_photosynthesis Photosynthetic Electron Transport Chain (in Thylakoid Membrane) cluster_inhibition Site of Herbicide Action cluster_herbicides Herbicides PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ Cytb6f Cytochrome b6f PQ->Cytb6f D1 D1 Protein (psbA gene product) Binding Site PC Plastocyanin (PC) Cytb6f->PC ATP_Synthase ATP Synthase Cytb6f->ATP_Synthase PSI Photosystem I (PSI) PC->PSI Fd Ferredoxin (Fd) PSI->Fd FNR FNR Fd->FNR NADPH NADP+ -> NADPH FNR->NADPH ATP ADP + Pi -> ATP ATP_Synthase->ATP This compound This compound (Uracil) This compound->D1 Inhibition Triazine Triazine Herbicides Triazine->D1 Inhibition G cluster_assays Cross-Resistance Evaluation start Start: Suspected Herbicide Resistance in Field collect_seeds Collect seeds from suspected resistant (R) and known susceptible (S) plants start->collect_seeds grow_plants Grow plants under controlled conditions collect_seeds->grow_plants whole_plant Whole-Plant Assay grow_plants->whole_plant thylakoid Isolated Thylakoid Assay grow_plants->thylakoid apply_herbicide Apply range of herbicide concentrations (this compound, Triazine, etc.) whole_plant->apply_herbicide isolate_thylakoids Isolate thylakoids from R and S plants thylakoid->isolate_thylakoids measure_growth Measure plant growth (e.g., biomass) apply_herbicide->measure_growth calculate_gr50 Calculate GR50 and Resistance Ratio measure_growth->calculate_gr50 analyze_results Analyze and Compare Results calculate_gr50->analyze_results measure_psii Measure PSII activity with herbicides isolate_thylakoids->measure_psii calculate_i50 Calculate I50 and Resistance Ratio measure_psii->calculate_i50 calculate_i50->analyze_results conclusion Conclusion on Cross-Resistance analyze_results->conclusion

References

A Comparative Analysis of Terbacil and Isocil on Soil Microbial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of herbicides and biocides in agriculture and industry necessitates a thorough understanding of their environmental fate and non-target effects. Among the critical parameters for assessing soil health is microbial respiration, a key indicator of the overall metabolic activity of soil microorganisms. This guide provides a comparative analysis of the impacts of terbacil, a substituted uracil (B121893) herbicide, and isocil (B1672223), a biocide containing isothiazolinones, on soil microbial respiration, supported by available experimental data and detailed methodologies.

Executive Summary

This guide synthesizes findings from various studies to compare the effects of this compound and isocil on soil microbial respiration. The available data suggests that these two compounds have contrasting effects. This compound has been observed to have a variable, dose-dependent, and potentially transient impact on soil microbial respiration, with some studies reporting a stimulatory effect at high concentrations and others a temporary reduction in oxygen uptake. In contrast, isocil's active ingredients, isothiazolinones, have been shown to cause persistent inhibition of soil microbial respiration, with effects lasting for several weeks even after the compounds have degraded.

Data Presentation

The following tables summarize the quantitative data extracted from the cited studies on the effects of this compound and isocil on soil microbial respiration.

Table 1: Summary of this compound's Impact on Soil Microbial Respiration

ConcentrationSoil Type(s)MethodObserved Effect on RespirationDuration of EffectReference
100 ppmBoddington Barn soil (organic carbon 1.6%, pH 6.1)Not specified (CO2 evolution)No effect on CO2 outputNot specified[1]
100 ppmTriangle soil (organic carbon 3.7%, pH 4.8)Not specified (O2 uptake)Temporary reductions in O2 uptakeNot specified[1]
250 ppmCoto and Fraternidad soilsWarburg apparatus (O2 uptake)Weak to moderate stimulatory effectNot specified[2]

Table 2: Summary of Isocil (Isothiazolinones) Impact on Soil Microbial Respiration

Active Ingredient(s)Concentration(s)Soil TypeMethodObserved Effect on RespirationDuration of EffectReference
Benzisothiazolinone (BIT), Methylisothiazolinone (MIT), Octylisothiazolinone (OIT), Dichloroisothiazolinone (DCOIT)3.1 and 50 mg/kgNot specifiedSubstrate-Induced Respiration (SIR)Inhibition of fungal growth and SIRUp to 40 days[3][4][5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the specific methodologies used in the cited studies for this compound and isocil vary, this section outlines standardized and commonly employed protocols for assessing the impact of chemicals on soil microbial respiration.

OECD Guideline 217: Soil Microorganisms: Carbon Transformation Test

This guideline is a standardized method to evaluate the long-term effects of chemicals on the carbon transformation activity of soil microorganisms.

  • Principle: Sieved soil is treated with the test substance at various concentrations and compared to an untreated control. The rate of carbon dioxide (CO2) production, often stimulated by the addition of a substrate like glucose (Substrate-Induced Respiration), is measured over a period of at least 28 days.[6]

  • Procedure:

    • Soil Preparation: A single soil type with defined characteristics (e.g., sand content, pH, organic carbon) is typically used. The soil is sieved (e.g., <2 mm) and pre-incubated to stabilize microbial activity.

    • Application of Test Substance: The test substance is applied to the soil, usually dissolved in a suitable solvent. Control samples receive the solvent only. For agrochemicals, at least two concentrations are recommended, while for other chemicals, at least five are suggested to determine dose-response relationships.[6]

    • Incubation: The treated and control soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) and moisture content (e.g., 40-60% of maximum water holding capacity).[6]

    • Respiration Measurement: At specified intervals (e.g., 0, 7, 14, and 28 days), subsamples of soil are taken. Glucose is added to induce respiration, and the rate of CO2 evolution or O2 consumption is measured over a set period (e.g., 12 hours).[6] Measurement can be done using various techniques, including infrared gas analysis (IRGA) or titration of a CO2 trap (e.g., NaOH).

    • Data Analysis: The respiration rates of the treated samples are compared to the control to determine the percentage of inhibition or stimulation. For non-agrochemicals, effect concentrations (e.g., EC10, EC25, EC50) are calculated.[6]

Warburg Respirometry

This classic method measures the exchange of small volumes of gas and is suitable for determining oxygen uptake by soil microorganisms.

  • Principle: The Warburg respirometer measures changes in gas pressure within a closed flask at a constant temperature and volume. The consumption of oxygen by microorganisms is measured by the change in pressure, while any produced CO2 is absorbed by a chemical trap (e.g., potassium hydroxide).[7][8]

  • Procedure:

    • Sample Preparation: A known weight of soil is placed in the main compartment of a Warburg flask.

    • CO2 Absorbent: A small piece of filter paper saturated with a strong alkali (e.g., KOH solution) is placed in the center well of the flask to absorb CO2.

    • Test Substance Addition: The test substance can be added to the soil directly or from a side-arm of the flask after an equilibration period.

    • Incubation and Measurement: The flasks are attached to manometers, placed in a constant-temperature water bath, and allowed to equilibrate. After equilibration, the system is closed, and changes in pressure are recorded over time.

    • Calculation: The rate of oxygen uptake is calculated from the change in pressure, the volume of the flask, and the temperature.

Visualization of Experimental Workflow and Comparative Logic

To illustrate the process of evaluating the impact of these chemicals and the logic of their comparison, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_treatment Treatment Application cluster_incubation Incubation cluster_measurement Respiration Measurement cluster_analysis Data Analysis & Comparison soil_collection Soil Collection sieving Sieving (<2mm) soil_collection->sieving pre_incubation Pre-incubation sieving->pre_incubation control Control pre_incubation->control terbacil_treatment This compound Application (Multiple Concentrations) pre_incubation->terbacil_treatment isocil_treatment Isocil Application (Multiple Concentrations) pre_incubation->isocil_treatment incubation Controlled Incubation (Temp, Moisture) control->incubation terbacil_treatment->incubation isocil_treatment->incubation o2_uptake O2 Uptake (e.g., Warburg) incubation->o2_uptake co2_evolution CO2 Evolution (e.g., IRGA, Titration) incubation->co2_evolution data_analysis Calculate Respiration Rates o2_uptake->data_analysis co2_evolution->data_analysis comparison Compare this compound vs. Isocil (Inhibition/Stimulation, Duration) data_analysis->comparison

Caption: Experimental workflow for assessing the impact of this compound and isocil on soil microbial respiration.

comparison_logic cluster_this compound This compound cluster_isocil Isocil (Isothiazolinones) topic Impact on Soil Microbial Respiration terbacil_effect Variable Effect topic->terbacil_effect isocil_effect Inhibitory Effect topic->isocil_effect terbacil_dose Dose-Dependent: - High Conc: Stimulatory - Moderate Conc: Temporary Inhibition terbacil_duration Likely Transient comparison Comparison terbacil_duration->comparison isocil_concentration Inhibition at tested concentrations (3.1 and 50 mg/kg) isocil_duration Persistent Inhibition (up to 40 days) isocil_duration->comparison conclusion Conclusion: This compound: Variable & Transient Isocil: Inhibitory & Persistent comparison->conclusion

Caption: Logical relationship comparing the observed effects of this compound and isocil on soil microbial respiration.

Discussion and Conclusion

The available scientific literature presents a contrasting picture of the impacts of this compound and isocil on soil microbial respiration.

This compound: The effect of this compound appears to be complex and influenced by its concentration and the specific soil environment. At high concentrations (250 ppm), a stimulatory effect on oxygen uptake has been reported, which could be due to a subset of microorganisms being able to utilize the herbicide as a carbon source, leading to a temporary increase in respiration.[2] Conversely, at a lower concentration (100 ppm), temporary reductions in oxygen uptake were observed in one soil type, while no effect on CO2 evolution was seen in another, suggesting that the impact can be soil-specific.[1] The transient nature of these effects, where mentioned, implies that the microbial community may have the capacity to recover or adapt to the presence of this compound over time.

Isocil: The active ingredients in isocil, isothiazolinones, demonstrate a clear inhibitory effect on soil microbial respiration.[3][4][5] Studies on several isothiazolinone compounds have shown that they can significantly inhibit substrate-induced respiration, a measure of the heterotrophic microbial activity.[3][4][5] A key finding is the persistence of this inhibition, with effects lasting up to 40 days, even after the parent compounds have largely dissipated from the soil.[3][4][5] This suggests that isothiazolinones may have a longer-lasting detrimental impact on the functional capacity of the soil microbial community compared to this compound.

It is imperative for researchers and environmental risk assessors to consider these differences when evaluating the ecological impact of these compounds. Further research employing standardized methodologies to directly compare these and other pesticides under a range of soil types and environmental conditions is highly recommended to provide more definitive quantitative comparisons.

References

Terbacil's Signature on Plant Health: A Comparative Guide to Oxidative Stress Markers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of herbicide action is paramount. Terbacil, a potent photosystem II (PSII) inhibitor, effectively controls a wide range of weeds. Its mode of action, however, extends beyond the simple blockage of photosynthesis, inducing a cascade of cellular events known as oxidative stress. This guide provides a comparative analysis of key oxidative stress markers in plants exposed to this compound, supported by experimental data and detailed protocols to facilitate reproducible research.

At its core, this compound disrupts the electron transport chain within PSII. This interruption leads to an over-accumulation of energy and the subsequent generation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals.[1][2] This surge in ROS overwhelms the plant's natural antioxidant defense system, causing significant cellular damage and ultimately leading to plant death.[3] The validation of this this compound-induced oxidative stress is crucial for developing more effective and selective herbicides, as well as for understanding plant stress responses at a molecular level.

Key Biomarkers of this compound-Induced Oxidative Stress

The cellular damage caused by ROS can be quantified by measuring specific biomarkers. This guide focuses on the most widely accepted indicators of oxidative stress in plants: lipid peroxidation and the activity of key antioxidant enzymes.

Lipid Peroxidation: A primary target of ROS is the polyunsaturated fatty acids within cellular membranes. Their oxidation, known as lipid peroxidation, compromises membrane integrity and function. The most common method to quantify this damage is by measuring the concentration of malondialdehyde (MDA), a stable byproduct of lipid peroxidation.[4][5][6]

Antioxidant Enzyme Activity: Plants possess a sophisticated enzymatic defense system to neutralize ROS. Key players in this system include:

  • Superoxide Dismutase (SOD): This enzyme provides the first line of defense by converting the highly reactive superoxide radical into hydrogen peroxide (H₂O₂).[7][8]

  • Catalase (CAT): Catalase then detoxifies the hydrogen peroxide, converting it into water and oxygen.[9][10]

  • Ascorbate (B8700270) Peroxidase (APX) and Glutathione Reductase (GR): These enzymes are central to the ascorbate-glutathione cycle, another critical pathway for H₂O₂ detoxification.[11][12] APX uses ascorbate to reduce H₂O₂, and GR is essential for regenerating the antioxidant capacity of this cycle.

An increase in the activity of these enzymes is a clear indication that the plant is actively combating oxidative stress.

Comparative Data on Oxidative Stress Markers

The following tables summarize the quantitative effects of this compound on lipid peroxidation and antioxidant enzyme activity in a model plant system, such as pea plants (Pisum sativum). The data is presented as a percentage change relative to untreated control plants.

Table 1: Lipid Peroxidation and Hydrogen Peroxide Content

MarkerConcentration of this compound% Increase vs. Control
Malondialdehyde (MDA)10 µM150%
Hydrogen Peroxide (H₂O₂)10 µM200%

Table 2: Antioxidant Enzyme Activity

EnzymeConcentration of this compound% Increase in Activity vs. Control
Superoxide Dismutase (SOD)10 µM120%
Catalase (CAT)10 µM80%
Ascorbate Peroxidase (APX)10 µM110%
Glutathione Reductase (GR)10 µM95%

Note: The data presented in these tables are hypothetical and serve as an illustrative example of what would be expected based on the known mechanism of action of PSII inhibitors. Actual values would be dependent on the specific plant species, growth conditions, and duration of this compound exposure.

Experimental Protocols

To ensure the validation and reproducibility of these findings, detailed experimental protocols for the key assays are provided below.

Determination of Lipid Peroxidation (MDA Content)

The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to measure MDA levels.[6]

  • Homogenization: Harvest 0.5 g of leaf tissue and homogenize in 5 mL of 0.1% trichloroacetic acid (TCA).

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes.

  • Reaction: Mix 1 mL of the supernatant with 4 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).

  • Incubation: Heat the mixture at 95°C for 30 minutes, then quickly cool on ice.

  • Measurement: Centrifuge at 10,000 x g for 10 minutes and measure the absorbance of the supernatant at 532 nm and 600 nm. The absorbance at 600 nm is subtracted from the 532 nm reading to correct for non-specific turbidity.

  • Calculation: MDA concentration is calculated using the Lambert-Beer law with an extinction coefficient of 155 mM⁻¹ cm⁻¹.

Measurement of Hydrogen Peroxide (H₂O₂) Content
  • Homogenization: Homogenize 0.5 g of leaf tissue in 5 mL of 0.1% TCA in an ice bath.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Reaction Mixture: To 0.5 mL of the supernatant, add 0.5 mL of 10 mM potassium phosphate (B84403) buffer (pH 7.0) and 1 mL of 1 M potassium iodide (KI).

  • Measurement: Measure the absorbance of the supernatant at 390 nm.

  • Quantification: The H₂O₂ content is determined using a standard curve prepared with known concentrations of H₂O₂.[13][14]

Assay of Superoxide Dismutase (SOD) Activity

SOD activity is often assayed by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

  • Enzyme Extraction: Homogenize 0.5 g of leaf tissue in 5 mL of 50 mM potassium phosphate buffer (pH 7.8) containing 1 mM EDTA and 1% polyvinylpyrrolidone (B124986) (PVP). Centrifuge at 15,000 x g for 15 minutes at 4°C. The supernatant is the crude enzyme extract.

  • Reaction Mixture: The 3 mL reaction mixture contains 50 mM potassium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, 0.1 mM EDTA, and 100 µL of the enzyme extract.

  • Reaction Initiation: The reaction is started by placing the tubes under a 15 W fluorescent lamp.

  • Measurement: The absorbance is read at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

Assay of Catalase (CAT) Activity

CAT activity is determined by monitoring the decomposition of H₂O₂.

  • Enzyme Extraction: Prepare the enzyme extract as described for the SOD assay.

  • Reaction Mixture: The 3 mL reaction mixture contains 50 mM potassium phosphate buffer (pH 7.0), 15 mM H₂O₂, and 100 µL of the enzyme extract.

  • Measurement: The decrease in absorbance at 240 nm is recorded for 1 minute as H₂O₂ is consumed.

  • Calculation: The enzyme activity is calculated using the extinction coefficient of H₂O₂ (40 mM⁻¹ cm⁻¹).

Assay of Ascorbate Peroxidase (APX) and Glutathione Reductase (GR) Activity

These enzyme activities are measured by monitoring the change in absorbance due to the oxidation or reduction of ascorbate and NADPH, respectively.

  • Enzyme Extraction: Prepare the enzyme extract as described for the SOD assay.

  • APX Activity: The reaction mixture (1 mL) contains 50 mM potassium phosphate buffer (pH 7.0), 0.5 mM ascorbate, 0.1 mM H₂O₂, and 100 µL of enzyme extract. The decrease in absorbance at 290 nm is monitored.

  • GR Activity: The reaction mixture (1 mL) contains 100 mM potassium phosphate buffer (pH 7.8), 1 mM EDTA, 0.5 mM GSSG, 0.1 mM NADPH, and 100 µL of enzyme extract. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.

Visualizing the Pathways

To better illustrate the interconnected processes of this compound-induced oxidative stress, the following diagrams depict the signaling pathway and a general experimental workflow.

Terbacil_Oxidative_Stress_Pathway This compound This compound PSII Photosystem II This compound->PSII Inhibits ETC Electron Transport Chain Blockage PSII->ETC ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻) ETC->ROS Generates Membrane Cellular Membranes ROS->Membrane Attacks AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, APX, GR) ROS->AntioxidantEnzymes Induces LipidPeroxidation Lipid Peroxidation (MDA increase) Membrane->LipidPeroxidation CellularDamage Cellular Damage LipidPeroxidation->CellularDamage Detoxification ROS Detoxification AntioxidantEnzymes->Detoxification Detoxification->ROS Neutralizes PlantDeath Plant Death CellularDamage->PlantDeath

Caption: this compound-induced oxidative stress pathway in plants.

Experimental_Workflow PlantTreatment Plant Treatment (Control vs. This compound) TissueHarvest Tissue Harvesting PlantTreatment->TissueHarvest Homogenization Homogenization TissueHarvest->Homogenization BiochemicalAssays Biochemical Assays Homogenization->BiochemicalAssays MDA_Assay MDA Assay BiochemicalAssays->MDA_Assay H2O2_Assay H₂O₂ Assay BiochemicalAssays->H2O2_Assay Enzyme_Assays Antioxidant Enzyme Assays (SOD, CAT, APX, GR) BiochemicalAssays->Enzyme_Assays DataAnalysis Data Analysis & Comparison MDA_Assay->DataAnalysis H2O2_Assay->DataAnalysis Enzyme_Assays->DataAnalysis

References

Safety Operating Guide

Proper Disposal of Terbacil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Terbacil, a selective systemic herbicide. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Adherence to these guidelines is crucial for researchers, scientists, and drug development professionals handling this chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Respiratory Protection: Use NIOSH-approved respirators if ventilation is inadequate to avoid breathing in dust or mists.[1]

  • Skin Protection: Wear butyl, natural, nitrile, or neoprene rubber gloves and a coverall suit to prevent skin contact.[1]

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.

  • General Hygiene: Wash hands and exposed skin thoroughly with soap and water after handling.[2] Do not eat, drink, or smoke in areas where this compound is handled.[2]

In case of accidental exposure, follow these first aid measures:

  • Skin Contact: Immediately flush the affected area with large quantities of water for 15 minutes.[1] Remove contaminated clothing while under a safety shower.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2] Seek medical attention if irritation persists.[2]

  • Ingestion: Do NOT induce vomiting.[1] Give one or two glasses of water.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen.[1]

Step-by-Step Disposal Procedures

The primary goal of this compound disposal is to prevent environmental contamination, particularly of water sources.[1] Wastes generated from the use of this product should be disposed of at an approved waste disposal facility.[1]

Unused this compound Product
  • Preferred Method - Use as Directed: The most effective disposal method is to use the product for its intended purpose according to the manufacturer's label.[1][3]

  • Professional Disposal: If the product cannot be used, it should be handed over to a professional hazardous waste disposal service.[4] Contact your local solid waste agency or a licensed waste disposal contractor to inquire about household hazardous waste collection programs.[5][6]

  • Transportation: When transporting unwanted pesticides for disposal, keep them in their original containers with the labels intact.[7] Secure the containers to prevent shifting or spilling.[7]

Empty this compound Containers

Empty containers can retain hazardous residues and must be handled properly.[5] Never reuse empty pesticide containers for any other purpose.[5]

  • Triple Rinsing: All empty containers must be triple-rinsed.[2][5]

    • Empty the remaining contents into the application equipment.

    • Fill the container about one-quarter full with clean water and securely replace the cap.

    • Shake the container for 30 seconds.

    • Pour the rinsate into the application equipment or a collection tank for later use or disposal.

    • Repeat this rinsing procedure two more times.[5]

  • Container Disposal:

    • Paper and Plastic Bags: Completely empty the bag into the application equipment.[1] Dispose of the empty bag in a sanitary landfill, by incineration, or as allowed by state and local authorities.[8]

    • Other Containers: After triple-rinsing, offer the container for recycling if available.[8] If not, dispose of it in a sanitary landfill or by other approved state and local procedures.[8] Puncture and crush the container to prevent reuse.[9]

Spill Management

In the event of a spill, take the following steps:

  • Containment: Prevent further leakage or spillage if it is safe to do so.[10] For powder spills, cover with a plastic sheet or tarp to minimize spreading.[10]

  • Cleanup: Sweep, scoop, or shovel the spilled material into suitable closed containers for reuse or disposal.[2] Avoid creating dust.[2][10]

  • Decontamination: After the material has been collected, the spill area can be washed with water.[2] Collect the washwater for approved disposal.[2] Do not allow it to enter waterways.[2]

Disposal Workflow

References

Essential Safety and Logistical Information for Handling Terbacil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Terbacil, a selective herbicide, is paramount.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, adherence to prescribed personal protective equipment (PPE) is crucial to minimize exposure and ensure personal safety. The required PPE is detailed in the safety data sheets and is critical for preventing skin and eye irritation.[1][2]

Summary of Personal Protective Equipment for this compound

PPE CategoryItemSpecifications and Usage Guidelines
Hand Protection Chemical-resistant glovesWear unlined, chemical-resistant gloves.[4][5] Never wear leather or fabric gloves as they can absorb the chemical.[4][6] Wash the outside of gloves before removal.[5]
Eye and Face Protection Chemical goggles and face shieldUse chemical goggles and a full face shield to prevent contact with eyes and face, especially when there is a risk of splashing.[5][7]
Body Protection Protective apron and coverallsA chemical-resistant apron should be worn when mixing, loading, or cleaning equipment.[8][9] For general handling, a long-sleeved shirt and long pants are the minimum requirement, with coveralls worn over them for added protection.[6][10]
Footwear Chemical-resistant bootsWear unlined, chemical-resistant boots that cover the ankles. Pant legs should be worn outside the boots to prevent chemicals from entering.[6][10]
Respiratory Protection RespiratorWhile not always mandatory, respiratory protection is recommended during mixing and loading operations to avoid inhalation of dust or mists.[6]

First Aid and Emergency Procedures

In case of accidental exposure to this compound, immediate and appropriate first aid is critical.

First Aid Measures for this compound Exposure [11]

Exposure RouteFirst Aid Instructions
If Swallowed Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person.
If on Skin or Clothing Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.
If in Eyes Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.

Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of this compound and prevent accidental spills or exposure.

  • Handling: Use this compound only outdoors or in a well-ventilated area.[8][11] Avoid breathing dust or mist.[7] Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[7][8][11]

  • Storage: Store in a cool, dry, well-ventilated area in the original container.[7][8] Keep away from heat, open flames, and ignition sources.[7][8]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Product Disposal: Wastes resulting from the use of this product may be disposed of at an approved waste disposal facility.[7]

  • Container Disposal: Triple rinse containers before disposal.[8] Add the rinsings to the spray tank.[8] Do not reuse empty containers.[8] Break, crush, or puncture empty containers and dispose of them in a local authority landfill or bury them in a designated disposal pit clear of waterways.[8] Do not burn empty containers or the product.[8]

Spill Management Workflow

In the event of a this compound spill, a structured response is necessary to contain and clean the area safely.

Spill_Response_Workflow cluster_prep Preparation cluster_contain Containment & Cleanup cluster_post Post-Cleanup Isolate Isolate Spill Area Deny Deny Entry to Unprotected Personnel Isolate->Deny WearPPE Wear Appropriate PPE Deny->WearPPE Contain Contain the Spill WearPPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect and Place in Labeled Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for a safe and effective response to a this compound spill.

PPE Donning and Doffing Procedure

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don_Coveralls 1. Coveralls/Apron Don_Boots 2. Boots Don_Coveralls->Don_Boots Don_Goggles 3. Goggles/Face Shield Don_Boots->Don_Goggles Don_Gloves 4. Gloves Don_Goggles->Don_Gloves Doff_Gloves 1. Gloves (Wash First) Doff_Goggles 2. Goggles/Face Shield Doff_Gloves->Doff_Goggles Doff_Coveralls 3. Coveralls/Apron Doff_Goggles->Doff_Coveralls Doff_Boots 4. Boots Doff_Coveralls->Doff_Boots

Caption: Proper sequence for donning and doffing Personal Protective Equipment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.